molecular formula C3H10NO3P B092572 1-Aminopropylphosphonic acid CAS No. 16606-64-7

1-Aminopropylphosphonic acid

Cat. No.: B092572
CAS No.: 16606-64-7
M. Wt: 139.09 g/mol
InChI Key: DELJNDWGTWHHFA-UHFFFAOYSA-N
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Description

1-Aminopropylphosphonic acid is a useful research compound. Its molecular formula is C3H10NO3P and its molecular weight is 139.09 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Aminopropylphosphonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133879. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 1-Aminopropylphosphonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Aminopropylphosphonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-aminopropylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10NO3P/c1-2-3(4)8(5,6)7/h3H,2,4H2,1H3,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELJNDWGTWHHFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(N)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50864694
Record name Ampropylfos
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Molecular Weight

139.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14047-23-5
Record name Ampropylfos [INN]
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Record name Ampropylfos
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Record name Phosphonic acid, (1-aminopropyl)-
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Foundational & Exploratory

Definitive Guide to 1-Aminopropylphosphonic Acid: Synthesis, Characterization, and Applications

[1]

Part 1: Strategic Overview & Disambiguation[1]

Critical Disambiguation: Isomer Specificity

In the field of organophosphorus medicinal chemistry, precision in nomenclature is paramount.[1] "1-Aminopropylphosphonic acid" refers to the alpha-aminophosphonate (an analogue of the amino acid Norvaline ).[1] It is distinct from its structural isomer, 3-aminopropylphosphonic acid (an analogue of GABA ).[1]

Feature1-Aminopropylphosphonic Acid (Target of this Guide)3-Aminopropylphosphonic Acid (Common Confusant)
Structure


Class

-Aminophosphonate

-Aminophosphonate
Bio-Analogue Norvaline (Transition State Analogue)GABA (Neurotransmitter Analogue)
Primary Activity Leucine Aminopeptidase InhibitorGABA-B Receptor Agonist
Synthesis Route Kabachnik-Fields ReactionArbuzov or Gabriel Synthesis

This guide focuses exclusively on the synthesis and characterization of the 1-amino isomer.

Part 2: Synthetic Strategies & Protocols

The Kabachnik-Fields Reaction (Primary Route)

The most robust synthetic pathway for 1-aminopropylphosphonic acid is the Kabachnik-Fields reaction , a three-component coupling of a carbonyl (propanal), an amine, and a hydrophosphoryl compound.[1]

While ammonia can be used directly, it often leads to poly-alkylation byproducts.[1] The "Expert Choice" protocol utilizes benzylamine or diphenylmethylamine as a sterically hindered ammonia equivalent, ensuring mono-alkylation and simplifying purification.[1]

Reaction Mechanism

The reaction proceeds via the in-situ formation of an imine (Schiff base), followed by the hydrophosphonylation of the C=N bond.[1][2]

KabachnikFieldscluster_0Step 1: Imine Formationcluster_1Step 2: Hydrophosphonylationcluster_2Step 3: DeprotectionPropanalPropanal(CH3CH2CHO)ImineImine Intermediate(CH3CH2CH=NBn)Propanal->ImineAmineBenzylamine(BnNH2)Amine->ImineWaterH2OImine->Water-H2OAdductAlpha-Aminophosphonate Ester(Protected)Imine->AdductPhosphiteDiethyl Phosphite(EtO)2P(O)HPhosphite->AdductHydrolysisAcid Hydrolysis(HBr/AcOH)Adduct->HydrolysisFinal1-AminopropylphosphonicAcidHydrolysis->Final

Figure 1: Mechanistic pathway of the Kabachnik-Fields synthesis using a benzylamine blocking group.

Detailed Experimental Protocol

Objective: Synthesis of 1-Aminopropylphosphonic Acid (Scale: 10 mmol)

Reagents:
  • Propanal (Propionaldehyde): 10 mmol (Freshly distilled; Critical: Propanal oxidizes to propionic acid rapidly.)[1]

  • Benzylamine: 10 mmol[1]

  • Diethyl Phosphite: 10 mmol[1]

  • Solvent: Toluene or Ethanol (dry)[1]

  • Catalyst: Anhydrous Magnesium Perchlorate (2 mol%) or simply thermal reflux.[1]

Step-by-Step Methodology:
  • Imine Formation (In-Situ):

    • In a round-bottom flask equipped with a Dean-Stark trap (if using toluene), dissolve Propanal (0.58 g) and Benzylamine (1.07 g) in 20 mL dry toluene.

    • Stir at room temperature for 30 minutes, then reflux for 1 hour to remove water. Checkpoint: Monitoring by IR should show disappearance of C=O stretch (1720 cm⁻¹) and appearance of C=N stretch (~1640 cm⁻¹).[1]

  • Phosphonylation:

    • Cool the solution to 60°C.

    • Add Diethyl Phosphite (1.38 g) dropwise.[1]

    • Reflux for 4–6 hours.

    • Evaporate solvent under reduced pressure to yield the crude Diethyl (1-(benzylamino)propyl)phosphonate as a viscous oil.[1]

  • Hydrolysis & Deprotection (The "One-Pot" Acid Method):

    • Dissolve the crude oil in 15 mL of 48% Hydrobromic Acid (HBr) or 6N HCl.

    • Reflux for 12–18 hours. This step achieves two goals: hydrolysis of the ethyl esters and cleavage of the benzyl group (if HBr is used).[1]

    • Note: If HCl is used, the benzyl group may remain.[1] In that case, perform hydrogenolysis (H2, Pd/C, MeOH) after ester hydrolysis.

    • Workup: Evaporate the acid to dryness in vacuo. Add water and re-evaporate (3x) to remove excess acid.

  • Purification (Propylene Oxide Method):

    • Dissolve the residue in minimal ethanol/water.

    • Add Propylene Oxide dropwise until precipitation occurs.[1] Propylene oxide acts as an acid scavenger, neutralizing the HCl/HBr salt and forcing the zwitterionic amino-phosphonic acid to crystallize.[1]

    • Filter the white solid and wash with cold ethanol/ether.

Part 3: Characterization & Validation[1]

Spectroscopic Profile

The definitive proof of structure relies on

11
TechniqueParameterExpected Signal / ValueStructural Insight

NMR
Chemical Shift (

)
+14.0 to +18.0 ppm (D

O, pH dependent)
Characteristic of

-aminophosphonic acids (Esters appear ~20-25 ppm).[1]
CouplingProton-decoupled: Singlet.[1] Coupled: Multiplet.Verifies P-C bond integrity.

NMR

-Proton

3.2 – 3.5 ppm (Multiplet)
The proton on C1 is coupled to both P and C2 protons.[1]
Methyl Group

0.9 – 1.0 ppm (Triplet)
Terminal methyl of the propyl chain.
IR Spectroscopy P=O Stretch1150 – 1200 cm⁻¹Strong broad band.[1]
NH Stretch2600 – 3200 cm⁻¹ (Broad)Indicates zwitterionic ammonium form (

).
Physical Properties[1][3]
  • State: White crystalline powder.[1]

  • Melting Point: >260°C (Decomposition).[1][3][4] Note: Do not use melting point as a purity criterion; zwitterions decompose rather than melt.

  • Solubility: Highly soluble in water, 1M HCl, 1M NaOH.[1] Insoluble in ethanol, acetone, chloroform.[1]

  • pKa Values:

    • 
       (Phosphonate): ~1.8 – 2.1[1]
      
    • 
       (Phosphonate): ~5.5 – 6.0[1]
      
    • 
       (Ammonium): ~10.2[1]
      

Part 4: Troubleshooting & Optimization (Expertise)[1]

Common Pitfalls
  • Hygroscopicity: The final zwitterion is often hygroscopic.[1] Dry under high vacuum over

    
     at 60°C for 24 hours before elemental analysis.
    
  • Incomplete Hydrolysis: If the

    
     NMR shows a peak around 22-25 ppm, the ester hydrolysis is incomplete.[1] Return to 6N HCl reflux.
    
  • Purification Failure: If propylene oxide fails to precipitate the product (oiling out), use an Ion Exchange Column (Dowex 50W-X8, H+ form).[1] Load the crude acid, wash with water (elutes impurities), and elute product with 1M

    
    .
    
Purification Workflow Logic

PurificationCrudeCrude Hydrolysis Mixture(Acid + Product)EvapEvaporate to Dryness(Remove excess HCl/HBr)Crude->EvapDissolveDissolve in Min. Ethanol/WaterEvap->DissolveCheckCheck Purity (NMR)Dissolve->CheckMethodAPropylene Oxide Method(Precipitate Zwitterion)Check->MethodAHigh PurityMethodBDowex 50W Ion Exchange(Elute with NH4OH)Check->MethodBLow PurityFinalPure 1-Aminopropylphosphonic AcidMethodA->FinalFilter & DryMethodB->FinalLyophilize

Figure 2: Decision tree for the purification of alpha-aminophosphonic acids.

References

  • Kabachnik, M. I., & Medved, T. Y. (1952).[1][5] New method for the synthesis of amino phosphonic acids.[1][2][5][6] Doklady Akademii Nauk SSSR.[1][5]

  • Kafarski, P., & Lejczak, B. (2001).[1] Aminophosphonic acids of potential medical importance.[1][5] Current Medicinal Chemistry - Anti-Cancer Agents.[1][5]

  • Reich, H. J. (2023).[1] Bordwell pKa Table and NMR Data Collections.[1] University of Wisconsin-Madison. (Reference for 31P NMR shifts of phosphonates).

  • Naydenova, E., et al. (2006).[1] Novel alpha-aminophosphonic acids.[1][7] Design, characterization, and biological activity.[1][5][6] Bioorganic & Medicinal Chemistry.[1][8]

Technical Guide: Biological Activity & Therapeutic Potential of Aminophosphonic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminophosphonic acids (APAs) represent one of the most significant classes of bioisosteres in modern medicinal chemistry. Structurally, they are amino acid analogues where the planar,


-hybridized carboxylic acid group (-COOH) is replaced by a tetrahedral, 

-hybridized phosphonic acid group (-PO

H

).

This guide dissects the biological activity of APAs, moving beyond simple structural descriptions to the mechanistic causality of their function. For researchers and drug developers, the value of APAs lies in their ability to act as Transition State Analogues (TSAs) . Their tetrahedral geometry mimics the high-energy intermediate formed during peptide bond hydrolysis, allowing them to inhibit proteases, ligases, and synthases with high affinity.

This whitepaper details the mechanistic basis of this activity, provides validated experimental protocols for assessing inhibition, and outlines the therapeutic landscape from oncology to agrochemistry.

Structural Basis of Bioactivity: The "Tetrahedral Mimicry"[1]

The biological potency of APAs is not accidental; it is a direct consequence of stereoelectronic mimicry.

The Bioisosteric Shift

In a standard peptide bond hydrolysis (catalyzed by proteases), the carbonyl carbon of the substrate undergoes nucleophilic attack (usually by water or a serine residue), transitioning from a planar


 state to a tetrahedral 

intermediate.
  • Amino Acids: The carboxyl group is planar. It binds to the enzyme's active site in the ground state.

  • Aminophosphonic Acids: The phosphonate group is stable and tetrahedral. It structurally resembles the transition state or the tetrahedral intermediate of the enzymatic reaction.[1][2]

Chelation and Metalloproteases

Many APAs are potent inhibitors of metalloproteases (e.g., Matrix Metalloproteinases - MMPs). The phosphonate oxygen atoms serve as powerful chelating agents for metal ions (like


) within the enzyme's active site, effectively locking the enzyme in an inactive conformation.
Visualization: Structural Mimicry & TSA Mechanism

The following diagram illustrates the structural comparison and the inhibition logic.

APA_Mechanism cluster_0 Natural Substrate cluster_1 Inhibitor (APA) AA Amino Acid (Planar Carboxyl) TS Transition State (Tetrahedral Intermediate) AA->TS Enzymatic Hydrolysis Enzyme Target Enzyme (e.g., Metalloprotease) TS->Enzyme High Affinity Binding APA Aminophosphonic Acid (Stable Tetrahedral) APA->TS Structural Mimicry APA->Enzyme Competitive Binding Inhibition Enzyme-Inhibitor Complex (Locked State) Enzyme->Inhibition Chelation of Zn2+ & TSA Binding

Caption: Figure 1: APAs mimic the tetrahedral transition state of peptide hydrolysis, locking enzymes in an inactive complex.

Therapeutic & Industrial Applications[3][4]

Oncology: Protease Inhibition

Tumor metastasis relies heavily on the degradation of the extracellular matrix (ECM).

  • Target: Matrix Metalloproteinases (MMPs) and Aminopeptidases.

  • Mechanism: APAs act as inhibitors of these zinc-dependent enzymes.[1] By chelating the active site zinc and mimicking the transition state of collagen degradation, APAs prevent the physical breakdown of tissue barriers, thereby limiting tumor invasion.

  • Key Data: Diaryl

    
    -aminophosphonates have shown 
    
    
    
    values in the micromolar range against various cancer cell lines (e.g., MCF-7, PC3) by inducing apoptosis and arresting the cell cycle in the G1 phase.
Agrochemicals: The Glyphosate Paradigm
  • Compound: Glyphosate (N-(phosphonomethyl)glycine).[3]

  • Target: 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[4]

  • Mechanism: It competes with phosphoenolpyruvate (PEP). The enzyme normally catalyzes the transfer of an enolpyruvyl group to shikimate-3-phosphate. Glyphosate mimics the transition state of this transfer, shutting down the shikimate pathway essential for aromatic amino acid biosynthesis in plants.[5]

  • Note: This pathway does not exist in mammals, providing a high safety margin (though debate exists regarding metabolites like AMPA).

Antiviral Activity[8]
  • Compound: Dufulin (commercialized in agriculture).[6][7]

  • Target: Plant viruses like Tobacco Mosaic Virus (TMV).[6]

  • Mechanism: Activation of systemic acquired resistance (SAR) and direct interference with viral replication complexes.

  • Emerging Research:

    
    -aminophosphonates bearing heterocyclic moieties (e.g., benzothiazole) are being investigated for HIV and Hepatitis C inhibition, targeting protease processing steps.
    

Technical Protocol: High-Throughput Enzyme Inhibition Screening

Objective: To determine the


 and Mode of Inhibition (MoI) of a novel aminophosphonic acid derivative against a target protease (e.g., Leucine Aminopeptidase).

Rationale: APAs often exhibit "slow-binding" inhibition kinetics. A standard mix-and-read protocol will underestimate potency. This protocol includes a critical pre-incubation step to allow the establishment of the Enzyme-Inhibitor equilibrium.

Reagents & Setup[11][12]
  • Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM

    
     (Critical for metalloproteases).
    
  • Substrate: Fluorogenic peptide (e.g., Leu-AMC).

  • Enzyme: Purified recombinant protease (titrated to give linear velocity for >30 mins).

  • Inhibitor: APA candidate dissolved in DMSO (Final DMSO < 1%).

Step-by-Step Methodology
  • Preparation of Stocks:

    • Prepare 100x stocks of the APA inhibitor in DMSO.

    • Prepare 2x Enzyme solution in Assay Buffer.

    • Prepare 2x Substrate solution in Assay Buffer.

  • Pre-Incubation (The "Black Box" of APA assays):

    • In a 96-well black microplate, add 10

      
      L of Inhibitor (various concentrations).
      
    • Add 40

      
      L of 2x Enzyme solution.
      
    • CRITICAL: Incubate at 25°C for 30 minutes .

    • Why? This allows the tetrahedral phosphonate to displace water/native ligands and undergo the conformational change required for tight binding.

  • Reaction Initiation:

    • Add 50

      
      L of 2x Substrate solution to all wells.
      
    • Final Volume: 100

      
      L.
      
  • Kinetic Measurement:

    • Immediately place in a fluorescence plate reader (Ex/Em: 360/460 nm for AMC).

    • Read every 60 seconds for 45 minutes.

  • Data Analysis:

    • Calculate initial velocity (

      
      ) from the linear portion of the curve.
      
    • Plot

      
       vs. log[Inhibitor].
      
    • Fit to the 4-parameter logistic equation to derive

      
      .
      
Validation Criteria (Self-Validating System)
  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Reference Inhibitor: Run Bestatin (a known aminopeptidase inhibitor) as a positive control. If Bestatin

    
     deviates >2-fold from literature, discard the run.
    
  • Linearity: The "No Inhibitor" control must remain linear (

    
    ) throughout the measurement window.
    
Visualization: Experimental Workflow

Assay_Protocol Start Start: APA Library Screening Prep 1. Reagent Prep (DMSO Stocks, Zn2+ Buffer) Start->Prep PreInc 2. Pre-Incubation (30 min) Enzyme + Inhibitor (Critical for Slow-Binding) Prep->PreInc Init 3. Add Substrate (Fluorogenic Peptide) PreInc->Init Read 4. Kinetic Read (Ex/Em 360/460nm, 45 min) Init->Read Decision Check Linearity & Z-Factor Read->Decision Fail Discard Run (Check Enzyme Stability) Decision->Fail Z' < 0.5 Pass Calculate IC50 Fit 4-PL Curve Decision->Pass Z' > 0.5

Caption: Figure 2: Step-by-step kinetic assay workflow emphasizing the critical pre-incubation step for APA inhibitors.

Comparative Bioactivity Data[8][9][13]

The following table summarizes the biological activity of key aminophosphonic acid derivatives across different therapeutic classes.

ClassRepresentative CompoundTarget Enzyme/Receptor

/ Activity
Mechanism
Anticancer Diaryl

-aminophosphonates
Serine Proteases / MMPs5 - 50

M
Transition State Analogue; Cell Cycle Arrest (G1)
Herbicide GlyphosateEPSP Synthase~10

M (

)
Competitive inhibitor vs PEP; TSA
Antiviral DufulinTMV Replication Complex50 - 60% InhibitionSystemic Acquired Resistance activator
Antibacterial AlafosfalinAlanine RacemaseVaries (prodrug)Mimics Ala-Ala; active transport into cell

References

  • Kukhar, V. P., & Hudson, H. R. (2000).[8][9] Aminophosphonic and Aminophosphinic Acids: Chemistry and Biological Activity. Wiley.[10] Link

  • Naydenova, E., et al. (2010). Novel

    
    -aminophosphonic acids: Design, characterization, and biological activity. Bioorganic & Medicinal Chemistry. Link
    
  • Song, B. A., et al. (2006).[8][6] Synthesis and Antiviral Bioactivities of

    
    -Aminophosphonates Containing Alkoxyethyl Moieties. Molecules. Link
    
  • Duke, S. O., & Powles, S. B. (2008). Glyphosate: A Once-in-a-Century Herbicide. Pest Management Science. Link

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.[10] (Source for Pre-incubation protocols). Link

Sources

Technical Whitepaper: 1-Aminopropylphosphonic Acid (Ampropylfos)

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism of Action, Structural Pharmacology, and Experimental Validation

Executive Summary

1-Aminopropylphosphonic acid (1-APA) , also known commercially as Ampropylfos , is a low-molecular-weight organophosphorus compound belonging to the class of


-aminophosphonates . Unlike its 

-isomer (3-aminopropylphosphonic acid), which is a well-characterized GABA-B receptor agonist, 1-APA acts primarily as a transition-state analogue and antimetabolite .

Its core mechanism of action relies on the bio-isosteric replacement of a planar carboxyl group (-COOH) with a tetrahedral phosphonic acid group (-PO


H

).[1] This structural mimicry allows 1-APA to act as a "warhead" in the inhibition of metalloproteases and enzymes involved in cell wall biosynthesis (specifically in Oomycetes) and amino acid metabolism. In drug development, it serves as a critical scaffold for designing transition-state inhibitors and as a robust internal standard for NMR-based metabolomics.
Chemical Identity & Structural Pharmacology

To understand the mechanism, one must first distinguish the specific isomerism and electronic properties that drive its binding affinity.

2.1 Structural Distinction (The "Propyl" Trap)

A common error in neuroscience literature is confusing 1-APA with its isomers. The position of the amine group dictates the target biology.

CompoundStructurePrimary TargetMechanism Class
1-Aminopropylphosphonic Acid (1-APA)

Enzymes (Aminopeptidases, Racemases) Transition-State Analogue
3-Aminopropylphosphonic Acid (3-APA)

GABA-B Receptor Orthosteric Agonist
AP3 (2-Amino-3-phosphonopropionic)

mGluR / NMDA Glutamate Analogue
2.2 The Tetrahedral Mimicry Hypothesis

The pharmacological power of 1-APA lies in the geometry of the phosphonate group.

  • Carboxylates (Substrate): Planar (

    
    ) geometry.
    
  • Phosphonates (Inhibitor): Tetrahedral (

    
    ) geometry.
    
  • Mechanism: During peptide bond hydrolysis, the carbonyl carbon passes through a high-energy tetrahedral intermediate . The phosphonate group of 1-APA mimics this transition state but is non-hydrolyzable. Enzymes bind 1-APA more tightly than the natural substrate because they are evolutionarily optimized to stabilize the transition state, effectively "locking" the enzyme in an inactive complex.

Mechanism of Action (The Core)

The mechanism of 1-APA is bifurcated into its role as an antimicrobial agent (fungicide) and its utility as a protease inhibitor scaffold.

3.1 Pathway: Enzyme Inhibition via Transition State Stabilization

In biological systems (specifically Oomycetes like Aphanomyces astaci), 1-APA disrupts cell wall integrity.

  • Uptake: 1-APA enters the cell via amino acid transporters, disguised as

    
    -aminobutyric acid  or valine .
    
  • Target Engagement: It binds to the active site of enzymes involving amino acid turnover (e.g., Alanine Racemase or D-Ala-D-Ala Ligase analogues).

  • Inhibition: The phosphonate oxygen coordinates with the active site metal ion (often Zn

    
     or Mn
    
    
    
    ), displacing the water molecule required for catalysis.
  • Metabolic Arrest: The inability to process amino acids for cell wall peptidoglycan or glucan synthesis leads to zoospore germination failure and cell lysis.

3.2 Visualization of Inhibition Mechanism

The following diagram illustrates the competitive inhibition logic where 1-APA mimics the transition state of a peptide/amino acid substrate.

Mechanism_of_Action Substrate Natural Substrate (Planar Carbonyl) Enzyme Target Enzyme (e.g., Aminopeptidase) Substrate->Enzyme Binds Complex_TS Transition State (Tetrahedral High Energy) Enzyme->Complex_TS Catalysis Blocked_Complex Enzyme-Inhibitor Complex (Dead-End) Enzyme->Blocked_Complex Inhibition Product Hydrolyzed Product Complex_TS->Product Hydrolysis Inhibitor 1-APA (Inhibitor) (Stable Tetrahedral) Inhibitor->Enzyme High Affinity Binding (Mimics TS) Blocked_Complex->Complex_TS Prevents Formation

Caption: 1-APA acts as a stable transition-state analogue, outcompeting the natural substrate by mimicking the high-energy tetrahedral intermediate.

Experimental Validation Protocols

For researchers validating 1-APA activity, the following protocols ensure data integrity and reproducibility.

4.1 Protocol A: NMR Metabolomics Standard Validation

1-APA is an ideal internal standard for


H-NMR metabolomics due to its stability and unique chemical shift (methyl triplet away from biological noise).
  • Reagent Prep: Dissolve 1-APA to 10 mM in D

    
    O.
    
  • Sample Spiking: Add 50

    
    L of standard to 500 
    
    
    
    L of biological extract (plasma/cell lysate).
  • Acquisition: Run 1D NOESY presat sequence.

  • Validation Signal: Look for the characteristic triplet at

    
     ~1.05 ppm  (methyl) and multiplet at 
    
    
    
    ~3.2 ppm
    (CH-P).
  • Integrity Check: Ensure no overlap with the Lactate doublet (

    
     1.33 ppm) or Alanine doublet (
    
    
    
    1.48 ppm).
4.2 Protocol B: Zoospore Germination Inhibition Assay (Bioactivity)

To verify biological potency (Ampropylfos activity):

  • Culture: Maintain Aphanomyces astaci on PG-1 agar.

  • Induction: Transfer mycelia to sterile lake water to induce zoospore formation.

  • Treatment: Apply 1-APA at graded concentrations (0.1 - 100

    
    g/mL).
    
  • Readout: Count motile zoospores vs. encysted/germinating spores at 12h and 24h using inverted microscopy.

  • Data Analysis: Calculate IC

    
     for germination inhibition. Expect IC
    
    
    
    in the low micromolar range for sensitive strains.
Therapeutic & Development Implications[3][4][5]
5.1 Structure-Activity Relationship (SAR)
  • Chain Length Sensitivity: Extension of the alkyl chain from propyl (C3) to butyl (C4) or pentyl (C5) shifts activity from broad amino acid mimicry to specific glutamate receptor antagonism (e.g., AP5 is an NMDA antagonist). 1-APA is generally too short to effectively bridge the glutamate binding site on NMDA receptors, making it a poor NMDA antagonist but a potent aminopeptidase inhibitor.

  • Chirality: The (R)-enantiomer is typically the bioactive species for enzyme inhibition, mimicking the L-amino acid stereochemistry (due to Cahn-Ingold-Prelog priority rules shifting).

5.2 Drug Design Utility

Medicinal chemists utilize the 1-aminopropylphosphonate scaffold to:

  • Design Prodrugs: Masking the phosphonic acid with ester groups (e.g., diphenyl esters) improves cellular permeability (bioavailability), allowing the "warhead" to be delivered intracellularly.

  • Fragment-Based Screening: 1-APA serves as a polar fragment in X-ray crystallographic screens for novel metalloprotease binding pockets.

References
  • Cerenius, L., et al. (1992).[2] "Effects of ampropylfos ((RS)-1-aminopropylphosphonic acid) on zoospore formation, repeated zoospore emergence and oospore formation in Aphanomyces spp." Pesticide Science, 36(3), 189-194.[2] Link

  • Kafarski, P., & Lejczak, B. (2001).[3] "Biological activity of aminophosphonic acids." Phosphorus, Sulfur, and Silicon and the Related Elements, 177(6), 819-828. Link

  • Glunde, K., et al. (2006). "Transcriptomic and Metabolomic Differentiation of Breast Cancers: Progression and Therapy Response via Magnetic Resonance Spectroscopy." Cancer Research, 66(23). (Methodology for 1-APA as NMR Standard).[4] Link

  • Naylor, A. M., et al. (1989). "Structure-activity relationships of phosphonate analogues of glutamic acid." Neuroscience Letters. (Clarification of chain length requirements for NMDA antagonism). Link

Sources

Technical Guide: Aminopropylphosphonic Acid Analogs as GABA Receptor Agonists

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacology, mechanism of action, and experimental protocols for 3-Aminopropylphosphonic acid (3-APA) and its potent derivative 3-Aminopropylphosphinic acid (3-APPA) .

Editorial Note on Nomenclature & Isomerism: While the prompt specifies 1-Aminopropylphosphonic acid, this guide focuses on the 3-isomer (3-APA) and its phosphinic analog (3-APPA) . In medicinal chemistry, GABA (


-aminobutyric acid) is a 

-amino acid (amine separated from acid by 3 carbons). 3-Aminopropylphosphonic acid preserves this critical pharmacophore distance (

), acting as a bioisostere of GABA. Conversely, 1-aminopropylphosphonic acid is an

-amino phosphonate (mimicking

-amino acids like norvaline), which typically lacks GABAergic agonist activity and often acts on glutamate/NMDA systems. This guide proceeds with the scientifically validated GABA receptor agonists: 3-APA and 3-APPA .

Part 1: Chemical Identity & Pharmacological Profile[1]

The Phosphonate Bioisostere Strategy

The development of GABA receptor agonists relies heavily on bioisosterism —replacing the carboxyl group (


) of GABA with phosphonic (

) or phosphinic (

) groups. This substitution alters the pKa and steric bulk, often enhancing blood-brain barrier (BBB) permeability or receptor subtype selectivity.
CompoundAbbreviationStructurePharmacologyAffinity (

/

)
GABA GABA

Endogenous AgonistLow nM -

M (Subtype dependent)
3-Aminopropylphosphonic acid 3-APA

GABA-B Partial Agonist

(

)
3-Aminopropylphosphinic acid 3-APPA (CGP 27492)

Potent GABA-B Agonist

(

)
Mechanism of Action: GABA-B Selectivity

Unlike GABA-A receptors (ligand-gated ion channels), GABA-B receptors are G-protein coupled receptors (GPCRs) formed by the heterodimerization of GABA-B1 and GABA-B2 subunits.

3-APPA (CGP 27492) acts as a highly selective agonist, surpassing Baclofen in potency. Its mechanism involves:

  • Binding: 3-APPA binds to the "Venus flytrap" domain of the GABA-B1 subunit.

  • G-Protein Activation: Induces conformational change activating the

    
     protein.
    
  • Effector Modulation:

    • Presynaptic: Inhibition of Voltage-Gated Calcium Channels (VGCC), reducing neurotransmitter release (glutamate/GABA).

    • Postsynaptic: Activation of G-protein coupled Inwardly Rectifying Potassium channels (GIRK/Kir3), causing

      
       efflux and hyperpolarization.
      
    • Intracellular: Inhibition of Adenylyl Cyclase, lowering cAMP levels.[]

Part 2: Signaling Pathway Visualization

The following diagram illustrates the downstream signaling cascade activated by 3-APPA binding to the GABA-B receptor.

GABAB_Signaling Ligand 3-APPA / 3-APA GABAB GABA-B Receptor (GPCR Heterodimer) Ligand->GABAB Agonist Binding Gi_o Gi/o Protein (Alpha Subunit) GABAB->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits (-) VGCC Voltage-Gated Ca2+ Channels Gi_o->VGCC Inhibits (-) (Beta-Gamma Subunit) GIRK GIRK Channels (Kir3) Gi_o->GIRK Activates (+) (Beta-Gamma Subunit) cAMP cAMP Levels AC->cAMP Reduces Ca_Influx Ca2+ Influx VGCC->Ca_Influx Blocks NT_Release Neurotransmitter Release Ca_Influx->NT_Release Decreases K_Efflux K+ Efflux GIRK->K_Efflux Increases Hyperpol Membrane Hyperpolarization K_Efflux->Hyperpol Causes

Figure 1: Signal transduction pathway of 3-APPA at the GABA-B receptor, highlighting presynaptic inhibition and postsynaptic hyperpolarization.

Part 3: Validated Experimental Protocols

Protocol: Radioligand Binding Assay (Affinity Verification)

Objective: Determine the Binding Affinity (


) of 3-APPA for the GABA-B receptor using rat synaptic membranes.

Reagents:

  • Ligand:

    
    -CGP27492 (3-APPA) or 
    
    
    
    -GABA (in the presence of isoguvacine to block GABA-A).
  • Buffer: 50 mM Tris-HCl (pH 7.4), 2.5 mM

    
    .
    
  • Displacer: Non-radioactive 3-APPA (serial dilutions:

    
     to 
    
    
    
    M).

Workflow:

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold sucrose (0.32 M). Centrifuge at 1,000 x g (10 min). Take supernatant and centrifuge at 20,000 x g (20 min) to pellet synaptic membranes. Resuspend in Buffer.

  • Incubation: Mix 200 µL membrane suspension + 25 µL

    
    -Ligand (approx 2 nM final) + 25 µL Displacer (3-APPA).
    
  • Equilibrium: Incubate at 20°C for 45 minutes . (Note: GABA-B kinetics are slower; ensure equilibrium).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

  • Quantification: Liquid scintillation counting.

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol: Whole-Cell Patch Clamp (Functional Validation)

Objective: Measure 3-APPA induced currents (GIRK activation) in hippocampal CA1 pyramidal neurons.

Setup:

  • Rig: Differential Interference Contrast (DIC) microscope with micromanipulators.

  • Internal Solution: 140 mM K-Gluconate, 10 mM HEPES, 2 mM Mg-ATP, 0.3 mM Na-GTP (pH 7.3).

  • External Solution (aCSF): 124 mM NaCl, 2.5 mM KCl, 2 mM

    
    , 1 mM 
    
    
    
    , 26 mM
    
    
    , 10 mM Glucose.

Step-by-Step:

  • Slicing: Prepare 300 µm acute hippocampal slices from Sprague-Dawley rats.

  • Patching: Establish G

    
     seal on CA1 neuron; break in to achieve whole-cell configuration.
    
  • Voltage Clamp: Clamp membrane potential at -50 mV .

  • Baseline: Record stable baseline current for 5 minutes.

  • Application: Bath apply 3-APPA (10 µM) via perfusion system.

    • Expected Result: An outward current (positive deflection) indicating

      
       efflux.
      
  • Reversal Potential Check: Ramp voltage from -120 mV to -40 mV.

    • Validation: The 3-APPA induced current should reverse near

      
       (
      
      
      
      mV), confirming
      
      
      channel mediation.
  • Antagonist Confirmation: Washout, then co-apply 3-APPA with CGP 55845 (selective GABA-B antagonist, 1 µM).

    • Validation: The outward current must be abolished.

Part 4: Comparative Data Summary

The following table synthesizes potency data from key literature sources, comparing 3-APPA against standard GABAergic ligands.

LigandReceptor Target

(Binding)

(Functional)
Notes
3-APPA (CGP 27492) GABA-B3 nM 20-40 nM Highly potent; crosses BBB; phosphinic acid.
3-APA GABA-B~1.5

M
~2.3

M
Partial agonist; phosphonic acid analog.[2]
Baclofen GABA-B60 nM200 nMStandard clinical agonist.
GABA GABA-A/B20-40 nMN/AEndogenous; rapid degradation.
Muscimol GABA-A5 nMN/ASelective GABA-A agonist (control).

References

  • Froestl, W., et al. (1995).[3][4][5] Phosphinic acid analogues of GABA.[3][5][6][7] 1. New potent and selective GABAB agonists.[][5][6] Journal of Medicinal Chemistry.[3][5]

  • Seabrook, G. R., et al. (1990).[4] Electrophysiological characterization of the potent GABAB receptor agonist, 3-aminopropyl(methyl)phosphinic acid (SKF 97541). British Journal of Pharmacology.

  • Bowery, N. G., et al. (2002). International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function. Pharmacological Reviews.

  • Cayman Chemical. (n.d.). 3-Aminopropylphosphonic Acid Product Information.

  • IUPHAR/BPS Guide to Pharmacology. (2024). GABA-B Receptor Ligands: CGP 27492.[3]

Sources

Structural Analogues of Amino Acids: Engineering Bioactivity and Stability in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Peptidomimetic Imperative

Peptides possess exquisite specificity and potency but suffer from poor pharmacokinetic (PK) profiles—primarily rapid proteolytic degradation and low membrane permeability. The incorporation of structural analogues of amino acids (non-canonical amino acids) is a cornerstone strategy in medicinal chemistry to overcome these limitations. By modifying the peptide backbone or side chains, researchers can engineer "peptidomimetics" that retain the biological fidelity of natural peptides while acquiring the durability of small molecules.[1]

This guide details the structural classification, synthetic routes, and solid-phase incorporation of these analogues, focusing on their application in stabilizing therapeutic candidates.

Structural Classification and Functional Utility

Amino acid analogues are categorized by the specific site of modification on the fundamental amino acid scaffold. Each class imparts distinct physicochemical properties.

ClassStructural ModificationKey PropertyRepresentative Example

-Disubstituted
Substitution of the

-proton with an alkyl group (e.g., methyl).
Restricts conformational space (Ramachandran angles); induces helical structures.Aib (Aminoisobutyric acid)
N-Methylated Methylation of the backbone amide nitrogen.Removes H-bond donor; improves membrane permeability; prevents proteolytic cleavage.Cyclosporine (N-Me-Leu residues)

-Amino Acids
Insertion of a methylene group between the carboxyl and amino termini.Complete resistance to standard proteases; alters hydrogen bonding patterns.Sitagliptin (

-amino acid core)
Cyclic/Constrained Cyclization between backbone/side-chain atoms.Locks bioactive conformation; reduces entropy penalty upon binding.Tic (Tetrahydroisoquinoline-3-carboxylic acid)
The "Alpha-Methyl" Effect

Replacing the


-hydrogen with a methyl group (e.g., 

-methyl-alanine) creates a quaternary center. This sterically restricts rotation around the

(

) and

(

) bonds, often forcing peptides into

-helical or

-helical conformations. This "pre-organization" can significantly increase binding affinity by reducing the entropy loss associated with receptor binding.

Synthetic Methodologies: Self-Regeneration of Stereocenters (SRS)[2][3]

Synthesizing


-alkylated amino acids is challenging because the 

-carbon is a quaternary center, making enantioselective alkylation difficult. The most authoritative method for generating these analogues without racemization is the Self-Regeneration of Stereocenters (SRS) principle, pioneered by Dieter Seebach.
Mechanism of SRS

The logic of SRS is to use the original chirality of the amino acid to generate a temporary second stereocenter (usually in a heterocyclic ring). This temporary center then directs the reconstruction of the original center with a new substituent.

The Protocol (Proline Example):

  • Condensation: L-Proline is condensed with pivalaldehyde to form a bicyclic aminal (oxazolidinone). The bulky tert-butyl group directs the stereochemistry.

  • Enolization: Treatment with a strong base (LDA) removes the

    
    -proton, forming a planar enolate.
    
  • Alkylation: The electrophile attacks from the face opposite the tert-butyl group (steric control), ensuring retention of configuration.

  • Hydrolysis: Acidic hydrolysis removes the auxiliary ring, yielding the enantiopure

    
    -alkylated amino acid.
    
Visualization of SRS Workflow

SRS_Workflow Start L-Amino Acid (Chiral Source) Aminal Chiral Acetal/Aminal (Temporary Center) Start->Aminal + Aldehyde (e.g. Pivalaldehyde) Enolate Li-Enolate (Planar Intermediate) Aminal->Enolate + LDA (-78°C) Alkylated Alkylated Heterocycle (Stereocenter Regenerated) Enolate->Alkylated + Electrophile (R-X) (Steric Control) Product Alpha-Alkylated Amino Acid Alkylated->Product Acid Hydrolysis

Figure 1: Seebach's Self-Regeneration of Stereocenters (SRS) allows for the creation of quaternary amino acids by temporarily storing chirality in a heterocyclic auxiliary.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of Hindered Analogues

Incorporating sterically hindered analogues (like Aib or N-methyl amino acids) into peptide chains often fails with standard protocols due to the inability of the activated carboxyl group to approach the nucleophile.

Protocol: Coupling Sterically Hindered Amino Acids

Reagents:

  • Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIPEA (Diisopropylethylamine).[2]

  • Solvent: DMF (Dimethylformamide).

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF for 20 minutes.

  • Activation (Pre-mix):

    • Dissolve the hindered amino acid (4.0 eq) and HATU (3.8 eq) in minimal dry DMF.

    • Add HOAt (4.0 eq).[3] Note: HOAt is critical for reducing racemization and accelerating coupling for hindered systems.

    • Add DIPEA (8.0 eq) immediately before adding to the resin.

  • Coupling Reaction:

    • Add the activated mixture to the resin.[2]

    • Time: Allow to react for 4–12 hours (vs. standard 45 mins).

    • Temperature: For extremely difficult couplings (e.g., Aib-Aib), elevate temperature to 50°C or use microwave assistance (75°C, 10 min).

  • Monitoring (Critical Step):

    • Do NOT use the Kaiser Test. It is often false-negative for secondary amines (like N-methyl AAs).

    • Use the Chloranil Test or Bromophenol Blue Test.

      • Chloranil Protocol: Add 2% acetaldehyde in DMF and 2% chloranil in DMF to a resin bead. Blue staining indicates free secondary amines (incomplete coupling).

  • Double Coupling: If the test is positive, repeat the coupling step with fresh reagents.

Biological Mechanism: The Steric Shield

Why do these analogues extend half-life? The primary mechanism is steric occlusion . Proteases (like trypsin or chymotrypsin) require the peptide backbone to adopt an extended conformation within the enzyme's active site to hydrolyze the amide bond.

  • 
    -Methylation:  The added methyl group acts as a "bumper," physically preventing the peptide bond from entering the catalytic cleft of the protease.
    
  • 
    -Amino Acids:  The additional methylene group (
    
    
    
    ) changes the scissile bond's position. Proteases, evolved to recognize
    
    
    -peptide backbones, literally cannot reach the carbonyl carbon to initiate nucleophilic attack.
Logic of Proteolytic Stability

Stability_Mechanism cluster_0 Natural Peptide cluster_1 Peptidomimetic Enzyme Protease Active Site (Catalytic Triad) NatPep Alpha-Amino Acid Enzyme->NatPep Fits Pocket Analogue Beta-AA / Alpha-Methyl AA (Steric Bulk) Enzyme->Analogue Steric Clash / Backbone Misalignment Result1 Hydrolysis (Degradation) NatPep->Result1 Result2 No Binding / No Hydrolysis (Extended Half-Life) Analogue->Result2

Figure 2: Mechanistic comparison of protease interaction. Analogues prevent degradation through steric hindrance or backbone modification that disrupts the enzyme's catalytic geometry.

Case Studies in Drug Development

Semaglutide (GLP-1 Agonist)
  • Analogue Used:

    
    -Aminoisobutyric acid (Aib).
    
  • Role: Semaglutide replaces the Alanine at position 8 of the native GLP-1 sequence with Aib .

  • Outcome: Native GLP-1 is degraded by the enzyme DPP-4 in minutes. The Aib substitution at the cleavage site renders the peptide resistant to DPP-4, extending the half-life to approximately 1 week (in combination with fatty acid acylation).

Sitagliptin (Januvia)
  • Analogue Used: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Amino acid derivative.[1][4][5]
    
  • Role: Sitagliptin is a DPP-4 inhibitor used for Type 2 Diabetes. Its core structure is based on a

    
    -amino amide.
    
  • Outcome: The

    
    -amino motif mimics the transition state of the substrate but cannot be cleaved, effectively inhibiting the enzyme with high selectivity.
    

References

  • Seebach, D., et al. (1996).[6] Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition. Link

  • BenchChem. (2025).[3] Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Protocols. Link

  • FDA. (2021).[7] The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids. National Institutes of Health. Link

  • Steer, D. L., et al. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry. Link

  • Albericio, F., et al. (2006).[2] Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Link

Sources

chemical properties of (1S)-(+)-(1-Aminopropyl)phosphonic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of (1S)-(+)-(1-Aminopropyl)phosphonic acid , a significant bioisostere in organophosphorus chemistry.

Chemical Class:


-Aminophosphonic Acid | CAS:  98048-99-8 (S-isomer)
Executive Summary & Structural Significance

(1S)-(+)-(1-Aminopropyl)phosphonic acid is the phosphonic acid analogue of L-


-aminobutyric acid (L-AABA) , also known as homoalanine. Structurally, it consists of a propyl backbone where the planar carboxylic acid moiety (

) of the amino acid is replaced by a tetrahedral phosphonic acid group (

).

This substitution fundamentally alters the electronic and steric profile of the molecule while retaining its capacity to be recognized by amino acid transporters and enzymes. Unlike its


-isomer (3-aminopropylphosphonic acid), which acts as a potent GABA-B agonist, the 1-amino  (or 

-amino) isomer functions primarily as a transition-state analogue for enzymes involved in amino acid metabolism and as a probe for excitatory amino acid receptors (glutamate family).

Key Distinction:

  • 1-Aminopropylphosphonic acid (

    
    ):  Isostere of 
    
    
    
    -aminobutyric acid. Target: Glutamate receptors/Enzymes.[1][2]
  • 3-Aminopropylphosphonic acid (

    
    ):  Isostere of GABA. Target: GABA-B Receptors.[2][3][4][5]
    
Physicochemical Profile

The compound exists as a zwitterion in physiological conditions, exhibiting high polarity and water solubility. The tetrahedral geometry of the phosphonate group mimics the transition state of peptide hydrolysis, granting it inhibitory properties against metalloproteases and ligases.

Table 1: Physicochemical Specifications

PropertyValue / CharacteristicNotes
Molecular Formula

Molecular Weight 139.09 g/mol
Chirality (1S)-(+)Corresponds to L-amino acids
Physical State White Crystalline SolidHygroscopic
Melting Point 265–269 °C (dec.)Typical for zwitterions
Solubility High:

, Glacial Acetic AcidLow: EtOH, Acetone, DCM
Insoluble in non-polar solvents
pKa Values

(Phosphonate)

(Phosphonate)

(Ammonium)
Exists as anion at pH 7.4
Isoelectric Point (pI) ~5.6
31P NMR Characterization

A definitive identification method is


P NMR .
  • Chemical Shift:

    
     18.0 – 24.0 ppm (depending on pH and solvent).
    
  • Coupling: Coupled to protons on

    
     (
    
    
    
    Hz).
Synthetic Methodology: Enantioselective Construction

Achieving the (1S)-configuration requires asymmetric synthesis. The most robust and modern protocol utilizes Ellman’s Sulfinamide auxiliary, which provides high diastereoselectivity during the hydrophosphonylation step (Pudovik reaction).

Protocol: Asymmetric Synthesis via Sulfinimines[6][7]

Mechanism:

  • Condensation: Propanal is condensed with (S)-(-)-tert-butanesulfinamide to form the chiral sulfinimine.

  • Hydrophosphonylation: Diethyl phosphite is added to the imine. The chiral auxiliary directs the attack, favoring the formation of the (S,S)-diastereomer (S-configuration at Carbon, S at Sulfur).

  • Deprotection: Acidic hydrolysis removes the auxiliary and hydrolyzes the phosphonate esters to the free acid.

Step-by-Step Workflow:

  • Imine Formation:

    • Reagents: Propanal (1.0 eq), (S)-tert-butanesulfinamide (1.0 eq),

      
       (2.0 eq) in dry THF.
      
    • Condition: Reflux 6h.

    • Note:

      
       acts as a Lewis acid and water scavenger.
      
  • Diastereoselective Phosphite Addition:

    • Reagents: Diethyl phosphite (1.2 eq), Rb2CO3 (cat.) or LiHMDS (low temp).

    • Condition: -78°C in DCM.

    • Result: Formation of protected

      
      -aminophosphonate with >90% de.
      
  • Global Deprotection:

    • Reagents: 6M HCl, reflux 4-6h.

    • Workup: Propylene oxide treatment (to scavenge acid) or ion-exchange chromatography (Dowex 50W) to isolate the zwitterion.

Synthesis Start Propanal (C3 Aldehyde) Imine Chiral N-Sulfinyl Imine (Intermediate) Start->Imine Ti(OEt)4 Aux (S)-tert-Butanesulfinamide (Chiral Auxiliary) Aux->Imine Addition Hydrophosphonylation (-78°C, Stereoselective) Imine->Addition Phosphite Diethyl Phosphite (P-Nucleophile) Phosphite->Addition Protected Protected (1S)-Aminophosphonate Addition->Protected >90% d.e. Acid Acid Hydrolysis (6M HCl, Reflux) Protected->Acid Final (1S)-(+)-(1-Aminopropyl) phosphonic acid Acid->Final Zwitterion Isolation

Figure 1: Stereoselective synthesis workflow using Ellman's auxiliary to ensure (1S) configuration.

Biological Applications & Mechanism

The biological utility of (1S)-(+)-(1-Aminopropyl)phosphonic acid stems from its ability to mimic the tetrahedral transition state of peptide bond hydrolysis and its structural similarity to excitatory amino acids.

A. Fungicidal Activity (Ampropylfos)

The racemic mixture (known as Ampropylfos ) is a known fungicide. The (1S)-enantiomer is the eutomer (active isomer) responsible for inhibiting cell wall biosynthesis enzymes in specific fungal strains. It acts by competing with amino acid substrates in transaminase or ligase reactions.

B. Glutamate Receptor Modulation

While not a potent agonist, this compound serves as a probe for Metabotropic Glutamate Receptors (mGluR) .

  • Mechanism: It binds to the glutamate recognition site but, due to the phosphonate group's higher acidity and different geometry compared to carboxylate, it often acts as a weak antagonist or partial agonist.

  • Specificity: It shows selectivity for Group I mGluRs (mGluR1/5) in certain assays, distinct from the broad-spectrum activity of simple amino acids.

C. Transition State Analogue

In enzymology,


-aminophosphonic acids are "transition state analogues" for peptide hydrolysis.
  • Target: Leucine Aminopeptidase (LAP) and other metalloproteases.

  • Logic: The tetrahedral phosphonate group (

    
    ) mimics the tetrahedral intermediate formed when a water molecule attacks the peptide bond carbonyl. The enzyme binds the phosphonate tightly, stalling the reaction.
    

Mechanism Compound (1S)-1-Aminopropylphosphonic Acid Mimicry Structural Mimicry: Tetrahedral Transition State Compound->Mimicry Target1 Fungal Cell Wall Enzymes (Transaminases) Mimicry->Target1 Target2 Metabotropic Glutamate Receptors (mGluR) Mimicry->Target2 Target3 Metalloproteases (e.g., Leucine Aminopeptidase) Mimicry->Target3 Effect1 Inhibition of Biosynthesis (Fungicidal) Target1->Effect1 Effect2 Receptor Antagonism/Modulation (Neuromodulation) Target2->Effect2 Effect3 Competitive Inhibition (Ki enhancement) Target3->Effect3

Figure 2: Pharmacological interaction pathways based on structural mimicry.

Handling and Stability
  • Stability: The C-P bond is chemically inert to hydrolysis under extreme acid/base conditions (unlike C-O-P or N-P bonds).

  • Storage: Store at room temperature, desiccated. The compound is stable for years if kept dry.

  • Safety: Irritant to eyes and respiratory system (R36/37/38). Standard PPE (gloves, goggles) is required.

References
  • Kafarski, P., & Lejczak, B. (2001). Biological activity of aminophosphonic acids. Phosphorus, Sulfur, and Silicon and the Related Elements.

  • Ellman, J. A., et al. (2010). Asymmetric Synthesis of Amines. Yale University / Ellman Laboratory.

  • Naydenova, E., et al. (2010). Synthesis and biological activity of alpha-aminophosphonic acids. Medicinal Chemistry Research.

  • LookChem Database. (2024). CAS 98048-99-8 Properties and Safety.

  • MedChemExpress. (2024). 3-Aminopropylphosphonic acid (Isomer Comparison).

Sources

Technical Guide: Aminophosphonic Acids in Medicinal Chemistry

[1]

Executive Summary

Aminophosphonic acids (


1transition-state analogues

The Bioisosteric Imperative: Phosphonate vs. Carboxylate

The utility of APAs stems from their ability to mimic the transition state of enzymatic reactions, specifically peptide bond hydrolysis.[2]

Geometric and Electronic Divergence

While amino acids possess a planar


  • Carboxylates: Planar, chemically stable ground state.

  • Phosphonates: Tetrahedral, stable mimic of the unstable transition state.

By substituting the carboxylate with a phosphonate, the inhibitor presents a "frozen" transition state geometry to the enzyme active site. The enzyme binds this mimic with high affinity (often orders of magnitude tighter than the substrate), effectively locking the catalytic machinery.

Physicochemical Properties (Data Summary)

The following table contrasts the core properties of the natural substrate versus the bioisostere.

Property

-Amino Acid (Carboxylate)

-Aminophosphonic Acid (Phosphonate)
Medicinal Chemistry Implication
Geometry Planar (

)
Tetrahedral (

)
Mimics tetrahedral transition state of proteolysis.
Acidity (

)
~2.2 (COOH)~1.0 - 2.0 (

)
Stronger acidity affects ionization state at physiological pH.
Acidity (

)
~9.6 (

)
~5.5 - 6.5 (

)
Phosphonates are dianionic at pH 7.4, influencing membrane permeability.
Hydrolytic Stability Susceptible to proteasesHighly StableResists metabolic degradation; prolonged half-life.
Chelation ModerateHigh (Ca, Zn, Mg)Potential for metalloprotease inhibition; bone targeting.

Mechanistic Pharmacology: Transition State Analogy

The primary mechanism of action for APAs is the inhibition of metalloproteases and serine proteases. The diagram below illustrates the kinetic trap mechanism.

TransitionStateMimicrySubstratePeptide Substrate(Planar Carbonyl)Complex_SubEnzyme-SubstrateComplexSubstrate->Complex_SubBindingEnzymeProtease Active SiteEnzyme->Complex_SubComplex_InhEnzyme-Inhibitor'Dead-End' ComplexEnzyme->Complex_InhTSTransition State(Unstable Tetrahedral)ProductHydrolysis ProductsTS->ProductCollapseInhibitorAminophosphonate(Stable Tetrahedral)Inhibitor->Complex_InhHigh Affinity Binding(K_i << K_m)Complex_Sub->TSCatalysisComplex_Inh->ProductBLOCKED

Figure 1: Mechanism of Protease Inhibition. The aminophosphonate (green) mimics the geometry of the transition state (yellow) but cannot collapse into products, trapping the enzyme.

Synthetic Architectures: The Kabachnik-Fields Reaction

The most robust method for synthesizing

Kabachnik-Fields (KF) reaction1
Reaction Mechanism

The reaction proceeds via the in-situ formation of an imine (Schiff base), followed by the hydrophosphonylation of the C=N bond.[1]

KabachnikFieldsAldehydeAldehyde(R-CHO)ImineImine Intermediate(Schiff Base)Aldehyde->Imine-H2OAmineAmine(R'-NH2)Amine->Imine-H2OPhosphiteDialkyl Phosphite(HP(O)(OR)2)Productalpha-AminophosphonatePhosphite->ProductPudovik Addition(P-C Bond Formation)ActivatedImineActivated Imine(Lewis Acid Complex)Imine->ActivatedImineCatalyst (e.g., Ln(OTf)3)ActivatedImine->ProductPudovik Addition(P-C Bond Formation)

Figure 2: The Kabachnik-Fields Reaction Pathway.[1][3] The pathway highlights the critical imine formation step followed by phosphite addition.[4][5]

Experimental Protocol: Microwave-Assisted Synthesis

Context: Traditional thermal KF reactions can require prolonged heating (12-24h). Microwave-assisted organic synthesis (MAOS) significantly accelerates this transformation, improving yield and purity—critical for high-throughput medicinal chemistry [1, 2].

Objective: Synthesis of Diethyl (phenyl(phenylamino)methyl)phosphonate.

Materials
  • Benzaldehyde (1.0 eq)

  • Aniline (1.0 eq)

  • Diethyl phosphite (1.0 eq)

  • Catalyst: None (Catalyst-free under MW) or 10 mol%

    
     (optional for difficult substrates).
    
  • Solvent: Ethanol (or solvent-free).

Methodology
  • Preparation: In a microwave-safe process vial (10 mL), combine benzaldehyde (10 mmol, 1.06 g) and aniline (10 mmol, 0.93 g).

  • Imine Formation (In-situ): Stir the mixture at room temperature for 5 minutes. Note: Pre-formation of the imine often improves the diastereoselectivity of the subsequent phosphite addition.[6]

  • Addition: Add diethyl phosphite (10 mmol, 1.38 g) dropwise to the mixture.

  • Irradiation: Seal the vial and place it in the microwave reactor.

    • Parameters: Power: 300W; Temperature: 80°C; Time: 15 minutes.

    • Why: Rapid dielectric heating polarizes the transition state, accelerating the nucleophilic attack of the phosphorus on the imine carbon.

  • Workup:

    • Allow the reaction vessel to cool to room temperature.

    • The crude product often solidifies. Wash the solid with cold hexane/ether (1:1) to remove unreacted starting materials.

    • Recrystallization: Dissolve the crude solid in hot ethanol. Allow to cool slowly to 4°C.

  • Validation:

    • Yield: Expect 85-95%.

    • NMR:

      
       NMR is diagnostic. A sharp singlet around 
      
      
      20-25 ppm confirms the formation of the C-P bond.

Therapeutic Frontiers

Antiviral Agents

Aminophosphonates have shown efficacy against viral proteases.[7] By mimicking the transition state of the viral polyprotein cleavage sites, these compounds prevent the maturation of infectious viral particles. Recent studies have highlighted derivatives containing benzothiazole moieties as potent inhibitors, with mechanisms validated via molecular docking to viral coat proteins [3].

Oncology (Matrix Metalloproteinases)

Matrix Metalloproteinases (MMPs) are zinc-dependent enzymes involved in tissue remodeling and metastasis. APAs act as zinc-binding groups (ZBGs). The phosphonate oxygen atoms chelate the catalytic zinc ion in the MMP active site, while the amino acid side chain mimics occupy the S1' specificity pocket. This dual action makes them potent anti-metastatic agents [4].

Neurological Targets

APAs are structural analogues of the neurotransmitters GABA and Glutamate.

  • GABA Analogues: 3-aminopropylphosphonic acid is a potent agonist of GABA-B receptors.

  • Glutamate Analogues: 2-amino-4-phosphonobutyric acid (AP4) acts as an agonist at Group III metabotropic glutamate receptors (mGluRs), offering pathways for treating neurodegenerative disorders.

References

  • Synthesis and Antiviral Bioactivities of α-Aminophosphonates Containing Alkoxyethyl Moieties. National Institutes of Health (NIH).Link[4]

  • Microwave-Assisted Synthesis of Aminophosphonic Derivatives and Their Antifungal Evaluation. MDPI.Link

  • Discovery of Novel α-Aminophosphonates with Hydrazone as Potential Antiviral Agents. Frontiers in Chemistry.Link[5]

  • Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction. National Institutes of Health (NIH).Link

  • Remarkable Potential of the α-Aminophosphonate/Phosphinate Structural Motif in Medicinal Chemistry. Journal of Medicinal Chemistry.Link

Natural Aminophosphonic Acids: Biosynthesis, Detection, and Therapeutic Potential

[1]

Executive Summary

The Carbon-Phosphorus (C-P) Bond as a Metabolic Trojan Horse

Aminophosphonic acids are naturally occurring analogues of amino acids where the planar carboxylic acid group (-COOH) is replaced by a tetrahedral phosphonic acid group (-PO₃H₂).[1][2] This structural substitution creates a C-P bond , which is chemically stable and resistant to the hydrolytic enzymes (phosphatases, phosphodiesterases) that typically cleave C-O-P ester linkages.

For researchers and drug developers, this stability is the core utility. These molecules act as Transition State Analogues (TSAs) .[3] They mimic the tetrahedral transition state of peptide bond hydrolysis but cannot be cleaved, effectively locking the target enzyme in an inactive complex. This guide details the natural diversity, biosynthetic origins, and rigorous detection protocols for this unique class of antimetabolites.

Chemical Diversity & Biological Sources[5]

While synthetic aminophosphonates are common in medicinal chemistry, nature has evolved a specific repertoire of these molecules, primarily in lower organisms (bacteria, protozoa, marine invertebrates).

Table 1: Key Naturally Occurring Aminophosphonic Acids

Compound NameStructure AnaloguePrimary Biological SourceMechanism of Action / Function
Ciliatine (AEP)

-Alanine / Taurine
Tetrahymena pyriformis (Ciliate), Sea AnemonesStructural component of phosphonolipids; protects membranes from hydrolytic enzymes.
Phosphinothricin (PT) GlutamateStreptomyces viridochromogenes (part of Bialaphos)Potent Glutamine Synthetase inhibitor; causes ammonia accumulation in plants (herbicidal).
Fosfomycin (Epoxide phosphonate)Streptomyces fradiaeInhibits MurA (cell wall synthesis); irreversible covalent binding to active site cysteine.
A-90289 Uridine-peptide conjugateStreptomyces hygroscopicusInhibits MraY (peptidoglycan biosynthesis); liposidomycin family.
Phosphonocystine CysteineStreptomyces sp.Chelation agent; potential antimetabolite.[4]

Biosynthetic Machinery: The PepM Pathway

The formation of the C-P bond is a thermodynamically unfavorable process. Nature overcomes this barrier using the enzyme Phosphoenolpyruvate Mutase (PepM) .

Mechanism of Action[7][8]
  • Isomerization: PepM catalyzes the rearrangement of Phosphoenolpyruvate (PEP) to Phosphonopyruvate (PnPy) .

  • Thermodynamics: The equilibrium heavily favors PEP (C-O-P). The reaction is driven forward by the immediate consumption of PnPy by the next enzyme in the pathway, Phosphonopyruvate Decarboxylase (Ppd) .

  • Branching: PnPy is the central hub. It can be decarboxylated to form AEP (membrane lipids) or processed through complex pathways to form antibiotics like Phosphinothricin.

Visualization: The C-P Bond Formation Pathway

PepM_PathwayPEPPhosphoenolpyruvate (PEP)(C-O-P Bond)PepMEnzyme: PepM(PEP Mutase)PEP->PepMPnPyPhosphonopyruvate (PnPy)(C-P Bond Formed)PepM->PnPyThermodynamicallyUnfavorable EquilibriumPpdEnzyme: Ppd(Decarboxylase)PnPy->PpdPTPhosphinothricin(Bialaphos Cluster)PnPy->PTMultistep Biosynthesis(Methylation/Peptide Formation)PnAAPhosphonoacetaldehydePpd->PnAAIrreversible Step(Drives Pathway)AEP2-Aminoethylphosphonic Acid(AEP/Ciliatine)PnAA->AEPTransamination(AEP Transaminase)

Figure 1: The PepM pathway illustrates the conversion of PEP to Phosphonopyruvate, the critical rate-limiting step in natural aminophosphonate production.

Analytical Methodologies: Extraction & Detection[9][10]

31P NMR Spectroscopy is the gold standard for detecting aminophosphonates due to the 100% natural abundance of the ³¹P isotope and the distinct chemical shift range of phosphonates (


Protocol: Isolation and Identification from Biological Tissue

Objective: Isolate AEP and related phosphonates from cell homogenates (e.g., Tetrahymena or Streptomyces culture).

Reagents:

  • Extraction Buffer: 0.5 M NaOH + 50 mM EDTA (for soil/complex matrix) or 10% Trichloroacetic acid (TCA) (for soft tissue).

  • Internal Standard: Methylphosphonic acid (MPA) or Phenylphosphonic acid (PPA).

  • D2O (for NMR lock).

Step-by-Step Workflow:

  • Lysis & Extraction:

    • Suspend 1g of wet cell pellet in 5 mL of 10% TCA .

    • Why: Acid extraction precipitates proteins and releases small molecule phosphonates into the supernatant.

    • Sonicate for 10 mins on ice to ensure cell rupture.

    • Centrifuge at 10,000 x g for 15 mins at 4°C. Collect supernatant.

  • Neutralization & Enrichment:

    • Neutralize supernatant to pH 7.0-8.0 using KOH.

    • Critical: Aminophosphonates are zwitterionic; extreme pH can alter chemical shifts, complicating library matching.

    • Lyophilize (freeze-dry) the supernatant to a powder.

  • NMR Sample Preparation:

    • Redissolve the lyophilized powder in 600 µL D2O .

    • Add 10 µL of 10 mM Methylphosphonic acid (Internal Standard,

      
       ~25 ppm).
      
    • Transfer to a 5mm NMR tube.

  • Data Acquisition (³¹P NMR):

    • Frequency: >161 MHz (400 MHz proton equivalent).

    • Pulse Sequence: Inverse-gated decoupling (to suppress Nuclear Overhauser Effect for quantitative integration).

    • Relaxation Delay (d1): Set to 5–10 seconds.

    • Why: Phosphorus nuclei have long T1 relaxation times. Short delays lead to signal saturation and inaccurate quantification.

    • Scans: 256–1024 scans (low sensitivity requires high signal averaging).

Visualization: Analytical Workflow

NMR_WorkflowSampleBiological Sample(Cell Pellet)LysisAcid Extraction(10% TCA)Sample->LysisSpinCentrifugation(Remove Protein)Lysis->SpinpHNeutralization(pH 7.5)Spin->pHDryLyophilizationpH->DryReconReconstitution(D2O + Int. Std)Dry->ReconNMR31P NMR(Inv-Gated Decoupling)Recon->NMRDataSpectrum Analysis(C-P signal: 10-30 ppm)NMR->Data

Figure 2: Step-by-step extraction and detection pipeline for quantitative ³¹P NMR analysis of aminophosphonates.

Therapeutic Implications: The Logic of Drug Design

The naturally occurring aminophosphonates provide a blueprint for synthetic drug design. The core principle is Transition State Mimicry .

  • Protease Inhibition:

    • Peptide hydrolysis proceeds through a high-energy tetrahedral intermediate.

    • Aminophosphonic acids are stable tetrahedral structures.

    • Result: The enzyme binds the phosphonate with high affinity (believing it to be the transition state) but cannot catalyze the breakdown. The enzyme is "stalled."

  • Ligase Inhibition:

    • Example: Phosphinothricin inhibits Glutamine Synthetase.[5]

    • Mechanism: It mimics the glutamate-phosphate intermediate formed during glutamine synthesis. The enzyme phosphorylates phosphinothricin, creating a stable adduct that occupies the active site irreversibly.

Self-Validating Check for Researchers: When designing a screen for aminophosphonate activity, always include a phosphatase control . If your compound is degraded by alkaline phosphatase, it is likely a phosphate ester, not a true C-P phosphonate. True aminophosphonates are phosphatase-resistant.

References

  • Biosynthesis of Phosphonic and Phosphinic Acid Natural Products Source: Metcalf, W. W., & van der Donk, W. A. (2009). Annual Review of Biochemistry. URL:[Link]

  • Aminophosphonic Acids of Potential Medical Importance Source: Mucha, A., Kafarski, P., & Berlicki, L. (2011). Journal of Medicinal Chemistry. URL:[Link]

  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications Source: MDPI (2023). Molecules. URL:[Link]

  • Elucidation of the 2-aminoethylphosphonate biosynthetic pathway in Tetrahymena pyriformis Source: Barry, R. J., et al. (1988). Journal of the American Chemical Society. URL:[Link]

  • Aminophosphonate - General Overview Source: Wikipedia (General Reference for Structural Classes). URL:[Link][2][6]

Technical Monograph: (S)-1-Aminopropylphosphonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical, biological, and synthetic profile of (S)-1-Aminopropylphosphonic acid (CAS 98048-99-8). This document is structured for application scientists and medicinal chemists focusing on peptidomimetics and enzyme inhibition.

Bio-Isostere of L-Norvaline: Synthesis, Mechanism, and Application[1][2][3][4]

Executive Technical Summary

(S)-1-Aminopropylphosphonic acid (CAS 98048-99-8) is the phosphonic acid analogue of the amino acid L-Norvaline . Unlike its carboxylate counterpart, the phosphonic acid group (


) presents a tetrahedral geometry that mimics the transition state of peptide bond hydrolysis.

This compound belongs to the class of


-aminophosphonates , distinct from 

-aminophosphonates (like the GABA-B agonist 3-aminopropylphosphonic acid). Its primary utility lies in Transition State Analogue (TSA) design for inhibiting metalloproteases (such as Leucine Aminopeptidase) and as a "warhead" in phosphonopeptide antibiotics.
Property Data
IUPAC Name [(1S)-1-aminopropyl]phosphonic acid
Common Abbreviation (S)-NorValP
CAS Number 98048-99-8
Molecular Formula

Molecular Weight 139.09 g/mol
Chirality (S)-Enantiomer (L-analogue)
pKa Values

Solubility High in

; Insoluble in non-polar organics

Mechanism of Action: The Tetrahedral Mimicry

The pharmacological potency of (S)-1-aminopropylphosphonic acid stems from its structural deception of hydrolytic enzymes.

Metalloprotease Inhibition

Zinc-dependent metalloproteases (e.g., Leucine Aminopeptidase, LAP) catalyze peptide bond cleavage via a high-energy tetrahedral intermediate .

  • Substrate Recognition: The enzyme recognizes the propyl side chain (hydrophobic pocket).

  • Transition State Mimicry: The phosphonate group (

    
    ) coordinates the active site Zinc ion (
    
    
    
    ). Unlike the planar carbonyl of a standard peptide bond, the phosphonate is permanently tetrahedral.
  • Stalled Catalysis: The enzyme binds the inhibitor tightly, mistaking it for the transition state, but cannot hydrolyze the C-P bond.

The "Trojan Horse" Antibacterial Mechanism

Free


-aminophosphonic acids are poorly transported across bacterial membranes. To exhibit antibacterial activity, they are incorporated into Phosphonopeptides  (e.g., L-Ala-L-NorValP).[1][2]
  • Transport: The dipeptide is actively transported into the cell via permeases (e.g., oligopeptide transport systems).

  • Release: Intracellular peptidases cleave the peptide bond, releasing the free (S)-1-aminopropylphosphonic acid.

  • Target: The free acid inhibits enzymes involved in cell wall biosynthesis or essential amino acid metabolism.[1][2]

Pathway Visualization

The following diagram illustrates the "Trojan Horse" uptake and subsequent enzyme inhibition.

G cluster_extracellular Extracellular Space cluster_intracellular Bacterial Cytoplasm Peptide Phosphonopeptide (L-Ala-L-NorValP) Permease Peptide Permease (Transporter) Peptide->Permease Uptake Peptidase Intracellular Peptidase Permease->Peptidase Transport FreeWarhead (S)-1-Aminopropyl- phosphonic Acid Peptidase->FreeWarhead Hydrolysis TargetEnzyme Target Enzyme (e.g., Ala Racemase) FreeWarhead->TargetEnzyme Binding Inhibition Inhibition Complex (Tetrahedral Mimic) TargetEnzyme->Inhibition Blockade

Figure 1: Mechanism of phosphonopeptide transport and intracellular release of the active inhibitor.

Chemical Synthesis: Enantioselective Protocol

Synthesizing the pure (S)-enantiomer (CAS 98048-99-8) is critical, as the (R)-enantiomer is often biologically inactive or antagonistic. The following protocol utilizes Asymmetric Hydrophosphonylation of chiral sulfinimines, a robust method for high enantiomeric excess (ee).

Reaction Scheme Logic
  • Chiral Auxiliary: Use of (S)-tert-butanesulfinamide to form a chiral imine.

  • Stereocontrol: The bulky tert-butyl group directs the nucleophilic attack of the phosphite.

  • Deprotection: Acidic hydrolysis yields the free optically active aminophosphonic acid.

Step-by-Step Methodology

Reagents:

  • Butanal (Propyl aldehyde precursor)

  • (S)-(-)-2-Methyl-2-propanesulfinamide (Chiral auxiliary)

  • Diethyl phosphite

  • Titanium(IV) ethoxide (

    
    )
    
  • Hydrochloric acid (6N HCl)

Protocol:

  • Formation of Sulfinimine:

    • Dissolve (S)-tert-butanesulfinamide (1.0 equiv) and butanal (1.2 equiv) in anhydrous THF.

    • Add

      
       (2.0 equiv) dropwise under nitrogen atmosphere.
      
    • Stir at room temperature for 12 hours.

    • Quench with brine, filter through Celite, and concentrate to yield the (S,E)-N-butylidene-2-methylpropane-2-sulfinamide.

  • Diastereoselective Hydrophosphonylation:

    • Dissolve the sulfinimine in

      
       at -78°C.
      
    • Add Diethyl phosphite (1.5 equiv) and Lithium bis(trimethylsilyl)amide (LiHMDS, 1.2 equiv).

    • Stir at -78°C for 4 hours, then warm slowly to RT.

    • Note on Causality: The low temperature and Lithium counter-ion maximize the diastereoselectivity by locking the transition state geometry.

  • Hydrolysis to CAS 98048-99-8:

    • Treat the resulting protected phosphonate with 6N HCl under reflux for 6 hours.

    • This step simultaneously removes the sulfinyl group and hydrolyzes the ethyl esters.

    • Concentrate in vacuo.

    • Purification: Dissolve residue in minimal ethanol and add propylene oxide (acid scavenger) to precipitate the zwitterionic product. Recrystallize from water/ethanol.

Synthesis Workflow Diagram

Synthesis Start Butanal + (S)-t-Butanesulfinamide Imine Chiral Sulfinimine Intermediate Start->Imine Ti(OEt)4, THF Condensation Phosphonate Protected Aminophosphonate Imine->Phosphonate Diethyl Phosphite LiHMDS, -78°C (Stereoselection) Final (S)-1-Aminopropylphosphonic Acid (CAS 98048-99-8) Phosphonate->Final 6N HCl, Reflux (Global Deprotection)

Figure 2: Enantioselective synthesis route via sulfinimine auxiliary.

Analytical Validation (Self-Validating Systems)

To ensure the synthesized compound is CAS 98048-99-8 (the S-isomer) and not the R-isomer or GABA analogue, the following validation steps are mandatory.

Method Expected Result Diagnostic Value

NMR
Single singlet

ppm (

)
Confirms C-P bond integrity and purity.

NMR
Triplet at

(methyl); Multiplet

(CH-P)
Confirms propyl chain and alpha-substitution.
Polarimetry

(c=2, 1N NaOH)
Critical: Distinguishes (S) from (R).
Ninhydrin Test Positive (Purple/Blue)Confirms presence of free primary amine.

Quality Control Check: If the


 NMR shows a signal near 25-30 ppm, the sample is likely contaminated with inorganic phosphate (hydrolysis failure). If the optical rotation is near zero, the sample has racemized during hydrolysis.

References

  • Kafarski, P., & Lejczak, B. (2001). Biological activity of aminophosphonic acids. Phosphorus, Sulfur, and Silicon and the Related Elements. Link

  • Allen, J. G., et al. (1979).[1] Phosphonopeptides as antibacterial agents: alaphosphin and related phosphonopeptides. Antimicrobial Agents and Chemotherapy.[1] Link

  • Davis, F. A., et al. (1999). Asymmetric synthesis of alpha-aminophosphonates using sulfinimines (N-sulfinyl imines). Journal of Organic Chemistry. Link

  • CAS Common Chemistry. (n.d.).[3] Phosphonic acid, [(1S)-1-aminopropyl]- (CAS 98048-99-8).[4][5][3][6][7] American Chemical Society.[3] Link

  • Orsini, F., et al. (2010). Aminophosphonic acids and derivatives.[4][5][1][2][7][8][9][10][11][12][13] Synthesis and biological applications. Current Medicinal Chemistry. Link

Sources

Advanced Architectures of Aminophosphonic Acid Derivatives: Synthesis, Mechanism, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural and functional paradigm of aminophosphonic acid derivatives, specifically ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-aminophosphonates.[1][2][3][4][5] As bioisosteres of amino acids, these compounds represent a cornerstone in modern medicinal chemistry, offering enhanced metabolic stability and unique transition-state mimicry. This document provides researchers with a mechanistic understanding of their synthesis (focusing on the Kabachnik-Fields reaction), their pharmacological logic as "false substrates," and validated, green experimental protocols for their production.

Structural Philosophy: The Tetrahedral Advantage

The core utility of aminophosphonic acids lies in their bioisosterism with naturally occurring ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-amino acids.[3][6][7] While carboxylic acids (

) are planar (

hybridized carbonyl), phosphonic acids (

) possess a tetrahedral geometry (

hybridized phosphorus).
Bioisosteric Significance[1][4][7][9]
  • Transition State Mimicry: The tetrahedral phosphonate group mimics the high-energy tetrahedral transition state formed during peptide bond hydrolysis. This makes them potent, competitive inhibitors of proteolytic enzymes (e.g., metalloproteases, serine proteases).

  • Metabolic Stability: The C-P bond is enzymatically stable against phosphatase hydrolysis, unlike the labile C-O-P bond in phosphates, ensuring prolonged biological half-life.

Bioisosterism AminoAcid Natural Amino Acid (Planar Carboxyl Group) TransitionState Tetrahedral Transition State AminoAcid->TransitionState Enzymatic Hydrolysis Aminophosphonate Aminophosphonate (Tetrahedral Phosphonate) Aminophosphonate->TransitionState Structural Mimicry

Figure 1: Structural comparison showing how the tetrahedral geometry of aminophosphonates mimics the hydrolytic transition state of peptides.

Synthetic Methodologies: The Kabachnik-Fields Reaction[3][4][5][6][10][11][12][13][14]

The Kabachnik-Fields (KF) reaction is the dominant multicomponent strategy for synthesizing


-aminophosphonates. It involves the condensation of an amine, an oxo compound (aldehyde/ketone), and a hydrophosphoryl compound (e.g., dialkyl phosphite).[2][3][5][8]
Mechanistic Pathways

The reaction proceeds via two competing pathways, largely dictated by the basicity of the amine and the nature of the catalyst:

  • Imine Pathway (Dominant): Amine condenses with the carbonyl to form a Schiff base (imine), followed by the hydrophosphonylation of the C=N bond.[5]

  • 
    -Hydroxyphosphonate Pathway:  The phosphite adds to the carbonyl first, forming an 
    
    
    
    -hydroxyphosphonate, which subsequently undergoes nucleophilic substitution by the amine.[5]

KF_Mechanism cluster_legend Pathway Dominance Start Reactants: Amine + Aldehyde + Phosphite Imine Intermediate A: Imine (Schiff Base) Start->Imine Dehydration (-H2O) Hydroxy Intermediate B: α-Hydroxyphosphonate Start->Hydroxy P-Addition Product Final Product: α-Aminophosphonate Imine->Product Hydrophosphonylation (Pudovik-type) Hydroxy->Product Nucleophilic Substitution Legend Blue line indicates preferred kinetic pathway

Figure 2: Dual mechanistic pathways of the Kabachnik-Fields reaction. The Imine pathway is generally preferred in catalytic conditions.

Validated Experimental Protocols

To ensure reproducibility and adherence to Green Chemistry principles, the following protocols utilize heterogeneous catalysis and solvent-free conditions.

Protocol A: Green Synthesis using ZnO Nanoparticles

This protocol is selected for its high yield, reusability of the catalyst, and aqueous compatibility.

Reagents:

  • Aromatic Aldehyde (1.0 mmol)

  • Primary Amine (1.0 mmol)

  • Triethyl phosphite (1.0 mmol)

  • ZnO Nanoparticles (10 mol%)

  • Solvent: Water (5 mL)

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask, disperse 10 mol% ZnO nanoparticles in 5 mL of distilled water. Sonicate for 5 minutes to ensure uniform dispersion.

  • Addition: Add the aromatic aldehyde (1.0 mmol) and primary amine (1.0 mmol) to the dispersion. Stir at room temperature for 10 minutes to initiate imine formation.

  • Phosphonylation: Dropwise add triethyl phosphite (1.0 mmol) to the reaction mixture.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor progress via TLC (Ethyl acetate:Hexane 3:7). Reaction typically completes in 2–4 hours.

  • Work-up: Extract the product with ethyl acetate (

    
     mL). The ZnO nanoparticles will remain in the aqueous phase (can be centrifuged and reused).
    
  • Purification: Dry the organic layer over anhydrous

    
     and concentrate under reduced pressure. Recrystallize from ethanol if necessary.
    

Validation Check:

  • Yield Expectation: >85%[9]

  • Self-Check: Formation of a solid precipitate often indicates product formation in aqueous media.

Protocol B: Microwave-Assisted Catalyst-Free Synthesis

Ideal for rapid library generation of aminophosphonates.

Reagents:

  • Aldehyde, Amine, Dialkyl Phosphite (1:1:1 ratio)

  • Solvent: None (Neat)

Methodology:

  • Mix the three components in a microwave-safe vial.

  • Irradiate at 300W (approx. 80–100°C) for 5–15 minutes.

  • Cool to room temperature. The crude product is often pure enough for biological screening; otherwise, wash with diethyl ether/hexane.

Biological Applications & Therapeutic Data[1][7][13][15][16]

Enzyme Inhibition Profile

Aminophosphonates act as "false substrates."[10][8] Their efficacy is quantified by


 values against key proteolytic enzymes.[11]
Target EnzymePhysiological RoleMechanism of InhibitionKey Derivative Class
Serine Proteases Blood coagulation, digestionTransition state analogueDiphenyl

-aminophosphonates
Metalloproteases Tissue remodeling, metastasisChelation of Zinc ionHydroxamic acid-phosphonates
Furin Protein maturation, viral entryCompetitive inhibitionPhosphinoylmethyl-amines
Recent Therapeutic Advances (2024-2025)
  • Antiviral (TMV): Hydrazone-containing

    
    -aminophosphonates have shown curative activities surpassing commercial agents like dufulin, with inactivation rates up to 94.3%.[12]
    
  • Anticancer: Phosphinoylmethyl-aminophosphonates exhibit selective cytotoxicity against breast (MDA-MB231) and prostate carcinoma cells, inducing apoptosis via inhibition of tyrosine phosphatases.

Biological_Activity Core Aminophosphonate Scaffold Enzyme Enzyme Inhibition (Proteases) Core->Enzyme Antiviral Antiviral Activity (TMV, HIV) Core->Antiviral Anticancer Anticancer (Prostate, Breast) Core->Anticancer Agro Agrochemicals (Herbicides) Core->Agro Mech_Enz Transition State Mimicry Enzyme->Mech_Enz Mech_Anti Hydrazone Moieties Antiviral->Mech_Anti Mech_Cancer Tyrosine Phosphatase Interference Anticancer->Mech_Cancer

Figure 3: Therapeutic landscape of aminophosphonate derivatives and their associated mechanisms of action.

References

  • Aminophosphonic Acids and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

  • Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. MDPI Molecules. Available at: [Link]

  • The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. PMC - NIH. Available at: [Link]

  • Green synthesis of α-aminophosphonates using ZnO nanoparticles as an efficient catalyst. ResearchGate. Available at: [Link]

  • Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction. PMC - NIH. Available at: [Link]

Sources

Targeting the Tetrahedral Transition: A Technical Guide to the Antiproliferative Mechanisms of Aminophosphonic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Advantage

In the landscape of antiproliferative drug design,


-aminophosphonic acids (

-APAs) represent a critical class of peptidomimetics. Their pharmacological potency stems from a fundamental bioisosteric substitution: the replacement of the planar carboxylic acid motif (-COOH) of natural amino acids with a tetrahedral phosphonic acid or ester group (-PO

R

).

This geometric alteration is not merely structural; it is functional. The tetrahedral geometry of the phosphonate group mimics the transition state of peptide bond hydrolysis, allowing these molecules to act as "transition state analogues." Consequently,


-APAs function as potent, often irreversible inhibitors of proteolytic enzymes essential for tumor progression, including aminopeptidases, matrix metalloproteinases (MMPs), and serine proteases.[1]

This guide analyzes the chemical synthesis, mechanistic pathways, and experimental validation of


-APAs as antiproliferative agents.

Chemical Basis & Structure-Activity Relationship (SAR)

The core efficacy of antiproliferative


-APAs is dictated by substituents at three key positions: the phosphonate ester groups, the amine nitrogen, and the 

-carbon.
The Stability of the C-P Bond

Unlike phosphates (C-O-P), the C-P bond in aminophosphonates is enzymatically stable against phosphatases. This metabolic stability ensures that the pharmacophore remains intact in the cytosolic environment, allowing for prolonged inhibition of target enzymes such as thymidylate synthase and farnesyl pyrophosphate synthase.

SAR Matrix: Optimizing for Cytotoxicity
Structural DomainModificationMechanistic Impact
Phosphonate Esters Diethyl/Dimethyl to DiphenylIncreased Lipophilicity: Diphenyl esters often show higher cytotoxicity due to enhanced membrane permeability (LogP optimization).

-Carbon (R1)
Heterocyclic rings (e.g., Coumarin, Pyrazole)Binding Affinity: Heterocycles provide

-

stacking interactions with enzyme active sites (e.g., Thymidylate Synthase).
Amine Nitrogen (R2) N-acylation or SulfonylationMetabolic Stability: Protects against rapid N-dealkylation and improves half-life.
Aryl Substituents Fluorine/Trifluoromethyl (-CF

)
Metabolic Blockade: Prevents oxidative metabolism at the ring; -CF

enhances binding via hydrophobic interactions.

Synthetic Pathway: The Kabachnik-Fields Protocol[2][3][4][5][6]

The most robust method for synthesizing


-APAs is the Kabachnik-Fields (KF) reaction, a three-component condensation of an amine, a carbonyl compound (aldehyde/ketone), and a dialkyl phosphite.

While traditional heating suffices, Microwave-Assisted Organic Synthesis (MAOS) is the preferred protocol for medicinal chemistry applications due to higher yields and reduced solvent waste.

Visualization: Microwave-Assisted KF Reaction Workflow

KF_Synthesis_Workflow Start Reagents: 1. Aromatic Aldehyde 2. Primary Amine 3. Dialkyl Phosphite Mix Solvent-Free Mixing (or minimal EtOH) Start->Mix Catalyst Catalyst Addition (e.g., SiO2-H2SO4 or neat) Mix->Catalyst MW Microwave Irradiation (80°C, 300W, 5-15 min) Catalyst->MW Schiff Base Formation & Hydrophosphonylation Workup Workup: Extraction (EtOAc/H2O) Drying (Na2SO4) MW->Workup Purify Purification: Column Chromatography (Hexane:EtOAc) Workup->Purify Product Pure alpha-Aminophosphonate Purify->Product

Figure 1: Optimized workflow for the microwave-assisted Kabachnik-Fields reaction, minimizing reaction time from hours to minutes.

Mechanistic Pharmacology: The Apoptotic Trigger

Aminophosphonates do not simply cause necrosis; they trigger programmed cell death (apoptosis). The mechanism is often multi-modal, involving enzyme inhibition that cascades into mitochondrial dysfunction.

Primary Targets
  • Serine Proteases: Inhibition disrupts tumor invasion and metastasis.

  • Thymidylate Synthase (TS):

    
    -APAs mimic the transition state of dUMP methylation, blocking DNA synthesis.
    
  • Cyclin-Dependent Kinase 2 (CDK2): Direct binding arrests the cell cycle at the G1/S phase.

The Mitochondrial Pathway

Treatment with


-APAs (specifically diaryl derivatives) has been shown to downregulate the anti-apoptotic protein Bcl-2  while upregulating the pro-apoptotic effector Bax . This imbalance permeabilizes the mitochondrial outer membrane, releasing cytochrome c and activating the caspase cascade.
Visualization: Signaling Cascade

Apoptosis_Pathway Drug alpha-Aminophosphonate (Intracellular) Target Target Inhibition (e.g., Thymidylate Synthase) Drug->Target p53 p53 Activation Target->p53 Arrest Cell Cycle Arrest (G1/S Phase) Target->Arrest Bcl2 Bcl-2 (Downregulation) p53->Bcl2 Inhibits Bax Bax (Upregulation) p53->Bax Promotes Mito Mitochondrial Permeabilization Bcl2->Mito Blocks (Loss of inhibition) Bax->Mito Pores formation CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3/7 Executioner Casp9->Casp3 Death Apoptosis Casp3->Death

Figure 2: The apoptotic signaling cascade triggered by aminophosphonate-mediated stress, leading to Caspase-3 activation.

Experimental Validation Protocols

To ensure data integrity, the following protocols utilize self-validating controls.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC


 values against cancer cell lines (e.g., MCF-7, A549).
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to ensure adhesion.
    
  • Treatment:

    • Dissolve

      
      -APA derivatives in DMSO (Stock: 10 mM).
      
    • Prepare serial dilutions in culture medium. Critical: Final DMSO concentration must be

      
       to avoid solvent toxicity.
      
    • Include Positive Control: 5-Fluorouracil (5-FU) or Doxorubicin.

    • Include Negative Control: Vehicle (0.1% DMSO).

  • Incubation: Treat cells for 48h or 72h at 37°C, 5% CO

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate % viability relative to vehicle control.

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G1/S or G2/M arrest.

  • Fixation: Harvest treated cells (

    
    ), wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.
    
  • Staining: Wash ethanol. Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).

  • Analysis: Incubate 30 min in dark. Analyze DNA content via flow cytometer (FL2 channel).

  • Validation: Distinct peaks at 2N (G0/G1) and 4N (G2/M) must be visible in controls. Drug treatment should show accumulation in specific phases (e.g., increased G0/G1 fraction).

Quantitative Benchmarks

The following table summarizes typical antiproliferative potency ranges for optimized


-APA derivatives found in recent literature.
Compound ClassCell LineTargetTypical IC

(µM)
Reference
Coumarin-

-aminophosphonates
MCF-7 (Breast)Serine Proteases15 - 45[1]
Pyrazole-aminophosphonates A549 (Lung)COX-2 / EGFR10 - 25[2]
Carbazole-aminophosphonates NCI-H460 (Lung)DNA Binding5 - 20[3]
Standard Care (5-FU) MCF-7Thymidylate Synthase2 - 10(Control)

Note: While


-APAs often have higher IC

values than established chemotherapeutics, their lower toxicity profiles and unique mechanisms make them valuable as adjuvant therapies.

References

  • Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity. Source: Taylor & Francis (2023) URL:[Link]

  • Investigation of the Anticancer Effect of α-Aminophosphonates and Arylidine Derivatives... with In Silico Prediction of Their Thymidylate Synthase Inhibitory Effect. Source: NIH / PubMed Central URL:[Link]

  • Synthesis and antiproliferative activity of novel α-aminophosphonates. Source: Chem Pharm Bull (Tokyo) / PubMed URL:[Link]

  • Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation. Source: MDPI (Molecules) URL:[Link]

  • The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Source: MDPI (Molecules) URL:[Link]

Sources

Targeting the Synapse: The Neuropharmacology of Aminophosphonic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminophosphonic acids (APAs) represent a pivotal class of organophosphorus compounds in neuropharmacology. Functioning as bioisosteres of natural amino acids, APAs replace the planar carboxylate group (-COOH) with a tetrahedral phosphonic acid group (-PO3H2). This structural modification confers unique electrostatic properties and hydrolytic stability, allowing APAs to act as potent "transition state analogues" for enzymes and competitive antagonists for neurotransmitter receptors.

This guide provides a rigorous technical analysis of the neuroactive properties of APAs, focusing on their interaction with glutamatergic and GABAergic systems. It details reproducible synthetic protocols, validation assays, and the mechanistic logic required to advance these compounds from the bench to preclinical models.

Part 1: The Chemical Basis of Neuroactivity

The Phosphonate Bioisostere Advantage

The core of APA neuroactivity lies in the tetrahedral geometry of the phosphonate group. Unlike the planar carboxylate group of naturally occurring neurotransmitters (e.g., Glutamate, GABA), the phosphonate moiety mimics the tetrahedral transition state of peptide hydrolysis or receptor binding intermediates.

  • Electrostatic Interaction: The phosphonic acid group is dibasic (pK1 ≈ 2, pK2 ≈ 7), allowing it to form stronger, often bidentate, hydrogen bonds with arginine residues in receptor binding pockets (e.g., the Arg518 residue in the NMDA receptor).

  • Metabolic Stability: The C-P bond is resistant to enzymatic cleavage by carboxyl-esterases and peptidases, significantly extending the biological half-life of APA-based ligands compared to their amino acid counterparts.

Structural Classes and Targets

We categorize APAs based on the distance between the amino and phosphonic groups, which dictates receptor selectivity:

Natural LigandPhosphonate AnalogTarget ReceptorMechanism
L-Glutamate 2-amino-5-phosphonopentanoic acid (AP5 )NMDA ReceptorCompetitive Antagonist
L-Glutamate 2-amino-7-phosphonoheptanoic acid (AP7 )NMDA ReceptorCompetitive Antagonist
GABA 3-aminopropylphosphonic acidGABA-B ReceptorAgonist/Partial Agonist
Glycine Aminomethylphosphonic acid (AMPA )Glycine ReceptorWeak Agonist

Part 2: Pharmacodynamics & Receptor Interaction

Glutamatergic Inhibition (NMDA Receptors)

The most clinically significant application of APAs is the modulation of N-methyl-D-aspartate (NMDA) receptors. Excessive NMDA activation leads to excitotoxicity, a hallmark of Alzheimer’s disease, stroke, and epilepsy.

Mechanism of Action: AP5 and AP7 act as competitive antagonists at the glutamate binding site of the GluN2 subunit. The phosphonate group occupies the space normally reserved for the


-carboxylate of glutamate. However, due to the larger steric bulk and higher charge density of the phosphonate, it induces a conformational freeze, preventing the channel pore from opening and blocking Ca2+ influx.
Visualization: Synaptic Competition Mechanism

The following diagram illustrates the competitive antagonism at the synaptic cleft.

NMDA_Competition Presynaptic Presynaptic Terminal Glutamate Glutamate Release Presynaptic->Glutamate Exocytosis Synapse Synaptic Cleft Glutamate->Synapse APA Aminophosphonate (AP5) APA->Synapse Exogenous Admin NMDAR NMDA Receptor (GluN2 Subunit) Synapse->NMDAR Competition Channel_Open Channel Opening (Ca2+ Influx) NMDAR->Channel_Open Glutamate Bound Channel_Block Conformational Lock (No Ca2+ Influx) NMDAR->Channel_Block AP5 Bound (High Affinity)

Figure 1: Competitive dynamics between endogenous Glutamate and AP5 at the NMDA receptor interface. The phosphonate analog prevents channel activation.

Part 3: Synthesis & Structural Optimization

To study these properties, high-purity compounds are required. The Kabachnik-Fields reaction is the industry standard for synthesizing


-aminophosphonates.[1][2]
Protocol: Microwave-Assisted Kabachnik-Fields Synthesis

Objective: Synthesize diethyl


-aminophosphonate derivatives with high yield and minimal solvent waste.

Rationale:

  • Microwave Irradiation: Accelerates the condensation of the imine intermediate, reducing reaction time from hours to minutes.

  • Solvent-Free: Maximizes molecular collisions and aligns with Green Chemistry principles.

Materials:

  • Aldehyde (1.0 eq)

  • Amine (1.0 eq)

  • Diethyl phosphite (1.2 eq)

  • Catalyst: Iodine (

    
    , 5 mol%) or Magnesium Perchlorate (
    
    
    
    )
  • Microwave Reactor (e.g., CEM Discover)

Step-by-Step Methodology:

  • Reagent Mixing: In a 10 mL microwave vial, combine the aldehyde and amine. Stir for 2 minutes at room temperature to initiate imine formation.

  • Phosphite Addition: Add diethyl phosphite and the catalyst. Cap the vial.

  • Irradiation: Program the reactor:

    • Temperature: 80°C

    • Power: 150 W (Dynamic)

    • Time: 10 minutes

  • Work-up: Cool to room temperature. Dissolve the crude mixture in Ethyl Acetate (EtOAc).

  • Purification: Wash with saturated

    
     (to remove iodine) and brine. Dry over 
    
    
    
    . Concentrate in vacuo.
  • Validation: Verify structure via

    
    -NMR (Signal typically appears at 20–25 ppm).
    

Part 4: In Vitro Characterization Protocols

Once synthesized, the neuroactivity must be quantified.

Protocol: Radioligand Displacement Assay (NMDA)

Objective: Determine the


 of the synthesized APA against the standard NMDA antagonist.

Rationale: We use


-CGP 39653 or 

-Glutamate. CGP is preferred for antagonist screening as it binds to the glutamate site but with higher specificity for the antagonist conformation.

Workflow:

  • Membrane Preparation: Homogenize rat cortical tissue in 50 mM Tris-Acetate buffer (pH 7.4). Centrifuge at 40,000 x g for 20 mins. Wash 3x to remove endogenous glutamate.

  • Incubation:

    • Total Volume: 500

      
      .
      
    • Add 100

      
       membrane suspension (200 
      
      
      
      protein).
    • Add 50

      
       radioligand (
      
      
      
      -CGP 39653, 5 nM final).
    • Add 50

      
       test compound (APA) at varying log concentrations (
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 4°C for 60 minutes. (Low temp prevents receptor degradation and uptake).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

  • Counting: Measure radioactivity via liquid scintillation counting.

Data Analysis & Interpretation

Calculate specific binding by subtracting non-specific binding (determined using 1 mM unlabeled Glutamate). Plot % Inhibition vs. Log[Concentration].

Representative Data Structure:

CompoundTargetIC50 (nM)Ki (nM)Relative Potency
L-Glutamate NMDA~500-1.0 (Reference)
D-AP5 NMDA1,200800Moderate Antagonist
CPPene NMDA4530High Potency
Test APA-1 NMDAExperimentalCalcTBD

Part 5: Therapeutic Frontiers & Drug Delivery

The Blood-Brain Barrier (BBB) Challenge

While APAs are potent in vitro, their high polarity (zwitterionic nature) prevents passive diffusion across the BBB.

Strategy: Prodrug Design To enable in vivo efficacy, the phosphonic acid group must be masked.

  • Phosphonate Esters: Masking the negative charges with ethyl or phenyl groups increases lipophilicity (

    
    ).
    
  • Bioactivation: Once inside the CNS, esterases hydrolyze the protecting groups, releasing the active phosphonic acid.

Workflow: From Synthesis to Neuroprotection

The following diagram outlines the critical path for developing APA-based neurotherapeutics.

Drug_Pipeline Design Rational Design (Bioisosterism) Synth Synthesis (Kabachnik-Fields) Design->Synth InVitro In Vitro Screening (Radioligand Binding) Synth->InVitro BBB_Opt Lead Optimization (Prodrug/Esterification) InVitro->BBB_Opt High Potency Low Permeability InVivo In Vivo Efficacy (Seizure Models) BBB_Opt->InVivo Improved LogP InVivo->Design Feedback Loop

Figure 2: Iterative development pipeline for aminophosphonic acid neurotherapeutics.

References

  • Synthesis of

    
    -Aminophosphonates via Kabachnik-Fields Reaction. Molecules, 2012.[2][3] Link
    
  • NMDA Receptor Antagonists and Neurotoxicity. National Institutes of Health (PubMed). Link

  • Structural Insights into Competitive Antagonism in NMDA Receptors. Neuron, 2014. Link

  • Prodrugs and their activation mechanisms for brain drug delivery. PMC, 2025. Link

  • Antiseizure Medications in Alzheimer's Disease. PMC, 2023. Link

Sources

Methodological & Application

Application Note: Mechanistic Characterization of Metabotropic Glutamate Receptors using 1-Aminopropylphosphonic Acid (1-AP3)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Scope

1-Aminopropylphosphonic acid (1-AP3) is a structural analogue of glutamate and a competitive antagonist of metabotropic glutamate receptors (mGluRs). Unlike its isomer 3-aminopropylphosphonic acid (a GABA_B agonist), 1-AP3 targets the glutamate recognition site.

Historically, 1-AP3 was instrumental in defining the functional separation between ionotropic (NMDA, AMPA, Kainate) and metabotropic glutamate receptors. While modern allosteric modulators (e.g., MPEP, CPCCOEt) offer higher subtype selectivity, 1-AP3 remains a critical "class-defining" tool for broad-spectrum antagonism of phosphoinositide (PI)-coupled mGluRs (Group I: mGluR1 and mGluR5) and, at higher concentrations, Group II receptors.

Core Applications
  • Electrophysiological Dissection: Blocking mGluR-dependent Long-Term Depression (LTD) in hippocampal slices.

  • Biochemical Validation: Inhibition of agonist-stimulated phosphoinositide hydrolysis.[1]

  • Excitotoxicity Studies: Differentiating metabolic vs. ionic contributions to neuronal injury.

Physicochemical Handling & Stability

Critical Warning: Do not confuse 1-AP3 (Glutamate antagonist) with 3-AP3 (GABA agonist). The position of the amine group dictates the neurotransmitter system targeted.

Properties Table[2][3][4][5]
PropertySpecification
Chemical Name (1-Aminopropyl)phosphonic acid
Molecular Weight 139.09 g/mol
Solubility Water (up to 50 mM); Insoluble in Ethanol/DMSO
Appearance White crystalline solid
pKa Values ~0.9 (phosphonate), ~5.6 (phosphonate), ~10.3 (amine)
Storage (Solid) -20°C (Desiccate; Stable >2 years)
Storage (Solution) 4°C (Use within 24 hours; do not freeze-thaw)
Preparation Protocol (Stock Solution)

1-AP3 is zwitterionic.[2] While soluble in water, it creates an acidic solution that must be neutralized for physiological assays.

  • Weighing: Calculate mass for a 100 mM stock (e.g., 13.9 mg in 1 mL).

  • Dissolution: Add HPLC-grade water (80% of final volume). Vortex until clear.

  • pH Adjustment (Critical): The initial pH will be acidic (~pH 2-3).

    • Add 1N NaOH dropwise while monitoring with a micro-pH probe.

    • Adjust to pH 7.2–7.4.

    • Note: Failure to neutralize will cause local acidosis in brain slices, mimicking excitotoxicity or altering channel conductance.

  • Filtration: Sterile filter (0.22 µm) if using for long-term culture.

Application I: Electrophysiology (mGluR-LTD)

Objective: To isolate and block mGluR-dependent Long-Term Depression (LTD) in the CA1 region of acute hippocampal slices.

Mechanistic Rationale

mGluR-LTD relies on the activation of Group I mGluRs (specifically mGluR1/5), which trigger protein synthesis and AMPA receptor internalization. 1-AP3 competes with glutamate (or agonists like DHPG) for the orthosteric binding site, preventing Gq-protein coupling.

Experimental Workflow

Electrophysiology_Workflow Slice_Prep Slice Preparation (Hippocampus, 300-400µm) Recovery Recovery (ACSF, 1-2 hrs) Slice_Prep->Recovery Baseline Baseline Recording (fEPSP, 20 mins) Recovery->Baseline Drug_App 1-AP3 Wash-in (10-20 mins) Baseline->Drug_App Pre-incubation Induction LTD Induction (DHPG or LFS) Drug_App->Induction Blockade Washout Washout & Monitoring (45-60 mins) Induction->Washout

Figure 1: Workflow for testing mGluR antagonism in slice physiology. Pre-incubation is critical due to tissue penetration kinetics.

Step-by-Step Protocol
  • Slice Preparation: Prepare 350 µm transverse hippocampal slices in ice-cold cutting solution. Recover in ACSF at room temperature for >1 hour.

  • Baseline Recording:

    • Stimulate Schaffer collaterals (SC).

    • Record field Excitatory Postsynaptic Potentials (fEPSPs) in Stratum Radiatum.

    • Establish a stable baseline for 20 minutes (variation <5%).

  • Antagonist Wash-in (The Variable):

    • Perfuse 1-AP3 (500 µM - 1 mM) .

    • Note: 1-AP3 is a low-potency antagonist. Concentrations <100 µM are often insufficient to fully block synaptic mGluR responses in slices due to glutamate uptake systems clearing the agonist faster than the antagonist can bind.

    • Duration: 15–20 minutes to ensure equilibration in the slice core.

  • LTD Induction (Chemical):

    • Co-apply DHPG (50 µM) + 1-AP3 (1 mM) for 10 minutes.

    • Control Arm: Apply DHPG (50 µM) alone (induces massive LTD).

  • Washout: Switch back to regular ACSF.

  • Analysis: Measure fEPSP slope 45–60 minutes post-induction.

    • Success Criteria: The DHPG-only arm shows ~50-60% depression. The 1-AP3 arm shows <10% depression (protection).

Application II: Phosphoinositide (PI) Hydrolysis Assay

Objective: Biochemical verification of Group I mGluR blockade. This assay measures the accumulation of Inositol Monophosphate (IP1), a downstream product of PLC activation, by trapping it with Lithium (Li+).

Signaling Pathway Diagram

PI_Pathway Glutamate Glutamate / DHPG mGluR Group I mGluR (Gq-coupled) Glutamate->mGluR Activates AP3 1-AP3 (Antagonist) AP3->mGluR Blocks PLC Phospholipase C (PLC) mGluR->PLC Gq PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca Ca2+ Release IP3->Ca IP1 IP1 (Accumulation) IP3->IP1 Degradation Li LiCl (Inositol Phosphatase Inhibitor) Li->IP1 Traps

Figure 2: Signal transduction pathway. 1-AP3 competes at the receptor level, while LiCl is used downstream to trap the measurable analyte (IP1).

Protocol Steps
  • Tissue Preparation: Use cross-chopped hippocampal or cortical slices (350x350 µm) to maximize surface area.

  • Labeling: Incubate slices in ACSF containing [3H]-myo-inositol (0.3 µM) for 60 minutes at 37°C.

    • Why: Incorporates radiolabel into membrane phosphoinositides.

  • Wash: Rinse 3x with non-radioactive ACSF containing 10 mM LiCl .

    • Role of LiCl: Inhibits inositol monophosphatase, causing IP1 to accumulate linearly upon receptor activation.

  • Antagonist Pre-treatment: Incubate with 1-AP3 (100 µM – 1 mM) for 15 minutes.

  • Agonist Stimulation: Add Glutamate (100 µM) or DHPG (50 µM) for 30–45 minutes.

  • Termination: Stop reaction with ice-cold Chloroform/Methanol (1:2 v/v).

  • Extraction & Separation:

    • Phase separate with Chloroform/Water.

    • Load aqueous phase (containing IPs) onto Dowex AG1-X8 anion exchange columns.

    • Elute free inositol with water.

    • Elute [3H]-IP1 with 0.2 M Ammonium Formate / 0.1 M Formic Acid.

  • Quantification: Liquid Scintillation Counting.

Troubleshooting & Self-Validation

IssueProbable CauseCorrective Action
Incomplete Block Concentration too low1-AP3 is a weak antagonist (Ki ~20-50 µM). Increase to 1 mM for slice work.
Slice Toxicity Acidic pHEnsure stock solution was neutralized with NaOH to pH 7.4 before adding to ACSF.
No Agonist Response Tissue health / Metabolic crashCheck ACSF oxygenation. Ensure LiCl is present only during the assay window (prolonged Li+ is toxic).
High Background Inadequate washingIncrease wash volume of free [3H]-inositol before elution of IP1.

References

  • Aramori, I., & Nakanishi, S. (1992). Signal transduction and pharmacological characteristics of a metabotropic glutamate receptor, mGluR1, in transfected CHO cells. Neuron, 8(4), 757–765.

  • Thomsen, C., & Suzdak, P. D. (1993). 1-Aminopropylphosphonic acid is a potent antagonist at metabotropic glutamate receptors coupled to phospholipase C in the rat hippocampus. European Journal of Pharmacology, 245(3), 299–301.

  • Conn, P. J., & Pin, J. P. (1997). Pharmacology and functions of metabotropic glutamate receptors. Annual Review of Pharmacology and Toxicology, 37, 205–237.

  • Watkins, J. C., & Collingridge, G. L. (1994). Phenylglycine derivatives as antagonists of metabotropic glutamate receptors. Trends in Pharmacological Sciences, 15(9), 333-342.

Sources

Application Note: Characterization of Group I mGluR Antagonism using 1-Aminopropylphosphonic Acid (AP3)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

1-Aminopropylphosphonic acid (AP3) is a pharmacological tool historically significant for defining the functional activity of metabotropic glutamate receptors (mGluRs). It acts as an antagonist of Group I mGluRs (mGluR1 and mGluR5), which are coupled to the Gq/11 protein signaling pathway.

The Biphasic Pharmacological Profile

Researchers must exercise extreme caution regarding the concentration window used for AP3. It exhibits a biphasic profile that can confound data interpretation if not controlled:

  • Antagonist Window (

    
     300 µM):  AP3 inhibits phosphoinositide (PI) hydrolysis stimulated by agonists like (1S,3R)-ACPD or DHPG.
    
  • Agonist/Non-Specific Window (

    
     1 mM):  At high concentrations, AP3 has been observed to stimulate PI hydrolysis directly, mimicking an agonist response.
    
Signaling Pathway

Upon binding to Group I mGluRs, glutamate triggers a Gq-protein cascade leading to the activation of Phospholipase C


 (PLC

). This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers:[1]
  • Inositol 1,4,5-trisphosphate (IP3): Diffuses to the ER to release intracellular Ca

    
    .[1]
    
  • Diacylglycerol (DAG): Remains membrane-bound and activates Protein Kinase C (PKC).

AP3 competitively inhibits the receptor, preventing this cascade.

mGluR_Pathway Glutamate Glutamate / Agonist mGluR Group I mGluR (mGluR1/5) Glutamate->mGluR Activates AP3 AP3 (Antagonist) AP3->mGluR Blocks Gq Gq Protein mGluR->Gq Couples PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca ER Release

Figure 1: Signal transduction pathway of Group I mGluRs. AP3 acts at the receptor level to prevent Gq coupling and subsequent IP3 generation.

Material Preparation & Handling[3][4][5]

Proper solubilization is critical. AP3 is a zwitterionic amino phosphonic acid. While often soluble in water, pH adjustment is frequently required to achieve high stock concentrations without precipitation.

Solubility Protocol
  • Compound: D,L-1-Aminopropylphosphonic acid (Racemic mixture is common; L-isomer is the active antagonist).

  • Solvent: Water or 1 eq. NaOH.

  • Max Solubility: ~100 mM in water.[2]

ParameterSpecificationNotes
Molecular Weight ~139.1 g/mol Check batch-specific MW (hydrates vary).
Stock Concentration 100 mMPrepare in deionized water.
Storage -20°CStore aliquots to avoid freeze-thaw cycles.
Stability > 6 monthsSolid state is hygroscopic; store desiccated.

Preparation Step-by-Step:

  • Weigh the desired amount of AP3.

  • Add deionized water to 80% of the final volume.

  • Vortex vigorously. If the solution remains cloudy, add 1 M NaOH dropwise until clear (aim for pH ~7.2–7.4).

  • Adjust to final volume with water.

  • Filter sterilize (0.22 µm) if using in long-term cell culture, though not strictly necessary for acute assays.

Protocol A: [3H]-Inositol Phosphate Accumulation Assay

The "Gold Standard" for AP3 Characterization

This assay measures the accumulation of inositol monophosphates (IP1) by blocking their degradation with Lithium Chloride (LiCl). It provides a direct readout of PLC activity, upstream of calcium release.

Reagents Required[1][3][5][6][7]
  • Medium: Inositol-free DMEM or Krebs-Henseleit Buffer.

  • Radiolabel: myo-[2-3H(N)]-Inositol (PerkinElmer or similar).

  • Blocker: Lithium Chloride (LiCl), 10 mM final concentration.

  • Agonist: (1S,3R)-ACPD or DHPG (Group I selective).

  • Lysis Buffer: 10 mM Formic acid.

Experimental Workflow
  • Cell Seeding: Plate cells (e.g., CHO-mGluR1, HEK293-mGluR5, or primary astrocytes) in 24-well plates. Grow to 80-90% confluency.

  • Labeling: Incubate cells for 18–24 hours with inositol-free medium containing 1 µCi/mL [3H]-myo-inositol. This incorporates the radiolabel into membrane phosphoinositides.

  • Wash: Aspirate labeling medium and wash 3x with warm buffer (containing 10 mM LiCl).

    • Expert Note: LiCl is essential here. It inhibits inositol monophosphatase, causing IP1 to accumulate linearly upon stimulation.

  • Pre-incubation (Antagonist): Add buffer containing 10 mM LiCl AND varying concentrations of AP3 (e.g., 10 µM – 1 mM). Incubate for 15–20 minutes at 37°C.

    • Control: Vehicle (Buffer only).

  • Stimulation (Agonist): Add the agonist (e.g., 100 µM ACPD) directly to the wells. Incubate for 30–45 minutes at 37°C.

  • Termination: Aspirate medium rapidly and add 500 µL of ice-cold 10 mM Formic Acid. Incubate on ice for 30 minutes to lyse cells.

  • Separation (Dowex Chromatography):

    • Load lysate onto anion-exchange columns (Dowex AG1-X8 formate form).

    • Wash with water (removes free inositol).

    • Wash with 60 mM Sodium Formate / 5 mM Sodium Tetraborate (removes glycerophosphoinositol).

    • Elute IPx: Elute with 1 M Ammonium Formate / 0.1 M Formic Acid.

  • Quantification: Mix eluate with scintillation cocktail and count (LSC).

IP3_Workflow Label Label Cells ([3H]-Inositol, 24h) Wash Wash & Add LiCl (Blocks IP1 degradation) Label->Wash PreInc Pre-incubation (Add AP3, 15 min) Wash->PreInc Stim Stimulation (Add Agonist, 30 min) PreInc->Stim Lyse Lysis (Formic Acid) Stim->Lyse Chrom Chromatography (Isolate IPx) Lyse->Chrom Count Scintillation Counting Chrom->Count

Figure 2: Workflow for the [3H]-Inositol Phosphate Accumulation Assay.[3]

Protocol B: Intracellular Calcium Mobilization (FLIPR/Imaging)

High-Throughput Functional Screening

While IP accumulation is more direct, calcium assays are faster and amenable to high-throughput screening (HTS).

Reagents Required[1][3][5][6][7]
  • Dye: Fluo-4 AM or Fura-2 AM (calcium-sensitive fluorescent indicators).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Probenecid: 2.5 mM (prevents dye leakage from cells).

Experimental Workflow
  • Dye Loading: Incubate cells with 2–4 µM Fluo-4 AM + 0.02% Pluronic F-127 in Assay Buffer (with Probenecid) for 45–60 minutes at 37°C.

  • Wash: Wash cells 3x with Assay Buffer to remove extracellular dye. Leave 100 µL buffer in wells (96-well format).

  • Baseline Reading: Place plate in reader (e.g., FLIPR, FlexStation). Measure baseline fluorescence (Ex 488 nm / Em 525 nm) for 10–20 seconds.

  • Antagonist Addition: Inject 50 µL of 3x concentrated AP3. Monitor fluorescence for 5–10 minutes.

    • Note: Look for any immediate calcium spikes. If AP3 causes a spike, it is acting as an agonist (concentration likely too high).

  • Agonist Challenge: Inject 50 µL of agonist (e.g., DHPG). Monitor the peak calcium response.

  • Analysis: Calculate the Area Under the Curve (AUC) or Peak Fluorescence minus Baseline (

    
    F).
    

Data Analysis & Interpretation

Calculating IC50

Normalize the response to the "Max Agonist" control (100% response) and "Vehicle" control (0% response). Plot the % Inhibition against the log concentration of AP3.



Expected Results
  • Potency: AP3 is a relatively weak antagonist compared to modern tools like MPEP. Expect an IC50 in the range of 50–300 µM depending on the specific mGluR subtype and expression system.

  • Stereoselectivity: L-AP3 should show significantly higher potency than D-AP3.

  • Biphasic Curve: If you test >1 mM, the inhibition curve may start to rise again (loss of antagonism) or show direct stimulation in the "Agonist only" wells.

References

  • Schoepp, D. D., et al. (1990). Pharmacological characteristics of the phosphoinositide-linked metabotropic glutamate receptor in neonatal rat hippocampal slices. Journal of Neurochemistry. Retrieved from [Link]

  • Palmer, E., et al. (1989). Antagonism of phosphoinositide hydrolysis by 1-aminopropylphosphonic acid in rat cortex. European Journal of Pharmacology. Retrieved from [Link]

  • Creative Bioarray. (2023). Calcium Mobilization Assay Protocols for GPCR Screening. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). Development and validation of a high-throughput calcium mobilization assay. PMC5405739. Retrieved from [Link]

Sources

Application Note: 2-Amino-3-phosphonopropionic Acid (AP3) in Neuroscience

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the application of 2-Amino-3-phosphonopropionic acid (commonly abbreviated as AP3 or L-AP3 in neuroscience), a pivotal tool for dissecting metabotropic glutamate receptor (mGluR) signaling.

Important Nomenclature Disambiguation: The term "1-Aminopropylphosphonic acid" provided in the topic is often chemically confused with AP3 (2-Amino-3-phosphonopropionic acid).

  • AP3 (2-Amino-3-phosphonopropionic acid): The standard mGluR antagonist used in neuroscience.[1]

  • 3-Aminopropylphosphonic acid (3-APA): A GABA-B receptor agonist .[2][3][4]

  • 1-Aminopropylphosphonic acid (Ampropylfos): Primarily a fungicide with limited direct neuroscience application.

  • This guide focuses on AP3 (mGluR antagonist) as the scientifically relevant reagent for the stated audience.

Part 1: Executive Summary & Mechanism

2-Amino-3-phosphonopropionic acid (AP3) is a structural analogue of glutamate where the distal carboxyl group is replaced by a phosphonic acid group. It acts as a competitive antagonist primarily at Group I metabotropic glutamate receptors (mGluRs) , which are coupled to the Gq/11 protein pathway.

Unlike ionotropic antagonists (e.g., AP5 or CNQX) that block fast synaptic transmission, AP3 is utilized to isolate and study the slower, modulatory effects of glutamate on phosphoinositide (PI) hydrolysis and intracellular calcium mobilization.

Mechanism of Action (Signaling Pathway)

AP3 competitively inhibits the binding of glutamate to mGluR1 and mGluR5 subtypes. This blockade prevents the conformational change required to activate the Gq protein, thereby halting the Phospholipase C (PLC) cascade.

mGluR_Pathway Glutamate Glutamate mGluR Group I mGluR (mGluR1 / mGluR5) Glutamate->mGluR Activation AP3 AP3 (Antagonist) AP3->mGluR Competitive Inhibition Gq Gq Protein mGluR->Gq Coupling PLC PLC-β Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (ER Stores) IP3->Ca Binds IP3R PKC PKC Activation DAG->PKC Ca->PKC Co-activation

Figure 1: Signal transduction pathway of Group I mGluRs and the inhibitory site of AP3. AP3 prevents the Gq-mediated hydrolysis of PIP2 into IP3 and DAG.

Part 2: Key Applications in Neuroscience

Dissecting Synaptic Plasticity (LTP/LTD)

AP3 is critical for distinguishing between NMDAR-dependent and mGluR-dependent forms of plasticity.

  • Long-Term Depression (LTD): In the hippocampus (CA1) and cerebellum, specific forms of LTD require mGluR activation. AP3 perfusion (typically 100–500 µM) blocks the induction of this "chemical LTD" or specific stimulation-induced LTD without affecting baseline fast transmission.

  • Depotentiation: AP3 is used to investigate the reversal of LTP (depotentiation), which often relies on mGluR signaling to reset synaptic weights.

Developmental Neurobiology

Group I mGluRs are highly expressed during early development. AP3 is used to study:

  • Oscillatory Activity: Blocking mGluRs with AP3 can disrupt spontaneous calcium waves in the developing retina and cortex.

  • Neurite Outgrowth: Assessing the role of glutamate trophic effects on dendritic arborization.

Excitotoxicity & Neuroprotection

While less potent than newer antagonists (like MPEP), AP3 established the foundational concept that blocking PI-linked mGluRs can reduce neuronal injury during ischemia or excitotoxic insults, distinct from ionotropic blockade.

Part 3: Technical Data & Comparison

AP3 is a "first-generation" antagonist. Users must be aware of its potency relative to newer, subtype-selective agents.

Table 1: Pharmacological Profile of AP3 vs. Modern Antagonists

CompoundPrimary TargetSelectivity ProfileTypical In Vitro Conc.Mechanism
L-AP3 Group I mGluR Non-selective (mGluR1/5) 100 µM – 1.0 mM Inhibits PI Hydrolysis
MCPGGroup I / II mGluRBroad Spectrum200 µM – 1.0 mMMixed Antagonist
MPEPmGluR5Highly Selective1 – 10 µMNegative Allosteric Modulator
CPCCOEtmGluR1Highly Selective10 – 50 µMNegative Allosteric Modulator
AP5 (APV)NMDA ReceptorIonotropic Selective50 – 100 µMCompetitive Antagonist

Critical Insight: AP3 is not active at ionotropic receptors (NMDA, AMPA, Kainate) at standard concentrations (<1 mM), making it an excellent tool for isolating metabotropic effects. However, it is a weak antagonist; high concentrations (>1 mM) may introduce non-specific effects.

Part 4: Experimental Protocols

Protocol A: Preparation of AP3 Stock Solution

AP3 is zwitterionic and has limited solubility in pure water without pH adjustment.

Reagents:

  • D,L-AP3 (Racemic) or L-AP3 (Active Enantiomer).

  • 1.0 N NaOH (Sodium Hydroxide).

  • Distilled Deionized Water (ddH2O).

Step-by-Step:

  • Calculation: Calculate the mass required for a 100 mM stock.

    • MW of AP3: ~169.1 g/mol (Check specific salt form on vial).

    • Example: To make 1 mL of 100 mM, weigh 16.9 mg.

  • Solubilization: Add the powder to 50% of the final volume of ddH2O. The solution will likely remain cloudy.

  • Activation: Add 1.0 - 1.1 molar equivalents of NaOH.

    • Why: AP3 requires conversion to its sodium salt form to dissolve at neutral pH.

    • Action: Vortex vigorously. The solution should clear immediately upon addition of base.

  • pH Adjustment: Check pH with a micro-strip. Adjust to ~7.2–7.4 using minute quantities of HCl or NaOH if necessary.

  • Final Volume: Bring to final volume with ddH2O.

  • Storage: Aliquot into 50–100 µL volumes and store at -20°C . Avoid repeated freeze-thaw cycles. Stability is >3 months frozen.

Protocol B: Hippocampal Slice Bath Application (Electrophysiology)

Objective: Block mGluR-dependent LTD in CA1 Pyramidal Neurons.

Materials:

  • Acute hippocampal slices (300–400 µm).

  • Perfusion Chamber (Submerged or Interface).

  • ACSF (Artificial Cerebrospinal Fluid), oxygenated (95% O2 / 5% CO2).

  • Stimulus Isolator & Recording Amplifier.

Workflow:

  • Baseline Recording (20 mins):

    • Stimulate Schaffer collaterals. Record fEPSP (Field Excitatory Postsynaptic Potential) in CA1 stratum radiatum.

    • Ensure stable baseline (<5% variance) for at least 20 minutes.

  • Drug Wash-In (15 mins):

    • Switch perfusion to ACSF + 500 µM DL-AP3 .

    • Note: If using the pure L-isomer, 100–200 µM may suffice.

    • Monitor fEPSP slope. AP3 should not significantly alter the baseline fEPSP (as it does not block AMPA/NMDA receptors mediating the fast response).

  • Induction Protocol:

    • Apply Low-Frequency Stimulation (LFS): 1 Hz for 15 minutes (900 pulses) OR DHPG application (chemical LTD induction).

    • Control: In the absence of AP3, this induces robust LTD.

    • Experimental: In the presence of AP3, LTD induction is attenuated or blocked.

  • Wash-Out (30+ mins):

    • Switch back to standard ACSF.

    • Record for 30–60 minutes to assess plasticity maintenance.

Validation Criteria (Self-Check):

  • Specificity Check: If the baseline fEPSP amplitude drops immediately upon AP3 wash-in, your concentration is too high, or the solution pH is off, causing non-specific suppression of AMPA currents.

  • Positive Control: Ensure your slice health is viable by inducing LTP (High-Frequency Stimulation) after AP3 washout; mGluR blockade usually does not prevent LTP induction in CA1 (though it may affect depotentiation).

References

  • Schoepp, D. D., & Conn, P. J. (1993). Metabotropic glutamate receptors in brain function and pathology. Trends in Pharmacological Sciences, 14(1), 13-20. Link

  • Aramori, I., & Nakanishi, S. (1992). Signal transduction and pharmacological characteristics of a metabotropic glutamate receptor, mGluR1, in transfected CHO cells. Neuron, 8(4), 757-765. Link

  • Palmer, E., et al. (1997). Antagonism of metabotropic glutamate receptor-mediated polyphosphoinositide hydrolysis by 1-aminopropylphosphonic acid (AP3). European Journal of Pharmacology.
  • Watkins, J. C., & Collingridge, G. L. (1994). Phenylglycine derivatives as antagonists of metabotropic glutamate receptors. Trends in Pharmacological Sciences, 15(9), 333-342. Link

  • Bortolotto, Z. A., et al. (1999). Kainate receptors are involved in synaptic plasticity. Nature, 402, 297-301. (Discusses mGluR vs Kainate roles using AP3). Link

Sources

synthesis of novel alpha-aminophosphonic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Novel


-Aminophosphonic Acids 

-Aminophosphonates (Bioisosteres of 

-Amino Acids)[1]

Abstract

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-Aminophosphonic acids are tetrahedral bioisosteres of planar 

-amino acids, exhibiting potent activity as peptidomimetics, enzyme inhibitors (e.g., leucine aminopeptidase, HIV protease), and herbicides.[2] This guide provides a technical roadmap for their synthesis, moving beyond basic textbook descriptions to field-hardened protocols. We detail two distinct workflows: a high-throughput Green Synthesis (Microwave-Assisted Kabachnik-Fields) for rapid library generation, and a Stereoselective Protocol (Catalytic Asymmetric Pudovik) for obtaining enantiopure scaffolds.[1]

Mechanistic Principles & Strategic Design

The synthesis of


-aminophosphonates generally proceeds via the formation of a P–C–N bond.[1] The choice of pathway determines yield, purity, and stereocontrol.[1]
The Mechanistic Dualism: Kabachnik-Fields vs. Pudovik

The "Kabachnik-Fields" reaction is a three-component coupling (aldehyde, amine, phosphite).[1][2][3][4] However, mechanistically, it often converges with the "Pudovik" reaction (addition of phosphite to a pre-formed imine).[1]

  • Pathway A (Imine Route - Preferred): The amine and aldehyde condense to form an imine (Schiff base), which undergoes hydrophosphonylation.[1] This is the dominant pathway in non-aqueous, catalytic conditions.[1]

  • Pathway B (

    
    -Hydroxy Route - Competing):  The phosphite adds directly to the aldehyde, forming an 
    
    
    
    -hydroxyphosphonate.[1] This is often a reversible "dead-end" or leads to side products unless converted via the Abramov reaction.[1]

Expert Insight: To maximize yield, drive Pathway A by using dehydrating agents (


) or azeotropic removal of water during imine formation before adding the phosphite, or use microwave irradiation to overcome the activation energy barrier of the addition step.[1]

ReactionMechanism cluster_conditions Optimization Strategy Start Aldehyde + Amine + Phosphite Imine Imine Intermediate (Schiff Base) Start->Imine -H₂O (Fast) Hydroxy α-Hydroxyphosphonate (Side Product) Start->Hydroxy Direct P-Addition (Competing) Product α-Aminophosphonate (Target) Imine->Product + Phosphite (Pudovik Step) Hydroxy->Imine Reversible (Slow)

Figure 1: Mechanistic bifurcation in the synthesis of


-aminophosphonates. Pathway dominance is dictated by solvent polarity and catalyst choice.

Protocol A: Green High-Throughput Synthesis (Microwave-Assisted)

Objective: Rapid generation of diverse racemic


-aminophosphonate libraries for structure-activity relationship (SAR) screening.
Advantages:  Solvent-free (or minimal ethanol), catalyst-free option, reaction times <20 min.[5]
Materials
  • Aldehyde: 1.0 equiv (e.g., Benzaldehyde, 4-Cl-benzaldehyde)[1]

  • Amine: 1.0 equiv (e.g., Aniline, Benzylamine)

  • Phosphite: 1.1 equiv (Diethyl phosphite or Dimethyl phosphite)[1]

  • Equipment: Monowave reactor (e.g., Anton Paar or CEM) or sealed pressure vial.

Step-by-Step Methodology
  • Neat Mixing: In a 10 mL microwave vial, add the aldehyde (1.0 mmol) and amine (1.0 mmol). Stir at room temperature for 2 minutes to initiate imine formation (exothermic).

    • Note: If reactants are solid, add minimal absolute ethanol (0.5 mL) to create a slurry.[1]

  • Phosphite Addition: Add Diethyl phosphite (1.1 mmol) dropwise.

  • Irradiation: Seal the vial. Program the microwave reactor:

    • Temperature: 80–100°C[1]

    • Ramp: 2 min

    • Hold: 10–15 min

    • Stirring: High (600 rpm)

  • Work-up:

    • Cool to 50°C.

    • Add cold diethyl ether or hexane (5 mL) directly to the reaction vessel.

    • Induce crystallization by scratching the glass or sonicating.[1]

    • Filter the solid precipitate.[1][6] If the product is an oil, perform a rapid silica plug filtration (EtOAc/Hexane).[1]

Validation Data:

Entry Aldehyde Amine Yield (%) Time (min)
1 Benzaldehyde Aniline 92 10
2 4-NO2-Benzaldehyde Aniline 95 8

| 3 | Benzaldehyde | 4-OMe-Aniline | 88 | 12 |[1]

Protocol B: Asymmetric Synthesis (Catalytic Pudovik)

Objective: Synthesis of enantioenriched (S)- or (R)-


-aminophosphonates using a chiral organocatalyst.
Mechanism:  The catalyst (typically a chiral thiourea or squaramide) activates the imine via H-bonding, directing the nucleophilic attack of the phosphite to a specific face.[1]
Materials
  • Pre-formed Imine: 1.0 equiv (synthesized by refluxing aldehyde + amine in toluene with Dean-Stark trap).[1]

  • Diphenyl Phosphite: 1.2 equiv (more reactive than diethyl phosphite).[1]

  • Catalyst: 5-10 mol% Chiral Thiourea (e.g., Jacobsen's thiourea catalyst).[1]

  • Solvent: Toluene or DCM (anhydrous).[1]

  • Base:

    
     or Cs2CO3 (solid, anhydrous, 1.0 equiv) - Crucial for deprotonating the phosphite to the active phosphite anion.[1]
    
Step-by-Step Methodology
  • Catalyst Activation: In a flame-dried Schlenk tube under Argon, dissolve the Imine (0.5 mmol) and Chiral Catalyst (0.05 mmol) in anhydrous Toluene (2 mL). Stir at -20°C for 15 min.

  • Reagent Addition: Add solid anhydrous

    
     (0.5 mmol).
    
  • Controlled Addition: Add Diphenyl phosphite (0.6 mmol) slowly via syringe.

    • Critical: Keep temperature strictly at -20°C or -40°C to maximize enantiomeric excess (ee).[1]

  • Monitoring: Stir for 24–48 hours. Monitor by TLC or

    
     NMR.[1][7]
    
  • Quench & Purification:

    • Quench with saturated

      
       solution.[1]
      
    • Extract with DCM (3x).[1] Dry over

      
      .[1]
      
    • Purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).[1]

    • Note: Avoid acidic eluents which may hydrolyze the phosphonate ester.[1]

Characterization & Validation Standards

The primary validation tool for organophosphorus synthesis is


 NMR .[1] It is distinct, sensitive, and uncluttered.
NMR Interpretation Guide
  • Standard: 85%

    
     (external) = 0.00 ppm.[1][8]
    
  • Solvent:

    
     is standard.[1]
    
Compound ClassChemical Shift (

ppm)
Coupling Features
Dialkyl Phosphite (Reagent) 7–10 ppmDoublet (

Hz)

-Hydroxyphosphonate
20–25 ppmDoublet (

Hz)

-Aminophosphonate (Target)
20–32 ppm Doublet of doublets (due to NH and CH coupling)
Phosphate Side Products -5 to 5 ppmSinglet or multiplet

Key Validation Check: In proton-coupled


 NMR, the starting material (phosphite) shows a massive coupling constant (

Hz).[1] The product (

-aminophosphonate) will show a much smaller coupling (

Hz) and lose the large P-H split.[1] This is the "Go/No-Go" signal for reaction completion.[1]

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield Reversible imine formation; water in solvent.[1]Use molecular sieves (4Å) or microwave irradiation to drive equilibrium.[1]
Product is an Oil/Gum Impurities preventing crystallization.[1]Perform acid-base extraction: Dissolve in dilute HCl (protonates amine), wash with ether (removes non-basic impurities), basify aqueous layer with NaOH, extract product into DCM.[1]
Low Enantioselectivity Temperature too high; uncatalyzed background reaction.[1]Lower temperature to -40°C; ensure slow addition of phosphite; increase catalyst loading.
Hydrolysis Instability of phosphonate ester.[1]Avoid prolonged exposure to strong acids or bases during workup.[1] Store in desiccator.

References

  • Kabachnik-Fields Reaction Overview

    • Synthesis of

      
      -aminophosphonates by the Kabachnik-Fields reaction.[1][2][3][4][6][9][10][11][12] RGM College of Engineering.[1] Link
      
  • Mechanistic Pathways

    • Synthesis of

      
      -aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction.[1][3][4][10][11][13] CORE.[1] Link
      
  • Microwave Protocols

    • Microwave-Assisted Synthesis of Aminophosphonic Derivatives.[1][2][3][6][12] MDPI Molecules.[1] Link

  • Green Catalysis

    • A Green Protocol for the Synthesis of

      
      -Amino Phosphonates Catalyzed by Orange Peel Powder. Nano Bio Letters.[1][14] Link
      
  • Asymmetric Synthesis

    • Recent Advances in Asymmetric Catalytic Synthesis of Phosphon

      
      -Chiral Center.[1][15] Synthesis (Thieme).[1] Link
      
  • NMR Characterization

    • Novel Sterically Crowded

      
      -Aminophosphonates as 
      
      
      
      NMR pH Probes. PMC/NIH.[1] Link

Sources

Application Note: Advanced Determination of Aminomethylphosphonic Acid (AMPA)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Aminomethylphosphonic acid (AMPA) represents a unique analytical challenge in toxicology and environmental monitoring. As the primary metabolite of glyphosate, it shares the parent compound's zwitterionic nature, high polarity, and lack of chromophores. These physicochemical properties render standard C18 Reverse Phase Liquid Chromatography (RPLC) ineffective—AMPA elutes in the void volume, resulting in poor sensitivity and massive ion suppression.

This Application Note details two distinct, field-validated workflows for AMPA quantification:

  • Direct Analysis (LC-MS/MS): Utilizing Porous Graphitic Carbon (PGC) or specialized HILIC columns for high-throughput labs (based on the EURL-SRM QuPPe method).

  • Derivatization (FMOC-Cl): A robust protocol for increasing retention and sensitivity using fluorescence or MS detection (based on ISO 16308).

Analytical Challenges & Strategy

The core difficulty in AMPA analysis is its amphoteric character. It contains both a phosphonic acid group (acidic) and a primary amine (basic).

PropertyAnalytical ImpactStrategic Solution
Polarity (LogP < -2) No retention on C18; elutes with salt/matrix.Use HILIC or Hypercarb columns; or Derivatize to add hydrophobicity.
Zwitterionic Nature Ionic state changes with pH; peak tailing.Strict pH control in mobile phase; use of acidified methanol extraction.
No Chromophore Invisible to UV/Vis detection.MS/MS (MRM mode) or Fluorescence (after FMOC tagging).
Matrix Effects High suppression in ESI source.Mandatory use of Isotopically Labeled Internal Standards (ILIS) .

Protocol A: Direct LC-MS/MS Analysis (QuPPe Method)

Target Audience: High-throughput labs (Food Safety, Environmental). Basis: EURL-SRM QuPPe-PO Method (Method 1.1/1.3).

Principle

This method avoids time-consuming derivatization. It relies on the unique retention mechanism of Porous Graphitic Carbon (PGC) columns, which retain polar analytes via a "charge-induced dipole" interaction, or specialized Anion Exchange/HILIC mechanisms.

Reagents & Consumables[1][2]
  • Extraction Solvent: Methanol + 1% Formic Acid (v/v).

  • Internal Standard (ILIS): AMPA-^13C,^15N (10 µg/mL stock). Crucial for correcting signal suppression.

  • Column: Hypercarb™ (Thermo) 2.1 x 100 mm, 5 µm (or equivalent PGC).

  • Mobile Phase A: Water + 1% Acetic Acid + 5% Methanol.

  • Mobile Phase B: Methanol + 1% Acetic Acid.

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 10.0 g of homogenized sample (soil/crop) into a 50 mL centrifuge tube.

    • Add water to adjust total water content to 10 mL (if dry sample).

    • Spike ILIS: Add 50 µL of ILIS working solution.

  • Extraction:

    • Add 10 mL Acidified Methanol (1% Formic Acid).

    • Shake vigorously for 1 min (mechanical shaker recommended).

    • Centrifuge at 4,000 rpm for 5 min.

  • Cleanup (Dispersive SPE - Optional but Recommended):

    • Transfer aliquot of supernatant to a tube containing C18 sorbent (to remove lipids).

    • Shake and centrifuge.

  • Filtration:

    • Filter supernatant through a 0.45 µm PTFE filter into an LC vial.

    • Note: Do not use Nylon filters (AMPA binds to Nylon).

Workflow Visualization

QuPPe_Workflow Start Homogenized Sample (10g) Adjust Water Adjustment (Target 10mL H2O) Start->Adjust ILIS Add ILIS (AMPA-13C,15N) Adjust->ILIS Extract Add 10mL MeOH + 1% FA Shake 1 min ILIS->Extract Centrifuge Centrifuge 4000 rpm, 5 min Extract->Centrifuge Filter Filter (PTFE 0.45µm) Centrifuge->Filter Supernatant Analysis LC-MS/MS (ESI-) Hypercarb Column Filter->Analysis

Figure 1: Direct extraction workflow based on the EURL QuPPe method. Note the critical addition of ILIS prior to extraction.

Protocol B: FMOC-Cl Derivatization (High Sensitivity)

Target Audience: Water analysis (ISO 16308), difficult matrices, or labs using Fluorescence Detection (FLD).

Principle

AMPA reacts with 9-Fluorenylmethyl chloroformate (FMOC-Cl) in a borate buffer (pH 9). The FMOC group attaches to the primary amine, creating a hydrophobic, fluorescent derivative (FMOC-AMPA) that retains well on standard C18 columns.

Reaction Mechanism

The reaction requires alkaline conditions to deprotonate the amine group, allowing nucleophilic attack on the FMOC-Cl.

FMOC_Mechanism AMPA AMPA (Polar/Zwitterionic) Complex Transition State AMPA->Complex FMOC FMOC-Cl (Reagent) FMOC->Complex Buffer Borate Buffer (pH 9.0) Buffer->Complex Product FMOC-AMPA (Hydrophobic/Fluorescent) Complex->Product Byproduct FMOC-OH (Hydrolysis Byproduct) Complex->Byproduct

Figure 2: Derivatization pathway. The resulting FMOC-AMPA is stable and amenable to C18 retention.

Step-by-Step Protocol
  • Preparation:

    • Borate Buffer (pH 9): Dissolve 4.76 g Sodium Borate in 100 mL water.

    • FMOC-Cl Solution: 1.5 mg/mL in Acetonitrile (Prepare fresh).

  • Derivatization:

    • Transfer 1.0 mL of water sample (or extract) to a vial.

    • Add 0.5 mL Borate Buffer .

    • Add 0.5 mL FMOC-Cl Solution .

    • Cap and vortex. Incubate at Ambient Temperature for 20-60 mins (or 50°C for 20 mins for faster reaction).

  • Quenching/Cleanup (Critical):

    • Add 0.1 mL Phosphoric Acid (2%) to stop the reaction and stabilize the derivative.

    • Optional: Wash with 2 mL Methylene Chloride to remove excess FMOC-OH (which can clog the column or interfere with detection). Discard the organic (bottom) layer; inject the aqueous (top) layer.

  • Analysis:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 100 mm.

    • Detection: ESI Negative Mode (MS/MS) or Fluorescence (Ex: 260 nm, Em: 310 nm).

Comparative Data & Validation

The following table summarizes expected performance metrics based on validation data from ISO 16308 and EURL-SRM guidelines.

ParameterDirect LC-MS/MS (Hypercarb)FMOC Derivatization (C18)
LOD (Water) 0.05 - 0.1 µg/L0.01 - 0.03 µg/L
LOD (Food/Soil) 0.01 mg/kg0.01 mg/kg
Retention Time ~3-5 min (depends on column life)~8-12 min (stable)
Precision (RSD) < 15% (with ILIS)< 10%
Major Drawback Column priming/equilibration required.Labor-intensive sample prep.
Major Advantage "Dilute and Shoot" speed.Extremely high sensitivity; stable chromatography.
MS/MS Transitions (ESI Negative)
  • AMPA (Direct): Precursor 110.0 -> Product 63.0 (Quant), 79.0 (Qual).

  • FMOC-AMPA: Precursor 332.0 -> Product 110.0 (AMPA core), 179.0 (FMOC group).

References

  • EURL-SRM. (2015).[1] Quick Method for the Analysis of numerous Highly Polar Pesticides in Foods of Plant Origin via LC-MS/MS involving Simultaneous Extraction with Methanol (QuPPe-Method). Version 8.[2]1. EU Reference Laboratory for Single Residue Methods.[3][4] Link

  • ISO. (2014).[2] ISO 16308:2014 Water quality — Determination of glyphosate and AMPA — Method using high performance liquid chromatography (HPLC) with tandem mass spectrometric detection.[2][5] International Organization for Standardization.[2] Link

  • US EPA. (1990).[6] Method 547: Determination of Glyphosate in Drinking Water by Direct-Aqueous-Injection HPLC, Post-Column Derivatization, and Fluorescence Detection.[7][8]Link

  • Thermo Fisher Scientific. (2016). HILIC Separations: Practical Guide to HILIC Mechanisms. Application Guide.[7] Link

  • Agilent Technologies. (2020). Analysis of Glyphosate and AMPA in Water.[9][2][5][7][10] Application Note. Link

Sources

Application Note: High-Stability Surface Functionalization with Aminopropylphosphonic Acid (APPA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Phosphonate Advantage

In the field of biomedical surface engineering, Aminopropylphosphonic acid (APPA) represents a superior alternative to traditional silanes (e.g., APTES) for functionalizing metal oxides. While silanes rely on Si-O-Si bonds that are susceptible to hydrolytic degradation in physiological environments (pH 7.4), phosphonic acids form Metal-O-P (M-O-P) bonds. These bonds exhibit exceptional hydrolytic stability, higher monolayer density, and robust resistance to desorption.

This guide details the protocol for using APPA to create amine-terminated self-assembled monolayers (SAMs) on Titanium (


), Aluminum (

), and Hydroxyapatite (HAp).
Critical Isomer Distinction (Chemist's Note)

While the prompt specifies 1-Aminopropylphosphonic acid (1-APPA) , researchers must distinguish between the two common isomers based on application:

  • 3-APPA (CAS 13138-33-5): The amine is separated from the phosphonate head by a propyl chain. This is the standard linker for drug conjugation, as the spacer reduces steric hindrance.

  • 1-APPA (CAS 14047-23-5): The amine is on the

    
    -carbon. This creates a compact zwitterionic surface often used for surface passivation  or mimicking biological amino acids, but it is less sterically accessible for conjugating large proteins.
    
  • The protocols below apply to both, as the binding headgroup (

    
    ) chemistry is identical.
    

Mechanism of Action

The binding of APPA to metal oxides is a coordination chemistry process, not a simple polymerization. Unlike silanes, phosphonates do not homopolymerize in solution, preventing the formation of messy aggregates.

Binding Dynamics
  • Physisorption: The phosphonic acid headgroup hydrogen bonds with surface hydroxyls.

  • Condensation: Under heat (annealing), water is eliminated.

  • Chelation: The phosphorous atom coordinates to metal cations (Ti, Al, Ca) in mono-, bi-, or tridentate modes. Bidentate bridging is thermodynamically favored and responsible for the high stability.

BindingMechanism cluster_0 Step 1: Physisorption cluster_1 Step 2: Condensation (Annealing) cluster_2 Step 3: Covalent Locking Surface Metal Oxide Surface (Ti-OH / Al-OH) Intermediate H-Bonding Network Surface->Intermediate Adsorption APPA APPA Molecule (PO3H2 Headgroup) APPA->Intermediate Water H2O Release Intermediate->Water StableBond Stable M-O-P Bond (Bidentate/Tridentate) Intermediate->StableBond Heat (120°C)

Figure 1: Transition from physisorption to stable covalent coordination on metal oxide surfaces.

Substrate Compatibility Matrix

SubstrateNative OxideBinding StrengthPrimary Application
Titanium (Ti-6Al-4V)

High Orthopedic implants, Stents
Aluminum

Very High Aerospace, Corrosion inhibition
Hydroxyapatite Ca-P MatrixHigh Bone scaffolds, Dental repair
Silicon

Moderate/LowRequires "T-BAG" method; Silanes preferred here
Gold AuNoneUse Thiols instead

Detailed Experimental Protocols

Phase 1: Surface Preparation (Critical)

The most common failure mode is insufficient hydroxyl density on the surface.

  • Solvent Clean: Sonicate substrates sequentially in Acetone, Ethanol, and DI Water (10 min each).

  • Activation:

    • Option A (Robust):Piranha Solution (3:1

      
      :
      
      
      
      ) for 30 mins. Warning: Extremely Corrosive.
    • Option B (Gentle):Oxygen Plasma (100W, 5 mins).

    • Result: Creates a superhydrophilic surface rich in -OH groups.

Phase 2: APPA Deposition (The "T-BAG" Method)

Tethering by Aggregation and Growth (T-BAG) ensures monolayer organization.

  • Solution Prep: Dissolve 1-APPA (or 3-APPA) to a concentration of 1–5 mM in a solvent.

    • Solvent Choice: Use 95% Ethanol / 5% Water . The water is necessary to hydrolyze the surface and solubilize the phosphonic acid, while ethanol promotes evaporation and organization.

  • Incubation: Immerse the activated substrate in the solution.

    • Time: 24–48 hours at Room Temperature (RT).

    • Note: Unlike silanes, humidity control is less critical, but sealing the container prevents solvent evaporation.

  • Rinsing: Remove substrate and rinse vigorously with the deposition solvent (Ethanol) to remove physisorbed multilayers. Sonicate for 5 mins in Ethanol.

Phase 3: Thermal Annealing (The Stabilization Step)

This step converts hydrogen bonds into covalent Metal-O-P bonds.

  • Drying: Blow dry with Nitrogen gas.

  • Baking: Place substrates in an oven at 120°C – 140°C for 12–24 hours.

    • Mechanism:[1][2] This drives the condensation reaction (dehydration), locking the phosphonate to the metal.

    • Validation: Without this step, the monolayer will desorb in physiological buffers within hours.

Phase 4: Bio-Conjugation (Drug Attachment)

Converting the amine tail into a drug tether.

  • Activation: React the drug (containing a Carboxyl -COOH group) with EDC (10 mM) and NHS (25 mM) in MES buffer (pH 6.0) for 15 mins.

  • Coupling: Add the activated drug solution to the APPA-modified surface.

  • Incubation: 2–4 hours at RT in PBS (pH 7.4).

  • Result: Formation of a stable Amide bond between the APPA amine and the drug.

Workflow Visualization

Workflow cluster_prep Phase 1: Prep cluster_dep Phase 2: Deposition cluster_lock Phase 3: Locking cluster_app Phase 4: Application Clean Solvent Clean (Acetone/EtOH) Activate Surface Activation (Plasma/Piranha) Clean->Activate Coat Immersion in APPA (1-5mM in EtOH/H2O) Activate->Coat High -OH Density Rinse Solvent Rinse (Remove Multilayers) Coat->Rinse Anneal Thermal Annealing (120°C, 12h) Rinse->Anneal Critical Step Conjugate EDC/NHS Coupling (Drug Attachment) Anneal->Conjugate Stable Amine Surface

Figure 2: Complete workflow for stable phosphonate monolayer formation and drug conjugation.

Characterization & Quality Control

To validate the protocol, the following metrics should be met:

TechniqueParameterExpected Result (APPA Surface)Interpretation
Contact Angle Wettability

Moderately hydrophilic due to

. (Bare

is

).
XPS Elemental CompPeak at ~133 eV (P 2p)Confirms presence of Phosphorous.
XPS Nitrogen SignalPeak at ~400 eV (N 1s)Confirms presence of Amine tail.
Stability Test pH ResistanceStable at pH 4–9 for 7 daysSilanes typically degrade/detach at pH > 8.

Troubleshooting & Expert Tips

  • "The monolayer washed off."

    • Cause: Skipped the annealing step or insufficient temperature.

    • Fix: Ensure oven reaches >100°C to drive water removal.

  • "Low drug loading."

    • Cause: 1-APPA steric hindrance or "looping" where the amine hydrogen bonds back to the surface.

    • Fix: Switch to 3-APPA for a longer linker arm, or use a crosslinker with a longer spacer (e.g., PEG-spacer) during conjugation.

  • "Spotty coverage."

    • Cause: Old APPA solution or contaminated substrate.

    • Fix: Always use fresh Piranha/Plasma treated surfaces immediately.

References

  • Surface Modification of Titanium with Phosphonic Acid. ResearchGate. (2025).[3] Discusses wettability and plasma treatment of phosphonates on Ti. Link

  • Self-Assembled Monolayers of Alkylphosphonic Acids on Metal Oxides. Langmuir / ACS. (2012). Detailed mechanism of ODPA and phosphonate binding to Al2O3 and TiO2. Link

  • Comparative Properties of Siloxane vs Phosphonate Monolayers. PubMed / NIH. (2025). Demonstrates 4x higher loading and superior hydrolytic stability of phosphonates compared to silanes.[3][4] Link

  • Stability of Phosphonic Acid Self-Assembled Monolayers. ResearchGate. (2025).[5] Analysis of binding states (mono/bi/tridentate) and stability in aqueous environments. Link

  • 3-Aminopropylphosphonic acid Product Information. Sigma-Aldrich. Chemical properties and CAS verification for the 3-isomer. Link

Sources

Precision Inhibition of Metalloproteases using Aminophosphonic Acids: Mechanistic Insights and Kinetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aminophosphonic acids (


-aminophosphonates) act as potent bioisosteres of amino acids, functioning primarily as Transition State Analogues (TSAs) . By replacing the planar carboxylic acid group of a natural amino acid with a tetrahedral phosphonic or phosphinic acid moiety, these compounds mimic the high-energy intermediate formed during peptide bond hydrolysis.[1] This Application Note details the mechanistic basis of this inhibition, specifically targeting metalloproteases (e.g., Leucine Aminopeptidase), and provides a rigorous, self-validating protocol for kinetic characterization, addressing the common challenge of slow-binding inhibition .

Mechanistic Basis: The Tetrahedral Mimicry[1]

The efficacy of aminophosphonic acids stems from their geometric and electronic similarity to the transition state of enzymatic proteolysis.

Transition State Analogue (TSA) Theory

In a standard peptide hydrolysis reaction, the carbonyl carbon of the scissile bond undergoes a hybridization change from planar


 to a tetrahedral 

intermediate upon nucleophilic attack (often by a water molecule activated by a metal ion).
  • Natural Substrate: The ground state contains a planar carbonyl group.

  • Aminophosphonic Inhibitor: The phosphorus atom is permanently tetrahedral (

    
    ), effectively "locking" the enzyme active site in a conformation that resembles the high-energy transition state. This results in binding affinities (
    
    
    
    ) that are often orders of magnitude tighter than the substrate's Michaelis constant (
    
    
    ).
Metal Chelation in Metalloproteases

For zinc-dependent metalloproteases (e.g., Aminopeptidases, MMPs), the phosphonate group serves a dual role:

  • Geometry: Mimics the tetrahedral intermediate.

  • Chelation: The phosphonate oxygens often form a bidentate coordination complex with the active site Zinc ion(s) (

    
    ), displacing the catalytic water molecule and rendering the enzyme inactive.
    
Pathway Visualization

The following diagram illustrates the structural logic of this inhibition mechanism.

Mechanism Substrate Substrate (Planar Carbonyl) Complex_Active E-S Complex (Catalysis Proceeds) Substrate->Complex_Active + Enzyme TS Transition State (Tetrahedral Intermediate) Product Hydrolyzed Products TS->Product Bond Cleavage Inhibitor Aminophosphonic Acid (Tetrahedral Mimic) TS->Inhibitor Structural Isostere Complex_Blocked E-I Complex (Catalysis Blocked) Inhibitor->Complex_Blocked Competitive Binding Enzyme Metalloprotease (Active Site Zn2+) Enzyme->Complex_Active Enzyme->Complex_Blocked Complex_Active->TS Nucleophilic Attack

Figure 1: Mechanistic pathway showing the competitive displacement of the substrate by the aminophosphonic acid inhibitor, which mimics the tetrahedral transition state geometry.

Experimental Workflow: Synthesis to Kinetic Assay

The development of these inhibitors follows a cyclical workflow. The synthesis typically utilizes the Kabachnik-Fields reaction (three-component condensation of amine, carbonyl, and phosphite) or the Pudovik reaction .[2][3]

Workflow Step1 1. Synthesis (Kabachnik-Fields) Step2 2. Purification (Recrystallization/HPLC) Step1->Step2 Step3 3. Primary Screening (Fixed Conc. % Inhibition) Step2->Step3 Step4 4. Kinetic Characterization (IC50 & Ki Determination) Step3->Step4 Hits (>50% Inh) Step5 5. Mode of Inhibition (Lineweaver-Burk / Dixon) Step4->Step5 Decision Structure-Activity Relationship (SAR) Step5->Decision Decision->Step1 Optimize R-groups

Figure 2: Iterative workflow for the development of aminophosphonic acid inhibitors.

Detailed Protocol: Kinetic Characterization against Leucine Aminopeptidase (LAP)

This protocol uses Leucine Aminopeptidase (LAP) (EC 3.4.11.1) as a model system.[4][5] The substrate L-Leucine-p-nitroanilide (Leu-pNA) releases the chromophore p-nitroaniline (pNA) upon hydrolysis, measurable at 405 nm.

Reagents and Preparation
ComponentConcentrationDetails
Assay Buffer 50 mM Tris-HCl, pH 8.0LAP is pH sensitive; maintain pH 8.0 strictly.
Activator 1 mM

or

Essential for LAP activity. Add fresh daily.
Substrate 2 mM Leu-pNADissolve in minimal DMSO (<5% final), dilute in buffer.
Enzyme 5-10 nM (Final)Porcine Kidney LAP (Sigma or equivalent).
Inhibitor Variable (0.1 nM - 100

M)
Dissolve in water or DMSO.
Critical Pre-Incubation Step (The "Slow-Binding" Check)

Expert Insight: Aminophosphonic acids often exhibit slow-binding kinetics . Standard rapid-mixing assays may underestimate potency (


) because the inhibitor takes time to induce the conformational change in the enzyme required for tight binding (

).

Validation Step: Always run a time-dependent inhibition check.

  • Incubate Enzyme + Inhibitor for varying times (

    
     min).
    
  • Add Substrate to start reaction.

  • If

    
     decreases (potency increases) with longer pre-incubation, you have a slow-binder.
    
Assay Procedure (96-well plate format)
  • Blanking: Add 20

    
    L Buffer + 160 
    
    
    
    L Substrate (Control for non-enzymatic hydrolysis).
  • Inhibitor Series: Add 20

    
    L of Inhibitor (dilution series) to experimental wells.
    
  • Enzyme Addition: Add 20

    
    L of Enzyme solution to start the pre-incubation.
    
    • Note: Keep substrate OUT at this stage.

    • Incubate: 30 minutes at 37°C (or determined optimal time).

  • Reaction Initiation: Add 160

    
    L of Substrate (Leu-pNA) to all wells containing Enzyme/Inhibitor mix.
    
  • Measurement: Immediately monitor Absorbance at 405 nm kinetically (read every 30 seconds for 20 minutes).

  • Calculation: Determine the initial velocity (

    
    ) from the linear portion of the progress curve.
    

Data Analysis & Interpretation

Calculating

Plot fractional activity (


) vs. log[Inhibitor]. Fit to the four-parameter logistic equation.
Calculating (Inhibition Constant)

For competitive inhibitors (standard for aminophosphonates), use the Cheng-Prusoff equation:



  • Self-Validation: Ensure

    
     is close to 
    
    
    
    during the assay to maximize sensitivity. If
    
    
    , the assay becomes insensitive to competitive inhibitors.
Representative Data: Structure-Activity Relationship (SAR)

The table below illustrates how the phosphonate group drives potency compared to carboxylate analogues.

Compound StructureFunctional Group

(LAP)
Interpretation
L-Leucine Carboxylic Acid (-COOH)~10 mMProduct inhibition (Weak)
Leu-Phosphonate Phosphonic Acid (-PO3H2)0.2 - 0.5

M
TSA Effect: ~20,000x potency increase
Leu-Phosphinate Phosphinic Acid (-PO2H-R)10 - 100 nMHydrophobic Effect: R-group engages S1' pocket

Troubleshooting & Optimization

  • Metal Scavenging:

    • Issue: Phosphate buffers or EDTA can strip the essential Zinc/Manganese from the metalloprotease.

    • Solution:NEVER use phosphate or EDTA in metalloprotease assays. Use Tris, HEPES, or MOPS.

  • pH Dependence:

    • Issue: Phosphonic acids have two

      
       values (approx 2.5 and 7.5). The ionization state (monoanion vs dianion) critically affects binding.
      
    • Solution: Perform a pH profile (pH 6.0 - 9.0) to find the optimal binding condition, which usually correlates with the dianionic state for metal chelation.

  • Tight-Binding Limit:

    • Issue: If

      
      , the Cheng-Prusoff equation fails (Morrison equation required).
      
    • Check: If your calculated

      
       is close to the enzyme concentration used (e.g., 5 nM), you are in the "tight-binding" regime. You must lower enzyme concentration or use Morrison kinetics equations.
      

References

  • Oleksyszyn, J., & Powers, J. C. (1991). Irreversible inhibition of serine proteases by peptide derivatives of alpha-aminoalkylphosphonic acid diphenyl esters. Biochemistry, 30(2), 485-493. Link

  • Giannousis, P. P., & Bartlett, P. A. (1987). Phosphorus amino acid analogs as inhibitors of leucine aminopeptidase.[6] Journal of Medicinal Chemistry, 30(9), 1603-1609. Link

  • Kafarski, P., & Lejczak, B. (2001). Biological activity of aminophosphonic acids. Phosphorus, Sulfur, and Silicon and the Related Elements, 177(6-7), 819-828. Link

  • Mucha, A., et al. (2010). Metallo-aminopeptidase inhibitors. Biochimie, 92(11), 1509-1529. Link

  • Copeland, R. A. (2005).Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. (Standard text for Slow-Binding kinetics).

Sources

Application Note: Precision Synthesis and Purification of Aminotrimethylene Phosphonic Acid (ATMP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Significance

Aminotrimethylene phosphonic acid (ATMP) represents a foundational scaffold in the class of amino-polyphosphonates. While widely recognized as a premier antiscalant and chelating agent in industrial water treatment, its structural chemistry is of critical interest to drug development professionals. The geminal bisphosphonate and amino-phosphonate moieties are pharmacophores in bone-targeting radiopharmaceuticals (e.g.,


Sm-EDTMP) and diagnostic imaging agents.

This application note provides a high-fidelity protocol for the laboratory-scale synthesis of ATMP via the Moedritzer-Irani reaction . Unlike industrial bulk methods that utilize phosphorus trichloride (


), this protocol utilizes phosphorous acid (

)
to maximize safety and reproducibility in a standard research fume hood, minimizing hazardous gas evolution while maintaining high yield and purity.

Theoretical Framework: The Moedritzer-Irani Mechanism[1]

The synthesis relies on a double Mannich-type condensation. In the presence of a strong acid catalyst, the amine (ammonia source) reacts with formaldehyde and phosphorous acid.

Reaction Stoichiometry


Mechanistic Pathway

The reaction proceeds via the formation of an iminium ion intermediate. The phosphorous acid tautomerizes to a P-H phosphonate species, which then attacks the electrophilic iminium carbon.

MoedritzerMechanism Amine Amine Source (NH4Cl) Iminium Iminium Ion Intermediate [H2C=N(+)R2] Amine->Iminium + HCHO, -H2O Formaldehyde Formaldehyde (HCHO) Formaldehyde->Iminium Acid Acid Catalyst (HCl) Acid->Iminium Catalysis Transition P-C Bond Formation (Nucleophilic Attack) Iminium->Transition Phosphorous Phosphorous Acid (H-P(=O)(OH)2) Phosphorous->Transition Tautomerization Product ATMP (Amino-phosphonate) Transition->Product Repeat x3

Figure 1: Simplified mechanistic flow of the Moedritzer-Irani reaction for phosphonate synthesis.

Experimental Protocol

Materials and Equipment
ReagentGradeRole
Phosphorous Acid (

)
>98% CrystallinePhosphorus source
Ammonium Chloride (

)
ACS ReagentAmine source
Formaldehyde (

)
37% aq. solutionCarbon source
Hydrochloric Acid (

)
37% (conc.)Solvent & Catalyst
Isopropanol HPLC GradeCrystallization solvent

Equipment:

  • 500 mL 3-neck round bottom flask (RBF).

  • Reflux condenser with chilled water circulation.

  • Pressure-equalizing addition funnel.

  • Digital temperature probe (thermocouple).

  • Magnetic stirrer with oil bath.

Synthesis Procedure (Step-by-Step)

Critical Safety Note: Formaldehyde is a carcinogen. Phosphorous acid is corrosive.[1] Perform all operations in a functioning fume hood.

  • Reagent Charging:

    • In the 500 mL RBF, charge 53.5 g Ammonium Chloride (1.0 mol) .

    • Add 246.0 g Phosphorous Acid (3.0 mol) .

    • Add 150 mL concentrated HCl .

    • Note: The excess HCl ensures the pH remains < 1.0, which is critical to prevent the oxidation of phosphite to phosphate and to drive the iminium formation.

  • Initial Heating:

    • Equip the flask with the condenser and temperature probe.

    • Heat the mixture to reflux (~105°C - 110°C) with vigorous stirring. Ensure the solids are completely dissolved before proceeding.

  • Controlled Addition (The Critical Step):

    • Load 243 g (approx. 225 mL) of 37% Formaldehyde solution (3.0 mol) into the addition funnel.

    • Add the formaldehyde dropwise over a period of 2.5 to 3 hours .

    • Process Control: Maintain the reaction temperature at reflux. If the reaction becomes too vigorous (exothermic spike), pause addition. The slow addition favors the formation of the tri-substituted product over mono- or di-substituted byproducts.

  • Digestion:

    • After addition is complete, maintain reflux at 110°C for an additional 2 hours . This ensures complete conversion of intermediates.

  • Concentration:

    • Switch the setup to simple distillation or use a rotary evaporator.

    • Remove water and excess HCl under reduced pressure until a thick, viscous syrup remains. Do not distill to complete dryness.

Purification via Crystallization

Crude ATMP is often a viscous liquid containing residual HCl. For high-purity applications (analytical standards or biological assays), crystallization is required.

  • Solvent Addition: Add 50 mL of deionized water to the hot syrup to reduce viscosity.

  • Precipitation: While stirring, slowly add 200 mL of Isopropanol (or Ethanol). ATMP has low solubility in alcohols.

  • Cooling: Allow the mixture to cool to room temperature, then place in an ice bath (0-4°C) for 4 hours. White crystalline solids will form.[1][2]

  • Filtration: Filter the crystals using a vacuum Buchner funnel.

  • Washing: Wash the filter cake with cold isopropanol (2 x 50 mL) to remove residual HCl and unreacted formaldehyde.

  • Drying: Dry in a vacuum oven at 60°C for 6 hours.

Analytical Validation

To validate the synthesis, use


P NMR.[3] This is the gold standard for phosphonate chemistry as it differentiates between the P-C bond (product) and P-H bond (starting material).
NMR Characterization Parameters
ParameterSpecificationObservation
Instrument 300 MHz or higherBroadband probe required
Solvent

+ NaOD
pH adjustment is critical
Reference 85%

External standard (0 ppm)
ATMP Shift ~ 7.0 - 8.0 ppm Appears as a singlet (decoupled) or triplet
Impurity

(Start Material)
~ 3.0 - 5.0 ppm
Impurity

(Oxidation)
~ 0 ppm

Interpretation:

  • A clean singlet at ~7.5 ppm indicates pure ATMP.

  • Multiple peaks in the 6-15 ppm range suggest incomplete substitution (mono- or di-phosphonates).

Chelatometric Titration (Purity Assay)

For quantitative purity assessment without NMR:

  • Dissolve 0.2g ATMP in 100mL water.

  • Adjust pH to 2.5 using NaOH.

  • Add Xylenol Orange indicator.

  • Titrate with Thorium Nitrate (

    
    )  solution.
    
  • Endpoint: Color change from yellow to reddish-purple.

Workflow Visualization

The following diagram illustrates the operational workflow for the synthesis and purification process.

Workflow Start Start: Reagent Prep Mix Dissolve NH4Cl + H3PO3 in HCl Start->Mix Heat Heat to Reflux (105-110°C) Mix->Heat Add Dropwise Addition of Formaldehyde (3 hrs) Heat->Add Temp Control Digest Digestion (2 hrs) Add->Digest Conc Vacuum Concentration (Remove H2O/HCl) Digest->Conc Cryst Crystallization (Water/Isopropanol) Conc->Cryst Filter Filtration & Drying Cryst->Filter

Figure 2: Operational workflow for the laboratory synthesis of ATMP.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction time or loss of HCHO.Ensure efficient reflux condenser; extend digestion time.
Sticky/Oily Product Residual water/acid.ATMP is hygroscopic. Use dry solvents for washing and ensure vacuum drying is sufficient.
NMR shows multiple peaks Under-reaction (Mono/Di species).Check stoichiometry. Ensure Formaldehyde is fresh (no polymerization) and added slowly.
High Chloride Content Inefficient washing.Recrystallize from water/ethanol.

References

  • Moedritzer, K., & Irani, R. R. (1966).[2] The Direct Synthesis of

    
    -Aminomethylphosphonic Acids. Mannich-Type Reactions with Orthophosphorous Acid. The Journal of Organic Chemistry, 31(5), 1603–1607. 
    
  • Demadis, K. D. (2004).[4] Phosphorus, Sulfur, and Silicon and the Related Elements.[4] Inorganic Scale Inhibition.

  • Villemin, D., et al. (2009). Green Synthesis of Poly(aminomethylenephosphonic) Acids. Phosphorus, Sulfur, and Silicon, 185(12), 2511-2519.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22977, Aminotrimethylene Phosphonic Acid.

Sources

1-Aminopropylphosphonic acid in the design of HIV protease inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Aminopropylphosphonic Acid Scaffolds in HIV Protease Inhibitor Design

Executive Summary

This guide details the application of 1-aminopropylphosphonic acid (1-APPA) and its derivatives as transition-state analogues (TSAs) for HIV-1 protease inhibition. Unlike standard peptide bond isosteres (e.g., hydroxyethylamine), phosphonates provide a stable tetrahedral phosphorus center that mimics the geometry and electrostatic profile of the transient gem-diol intermediate formed during proteolysis. This document provides a comprehensive workflow covering the rational design, chemical synthesis via the Kabachnik-Fields reaction, and biochemical validation using FRET-based kinetic assays.

Scientific Rationale: The Phosphonate Advantage

Mechanism of Action

HIV-1 protease is a


-symmetric homodimeric aspartyl protease.[1] Its catalytic mechanism involves a water molecule, activated by the catalytic dyad (Asp25/Asp25'), attacking the scissile amide bond of the viral polyprotein. This forms a high-energy, unstable tetrahedral intermediate .

1-APPA derivatives function as "suicide substrates" or tight-binding inhibitors by replacing the planar carbon of the scissile bond with a tetrahedral phosphorus atom (


).
  • Geometry: The phosphorus atom is inherently tetrahedral, mimicking the

    
     hybridized carbon of the transition state.
    
  • Electrostatics: The phosphonate oxygens form tight hydrogen bond networks with the catalytic aspartates (Asp25/Asp25') and the "Fireman's Grip" water molecule (Water 301), locking the enzyme flaps in a closed conformation.

Visualizing the Inhibition Mechanism

HIV_Mechanism Substrate Viral Polyprotein (Planar Peptide Bond) Complex_TS Enzyme-TS Complex (Transient) Substrate->Complex_TS Hydrolysis (+H2O) TS Tetrahedral Intermediate (Unstable Gem-Diol) Inhibitor 1-APPA Inhibitor (Stable Phosphonate) TS->Inhibitor Structural Mimicry Complex_I Enzyme-Inhibitor Complex (Dead-End) Inhibitor->Complex_I Competitive Binding Enzyme HIV-1 Protease (Asp25/Asp25') Enzyme->Complex_TS Enzyme->Complex_I Products Products Complex_TS->Products Cleavage

Figure 1: Mechanistic comparison between natural substrate hydrolysis and phosphonate-based inhibition. The phosphonate moiety acts as a stable "trap" for the catalytic dyad.

Chemical Synthesis Protocol

The synthesis of 1-APPA derivatives typically employs the Kabachnik-Fields reaction , a three-component condensation that allows for the rapid assembly of


-aminophosphonates.
Reagents & Equipment
  • Amine: Benzyl carbamate (

    
    ) or specific peptide amine.
    
  • Aldehyde: Butyraldehyde (for the propyl side chain).

  • Phosphite: Triphenyl phosphite or Diethyl phosphite.

  • Catalyst: Lewis acid (

    
     or 
    
    
    
    ).
  • Solvent: Dichloromethane (DCM) or Acetonitrile.

Step-by-Step Synthesis (General Procedure)
  • Imine Formation:

    • Dissolve Butyraldehyde (1.0 eq) and Benzyl carbamate (1.0 eq) in anhydrous DCM.

    • Add

      
       (anhydrous) to sequester water. Stir at room temperature (RT) for 2 hours.
      
    • Checkpoint: Verify imine formation via TLC (disappearance of aldehyde spot).

  • Phosphonylation (Kabachnik-Fields):

    • Cool the mixture to 0°C.

    • Add Triphenyl phosphite (1.1 eq) followed by the Lewis Acid catalyst (10 mol%).

    • Allow the reaction to warm to RT and stir for 12–24 hours.

  • Deprotection (Hydrolysis to Free Acid):

    • Note: Phosphonate esters are often poor inhibitors in vitro due to lack of negative charge.

    • Treat the diphenyl ester with 48% HBr in acetic acid (or TMSBr in DCM) for 4 hours at RT.

    • Concentrate in vacuo to yield the free phosphonic acid (1-APPA core).

  • Peptide Coupling:

    • The resulting

      
      -aminophosphonic acid is coupled to P2/P2' residues using standard EDC/HOBt chemistry, though the phosphonic acid group must often be temporarily protected or the coupling performed carefully to avoid side reactions.
      

Biochemical Evaluation: HIV-1 Protease FRET Assay

To validate the potency of the synthesized 1-APPA derivatives, we utilize a Fluorescence Resonance Energy Transfer (FRET) assay. This continuous kinetic assay measures the cleavage of a fluorogenic peptide substrate.[2]

Assay Principle
  • Substrate: RE(Edans)-SQNYPIIVQK(Dabcyl)-R.

    • Donor: Edans (Excitation 340 nm / Emission 490 nm).[3]

    • Quencher: Dabcyl.

  • Mechanism: Intact substrate exhibits low fluorescence due to quenching. Cleavage by HIV protease separates the donor/quencher pair, resulting in a fluorescence increase.

Protocol Steps
  • Buffer Preparation:

    • Assay Buffer: 100 mM Sodium Acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% Glycerol, pH 4.7.

    • Enzyme Stock: Recombinant HIV-1 Protease (diluted to 20–100 nM in assay buffer).

  • Inhibitor Dilution:

    • Prepare 10 mM stock of the 1-APPA derivative in DMSO.

    • Perform 1:3 serial dilutions in Assay Buffer (8 points).

  • Reaction Setup (96-well Black Plate):

    • Step A: Add 80 µL of Enzyme solution to wells.

    • Step B: Add 10 µL of Inhibitor dilution. Incubate for 10 mins at 37°C (allows equilibrium binding).

    • Step C (Start): Add 10 µL of FRET Substrate (Final concentration usually 5–10 µM, near

      
      ).
      
  • Data Acquisition:

    • Monitor fluorescence (

      
      ) every 60 seconds for 30 minutes using a microplate reader.
      
  • Data Analysis:

    • Calculate initial velocity (

      
      ) from the linear slope of the fluorescence vs. time curve.
      
    • Plot

      
       vs. [Inhibitor] to determine 
      
      
      
      .
    • Calculate

      
       using the Cheng-Prusoff equation:
      
      
      
      

Data Presentation & SAR Analysis

When analyzing 1-APPA derivatives, focus on the correlation between the P1' hydrophobicity and the inhibition constant (


).

Table 1: Representative Structure-Activity Relationship (SAR) Data

Compound IDP1 CoreP1' SubstituentP2 Substituent

(nM)
Notes
Ref-1 1-APPA-HValine> 10,000Lack of hydrophobic fit
APPA-02 1-APPAPhenylValine450Improved P1' fit
APPA-05 1-APPA4-MethoxybenzeneIsoleucine12Optimized hydrophobic packing
APPA-09 1-APPAIsohexylBenzothiazole0.8High potency; resistant variant active

Note: Data is illustrative of typical trends found in phosphonate inhibitor optimization (See Ref 1).

Experimental Workflow Diagram

Workflow Design Rational Design (Docking into 1HVR) Synthesis Chemical Synthesis (Kabachnik-Fields) Design->Synthesis Purification Purification (HPLC/Recrystallization) Synthesis->Purification Assay FRET Kinetic Assay (Ki Determination) Purification->Assay XRay Structural Validation (X-ray Crystallography) Assay->XRay High Potency (<10 nM) Optimization Lead Optimization (SAR Analysis) Assay->Optimization Low Potency XRay->Design Refine Model Optimization->Design

Figure 2: Iterative development cycle for 1-APPA based protease inhibitors.

References

  • Ali, A., et al. (2010). "HIV-1 Protease Inhibitors with a P1 Phosphonate Modification Maintain Potency against Drug-Resistant Variants."[4] Antimicrobial Agents and Chemotherapy.[5] Link

  • Hege, M., et al. (2025). "Highly Potent Phosphinic HIV-1 Protease Inhibitors: Synthesis, In Vitro Evaluation, and Docking Studies." Biochemistry. Link

  • Kafarski, P. & Lejczak, B. (2001). "Aminophosphonic Acids of Potential Medical Importance." Current Medicinal Chemistry. Link

  • Matayoshi, E.D., et al. (1990). "Novel fluorogenic substrates for assaying retroviral proteases by resonance energy transfer."[2] Science. Link

  • Anaspec Protocols. (n.d.). "HIV Protease FRET Substrate I." Anaspec Technical Notes. Link

Sources

Application Note: Aminophosphonic Acids in Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Rational Design, Synthesis, and Biological Evaluation[1][2]

Introduction: The "Phospho-Isostere" Paradigm

Aminophosphonic acids are the phosphorus analogues of amino acids, where the planar carboxylic acid group (–COOH) is replaced by a tetrahedral phosphonic acid group (–PO₃H₂).[1] This structural modification is not merely cosmetic; it is the foundation of bioisosterism .

In agrochemistry, this substitution confers two critical advantages:

  • Transition State Mimicry: The tetrahedral geometry of the phosphonate group mimics the high-energy transition state of peptide hydrolysis, making these compounds potent transition-state analogue inhibitors of metalloproteases and ligases.

  • Metabolic Stability: The C–P bond is highly resistant to enzymatic hydrolysis (phosphatases) compared to the labile C–O–P or C–N bonds, ensuring prolonged residence time within the plant or pathogen.

This guide details the workflow for developing aminophosphonate-based agrochemicals, moving from rational synthesis (Kabachnik-Fields) to biological validation (Antiviral and Herbicidal assays).

Chemical Basis & Rational Design

The biological efficacy of


-aminophosphonates stems from their ability to compete with natural 

-amino acids for active sites on enzymes such as 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) (herbicides) or viral coat proteins (antivirals).
Diagram 1: Bioisosteric Mimicry

The following diagram illustrates the structural relationship between a natural amino acid and its phosphonic analogue.

Bioisostere cluster_0 Key Difference AminoAcid Natural Alpha-Amino Acid TransitionState Tetrahedral Transition State AminoAcid->TransitionState Enzymatic Hydrolysis Aminophosphonate Alpha-Aminophosphonic Acid (Inhibitor) Aminophosphonate->TransitionState Structural Mimicry

Figure 1: Structural relationship showing how aminophosphonates mimic the tetrahedral transition state of amino acids.

Protocol 1: Green Synthesis (Kabachnik-Fields Reaction)

The Kabachnik-Fields (KF) reaction is the gold standard for synthesizing


-aminophosphonates. While traditional methods use organic solvents and prolonged heating, modern agrochemical development favors Microwave-Assisted, Solvent-Free  protocols to maximize yield and minimize waste.

Reaction Type: Three-Component Condensation (One-Pot) Target:


-Aminophosphonate derivatives[2]
Materials
  • Amine: Aniline or substituted benzylamine (1.0 equiv)

  • Carbonyl: Benzaldehyde or substituted derivative (1.0 equiv)

  • Phosphorus Source: Diethyl phosphite or Dimethyl phosphite (1.0 equiv)

  • Catalyst: Iodine (

    
    , 5 mol%) or Magnesium Perchlorate (green Lewis acid)
    
  • Equipment: Microwave Reactor (e.g., CEM Discover) or Ultrasonic Bath

Step-by-Step Methodology
  • Reagent Mixing: In a 10 mL microwave-safe vial, sequentially add the aldehyde (10 mmol), amine (10 mmol), and dialkyl phosphite (10 mmol). Add the catalyst (e.g., 5 mol%

    
    ) last.
    
    • Expert Insight: Do not add solvent.[3][4] The reaction is often exothermic and the liquid reagents will form a melt.

  • Activation:

    • Microwave Method:[5][6][3][7] Irradiate at 80°C (100 W) for 5–15 minutes.

    • Ultrasound Method:[2][7] Sonicate at 40–50°C for 30–60 minutes.

  • Monitoring (Self-Validation): Monitor progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (3:1).

    • Validation Check: The disappearance of the aldehyde spot (UV active) and the appearance of a new, lower Rf spot indicates product formation.

  • Work-up: Cool the mixture to room temperature. Add cold ethanol (5 mL) to precipitate the product. If the product is an oil, extract with ethyl acetate and wash with brine.

  • Purification: Recrystallize from ethanol/ether or purify via column chromatography.

  • Characterization: Confirm structure via

    
    P NMR.
    
    • Standard Signal:

      
      -aminophosphonates typically show a signal between δ 20–30 ppm . A signal at δ 7–10 ppm indicates unreacted phosphite.
      
Diagram 2: Synthesis Workflow

Synthesis Aldehyde Aldehyde (R-CHO) Mixing Mix (Solvent Free) Aldehyde->Mixing Amine Amine (R'-NH2) Amine->Mixing Phosphite Dialkyl Phosphite (HP(O)(OR)2) Activation Microwave Irradiation (80°C, 10 min) Phosphite->Activation Intermediate Imine Intermediate Mixing->Intermediate - H2O Product Alpha-Aminophosphonate Activation->Product P-C Bond Formation Intermediate->Activation

Figure 2: The Kabachnik-Fields three-component condensation pathway.[1]

Protocol 2: Antiviral Evaluation (TMV Half-Leaf Assay)

Recent research highlights


-aminophosphonates (especially those containing benzothiazole or hydrazone moieties) as potent inhibitors of plant viruses like Tobacco Mosaic Virus (TMV) .

Objective: Determine the Curative and Protective efficacy of the synthesized compound. Host: Nicotiana tabacum L. (var. Xanthi nc).

Methodology
  • Compound Preparation: Dissolve the test compound in minimal DMF and dilute with distilled water containing 0.1% Tween 80 to a concentration of 500 μg/mL.

    • Control: Commercial antiviral (e.g., Ningnanmycin) at the same concentration.[5]

  • Virus Inoculation: Purify TMV using standard polyethylene glycol centrifugation. Dilute to

    
     mg/mL with phosphate buffer (PBS, 0.01 M, pH 7.4).
    
  • Protective Activity Test (Pre-treatment):

    • Select leaves of the same age.

    • Left Side: Smear with the test compound solution.

    • Right Side: Smear with solvent control (water/Tween).

    • Incubation: Wait 12 hours.

    • Inoculation: Mechanically inoculate whole leaves with TMV using a brush and silicon carbide (abrasive).

    • Wash: Rinse leaves with water to remove excess virus/abrasive.

  • Curative Activity Test (Post-treatment):

    • Inoculate whole leaves with TMV first.

    • After 6 hours (when virus enters RNA replication phase), smear the test compound on the left side and solvent control on the right.

  • Data Analysis (Self-Validation): Count the number of local lesion spots after 3–4 days.

    
    
    Where 
    
    
    
    = average lesion count on control half, and
    
    
    = average lesion count on treated half.
    • Pass Criteria: A valid test requires the control side to show distinct, countable necrotic lesions (local hypersensitive response).

Protocol 3: Herbicidal Evaluation (Post-Emergence)

To assess the compound's potential as a broad-spectrum herbicide (similar to glyphosate).

Target: Amaranthus retroflexus (dicot) or Digitaria sanguinalis (monocot).

Methodology
  • Planting: Grow test plants in 10 cm pots containing sandy loam soil until they reach the 3–4 leaf stage.

  • Application: Spray the test compound (emulsified in water/acetone with 0.1% Tween 80) at a dosage equivalent to 1000 g/ha using a laboratory track sprayer.

    • Controls: Untreated check (solvent only) and Glyphosate standard.

  • Assessment: Evaluate visual injury 14 days after treatment (DAT) using a 0–100% scale (0 = no effect, 100 = complete death).

    • Chlorosis: Yellowing indicates inhibition of amino acid biosynthesis (slow acting).

    • Desiccation: Rapid browning indicates membrane disruption (peroxidation).

Mode of Action (MoA): EPSPS Inhibition

The primary mechanism for herbicidal aminophosphonates (like glyphosate) is the inhibition of EPSPS in the Shikimate pathway. This blocks the biosynthesis of aromatic amino acids (tryptophan, phenylalanine, tyrosine).

Diagram 3: EPSPS Inhibition Pathway

EPSPS S3P Shikimate-3-Phosphate (S3P) Complex Enzyme-Inhibitor-S3P (Dead-End Complex) S3P->Complex Competitive Inhibition EPSP 5-Enolpyruvylshikimate-3-phosphate (EPSP) S3P->EPSP Normal Reaction PEP Phosphoenolpyruvate (PEP) PEP->EPSP Normal Reaction Enzyme EPSPS Enzyme Enzyme->Complex Competitive Inhibition Enzyme->EPSP Normal Reaction Inhibitor Aminophosphonate (Inhibitor) Inhibitor->Complex Competitive Inhibition Complex->EPSP BLOCKED

Figure 3: Competitive inhibition of EPSPS by aminophosphonates, preventing the binding of PEP.

References
  • Naydenova, E., et al. (2009).[8] "Recent synthesis of aminophosphonic acids as potential biological importance."[6][3][8][9][10][11] ResearchGate.[6][8]

  • Keglevich, G., et al. (2012). "Synthesis of α-Aminophosphonates by the Kabachnik–Fields Reaction." Current Organic Chemistry.

  • Song, B.A., et al. (2006).[6] "Synthesis and Antiviral Bioactivities of α-Aminophosphonates Containing Alkoxyethyl Moieties." Molecules.

  • Hao, Z., et al. (2020).[12] "Discovery of Novel α-Aminophosphonates with Hydrazone as Potential Antiviral Agents." Frontiers in Chemistry.

  • Orsini, F., et al. (2010).[6] "Aminophosphonic acids and derivatives. Synthesis and biological applications." Current Medicinal Chemistry.

Sources

Application Note: Synthesis of Phosphonopeptides Incorporating 1-Aminopropylphosphonic Acid (1-AP3)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Phosphonopeptides are a critical class of peptidomimetics where the planar peptide bond (-CO-NH-) is replaced or mimicked by a tetrahedral phosphonamidate or phosphonate moiety. This guide focuses on the incorporation of 1-Aminopropylphosphonic acid (1-AP3) , a bioisostere of Norvaline, into peptide backbones.

Scientific Significance

1-AP3 acts as a "transition-state analogue." During peptide bond hydrolysis, the carbonyl carbon passes through a tetrahedral intermediate. The phosphonic group of 1-AP3 mimics this geometry but is stable against hydrolysis. Consequently, peptides containing 1-AP3 are potent inhibitors of metalloproteases (e.g., Leucine Aminopeptidase) and ligases (e.g., D-Ala-D-Ala ligase).

Synthetic Strategy

The synthesis requires a "Global Protection" strategy due to the high nucleophilicity of the phosphonic acid group.

  • P-Terminus Protection: The phosphonic acid must be protected as a diester (typically diethyl or diphenyl) to prevent side reactions during peptide coupling.

  • Coupling: Standard carbodiimide or uronium (HATU) chemistry is effective only if the phosphonate is protected.

  • Orthogonal Deprotection: The critical step is the selective cleavage of the phosphonate ester without hydrolyzing the peptide bond. Bromotrimethylsilane (TMSBr) is the reagent of choice here, offering chemoselectivity superior to hydrolytic acids.

Visual Workflow (Graphviz)

The following diagram outlines the critical decision pathways and reaction flow for synthesizing a 1-AP3 phosphonodipeptide.

PhosphonopeptideSynthesis Start Starting Material: 1-Aminopropylphosphonic Acid (Zwitterion) Protect Step 1: P-Terminus Protection (SOCl2 / EtOH) Start->Protect Esterification BuildingBlock Intermediate: Diethyl 1-aminopropylphosphonate Protect->BuildingBlock Couple Step 2: Peptide Coupling (Boc-AA-OH + HATU/DIPEA) BuildingBlock->Couple Amide Bond Formation ProtectedPeptide Protected Phosphonopeptide (Boc-AA-NH-CH(Et)-PO(OEt)2) Couple->ProtectedPeptide Decision Target Molecule Type? ProtectedPeptide->Decision RouteA Route A: N-Terminal Extension (TFA Deprotection) Decision->RouteA Longer Peptide Needed RouteB Route B: Final Deprotection (TMSBr Silylation -> Methanolysis) Decision->RouteB Dipeptide Inhibitor RouteA->Couple Cycle Repeat Final Final Product: Free Phosphonopeptide RouteB->Final Ester Cleavage

Caption: Workflow for converting zwitterionic 1-AP3 into a bioactive phosphonopeptide via ester protection and TMSBr cleavage.

Detailed Experimental Protocols

Protocol 1: Preparation of Diethyl 1-Aminopropylphosphonate

Objective: To mask the acidic phosphonate group, rendering the amine nucleophilic for coupling.

Reagents:

  • 1-Aminopropylphosphonic acid (1-AP3)

  • Thionyl Chloride (

    
    )
    
  • Absolute Ethanol (

    
    )
    

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (

    
    ).
    
  • Solvent Prep: Cool 50 mL of absolute ethanol to 0°C in an ice bath.

  • Activation: Dropwise, add

    
     (3.0 equivalents relative to 1-AP3) to the cold ethanol. Caution: Exothermic reaction; evolution of HCl gas. Stir for 30 minutes.
    
  • Addition: Add 1-Aminopropylphosphonic acid (10 mmol) to the mixture.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. The suspension should become a clear solution.

  • Workup: Evaporate the solvent under reduced pressure. Re-dissolve the residue in ethanol and evaporate again (2x) to remove excess HCl.

  • Neutralization: Dissolve the resulting hydrochloride salt in a minimum amount of water. Carefully adjust pH to 9–10 using saturated

    
    . Extract with Chloroform (
    
    
    
    , 3 x 50 mL).
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Yield: Expect a pale yellow oil (Diethyl 1-aminopropylphosphonate).

Protocol 2: Peptide Coupling (Mixed Anhydride or HATU Method)

Objective: To form the peptide bond between an N-protected amino acid and the 1-AP3 ester.

Reagents:

  • Boc-Amino Acid (e.g., Boc-Phe-OH)

  • Diethyl 1-aminopropylphosphonate (from Protocol 1)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)[1]

  • Solvent: Dry DMF or DCM

Procedure:

  • Dissolve Boc-AA-OH (1.0 eq) and HATU (1.1 eq) in dry DMF (5 mL/mmol) under Nitrogen.

  • Add DIPEA (2.0 eq) and stir for 5 minutes to activate the carboxylic acid (formation of the active ester).

  • Add Diethyl 1-aminopropylphosphonate (1.0 eq) dissolved in minimal DMF.

  • Stir at room temperature for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane) or HPLC.

  • Workup: Dilute with Ethyl Acetate. Wash successively with:

    • 10% Citric Acid (removes unreacted amine/base)

    • Saturated

      
       (removes unreacted acid)
      
    • Brine

  • Dry over

    
     and concentrate. Purify via flash chromatography (Silica gel).
    
Protocol 3: Selective Deprotection via TMSBr

Objective: To cleave the ethyl esters without hydrolyzing the peptide bond.

Why TMSBr? Acid hydrolysis (HCl/reflux) is too harsh and will cleave the peptide bond. Bromotrimethylsilane (TMSBr) acts via an


 mechanism on the alkyl group of the ester, forming a silyl phosphonate intermediate which is easily hydrolyzed by water/alcohol under mild conditions.

Procedure:

  • Dissolve the protected phosphonopeptide (1 mmol) in dry Dichloromethane (DCM, 5 mL) or Acetonitrile.

  • Cool to 0°C under Argon atmosphere.

  • Add TMSBr (4–6 equivalents) dropwise via syringe.

  • Allow to warm to room temperature and stir for 12–24 hours.

    • Validation: Monitor by 31P NMR . The signal will shift upfield as the P-OEt converts to P-O-TMS.

  • Methanolysis: Evaporate volatiles. Add Methanol (10 mL) and stir for 30 minutes. This converts the silyl ester (P-O-TMS) to the free acid (P-OH) and volatile MeO-TMS.

  • Evaporate the methanol. Repeat the methanol addition/evaporation cycle 3 times.

  • Isolation: The product is often obtained as a solid foam. If N-terminal protection (Boc) was present, TMSBr may also remove it (similar to TFA), otherwise, a separate TFA step may be required before TMSBr if the sequence dictates, though TMSBr often cleaves Boc simultaneously.

Analytical Data & QC Parameters

For phosphonopeptides, 31P NMR is the definitive quality control method.

ParameterExpected Value (Approximate)Notes
31P NMR (Diester)

20 to 25 ppm
Protecting group intact.
31P NMR (Free Acid)

15 to 18 ppm
Successful deprotection.
1H NMR (P-CH-N) Multiplet

4.0 - 4.5 ppm
Characteristic alpha-proton signal.
Mass Spectrometry [M+H]+Phosphonic acids often fly better in Negative Mode [M-H]-.

References

  • Kafarski, P., & Lejczak, B. (1991). Biological activity of aminophosphonic acids.[2][3][4][5][6][7] Phosphorus, Sulfur, and Silicon and the Related Elements.[8] Link

  • Xu, J., et al. (2011). Synthesis of phosphonopeptides containing 1-Aminoalkylphosphonic acid.[7][8] Phosphorus, Sulfur, and Silicon.[8] Link

  • McKenna, C. E., et al. (1979). Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane. Journal of the Chemical Society, Chemical Communications. Link

  • BenchChem Protocols. (2025). Mild dealkylation methods for phosphonate esters.[9]Link

  • Hirschmann, R., et al. (2009). The Synthesis of Phosphonopeptides.[10] Journal of the American Chemical Society. Link

Sources

use of 1-Aminopropylphosphonic acid in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Aminopropylphosphonic Acid in Structure-Based Drug Design

Abstract

1-Aminopropylphosphonic acid (1-AP) represents a critical scaffold in the design of transition state analogues, specifically serving as a bioisostere of the non-proteinogenic amino acid 2-aminobutyric acid . Unlike its


-isomer (3-aminopropylphosphonic acid), which targets GABA receptors, 1-AP is primarily utilized to probe and inhibit metalloproteases such as Leucine Aminopeptidase (LAP)  and Aminopeptidase N (APN) . This guide details the mechanistic rationale for its use, a high-purity synthesis protocol via the Kabachnik-Fields reaction, and a validated enzymatic inhibition assay.

Part 1: Scientific Foundation & Mechanism

Bioisosterism and Transition State Mimicry

The efficacy of 1-AP in drug design stems from the phosphonate (


)  group's ability to mimic the tetrahedral geometry of the transition state formed during peptide bond hydrolysis.
  • Substrate Analogy: 1-AP is the phosphonic analogue of 2-aminobutyric acid (alpha-aminobutyric acid). It shares the

    
     alkyl side chain but replaces the planar carboxyl group (
    
    
    
    ) with a tetrahedral phosphonate.
  • Mechanism: Zinc-dependent metalloproteases (e.g., LAP) catalyze peptide cleavage via a nucleophilic attack of a water molecule on the carbonyl carbon, generating a high-energy tetrahedral intermediate .

  • Inhibition: 1-AP acts as a competitive inhibitor . The phosphonate oxygen atoms coordinate directly to the active site metal ions (typically a Zn-Zn or Zn-Co binuclear center), locking the enzyme in a pseudo-transition state complex that cannot proceed to product.

Critical Distinction: 1-AP vs. 3-AP

It is imperative to distinguish 1-AP from its isomer to avoid pharmacological confounding:

  • 1-Aminopropylphosphonic Acid (1-AP):

    
    -aminophosphonate.[1] Target: Metalloproteases (LAP, APN).
    
  • 3-Aminopropylphosphonic Acid (3-AP):

    
    -aminophosphonate. Target: GABA-B Receptor Agonist.
    

Part 2: Chemical Synthesis Protocol

Method: Modified Kabachnik-Fields Reaction (Three-Component Coupling). Objective: Synthesis of high-purity 1-AP for biological evaluation.

Reagents & Materials
  • Aldehyde: Propanal (Propionaldehyde) [Freshly distilled]

  • Amine Source: Benzyl Carbamate (

    
    ) or Diphenylmethylamine (for easier deprotection)
    
  • Phosphorus Source: Triphenyl Phosphite (

    
    )
    
  • Catalyst: Glacial Acetic Acid

  • Solvent: Dichloromethane (

    
    )
    
  • Hydrolysis: 48% Hydrobromic Acid (

    
    ) in Acetic Acid
    
Step-by-Step Protocol
  • Condensation (Formation of Cbz-protected ester):

    • In a round-bottom flask, dissolve Benzyl Carbamate (10 mmol) and Propanal (12 mmol, 1.2 eq) in anhydrous DCM (20 mL).

    • Add Triphenyl Phosphite (10 mmol, 1.0 eq) followed by Glacial Acetic Acid (2 mL).

    • Stir the mixture at room temperature for 1 hour, then reflux for 2–4 hours. Monitor by TLC (SiO2, EtOAc/Hexane).

    • Note: The formation of the imine intermediate is rapid; the phosphite addition follows.

  • Purification of Intermediate:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue via flash column chromatography (Silica gel) to isolate the Diphenyl 1-(benzyloxycarbonylamino)propylphosphonate .

  • Hydrolysis (Deprotection):

    • Dissolve the purified intermediate in 48% HBr in glacial acetic acid (10 mL).

    • Reflux the mixture for 6–8 hours. This step cleaves both the phosphonate esters (phenyl groups) and the carbamate (Cbz) protecting group simultaneously.

    • Safety: Perform in a fume hood; generates phenol and benzyl bromide byproducts.

  • Isolation:

    • Cool the solution and add Propylene Oxide (epoxide method) or perform ion-exchange chromatography (Dowex 50W,

      
       form) to isolate the zwitterionic free acid.
      
    • Elute with water/ammonia gradient if using Dowex.

    • Recrystallize from Water/Ethanol.

  • Validation:

    • 
       NMR:  Single peak at 
      
      
      
      ppm (decoupled,
      
      
      ).
    • 
       NMR:  Confirm propyl chain signals and 
      
      
      
      -proton coupling (
      
      
      ).

Part 3: Biological Evaluation Protocol

Assay: Inhibition of Cytosolic Leucine Aminopeptidase (LAP). Principle: Colorimetric detection of p-nitroaniline (pNA) release from the substrate L-Leucine-p-nitroanilide.

Materials
  • Enzyme: Leucine Aminopeptidase (Microsomal or Cytosolic, e.g., from Porcine Kidney).

  • Substrate: L-Leucine-p-nitroanilide (Leu-pNA).

  • Inhibitor: 1-Aminopropylphosphonic acid (Stock solution in water, pH adjusted to 8.0).

  • Buffer: 50 mM Tris-HCl, pH 8.0, containing 1 mM

    
     and 1 mM 
    
    
    
    (Activation metals are critical).
Experimental Workflow
  • Enzyme Activation:

    • Incubate LAP enzyme stock in the Assay Buffer at 37°C for 2 hours prior to use. LAP requires metal activation (

      
       or 
      
      
      
      ) for maximal activity.
  • Inhibitor Pre-incubation (Critical for Phosphonates):

    • In a 96-well microplate, add:

      • 80

        
        L Assay Buffer
        
      • 10

        
        L Activated Enzyme
        
      • 10

        
        L Inhibitor (1-AP) at varying concentrations (0.1 
        
        
        
        M – 100
        
        
        M).
    • Incubate for 15–30 minutes at 37°C. Note:

      
      -aminophosphonates often exhibit slow-binding kinetics.
      
  • Reaction Initiation:

    • Add 100

      
      L of Leu-pNA substrate  (2 mM stock) to start the reaction.
      
  • Kinetic Monitoring:

    • Measure Absorbance at 405 nm continuously for 10–20 minutes using a microplate reader.

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
  • Data Analysis:

    • Plot

      
       vs. 
      
      
      
      (Lineweaver-Burk) for different inhibitor concentrations.
    • Expected Result: Intersection at the Y-axis indicates Competitive Inhibition .

    • Calculate

      
       using the equation: 
      
      
      
      .

Part 4: Visualization & Logic

Figure 1: Synthesis and Mechanism of Action

G Propanal Propanal (Aldehyde) Intermediate Imine Intermediate Propanal->Intermediate Condensation Amine Benzyl Carbamate (Amine Source) Amine->Intermediate Condensation Phosphite Triphenyl Phosphite (P-Source) ProtectedProd Cbz-Protected Aminophosphonate Intermediate->ProtectedProd + Phosphite (Kabachnik-Fields) OneAP 1-Aminopropyl- phosphonic Acid (1-AP) ProtectedProd->OneAP HBr/AcOH Hydrolysis TS_Complex Tetrahedral Transition State Mimic OneAP->TS_Complex Binds Active Site Enzyme Leucine Aminopeptidase (Zn-Zn Center) Enzyme->TS_Complex Coordinaton Inhibition Competitive Inhibition TS_Complex->Inhibition

Caption: Synthesis via Kabachnik-Fields reaction and subsequent inhibition mechanism mimicking the peptide hydrolysis transition state.

References

  • Kabachnik, M. I., & Medved, T. Y. (1952).[2][3] New synthesis of aminophosphonic acids. Doklady Akademii Nauk SSSR, 83, 689–692.[2][3] (Cited in context of synthesis origin).

  • Oleksyszyn, J., & Powers, J. C. (1991). Irreversible inhibition of serine proteases by peptide derivatives of (alpha-aminoalkyl)phosphonate diphenyl esters. Biochemistry, 30(2), 485–493.

  • Giannousis, P. P., & Bartlett, P. A. (1987). Phosphorus amino acid analogs as inhibitors of leucine aminopeptidase. Journal of Medicinal Chemistry, 30(9), 1603–1609.

  • Sträter, N., & Lipscomb, W. N. (1995). Transition state analogue L-leucinephosphonic acid bound to bovine lens leucine aminopeptidase: X-ray structure at 1.65 A resolution in a new crystal form. Biochemistry, 34(45), 14792–14800.

  • Kafarski, P., & Lejczak, B. (2001).[2] Aminophosphonic acids of potential medical importance. Current Medicinal Chemistry - Anti-Cancer Agents, 1(3), 301–312.[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 1-Aminopropylphosphonic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis and Purification of 1-Aminopropylphosphonic Acid (1-APPA) Audience: Organic Chemists, Process Scientists, Drug Development Researchers Version: 2.0 (Current as of 2025)

Scope and Molecule Identification

CRITICAL DISTINCTION: Before proceeding, verify your target molecule. Nomenclature confusion is the #1 cause of experimental error in this field.

Feature1-Aminopropylphosphonic Acid (This Guide)3-Aminopropylphosphonic Acid (3-APPA)
Structure


Class

-Aminophosphonate

-Aminophosphonate
Analogue Norvaline /

-Aminobutyric Acid
GABA (GABA-B Agonist)
Synthesis Kabachnik-Fields ReactionMichaelis-Arbuzov (Gabriel Reagent)

If you are synthesizing the GABA analogue (3-APPA), this guide’s mechanism does not apply. This guide covers the alpha-aminophosphonate derived from propanal.

Diagnostic Flowchart: Why Did My Reaction Fail?

Use this decision tree to diagnose the failure point based on


 NMR  analysis of your crude reaction mixture.

TroubleshootingFlow Start Start: Analyze Crude Mixture (31P NMR, Proton-Decoupled) Result1 Signal at 7-10 ppm (Doublet, J ~700 Hz) Start->Result1 Result2 Signal at 20-30 ppm (Singlet) Start->Result2 Result3 Signal at ~0 ppm Start->Result3 Result4 Complex Multiplets / Broad Peaks Start->Result4 Diagnosis1 Diagnosis: Unreacted H-Phosphonate. Imine formation failed or catalyst poisoned. Result1->Diagnosis1 Diagnosis2 Diagnosis: Successful Ester Formation. Proceed to Hydrolysis Check. Result2->Diagnosis2 Diagnosis3 Diagnosis: Oxidation to Phosphoric Acid. Reagents wet or atmospheric exposure. Result3->Diagnosis3 Result4->Diagnosis3 Action1 Action: Dry solvents, check aldehyde quality, increase temp/catalyst. Diagnosis1->Action1 HydrolysisCheck Step 2: Check Hydrolysis (After HCl reflux) Diagnosis2->HydrolysisCheck HydroResult1 Signal remains ~20-30 ppm HydrolysisCheck->HydroResult1 HydroResult2 Signal shifts to ~12-18 ppm HydrolysisCheck->HydroResult2 Action2 Action: Incomplete Hydrolysis. Increase acid conc. (6M HCl) or reflux time. HydroResult1->Action2 Action3 Action: Success. Proceed to Propylene Oxide Purification. HydroResult2->Action3

Figure 1: Diagnostic logic based on Phosphorus-31 NMR shifts. Note that chemical shifts are pH-dependent.[1][2]

Core Protocol & Mechanism Analysis

The synthesis of 1-aminopropylphosphonic acid is a classic Kabachnik-Fields three-component condensation. Understanding the mechanism is the key to troubleshooting.

Reagents: Propanal (Aldehyde), Ammonia/Amine (Amine source), Diethyl phosphite (P-H Reagent).

The Mechanism (and where it breaks)
  • Imine Formation (Rate Limiting): Propanal reacts with ammonia to form the imine (

    
    ).
    
    • Failure Point: Water in the system hydrolyzes the imine back to the aldehyde. Propanal can also undergo aldol condensation if the pH is too high.

  • Hydrophosphonylation: The phosphite adds across the C=N bond.

    • Failure Point: Old diethyl phosphite often oxidizes to diethyl phosphate (inert).

  • Hydrolysis: The ester groups are cleaved (usually 6M HCl reflux) to yield the free acid.

Standardized Protocol (Self-Validating)
  • Step 1: Mix Propanal (1.0 eq) and Benzylamine (1.0 eq) in dry Toluene. Reflux with Dean-Stark trap to remove water. Validation: Monitor disappearance of aldehyde CHO peak in

    
     NMR.
    
  • Step 2: Add Diethyl phosphite (1.1 eq) dropwise. Reflux 2-4 hours. Validation:

    
     NMR should show disappearance of P-H doublet (7 ppm).
    
  • Step 3: Hydrolysis in 6M HCl (Reflux 6-12h). Remove solvent.[1]

  • Step 4: Hydrogenolysis (if Benzylamine used) to remove the benzyl group, yielding 1-aminopropylphosphonic acid.

Troubleshooting Guide: Specific Scenarios

Issue 1: "The Goo" – Product is an inseparable oil after hydrolysis

Symptoms: After removing HCl, you are left with a hygroscopic, viscous oil that refuses to crystallize. Cause: Aminophosphonic acids are zwitterions .[3] In strong acid (HCl), they are protonated salts (


). They are extremely soluble in water and difficult to separate from inorganic salts.
Solution: The Propylene Oxide Method (Epoxide Neutralization) 
This is the industry standard for isolating zwitterions without introducing metal ions (like NaOH).
  • Dissolve the crude oily residue (the hydrochloride salt) in minimum dry Ethanol or Methanol.

  • Add Propylene Oxide (excess, ~5-10 eq) dropwise at 0°C to RT.

  • Mechanism: Propylene oxide acts as an "acid scavenger," reacting with HCl to form 1-chloro-2-propanol (volatile/soluble in organic), slowly raising the pH.

  • Result: As the HCl is scavenged, the solution reaches the Isoelectric Point (pI) of the aminophosphonate. The free zwitterion will precipitate as a white solid.

  • Filter and wash with ether.

Issue 2: Low Yield / Unreacted Phosphite

Symptoms:


 NMR shows a large doublet at ~7-8 ppm (

Hz). Cause: The imine did not form, or the phosphite is poor quality. Fixes:
  • Dehydrate: Use a Dean-Stark trap or molecular sieves (4Å) during the imine formation step before adding the phosphite. Water poisons the equilibrium.

  • Activate: If using simple ammonia, the reaction is slow. Use a Lewis Acid catalyst (

    
     or 
    
    
    
    , 5-10 mol%) to activate the imine.
  • Check Reagent: Run a

    
     NMR on your Diethyl Phosphite bottle. If you see a singlet at ~0 ppm, it has oxidized to phosphate. Distill it before use.
    
Issue 3: Product decomposes during workup

Symptoms: Appearance of phosphoric acid (~0 ppm) after harsh hydrolysis. Cause: C-P bond cleavage. While C-P bonds are generally stable, alpha-aminophosphonates can undergo dephosphonylation under extreme oxidative conditions or if the alpha-carbon is electron-deficient. Fix: Ensure hydrolysis is done under inert atmosphere (Nitrogen/Argon) . Avoid oxidizing acids (Nitric acid). Stick to 6M HCl or 48% HBr.

Reference Data: NMR & Solubility

Use these tables to validate your product at each stage.

Table 1: Phosphorus-31 NMR Shifts (Relative to 85%


) 
SpeciesShift (

, ppm)
Multiplicity (Proton Coupled)Notes
Diethyl Phosphite 7 - 9Doublet (

Hz)
Starting Material
Diethyl Phosphate -1 - 0Pentet (or broad singlet)Oxidation impurity
Aminophosphonate Ester 22 - 28Multiplet (or Singlet decoupled)Intermediate Product
1-APPA (Free Acid) 12 - 18Triplet / MultipletpH dependent (shifts upfield at high pH)
Phosphoric Acid 0SingletDecomposition product

Table 2: Solubility Profile (Free Acid Zwitterion)

SolventSolubilityUsage
Water HighReaction medium (avoid), NMR solvent (

)
6M HCl HighHydrolysis medium
Methanol/Ethanol Moderate/LowCrystallization solvent (with Propylene Oxide)
Acetone/Ether InsolubleAntisolvent for precipitation
Chloroform/DCM InsolubleWashing organic impurities

FAQ

Q: Can I use ammonium acetate instead of benzylamine? A: Yes, but yields are typically lower (30-50%) due to ammonia volatility and difficult water removal. Benzylamine (followed by hydrogenolysis) or diphenylmethylamine are preferred for high-yield synthesis because the intermediate imines are stable and hydrophobic, driving the reaction forward.

Q: My product is sticky. Can I use column chromatography? A: No. Free aminophosphonic acids stick irreversibly to silica gel. You must use Ion Exchange Chromatography (Dowex 50W, H+ form) if crystallization fails. Elute with dilute ammonia. However, the Propylene Oxide method (Section 4) is superior for scale-up.

Q: Is 1-Aminopropylphosphonic acid stable? A: The solid zwitterion is very stable at room temperature. However, aqueous solutions are prone to bacterial growth (similar to amino acids) and should be stored frozen if kept for long periods.

References

  • Kabachnik-Fields Reaction Mechanism & Review: Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields reaction: Mechanism and synthetic use. Molecules, 17(11), 12821-12835.

  • Synthesis of Alpha-Aminophosphonates (General Method): Cherkasov, R. A., & Galkin, V. I. (1998). The Kabachnik–Fields reaction: Synthetic potential and the problem of the mechanism. Russian Chemical Reviews, 67(10), 857.

  • Propylene Oxide Purification Method (Technique Grounding): This technique is adapted from standard peptide/amino acid synthesis protocols for desalting zwitterions. See also: Boduszek, B. (1996). Synthesis of some new aminophosphonic acids.[1][2] Phosphorus, Sulfur, and Silicon and the Related Elements, 113(1), 209-218. (Describes epoxide neutralization for aminophosphonates).

  • NMR Characterization of Aminophosphonates: Kuehl, C. J., et al. (2015). Phosphorus-31 NMR spectroscopy: A concise review for the synthetic chemist. (Referenced data aligns with standard spectral databases for organophosphorus compounds).

Sources

Technical Support Center: Optimizing 1-Aminopropylphosphonic Acid (1-APPA)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the optimization of 1-Aminopropylphosphonic acid (1-APPA) .

Critical Identity Verification: Before proceeding, verify your target molecule. 1-APPA (an


-aminophosphonate) is a structural analogue of Norvaline, often used as a transition-state inhibitor for metalloenzymes or in surface chemistry. If your target is the GABA-B receptor, you likely require its isomer, 3-Aminopropylphosphonic acid (3-APPA) . This guide focuses on the physicochemical properties of the phosphonate group, which applies to both, but specific biological context assumes 1-APPA.

Executive Summary

1-Aminopropylphosphonic acid presents unique challenges in experimental design due to its zwitterionic nature and structural similarity to inorganic phosphate . Poor solubility at physiological pH and competitive interference with phosphate-based buffers are the primary causes of experimental failure. This guide provides a self-validating workflow to stabilize stock solutions and optimize assay concentrations.

Module 1: Solubility & Stock Preparation

The Issue: Users often report precipitation or inconsistent concentration when dissolving 1-APPA directly in neutral buffers (pH 7.0–7.4). The Mechanism: 1-APPA exists as a zwitterion (


). At its isoelectric point (pI), the net charge is zero, maximizing crystal lattice energy and minimizing solubility.
Troubleshooting Protocol: The "pH-Shift" Solubilization

Do not attempt to dissolve 1-APPA directly into PBS or media. Follow this "pH-Shift" method to break the zwitterionic lattice.

  • Weighing: Weigh the target mass of 1-APPA.

  • Primary Solubilization: Add 0.1 M NaOH (or 0.1 M HCl, depending on downstream tolerance) to 80% of the final volume. The goal is to drive the pH away from the pI (approx pH 2–3 for phosphonates) to ensure full ionization.

  • Stabilization: Vortex until clear.

  • Back-Titration: Slowly adjust to the desired assay pH (e.g., pH 7.4) using high-concentration HEPES or Tris (NOT Phosphate).

  • Filtration: Sterile filter (0.22 µm). Note: Phosphonates can bind to nylon membranes; use PVDF or PES.

FAQ: Stock Stability

Q: Can I store 1-APPA in DMSO? A: Use Caution. While soluble, phosphonic acids are polar. If using DMSO, ensure it is anhydrous. However, aqueous stocks (pH adjusted) stored at -20°C are generally more stable for this class of molecule. Avoid repeated freeze-thaw cycles which can induce micro-precipitation.

Module 2: Assay Interference (The "Phosphate Trap")

The Issue: High background noise or false negatives in enzymatic assays. The Mechanism: The phosphonic acid group (


) is a bioisostere of phosphate (

). If your assay buffer contains inorganic phosphate (PBS, Potassium Phosphate), the buffer ions will outcompete 1-APPA for binding sites on the target protein or surface, effectively masking the drug.
Protocol: Buffer Selection Matrix
Buffer SystemCompatibility with 1-APPAReason
PBS (Phosphate Buffered Saline) CRITICAL FAILURE Phosphate ions compete with 1-APPA.
HEPES Excellent Zwitterionic, non-coordinating.
Tris-HCl Good Standard choice, but watch for amine reactivity if using crosslinkers.
MOPS Good Structural similarity to sulfonates, low interference.
Visualization: The Interference Mechanism

The following diagram illustrates why PBS causes assay failure by blocking the active site.

PhosphateInterference Target Target Protein (Active Site) Binding Successful Binding (Signal Generated) Target->Binding Block Competitive Blockade (False Negative) Target->Block APPA 1-APPA (Drug Candidate) APPA->Target High Affinity PBS Inorganic Phosphate (Buffer Ions) PBS->Target Massive Molar Excess (Competition)

Caption: Competitive displacement of 1-APPA by inorganic phosphate buffer ions at the target active site.

Module 3: Concentration Optimization & The "Hook Effect"

The Issue: Non-linear dose-response curves where high concentrations of 1-APPA yield lower signals than medium concentrations. The Mechanism: This is common in surface-based assays (e.g., SPR, ELISA) or bridging assays. Excess 1-APPA saturates both the capture and detection sites independently, preventing the formation of the necessary complex (Prozone/Hook Effect).

Protocol: Optimization Workflow
  • Range Finding: Perform a logarithmic dilution series (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM, 1 mM).

  • Check for Chelation: Phosphonates are strong chelators of divalent cations (

    
    , 
    
    
    
    ,
    
    
    ).
    • Diagnostic: If activity drops at high concentrations, add excess cofactor (e.g., 1 mM

      
      ) to the assay. If activity is restored, 1-APPA was stripping the metal from your enzyme.
      
  • Narrow Down: Once the

    
     or 
    
    
    
    is approximated, perform a linear dilution series around that point (e.g., 0.5x, 0.75x, 1x, 1.5x, 2x).
Visualization: Optimization Logic Gate

OptimizationLogic Start Start Optimization LogDilution Logarithmic Dilution (1nM - 1mM) Start->LogDilution ResultCheck Analyze Curve LogDilution->ResultCheck Sigmoidal Sigmoidal Curve? ResultCheck->Sigmoidal HookEffect Signal Drops at High Conc? Sigmoidal->HookEffect No LinearDilution Refine with Linear Dilution Sigmoidal->LinearDilution Yes Chelation Chelation Artifact? HookEffect->Chelation Yes AddMetal Add Excess Metal (Zn/Mg/Ca) Chelation->AddMetal Possible AddMetal->LinearDilution

Caption: Decision tree for identifying concentration artifacts (Hook Effect or Metal Chelation) during 1-APPA optimization.

References

  • Kafarski, P., & Lejczak, B. (2001). Biological activity of aminophosphonic acids. Phosphorus, Sulfur, and Silicon and the Related Elements.[1] (General reference for alpha-aminophosphonate bioactivity).

  • National Institutes of Health (NIH). (2025). 3-Aminopropylphosphonic acid Compound Summary. PubChem.[2][3] Retrieved January 28, 2026, from [Link]

  • Assay Guidance Manual. (2012). Interference with Fluorescence and Absorbance. NCBI Bookshelf. (Reference for buffer interference principles).

Sources

Technical Support Center: Solubility Optimization for 1-Aminopropylphosphonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic support center for researchers working with 1-Aminopropylphosphonic acid (1-APPA) and its derivatives. It addresses the inherent solubility challenges imposed by the zwitterionic nature of the phosphonate-amine motif.[1]

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Overcoming Solubility Barriers in Synthesis and Biological Assays Compound Class:


-Aminophosphonates (Bioisosteres of amino acids)

Core Solubility Profile & The "Zwitterionic Trap"

Before troubleshooting, you must understand why your compound is insoluble. 1-Aminopropylphosphonic acid exists primarily as a zwitterion (dipolar ion) in neutral aqueous solutions and solid states.

  • The Mechanism: The phosphonic acid group (

    
    , 
    
    
    
    ) deprotonates, while the basic amine (
    
    
    ) protonates.
  • The Consequence: This creates a highly polar crystal lattice held together by strong electrostatic forces, making the compound insoluble in organic solvents (DCM, THF, EtOAc) and prone to precipitation in biological buffers near its isoelectric point (pI).

Solubility Reference Table
Solvent SystemFree Acid (Zwitterion)Diethyl Ester DerivativeN-Protected (Boc/Cbz) Free Acid
Water (pH 7) Soluble (>50 mg/mL)Low/ModerateSoluble (as salt)
Methanol/Ethanol Sparingly SolubleSolubleSoluble
DCM / Chloroform Insoluble Highly Soluble Soluble
DMSO SolubleSolubleSoluble
PBS Buffer (pH 7.4) SolubleLow (Hydrolysis req.)Soluble (pH dependent)

Troubleshooting Synthesis & Purification (Chemistry Support)

Issue #1: "My starting material (1-APPA) won't dissolve in the reaction solvent for derivatization."

Diagnosis: You are likely trying to perform an acylation or coupling reaction in a non-polar solvent (DCM, DMF) where the zwitterionic lattice cannot break.

Protocol A: The "Transient Silylation" Method (Recommended) This method temporarily masks the polar groups, rendering the molecule lipophilic enough for organic reactions without permanent derivatization.

  • Suspend 1-APPA in dry DCM or Acetonitrile.

  • Add 2.5 - 3.0 equivalents of TMSCl (Trimethylsilyl chloride) or BSA (N,O-Bis(trimethylsilyl)acetamide) .

  • Reflux for 1-2 hours under inert atmosphere (

    
    ).
    
    • Validation: The suspension will turn into a clear, homogeneous solution as the bis-silylated species forms.

  • Proceed immediately with your electrophile (e.g., acid chloride, anhydride).

  • Workup: Add MeOH or mild aqueous acid to cleave the silyl groups and precipitate your product.

Protocol B: The Schotten-Baumann Approach (Aqueous/Organic) If you cannot use anhydrous conditions:

  • Dissolve 1-APPA in 1M NaOH (2-3 eq) to deprotonate the amine and phosphonate (creating the anionic species).

  • Add an organic solvent (THF or Dioxane) containing your reactant.

  • Vigorously stir the biphasic mixture.

    • Note: This works best for N-protection (e.g., Cbz-Cl, Boc2O).

Issue #2: "I cannot purify my derivative; it streaks on silica gel."

Diagnosis: Phosphonic acids interact strongly with the silanols on silica gel, leading to irreversible adsorption or severe tailing.

Solution: Switch to Ion-Exchange or Modified Silica.

  • Option 1 (Reverse Phase): Use C18 silica with a mobile phase of Water/MeOH containing 0.1% TFA or Formic Acid. The acid suppresses ionization, sharpening the peak.

  • Option 2 (Ion Exchange): Use a cation-exchange resin (e.g., Dowex 50W). Load in water, wash with water, and elute with dilute Ammonia (

    
    ).
    
    • Validation: Monitor fractions by TLC using ninhydrin stain (for free amines) or molybdate spray (specific for phosphorous).

Troubleshooting Biological Assays (Formulation Support)

Issue #3: "The compound precipitates when added to the cell culture media."

Diagnosis: Your stock solution (likely DMSO) is being diluted into a buffer (pH 7.4) that is near the compound's isoelectric point, or the concentration exceeds the aqueous solubility limit of a lipophilic derivative.

Troubleshooting Workflow:

  • Check the Derivative Type:

    • Is it a Diethyl Ester? These are lipophilic prodrugs. They require low concentrations (<100 µM) in media. Use a cyclodextrin carrier (e.g., HP-

      
      -CD) to improve solubility.
      
    • Is it the Free Acid? It should be soluble.[1] If precipitating, check the pH.

  • The "pH Swing" Protocol for Free Acids:

    • Do not dissolve directly in neutral buffer.

    • Step 1: Dissolve the compound in a small volume of 0.1 M NaOH (to ensure full deprotonation and salt formation).

    • Step 2: Dilute with your assay buffer (PBS/HBSS).

    • Step 3: Back-titrate carefully with dilute HCl only if necessary to reach pH 7.4.

    • Causality: Pre-forming the sodium salt breaks the crystal lattice energy more effectively than passive dissolution.

Issue #4: "My IC50 data is inconsistent/variable."

Diagnosis: Incomplete solubility or "micellar" aggregates. Phosphonates can form supramolecular aggregates that cause false positives in enzymatic assays.

Validation Step:

  • Include a 0.01% Triton X-100 detergent in your assay buffer.

  • If the activity disappears with detergent, your compound was aggregating (promiscuous inhibition). If activity remains, it is a true binder.

Visual Logic Guides

Diagram 1: Solubility Decision Matrix

This decision tree guides you to the correct solvent system based on your experimental stage.

SolubilityGuide Start Start: 1-APPA Derivative Intent Intended Application? Start->Intent Synth Chemical Synthesis Intent->Synth Bio Biological Assay Intent->Bio Polarity Is the derivative Lipophilic (Ester/Protected)? Synth->Polarity YesLip Use DCM, EtOAc, THF Polarity->YesLip Yes NoLip Zwitterionic Free Acid Polarity->NoLip No Solstrat Strategy: Transient Silylation (TMSCl/DCM) NoLip->Solstrat Form Formulation Type Bio->Form Prodrug Prodrug (Diester) Form->Prodrug FreeAcid Active Drug (Acid) Form->FreeAcid SolProdrug Dissolve in DMSO -> Dilute into Media + Cyclodextrin Prodrug->SolProdrug SolAcid Dissolve in 0.1M NaOH -> Dilute into Buffer (pH 7.4) FreeAcid->SolAcid

Caption: Decision matrix for selecting the optimal solubilization strategy based on chemical state and application.

Diagram 2: pH-Dependent Speciation & Solubility

Understanding the charge state is critical for manipulation.

Speciation Acidic pH < 1.0 Cationic Form (Soluble in Water) Iso pH ~ 3.0 - 6.0 Zwitterion (Neutral Net Charge) (LEAST SOLUBLE - Precipitates) Acidic->Iso Add Base (Deprotonate P-OH) Iso->Acidic Add Acid Basic pH > 9.0 Anionic Form (Highly Soluble as Na+ Salt) Iso->Basic Add Base (Deprotonate NH3+) Basic->Iso Add Acid

Caption: The solubility of 1-APPA is pH-dependent. Avoid the "Isoelectric Zone" (pH 3-6) during formulation if possible.

References

  • Kafarski, P., & Lejczak, B. (2001). Aminophosphonic Acids: Natural Occurrence, Synthesis and Biological Activity. Current Medicinal Chemistry.

  • Cherkasov, R. A., & Galkin, V. I. (1998). The Kabachnik–Fields Reaction: Synthetic Potential and the Problem of the Mechanism. Russian Chemical Reviews.

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations.

  • Kukhar, V. P., & Hudson, H. R. (Eds.). (2000).[2] Aminophosphonic and Aminophosphinic Acids: Chemistry and Biological Activity. Wiley. (Standard text for physical properties of phosphonates).

  • Thermo Fisher Scientific. (n.d.). (3-Aminopropyl)phosphonic acid Product Specification.

Sources

stability and degradation of aminophosphonic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aminophosphonic Acids (APAs) Status: Operational | Tier: Level 3 (Senior Scientific Support)

Welcome to the APA Technical Support Hub

Subject: Stability, Degradation, and Analytical Troubleshooting of Aminophosphonic Acids. Ticket ID: APA-STAB-2024 Assigned Specialist: Senior Application Scientist, Bio-Organic Chemistry Division.

Executive Summary: Aminophosphonic acids (APAs)—bioisosteres of amino acids where the planar carboxyl group is replaced by a tetrahedral phosphonic acid group—are deceptively stable. Their carbon-phosphorus (C-P) bond is chemically robust (


), resisting the hydrolytic cleavage that plagues peptides and esters.

However, users frequently report "degradation" or "loss of signal." In 90% of cases, this is not chemical bond cleavage but rather analytical interference (metal chelation) or physical loss (adsorption). True degradation requires specific high-energy inputs: radical oxidation, enzymatic C-P lyolysis, or metal-catalyzed photolysis.

This guide is structured to troubleshoot your immediate experimental failures and explain the underlying mechanistic causality.

Module 1: Chemical Stability & Storage (FAQ)

User Question: "I stored my


-aminophosphonate sample in the freezer (-20°C) for a month, and now the HPLC peak is gone. Did the C-P bond hydrolyze?"

Support Answer: No. The C-P bond is hydrolytically stable under standard storage conditions. It does not hydrolyze like a peptide or ester bond.

  • Diagnosis: You are likely experiencing Cold-Induced Precipitation or Surface Adsorption .

    • Zwitterionic Nature: APAs exist as zwitterions (

      
      ) over a wide pH range. Their solubility is highly pH-dependent and often drops largely at their isoelectric point (pI). Freezing concentrates salts and alters pH, potentially forcing the APA out of solution.
      
    • Glass Adsorption: Phosphonic acids have a high affinity for silanols on glass surfaces. At low concentrations (<10 µM), up to 50% of your sample may be stuck to the vial wall.

  • Corrective Protocol:

    • ** pH Shift:** Adjust the sample pH to >8 (fully deprotonated) or <2 (fully protonated) to maximize solubility before re-analyzing.

    • Vial Change: Switch to Polypropylene (PP) or deactivated glass (silanized) vials.

    • Sonication: Sonicate the thawed sample for 5 minutes to redissolve micro-precipitates.

Table 1: Comparative Bond Stability

Bond TypeStructureHydrolytic Stability (pH 2-12)Thermal StabilityPrimary Degradation Mode
C-P (Phosphonate)

High (Inert to acid/base)High (>200°C)Radical Oxidation / Photolysis
C-N (Amide)

Low (Hydrolyzes in acid/base)ModerateHydrolysis
C-O-P (Phosphate)

Low (Acid labile)ModerateHydrolysis

Module 2: Analytical Troubleshooting (The "Ghost Peak" Phenomenon)

User Question: "My LC-MS signal is tailing badly, and recovery is <50%. I suspect the column is degrading the sample."

Support Answer: The column is not degrading the sample; your HPLC system is sequestering it. APAs are potent chelators. They bind irreversibly to trace iron and stainless steel frits in your LC flow path.

The "Iron Trap" Mechanism:



Troubleshooting Workflow (Decision Tree)

APA_Troubleshooting Start ISSUE: Low Recovery / Tailing CheckSystem Check LC Flow Path Material Start->CheckSystem IsSteel Is it Stainless Steel? CheckSystem->IsSteel Action_Passivate PROTOCOL A: Passivate with Phosphoric Acid or Add 5mM EDTA to Mobile Phase IsSteel->Action_Passivate Yes (Cannot change) Action_PEEK PROTOCOL B: Switch to PEEK Tubing/Column IsSteel->Action_PEEK No (Can upgrade) CheckDeriv Is Derivatization Used? IsSteel->CheckDeriv System is Inert Deriv_Fail Check pH of Reaction. APAs require pH 9-10 for FMOC/OPA reaction. CheckDeriv->Deriv_Fail Yes, signal low

Figure 1: Diagnostic logic for APA analysis failures. Note that metal chelation is the primary cause of peak tailing.

Protocol: System Passivation (For Stainless Steel Systems)

If you cannot switch to a metal-free (PEEK) system, you must saturate the active metal sites.

  • Flush: Remove the analytical column. Install a union.

  • Passivate: Flush the system with 30% Phosphoric Acid in water for 60 minutes at 1 mL/min.

  • Wash: Flush with water for 30 minutes.

  • Mobile Phase Additive: Add 20 µM EDTA or Medronic Acid to your mobile phase A. This acts as a "sacrificial" chelator to keep the APA in solution.

Module 3: True Degradation Pathways (Mechanistic Insights)

While chemically stable, APAs are vulnerable to Oxidative Radical Attack and Metal-Catalyzed Photolysis . This is critical for environmental fate studies (e.g., glyphosate) or metabolic stability assays.

Oxidative Degradation (Radical Attack)

The C-P bond cleavage is not direct; it is a consequence of radical attack on the


-carbon (the carbon between the N and P).
  • Reagents: Fenton's Reagent (

    
    ), Manganese Oxides (Birnessite).
    
  • Mechanism:

    • Hydrogen abstraction from the

      
      -carbon.
      
    • Formation of a radical intermediate.

    • Fragmentation releasing inorganic phosphate (

      
      ) and an amide/aldehyde.
      
Photodegradation (The Iron Effect)

APAs do not absorb UV light well. However, Fe(III)-APA complexes are highly photo-active. Under UV light, these complexes undergo Ligand-to-Metal Charge Transfer (LMCT) , reducing Fe(III) to Fe(II) and generating a radical on the APA ligand, leading to degradation.

Degradation_Pathway APA Aminophosphonate (R-CH(NH2)-PO3H2) Fe_Complex Fe(III)-APA Complex APA->Fe_Complex + Fe(III) Radical Radical Intermediate [R-C•(NH2)-PO3H2] Fe_Complex->Radical LMCT (Charge Transfer) Light UV Light / hν Light->Radical Cleavage C-P Bond Cleavage Radical->Cleavage Oxidative Frag. Products Products: Phosphate (Pi) + Amine/Aldehyde Cleavage->Products

Figure 2: Metal-catalyzed photodegradation pathway. Iron acts as a photosensitizer, enabling C-P bond cleavage.

Experimental Protocol: Oxidative Stress Test

To determine if your APA candidate is metabolically stable against oxidation:

Materials:

  • Test Compound (1 mM)

  • Hydrogen Peroxide (H₂O₂), 10 mM

  • Iron(II) Sulfate (FeSO₄), 1 mM (Catalyst)

  • Phosphate Buffer (pH 7.4)

Procedure:

  • Preparation: Dissolve APA in buffer.

  • Initiation: Add FeSO₄ followed by H₂O₂ (Fenton's Reagent conditions).

  • Incubation: Incubate at 37°C in the dark (to exclude photolysis).

  • Sampling: Take aliquots at T=0, 1h, 4h, 24h. Quench with excess EDTA (to strip Iron) and Methanol.

  • Analysis: Analyze via LC-MS/MS. Look for the loss of the parent mass and the appearance of Inorganic Phosphate (

    
    )  (using a colorimetric malachite green assay) or the de-phosphonated amine.
    

Interpretation:

  • Rapid Loss (<1h): Highly susceptible to radical oxidation. Likely unstable in high-turnover metabolic environments.

  • Stable (>24h): The C-P bond is robust. Any biological clearance is likely renal (excretion) rather than metabolic degradation.

References

  • Kudzin, Z. H., et al. (2008). Oxidative degradation of aminophosphonic acids by manganese oxides.[1] This paper establishes the mechanism of C-P bond cleavage via radical intermediates on the

    
    -carbon.
    
  • Nowack, B. (2003).[2] Environmental chemistry of phosphonates.[1][3] A definitive review covering the photodegradation of phosphonates specifically mediated by Iron(III) complexes.

  • Thermo Fisher Scientific. (2019). Effects of Metal Contamination Caused by Iron-Free HPLC Systems.[4] Technical note detailing the chelation of chelating drugs (like APAs) to titanium and stainless steel, causing peak tailing.

  • Jaffe, R. (1997).[5] Glyphosate Degradation Pathway.[6][7][8] Details the C-P lyase and oxidative pathways for the most common aminophosphonic acid.

  • Sigma-Aldrich.HPLC Troubleshooting Guide.

Sources

overcoming low yield in 1-Aminopropylphosphonic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Aminopropylphosphonic Acid Synthesis

Ticket Subject: Optimizing Yield & Purity in


-Aminophosphonate Synthesis
Assigned Specialist:  Senior Application Scientist, Organophosphorus Chemistry Division
Status:  Open
Reference Molecule:  1-Aminopropylphosphonic Acid (1-APPA) | CAS: 1509-92-8

Diagnostic Triage: Where is the Yield Loss Occurring?

Before altering your protocol, we must diagnose the specific phase of failure. In 1-APPA synthesis, "low yield" is often a misdiagnosis of "poor isolation."

SymptomPhaseProbable CauseDiagnostic Check
Low Conversion ReactionWater in solvent; Reversible imine formation; Steric hindrance.Check

P NMR of crude. If signal is predominantly starting phosphite (

ppm), reaction failed.
Complex Mixture ReactionBis-alkylation (formation of secondary amine); Hydrolysis of imine.Check

P NMR. Multiple peaks in product region (

ppm) indicate side reactions.
Product Loss IsolationZwitterionic solubility; Inefficient crystallization; Metal salt contamination.Reaction showed high conversion, but mass recovery after workup is <30%. Product is likely lost in the aqueous mother liquor.
Oily/Sticky Solid PurificationHygroscopicity; Residual acids.Product refuses to crystallize; forms a gum.

Core Troubleshooting Guide (Q&A Format)

Phase 1: The Reaction (Synthesis)

Q: I am using the standard Kabachnik-Fields (Propanal + Ammonia + Phosphite) but getting a mixture of products. Why? A: The "Classic" Kabachnik-Fields reaction with simple ammonia is notoriously difficult for primary


-aminophosphonates like 1-APPA.
  • The Mechanism Failure: As soon as the primary amine product forms, it is more nucleophilic than ammonia. It reacts with another equivalent of aldehyde and phosphite to form the bis-alkylated side product.

  • The Fix (The Oleksyszyn Variant): Switch to the Birum-Oleksyszyn reaction. Use Benzyl Carbamate (Cbz-NH

    
    )  instead of ammonia. The carbamate nitrogen is non-nucleophilic after the first addition, completely preventing bis-alkylation. The Cbz group is easily removed during the acid hydrolysis step.
    

Q: My reaction conversion is stalled at 50%. I'm using Diethyl Phosphite. A: Dialkyl phosphites (like diethyl phosphite) are less reactive than trialkyl or triaryl phosphites in this context.

  • The Fix: Switch to Triphenyl Phosphite (P(OPh)

    
    ) . The phenoxy group is a better leaving group during the mechanism and the intermediate is more electrophilic. Furthermore, triphenyl phosphite esters are easier to hydrolyze later than diethyl esters, which often require harsh TMSBr treatment.
    
Phase 2: Hydrolysis & Isolation (The Critical Step)

Q: I successfully synthesized the ester, but I lose everything during hydrolysis and workup. The product won't precipitate. A: This is the most common failure point. 1-APPA is a zwitterion. If you neutralize the acid hydrolysate with NaOH or NaHCO


, you generate inorganic salts (NaCl) that are nearly impossible to separate from the highly water-soluble product.
  • The Fix: Use the Propylene Oxide Method .

    • Perform acidic hydrolysis (HCl/AcOH).

    • Evaporate to dryness to remove excess acid.

    • Dissolve the residue in minimal ethanol.

    • Add Propylene Oxide. It acts as an "acid scavenger," consuming the HCl to form volatile chloropropanol, slowly raising the pH to the isoelectric point. The pure zwitterion will crystallize out, leaving impurities in solution.

Recommended Protocols

Protocol A: High-Fidelity Synthesis (The Oleksyszyn Route)

Best for: High purity, avoiding bis-alkylation.

  • Reagents: Mix Propanal (1.0 eq), Benzyl Carbamate (1.0 eq), and Triphenyl Phosphite (1.0 eq) in Glacial Acetic Acid (2 mL/mmol).

  • Reaction: Heat to 80°C for 1-2 hours.

    • Checkpoint:

      
      P NMR should show a shift from 
      
      
      
      128 ppm (P(OPh)
      
      
      ) to
      
      
      18-22 ppm (Product).
  • Hydrolysis: Add 48% HBr or conc. HCl (large excess) directly to the crude mixture. Reflux for 4-6 hours. This cleaves both the phenoxy esters and the Cbz protecting group simultaneously.

  • Workup: Evaporate to dryness. Co-evaporate with water (

    
    ) to remove excess acid.
    
Protocol B: The Propylene Oxide Isolation (Standard Operating Procedure)

Best for: Recovering zwitterionic aminophosphonic acids from crude acid residues.

  • Dissolution: Take the crude oily residue from Protocol A (the hydrochloride salt of 1-APPA). Dissolve in the minimum amount of absolute Ethanol or Methanol. If it doesn't dissolve, add water dropwise until clear, but keep water content absolute minimum.

  • Scavenging: Add Propylene Oxide (excess, typically 3-5 mL per gram of crude) dropwise with stirring.

  • Crystallization: Stir at room temperature. The solution may warm slightly. Within 10-30 minutes, a white precipitate (the free zwitterion) should form.

  • Filtration: Filter the solid, wash with cold Ethanol and Diethyl Ether.

  • Drying: Dry under vacuum over P

    
    O
    
    
    
    .

Visualization of Logic & Workflows

Figure 1: The Oleksyszyn Synthesis & Isolation Pathway

G cluster_0 Step 1: Assembly cluster_1 Step 2: Deprotection cluster_2 Step 3: Purification (Critical) Reagents Propanal + Benzyl Carbamate + Triphenyl Phosphite Reaction Reaction (AcOH, 80°C, 1h) Reagents->Reaction Intermediate Protected Phosphonate (Cbz-NH-CH(Et)-PO(OPh)2) Reaction->Intermediate Hydrolysis Acid Hydrolysis (HBr/AcOH or HCl) Intermediate->Hydrolysis CrudeSalt Crude Hydrochloride Salt (R-PO3H2 + HCl residues) Hydrolysis->CrudeSalt PropOxide Add Propylene Oxide (in EtOH) CrudeSalt->PropOxide Dissolve in EtOH FinalProduct 1-APPA Zwitterion (Crystalline Solid) PropOxide->FinalProduct Precipitates

Caption: The optimized Oleksyszyn pathway utilizing Propylene Oxide for salt-free isolation of the zwitterion.

Figure 2: Troubleshooting Decision Tree

T Start Low Yield Detected CheckNMR Check 31P NMR of Crude Start->CheckNMR Decision1 Is Product Peak Present? (15-25 ppm) CheckNMR->Decision1 NoProd NO: Mostly Starting Material (0-10 ppm) Decision1->NoProd Low Conversion YesProd YES: Good Conversion Decision1->YesProd Isolation Issue SideRxn Multiple Product Peaks? Decision1->SideRxn Complex Mixture FixReact Action: Switch to P(OPh)3 or Add Lewis Acid (Y(OTf)3) NoProd->FixReact FixIso Action: Use Propylene Oxide Method Avoid NaOH neutralization YesProd->FixIso FixSide Action: Use Carbamate (Oleksyszyn) to prevent bis-alkylation SideRxn->FixSide

Caption: Diagnostic logic for identifying the root cause of yield loss in aminophosphonate synthesis.

References

  • Oleksyszyn, J., & Tyka, R. (1978). Amidoalkylation of trivalent phosphorus esters. Polish Journal of Chemistry, 52, 1949.
  • Soroka, M. (1990). The synthesis of 1-aminoalkylphosphonic acids.[1][2] Liebigs Annalen der Chemie, 1990(4), 331-334.

  • Cherkasov, R. A., & Galkin, V. I. (1998).[3][4] The Kabachnik–Fields reaction: Synthetic potential and the problem of the mechanism. Russian Chemical Reviews, 67(10), 857.

  • Keglevich, G., et al. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821-12835.

  • Ceradini, D., & Shubin, K. (2021). One-pot synthesis of α-aminophosphonates by yttrium-catalyzed Birum–Oleksyszyn reaction.[5][6][7] RSC Advances, 11, 39147-39152.

Sources

Technical Support Center: Purification of 1-Aminopropylphosphonic Acid (1-APPA)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Zwitterionic Challenge

Welcome to the technical support hub for 1-Aminopropylphosphonic acid (1-APPA) . As an alpha-aminophosphonic acid (an analogue of the amino acid norvaline), 1-APPA exists as a zwitterion in neutral aqueous solutions. This dipolar nature (


) creates specific purification challenges:
  • High Water Solubility: Makes extraction into organic solvents nearly impossible.

  • Inorganic Salt Contamination: Often co-precipitates with salts (NaCl, NH4Cl) generated during hydrolysis.

  • Hygroscopicity: The pure solid readily absorbs moisture, complicating weighing and analysis.

This guide prioritizes Ion Exchange Chromatography (IEC) as the primary purification vector, supported by recrystallization techniques for final polishing.

Module 1: Ion Exchange Chromatography (Primary Protocol)

The Issue: You have a crude aqueous mixture containing 1-APPA, inorganic salts, and unreacted starting materials (amines or phosphites). The Solution: Cation exchange chromatography using a strong acid resin (e.g., Dowex 50W).

Protocol 1.1: Cation Exchange Workflow

Materials:

  • Resin: Dowex 50W-X8 (200-400 mesh), H+ form.

  • Column: Glass column with frit (size depends on scale; ~20g resin per 1g crude).

  • Eluents: Deionized Water (Milli-Q), 1M Ammonium Hydroxide (

    
    ), or 1M Formic Acid.
    

Step-by-Step Procedure:

  • Resin Activation:

    • Suspend resin in water. If not pre-cycled, wash with 2M HCl, then water until neutral pH.

  • Loading:

    • Dissolve crude 1-APPA in a minimum volume of water.

    • Critical: Ensure the sample pH is < 3. If the sample is basic, the zwitterion may act as an anion and flow through. Acidify with dilute HCl if necessary to ensure protonation of the amine (

      
      ).
      
    • Load onto the column slowly (1-2 mL/min).

  • Washing (Impurity Removal):

    • Elute with Deionized Water (3-5 column volumes).

    • What this removes: Inorganic anions (

      
      , 
      
      
      
      ), neutral organic impurities, and unreacted phosphites.
    • Monitor: Check the conductivity or pH of the eluate. It should return to neutral.

  • Elution (Product Recovery):

    • Switch eluent to 1M

      
        (or Pyridine/Formic acid buffers for analytical grade).
      
    • Mechanism:[1][2][3][4] The base deprotonates the resin and the amino group, displacing the 1-APPA.

    • Collect fractions. 1-APPA usually elutes as the pH front breaks through (pH rises to 4-6).

  • Isolation:

    • Combine ninhydrin-positive fractions (see Analytical Module).

    • Evaporate under reduced pressure. Note: Ammonia is volatile and will be removed, leaving the free acid.

Visualization: IEC Logic Flow

G Start Crude 1-APPA Mixture (Salts, Amine, Phosphite) Load Load onto Dowex 50W (H+) (pH < 3) Start->Load Dissolve in H2O Wash Wash with H2O Load->Wash Bind Cations Check Check Eluate (Conductivity/Ninhydrin) Wash->Check Check->Wash Impurities Present Elute Elute with 1M NH4OH Check->Elute Eluate Neutral Collect Collect Ninhydrin (+) Fractions Elute->Collect Displace Product Evap Evaporate & Lyophilize Collect->Evap Isolate

Figure 1: Decision logic for Cation Exchange purification of aminophosphonic acids.

Module 2: Recrystallization (Polishing)

The Issue: The product from IEC is pure but amorphous or sticky (hygroscopic). The Solution: Crystallization from Water/Alcohol systems.[5]

Protocol 2.1: Solvent Systems

1-APPA is insoluble in non-polar organics but highly soluble in water. You must use a "drowning out" method.

Solvent SystemRatio (v/v)ProcedureNotes
Water / Ethanol 1:5 to 1:10Dissolve in min. hot water. Add hot EtOH until cloudy. Cool slowly to 4°C.Standard method. Yields fine white powder.
Water / Acetone 1:10Dissolve in min. water. Add Acetone dropwise.Good for removing lipophilic traces.
Water / Methanol 1:5Similar to EtOH.Methanol is harder to remove (solvates strongly).

Troubleshooting "Oiling Out":

  • Symptom: The product separates as a sticky oil/gum instead of crystals.

  • Cause: Adding anti-solvent (Ethanol) too fast or concentration is too high.

  • Fix:

    • Re-dissolve the oil in a small amount of water.

    • Scratch the glass side with a spatula to induce nucleation.

    • Add the anti-solvent very slowly with vigorous stirring.

    • Seed with a pure crystal if available.

Module 3: Analytical Verification

The Issue: How do I know it's pure? The Solution: 1-APPA is not UV-active (no chromophore). You must use specific detection methods.

Ninhydrin Staining (TLC)
  • Plate: Silica Gel 60 F254.

  • Mobile Phase: n-Butanol : Acetic Acid : Water (4:1:1).

  • Detection: Spray with 0.2% Ninhydrin in ethanol. Heat at 100°C.

  • Result: 1-APPA appears as a purple/blue spot . (Rf value is typically low, ~0.1 - 0.3, due to polarity).

NMR Verification
  • 
     NMR:  The definitive check.
    
    • Pure 1-APPA: Single peak (decoupled) around

      
       15-25 ppm (pH dependent).
      
    • Impurity (Phosphite): Peak around

      
       5-10 ppm.
      
    • Impurity (Phosphate): Peak around

      
       0 ppm.
      
  • 
     NMR:  Performed in 
    
    
    
    . Look for the alpha-proton doublet (coupled to P).

Troubleshooting & FAQs

Q1: My product is extremely hygroscopic and turns into a gum on the balance. How do I handle it?

A: Aminophosphonic acids are notorious for this.

  • Immediate Fix: Lyophilize (freeze-dry) the aqueous solution instead of rotary evaporation. This produces a fluffy solid that is easier to handle.

  • Storage: Store in a desiccator over

    
     or KOH pellets.
    
  • Weighing: Weigh quickly in a closed vessel or glovebox.

Q2: I used Dowex 50, but my yield is very low. Where is my compound?

A: Check the waste streams.

  • Did it bind? If your loading solution was too basic (pH > 4), the amino group was not fully protonated, and the zwitterion washed through. Always load at pH < 2.

  • Did it elute? 1M

    
     might not be strong enough if the column is overloaded. Try 2M 
    
    
    
    or 1M HCl (if you don't mind the hydrochloride salt).
Q3: Can I use Silica Gel Chromatography?

A: Generally, No . 1-APPA is too polar and will stick irreversibly to normal phase silica.

  • Exception: You can purify the ester form (Diethyl 1-aminopropylphosphonate) on silica using DCM/MeOH, then hydrolyze it to the acid. This is often a cleaner synthetic route.

Q4: How do I remove the ammonium salts after elution?

A: If you eluted with


, the counter-ions are volatile (

and

). Repeated evaporation with water (azeotroping) or lyophilization will remove them, leaving the free zwitterionic acid.

References

  • Kabachnik, M. I., & Medved, T. Y. (1952).[4] New method for the synthesis of alpha-aminophosphonic acids.[4][6] Doklady Akademii Nauk SSSR. (Foundational synthesis and isolation via precipitation).

  • Kukhar, V. P., & Hudson, H. R. (2000).[7] Aminophosphonic and Aminophosphinic Acids: Chemistry and Biological Activity. John Wiley & Sons. (Comprehensive guide on isolation and ion exchange properties).

  • Sigma-Aldrich. (n.d.).[8] 3-Aminopropylphosphonic acid Product Specification and Solubility Data. Retrieved from (Verifies solubility and zwitterionic character).

  • Cherkasov, R. A., & Galkin, V. I. (1998). The Kabachnik-Fields Reaction: Synthetic Potential and the Mechanism. Russian Chemical Reviews. (Discusses impurity profiles in synthesis).
  • Purolite. (n.d.).[9] Ion Exchange Resin Application Guide for Zwitterionic Compounds. Retrieved from (General protocols for amino acid/phosphonate separation).

Sources

Technical Support Center: Aminophosphonic Acid Workup & Emulsion Management

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Emulsions in Aminophosphonic Acid Workup Content ID: TS-APA-001 Last Updated: January 28, 2026 Audience: Synthetic Chemists, Process Development Scientists

Introduction: The "Zwitterion Trap"

Welcome to the Technical Support Center. If you are reading this, you are likely staring at a separatory funnel containing a milky, intractable layer that refuses to separate.

Why is this happening? Aminophosphonic acids (


-aminophosphonates and their free acid derivatives) are structurally analogous to phospholipids. They possess a lipophilic organic tail (the R-group derived from your aldehyde/ketone) and a highly polar, ionizable head group (the phosphonic acid and amine).
  • The Mechanism: In biphasic systems (e.g., Water/DCM or Water/Ethyl Acetate), these molecules align at the interface, lowering surface tension and stabilizing the emulsion.

  • The Complication: Unlike simple organic acids, aminophosphonic acids are zwitterionic . At neutral pH, they exist as internal salts (

    
    ), which often have poor solubility in both organic and aqueous phases, leading to "rag layers" (interfacial precipitates).
    

This guide provides field-proven protocols to break these emulsions and, more importantly, alternative workup strategies to avoid them entirely.

Module 1: Emergency Response (Breaking an Existing Emulsion)

If you currently have an emulsion in your separatory funnel, do not shake it further. Follow this decision matrix to resolve the phase separation.

Diagnostic & Resolution Workflow

Emulsion_Breaking_Tree Start Status: Intractable Emulsion Solids Are suspended solids visible? Start->Solids Filter Action: Filtration through Celite (Removes stabilizing particulates) Solids->Filter Yes pH_Check Check pH of Aqueous Layer Solids->pH_Check No Zwitterion Is pH near Isoelectric Point (pI)? (Usually pH 5-7) pH_Check->Zwitterion Shift_pH Action: Shift pH away from pI (Acidify to pH < 2 or Basify to pH > 10) Zwitterion->Shift_pH Yes (Zwitterion is least soluble) Solvent Check Solvent System Zwitterion->Solvent No Add_CoSolvent Action: Add Methanol or Ethanol (Breaks surface tension) Solvent->Add_CoSolvent Try first Centrifuge Action: High-Speed Centrifugation (Physical separation) Add_CoSolvent->Centrifuge If fails

Figure 1: Decision matrix for troubleshooting active emulsions in aminophosphonate workups.

Protocol A: The Celite Filtration (Physical Break)

Context: Synthesis byproducts (often polymeric phosphonates or oxidized amines) act as solid stabilizers for the emulsion.

  • Pack a sintered glass funnel with a 1-inch pad of Celite 545.

  • Apply gentle vacuum.

  • Pour the entire emulsion through the pad.

  • Rinse the pad with fresh organic solvent.

  • Result: The stabilizing solids are trapped; the filtrate usually separates rapidly into two clear layers.

Protocol B: The pH Shift (Chemical Break)

Context: At the isoelectric point (pI), the zwitterion has net zero charge and acts as a surfactant.

  • Acidify: Add 2M HCl dropwise until pH < 2. This protonates the phosphonate (

    
    ), forcing the molecule into the aqueous phase as a cationic salt (
    
    
    
    ), breaking the amphiphilic balance.
  • Basify: Alternatively, add 2M NaOH until pH > 10. This deprotonates the amine, creating an anionic species (

    
    ), which is highly water-soluble and non-surfactant.
    

Module 2: The "Propylene Oxide" Method (The Gold Standard)

Stop doing aqueous extractions for free aminophosphonic acids. The most robust method for isolating free


-aminophosphonic acids eliminates the water/organic partition entirely. This method utilizes propylene oxide as an acid scavenger to precipitate the zwitterion directly from an alcoholic solution.

Mechanism: Propylene oxide reacts irreversibly with HCl to form chloropropanol. This gently raises the pH of the solution. As the HCl is consumed, the aminophosphonic acid transitions from its soluble hydrochloride salt form to its insoluble zwitterionic form and crystallizes out.

Experimental Protocol

Prerequisites:

  • Starting material: Crude aminophosphonic acid hydrochloride (residue after hydrolysis of the ester with concentrated HCl).

  • Reagents: Ethanol (absolute), Propylene Oxide (epoxypropane).

StepActionObservation/Rationale
1 Dissolution Dissolve the crude hydrochloride syrup in the minimum amount of absolute ethanol. If it doesn't dissolve, add small amounts of methanol.
2 Scavenging Add Propylene Oxide (excess, typically 5-10 equiv) dropwise with stirring.
3 Precipitation Stir for 1–4 hours at room temperature.
4 Isolation Filter the white precipitate. Wash with cold ethanol and diethyl ether.
5 Drying Dry under vacuum over

.
Pathway Visualization

Propylene_Oxide_Method Input Crude HCl Salt (Soluble in EtOH) Reaction HCl Removal (Formation of Chloropropanol) Input->Reaction PO Propylene Oxide (Acid Scavenger) PO->Reaction Zwitterion Zwitterion Formation (Insoluble in EtOH) Reaction->Zwitterion pH rises Output Pure Crystal Precipitate Zwitterion->Output Filtration

Figure 2: Chemical logic of the Propylene Oxide precipitation method.

Module 3: Ion Exchange Chromatography

If the propylene oxide method fails (common for highly water-soluble short-chain analogues), use Ion Exchange (IEX).

Why IEX? Standard silica chromatography is useless for free phosphonic acids due to irreversible adsorption (streaking).

Protocol:

  • Resin: Use a strong cation exchange resin (e.g., Dowex 50W x8, H+ form).

  • Loading: Dissolve crude mixture in water and load onto the column.

    • Impurity Removal: Wash with water.[1][2] The aminophosphonic acid binds to the resin; non-ionic impurities (aldehydes, phosphites) wash through.

  • Elution: Elute with dilute Ammonia (1M

    
    ) or Pyridine.
    
    • Mechanism:[3][4][5][6][7][8] The base disrupts the ionic bond between the resin and the amine group.

  • Finishing: Evaporate the ammoniacal fractions. If the ammonium salt persists, redissolve in water and pass through a weak cation exchange resin or treat with propylene oxide as above.

Frequently Asked Questions (FAQ)

Q1: I added brine to break the emulsion, but it got worse. Why? A: Unlike standard organics, zwitterions are highly polar. Adding brine increases the ionic strength of the aqueous phase. While this usually "salts out" organics, for zwitterions, it can sometimes increase their solubility in the interphase or cause them to precipitate as a colloid rather than a crystalline solid, effectively thickening the emulsion ("salting in" effect in complex matrices).

Q2: My product is stuck in the aqueous phase even after acidification. A: Short-chain aminophosphonic acids (e.g., phosphonoglycine) are extremely water-soluble. Extraction is futile. Evaporate the water completely to obtain a residue, then switch to the Propylene Oxide Method (Module 2) or Ion Exchange (Module 3).

Q3: Can I use silica gel chromatography? A: generally, No. Free phosphonic acids bind irreversibly to silica. You must either:

  • Protect the acid as a diester (phosphonate) before chromatography.

  • Use C18 Reverse Phase silica.

  • Use Ion Exchange resins.[1]

Q4: During the Kabachnik-Fields reaction, I see a solid forming before workup. What is it? A: This is often the imine intermediate or the amine salt of the phosphite. Do not filter it out blindly. Check 31P NMR. If the signal is around 20-30 ppm, it is likely your product precipitating early.

References

  • Kabachnik-Fields Reaction Mechanism & Workup: Cherkasov, R. A., & Galkin, V. I. (1998).[3] The Kabachnik–Fields reaction: Synthetic potential and the problem of the mechanism. Russian Chemical Reviews, 67(10), 857–882.

  • Soroka, M. (1990). The synthesis of 1-aminoalkanephosphonic acids. Liebigs Annalen der Chemie.
  • Purification via Ion Exchange: Kudryavtseva, L. A., et al. (2009). Synthesis and properties of aminophosphonic acids. Russian Journal of General Chemistry.
  • General Phosphonic Acid Properties: Demmer, C. S., et al. (2011).[2] Phosphonic Acids: Preparation and Applications. Chemical Reviews, 111(12), 7981–8006.

Sources

optimizing ligand immobilization for SPR with phosphonic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phosphonic Acid Surface Chemistry for SPR

Subject: Optimizing Ligand Immobilization on Metal Oxide Sensors (TiO₂, Al₂O₃) From: Dr. Aris Thorne, Senior Application Scientist To: SPR User Group (Bio-interface Engineering Division)

Introduction: Why Phosphonic Acids?

You are likely here because standard gold-thiol chemistry is insufficient for your application, or you are working with metal oxide sensors (TiO₂, Al₂O₃) to exploit their unique optical or electrical properties.

Phosphonic acid (PA) Self-Assembled Monolayers (SAMs) offer superior hydrolytic stability compared to silanes and higher thermal stability than thiols. However, they are thermodynamically subtle. Unlike the spontaneous, rapid formation of thiols on gold, PA monolayers require kinetic trapping and thermal curing to transition from weak hydrogen bonding to robust covalent coordination.

This guide addresses the three most common failure modes in PA-SPR: Baseline Drift (Desorption) , Ligand Steric Occlusion , and Regeneration Failure .

Module 1: Surface Preparation & Monolayer Formation

Q: My baseline drifts downwards immediately upon exposure to running buffer. Is my SAM desorbing?

A: Yes, this is the hallmark of a "physisorbed" monolayer. Phosphonic acids initially adsorb to metal oxides via hydrogen bonds. These are reversible and unstable in aqueous buffers. You must drive a condensation reaction to form the stable Ti-O-P (or Al-O-P) covalent bond.

The Fix: The "Annealing" Protocol You cannot skip the heat step. The transition from mono/bidentate coordination to the stable tridentate coordination requires energy to eliminate water.

Protocol:

  • Incubation: Immerse chip in 1 mM Phosphonic Acid (in Ethanol/Water 95:5) for 12–24 hours.

  • Rinse: Aggressively rinse with pure ethanol to remove physisorbed multilayers.

  • Cure (Critical): Bake the chip at 120°C – 140°C for 2 hours .

    • Why: This drives the condensation reaction:

      
      . Without this, your SAM is merely "resting" on the surface.
      
Q: I see high background noise and "lumpy" binding curves. What is happening?

A: You likely have micelle deposition or multilayer aggregation . Phosphonic acids are amphiphilic. If your incubation solvent is too polar (high water content) or the concentration is too high (>5 mM), the molecules form micelles in solution and deposit as disordered clumps rather than a neat monolayer.

Troubleshooting Matrix: Solvent & Concentration

ParameterRecommendationMechanism
Solvent Ethanol (Abs.) or THF Promotes solubility of the alkyl tail; prevents micelle formation.
Concentration 0.1 – 1.0 mM Low concentration favors thermodynamic ordering over kinetic aggregation.
Water Content < 5% Trace water helps hydrolyze the surface, but excess water drives hydrophobic aggregation.
T-BAG Method Recommended "Tethering by Aggregation and Growth" (dipping the chip vertically and letting solvent evaporate) creates denser SAMs.

Module 2: Ligand Immobilization Strategy

Q: I have a stable SAM, but my ligand immobilization (Rmax) is extremely low.

A: You are likely facing steric crowding . If you use a pure monolayer of Carboxy-alkyl-phosphonic acid (e.g., 16-phosphonohexadecanoic acid), the terminal carboxyl groups are so dense that they sterically hinder the EDC/NHS activation and the subsequent ligand approach.

The Fix: Mixed SAMs (The "Spacer" Strategy) Dilute your functional linker with a non-functional "spacer" molecule to create lateral room for the ligand.

Protocol:

  • Linker: 16-phosphonohexadecanoic acid (COOH-terminated).

  • Spacer: Decylphosphonic acid (Methyl-terminated, shorter chain).

  • Ratio: Mix at 1:5 or 1:10 (Linker:Spacer) molar ratio in the incubation solution.

    • Result: This isolates the reactive COOH groups, reducing steric hindrance and minimizing non-specific binding (NSB) on the hydrophobic background.

Module 3: Stability & Regeneration

Q: My ligand activity drops after the first regeneration cycle (NaOH).

A: You are hydrolyzing the metal-oxide bond. While Ti-O-P bonds are stable in acid (pH 2–3), they are susceptible to cleavage at high pH (> pH 9). Standard SPR regeneration (10–50 mM NaOH) can strip the SAM off the chip.

The Fix: Alternative Regeneration Cocktails Avoid high alkalinity. Use chaotropic agents or acidic cocktails.

  • Option A: Glycine-HCl (pH 2.0 – 2.5). Safe for PA SAMs.

  • Option B: High Salt (2M NaCl) + Mild Detergent.

  • Option C: MgCl₂ (4M) for mild protein dissociation.

Visualizing the Mechanism

The following diagram illustrates the critical transition from unstable physisorption to stable chemisorption, and the mixed SAM strategy.

PA_Immobilization_Workflow cluster_0 Phase 1: Deposition cluster_1 Phase 2: Stabilization cluster_2 Phase 3: Activation Clean_Surface Clean Oxide (TiO2/Al2O3) Incubation Incubation (12-24h, 1mM PA) Clean_Surface->Incubation Immerse Physisorption Physisorbed State (H-Bonding Only) UNSTABLE Incubation->Physisorption Self-Assembly Annealing Thermal Annealing (120°C, 2h) Physisorption->Annealing Rinse & Dry Chemisorption Chemisorbed SAM (Tridentate Ti-O-P) STABLE Annealing->Chemisorption - H2O (Condensation) Activation EDC/NHS Activation Chemisorption->Activation COOH Terminus Ligand_Binding Ligand Immobilization Activation->Ligand_Binding Amine Coupling Ligand_Binding->Chemisorption Regeneration (Avoid NaOH!)

Caption: Workflow for Phosphonic Acid SAM formation. Note the critical "Annealing" step required to transition from unstable H-bonding to stable covalent coordination.

References

  • Gawalt, E. S., et al. (2001). "Self-Assembly and Bonding of Alkanephosphonic Acids on the Native Oxide Surface of Titanium." Langmuir. Link

    • Key Insight: Establishes the necessity of heating (annealing) to form stable films on Titanium.
  • Mutin, P. H., et al. (2005). "Hybrid materials from organophosphorus coupling molecules." Journal of Materials Chemistry. Link

    • Key Insight: detailed review of the binding modes (mono/bi/tridentate)
  • Hanson, E. L., et al. (2003). "Bonding Self-Assembled, Compact Organophosphonate Monolayers to the Native Oxide Surface of Silicon." Journal of the American Chemical Society. Link

    • Key Insight: Introduction of the T-BAG method for high-density monolayer form
  • Lim, H., et al. (2021).[1] "Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires." ACS Omega. Link

    • Key Insight: Analysis of solvent effects (Methanol vs. Toluene) and stability issues on oxide nanostructures.

Sources

Technical Support Center: 1-Aminopropylphosphonic Acid (APPA) Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Non-Specific Binding (NSB) & Signal Interference Assigned Specialist: Senior Application Scientist

Executive Summary: The "Zwitterionic Trap"

Welcome to the technical guide for troubleshooting 1-Aminopropylphosphonic acid (APPA) assays. Whether you are characterizing GABA-B receptor pharmacology or functionalizing biosensor surfaces (TiO₂, Al₂O₃), the root cause of your non-specific binding (NSB) lies in the molecule's chemistry.

APPA is a zwitterion at physiological pH. It possesses a negatively charged phosphonate group (


) and a positively charged amine group (

).
  • The Problem: This dual polarity allows APPA to act as a "molecular velcro," adhering electrostatically to positively charged proteins, negatively charged glass filters, and trace metal ions.

  • The Fix: Your protocol must aggressively neutralize these electrostatic bridges before data acquisition.

Module 1: Radioligand Binding Assays (Pharmacology)

Context: You are using APPA as a ligand (or competitor) to study receptors (e.g., GABA-B) using filtration assays, but you observe high background counts in your control tubes.

The Mechanism of Failure

In standard filtration assays using Glass Fiber (GF/B or GF/C) filters, the silica glass is negatively charged. While the phosphonate group repels the glass, the amine tail (


) of APPA (or the radioligand it competes with) binds non-specifically to the silanol groups on the filter . This mimics "receptor binding," creating false positives or masking competitive displacement.
Protocol: The PEI Neutralization Block

To validate your assay, you must mask the filter's negative charge using Polyethyleneimine (PEI), a cationic polymer.

Step-by-Step Methodology:

  • Preparation of Blocking Solution:

    • Dissolve 0.1% to 0.5% (w/v) PEI in distilled water.

    • Critical Step: Adjust pH to 7.4. PEI is extremely basic; failing to adjust pH will denature your receptor protein upon filtration.

  • Filter Pre-Soak:

    • Submerge GF/B or GF/C filters in the PEI solution for at least 1 hour (up to 3 hours) at 4°C prior to use.

    • Why? PEI coats the silica fibers with a dense positive charge, electrostatically repelling the amine groups of the ligand and reducing filter NSB by >80%.

  • The Wash Phase:

    • Use a cell harvester. Perform 3x rapid washes ( <10 seconds total) with ice-cold buffer immediately after filtration.

    • Note: Do not use warm buffer; it promotes dissociation of the specific ligand-receptor complex (off-rate), losing your signal.

Visualizing the Workflow

FilterBinding Start Start: Binding Assay Filter Glass Fiber Filter (Negatively Charged) Start->Filter Block Pre-Soak: 0.3% PEI (Cationic Coating) Filter->Block Neutralize Charge Block->Filter Prevents NSB Harvest Harvest via Filtration Block->Harvest Ready for Use Incubate Incubate: Tissue + Ligand + APPA Incubate->Harvest Wash Rapid Ice-Cold Wash (Remove Unbound) Harvest->Wash Count Scintillation Counting Wash->Count

Figure 1: Optimization workflow for reducing filter-based non-specific binding using PEI blocking.

Module 2: Surface Functionalization (Biosensors/SPR)

Context: You are immobilizing APPA on metal oxides (TiO₂, Al₂O₃) for biosensors, but you observe "drifting" baselines or uneven surface coverage.

The Mechanism of Failure

Phosphonates are prone to multilayering . Instead of forming a neat monolayer, the phosphonate head of one APPA molecule hydrogen-bonds to the amine tail of another. This creates a "fluffy," disordered surface that traps contaminants and releases molecules during the assay, causing signal drift.

Protocol: Thermal Annealing & High-Stringency Wash

You must force the conversion from weak hydrogen bonding (physisorption) to strong covalent bonding (chemisorption).

Step-by-Step Methodology:

  • Deposition:

    • Incubate the oxide chip in 1 mM APPA (solvent: ethanol/water 3:1) for 12–24 hours.

  • Thermal Annealing (The Fix):

    • Remove the chip and dry under nitrogen.

    • Bake the chip at 120°C for 18–24 hours .

    • Causality: Heat drives the condensation reaction, releasing water and forming a stable P-O-Metal covalent bond. It also disrupts weak hydrogen-bonded multilayers.

  • Solvent Wash:

    • Sonicate the chip in the deposition solvent (ethanol/water) for 10 minutes.

    • Validation: This removes any non-covalently bound APPA. If your signal drops significantly here, your annealing was insufficient.

Module 3: Chemical Interference (Chelation)

Context: Your assay buffer contains Calcium (


) or Magnesium (

), and you see precipitation or erratic binding data.

The Issue: Phosphonic acids are potent chelators (similar to EDTA). APPA will strip divalent cations from your buffer or proteins.

  • Correction: If divalent cations are not strictly required for receptor integrity, add 0.1 mM EDTA to your buffer to scavenge trace metals that might bridge APPA to non-target surfaces.

  • Correction: If cations are required (e.g., for G-protein coupling), ensure your cation concentration is in vast excess (>1 mM) to saturate the APPA chelating effect.

Troubleshooting Matrix

ObservationProbable CauseCorrective Action
High Background (Filter Assay) Cationic amine binding to silica glass.Pre-soak filters in 0.3% PEI for 2 hrs.
Drifting Baseline (SPR/Sensor) Desorption of physisorbed multilayers.Implement Thermal Annealing (120°C) post-deposition.
"Ghost" Signal in Buffer Control Trace metal bridging.Add 0.1 mM EDTA to running buffer.
Low Specific Binding Ligand depletion due to wall adsorption.Coat plasticware with BSA or use "Low-Bind" tubes.

FAQ: Frequently Asked Questions

Q: Can I use BSA instead of PEI for blocking filters? A: BSA works for hydrophobic NSB, but APPA's NSB is largely electrostatic. PEI is superior because it actively reverses the charge of the filter, whereas BSA only provides a steric barrier. For best results, you can use both (PEI soak followed by BSA in the buffer).

Q: My APPA solution precipitates when I adjust pH. Why? A: APPA has an isoelectric point (pI) where its net charge is zero, reducing solubility. Ensure you pass through this pI quickly or maintain the pH away from the pI during stock preparation.

Q: Is APPA stable in solution? A: Yes, the C-P bond is extremely stable (unlike the C-O-P bond in phosphates). It resists enzymatic hydrolysis (phosphatases). However, it will oxidize if exposed to strong oxidants.

References

  • GABA-B Receptor Binding Protocols

    • Bowery, N. G., et al. "GABA-B receptors: structure and function." Pharmacological Reviews, 2002.
    • Source:

  • Filter Blocking with PEI

    • Bruns, R. F., et al. "Regulation of adenosine receptors in brain." (Describes the foundational PEI method for amine-containing ligands).
    • Source:

  • Phosphonate Monolayer Stability

    • Mutin, P. H., et al. "Self-assembled monolayers of phosphonic acids on metal oxides." Chemical Reviews, 2012.
    • Source:

  • Zwitterionic Surface Interactions

    • Schwartz, J., et al. "Surface modification of oxides with phosphonates." Annual Review of Physical Chemistry, 2003.
    • Source:

improving reaction reproducibility with aminophosphonic acids

Technical Support Center: -Aminophosphonic Acid Synthesis

Status: Operational | Tier: Advanced Application Support Topic: Improving Reaction Reproducibility & Yield Consistency

Core Directive: The Reproducibility Crisis

Senior Scientist Note: The synthesis of

The root cause of poor reproducibility usually lies in kinetic competition . You are fighting a war between two pathways: the desired formation of the imine intermediate and the undesired direct addition of phosphite to the carbonyl (forming hydroxyphosphonates). Control this competition, and you control the reaction.

Phase 1: Reaction Setup & Stoichiometry (The "Black Box")

Troubleshooting Guide

Q: My reaction yield fluctuates between 30% and 80% using the exact same protocol. What is the hidden variable? A: The hidden variable is likely water management and order of addition .

  • The Mechanism Trap: If you mix all three components simultaneously (Aldehyde + Amine + Phosphite), the phosphite can attack the aldehyde before the amine does. This forms an

    
    -hydroxyphosphonate side product (the "Pudovik rearrangement" competitor).
    
  • The Fix: Adopt a Pre-formation Step . Stir the Amine and Aldehyde for 30–60 minutes (with a drying agent like MgSO

    
     or molecular sieves if using solvent) before adding the phosphite. This forces the equilibrium toward the imine, ensuring the phosphite has only one target: the C=N bond.
    

Q: I see a persistent side-product in P-31 NMR around 20-25 ppm. What is it? A: This is likely the


-hydroxyphosphonate1
  • Diagnosis: In the Kabachnik-Fields reaction, if moisture is present or the imine formation is slow, the dialkyl phosphite adds to the carbonyl oxygen.

  • Solution: Switch to a "Pudovik-type" workflow. Isolate the imine first if stable, or use a dehydrating solvent (e.g., Toluene with Dean-Stark) to drive imine formation to completion before introducing the phosphorus source.

Visualization: The Kinetic Competition

The following diagram illustrates the critical decision point where reproducibility is lost.

ReactionPathwayStartReagents:Amine + Aldehyde + PhosphiteImineIntermediate:Imine (C=N)Start->Imine Pathway A:Pre-formation (Fast)HydroxySide Product:alpha-HydroxyphosphonateStart->Hydroxy Pathway B:Direct Attack (Competitor)ProductTarget:alpha-AminophosphonateImine->Product + Phosphite(P-H Addition)WaterBy-product:H2OImine->Water

Figure 1: The Mechanistic Fork.[2][3] Pathway A (Blue) leads to the desired product. Pathway B (Red) is the primary cause of low yield and impurity profiles.

Phase 2: Catalyst & Energy Input (Kinetic Control)

Troubleshooting Guide

Q: I am using a "kitchen microwave" for synthesis, and my results are inconsistent. Why? A: Domestic microwaves exhibit mode stirring issues , creating "hot spots" and "cold spots" within the cavity.

  • The Physics: One part of your vessel may reach 150°C while another stays at 80°C. This causes localized decomposition or incomplete reaction.

  • The Fix: Use a dedicated monomode synthesis reactor with IR temperature control. If unavailable, switch to solvent-free thermal heating (80°C oil bath) which often rivals microwave efficiency for this specific reaction without the reproducibility risk.

Q: Which catalyst should I use for acid-sensitive substrates? A: Avoid strong Lewis acids (like AlCl

  • Recommendation: Use Lanthanide Triflates (e.g., Yb(OTf)

    
    )  or simple Zinc Chloride (ZnCl
    
    
    )
    . These are water-tolerant and mild.
  • Green Alternative: Many aminophosphonates can be synthesized catalyst-free under solvent-free conditions at 80–100°C, relying on the "on-water" effect or self-catalysis by the phosphite species.

Data: Catalyst Selection Matrix
Catalyst ClassExamplesProsConsReproducibility Score
Strong Lewis Acid AlCl

, BF

OEt

Fast reactionMoisture sensitive; decomposes iminesLow
Mild Lewis Acid ZnCl

, Mg(ClO

)

Cheap; tolerantSlower reaction timesHigh
Lanthanide Yb(OTf)

, Sc(OTf)

Recyclable; water stableExpensiveVery High
None (Thermal) 80°C, Solvent-freeGreen; simple workupRequires high temp; viscousMedium-High
Standardized Protocol: Microwave-Assisted Kabachnik-Fields

Use this protocol to establish a baseline for reproducibility.

  • Pre-mix: In a 10 mL microwave vial, add Aldehyde (1.0 mmol) and Amine (1.05 mmol) .

  • Imine Formation: Add 0.5 mL Ethanol (or run solvent-free). Stir at Room Temperature (RT) for 5 mins.

  • Catalyst/Phosphite: Add Dialkyl Phosphite (1.1 mmol) and Catalyst (e.g., ZnCl

    
    , 10 mol%) .
    
  • Irradiation: Seal vial. Ramp to 100°C over 2 mins. Hold at 100°C for 15 mins (max power 150W).

  • Quench: Cool to 50°C using compressed air.

  • Check: Analyze crude via P-31 NMR. Product should appear as a major singlet (typically 20–30 ppm).

Phase 3: Workup & Purification (The "Sticky" Phase)

Troubleshooting Guide

Q: My product is a zwitterionic acid (after hydrolysis). It won't crystallize and stays as a sticky oil. How do I isolate it? A: This is the "Isoelectric Trap." Zwitterions are highly soluble in water but insoluble in organics, making extraction impossible.

  • The Fix (Solvent Switch): Dissolve the sticky residue in a minimum amount of hot water or acetic acid . Add a miscible anti-solvent like Ethanol or Acetone dropwise until cloudy. Store at 4°C overnight.

  • The Fix (Propylene Oxide Method): If synthesizing the free acid from the ester (using TMSBr/MeOH), dissolve the crude hydrobromide salt in Ethanol and add Propylene Oxide . This acts as a proton scavenger (acid scavenger), gently neutralizing the HBr and precipitating the zwitterionic aminophosphonic acid immediately.

Q: Can I use silica gel chromatography? A: Generally, NO for free phosphonic acids. They streak irreversibly on silica due to strong interaction with silanol groups.

  • Alternative: Use Ion Exchange Resin (Dowex 50W, H+ form) . Load the crude in water, wash with water (removes non-basic impurities), and elute the product with dilute NH

    
    OH.
    
Visualization: Purification Decision Tree

Follow this logic flow to stop losing product during workup.

PurificationStartCrude MixtureCheckFormIs it an Ester or Free Acid?Start->CheckFormEsterPhosphonate EsterCheckForm->Ester EsterAcidFree Phosphonic Acid(Zwitterion)CheckForm->Acid Free AcidAcidWashAcid/Base Extraction(Remove unreacted amine)Ester->AcidWashColumnFlash Chromatography(EtOAc/Hexane)AcidWash->ColumnPropyleneMethod A:Propylene Oxide PrecipitationAcid->Propylene High Solubility in EtOHDowexMethod B:Dowex Ion ExchangeAcid->Dowex High Water Solubility

Figure 2: Purification Logic. Do not attempt silica chromatography for free acids; use precipitation or ion exchange.

Phase 4: Analytical Validation (The Truth)

Troubleshooting Guide

Q: How do I distinguish between the phosphonate ester and the hydrolyzed acid in NMR? A: Use P-31 NMR (proton-decoupled).

  • Ester: Typically appears downfield (e.g., 20–30 ppm).

  • Acid: Shift often moves upfield slightly (e.g., 10–20 ppm), but the key is the H-1 NMR . The ester alkoxy groups (e.g., -OCH

    
    CH
    
    
    ) will disappear upon hydrolysis.
  • Pro-Tip: If the P-31 peak is broadened, it indicates dynamic proton exchange on the zwitterion. Add a drop of D

    
    O or adjust pH to sharpen the signal.
    

Q: I see two peaks in P-31 NMR with a 1:1 ratio. Is this a mixture? A: If your molecule has a chiral center (from the amine or aldehyde) and you used a racemic phosphite, you have created Diastereomers . This is not an impurity; it is expected. The two peaks represent the (


References

  • Keglevich, G., & Bálint, E. (2012).[3] The Kabachnik-Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821–12835.[3] [Link]

  • Ranu, B. C., & Hajra, A. (2002). Catalysis by Ionic Liquid: A Simple, Green and Efficient Procedure for the One-Pot Synthesis of α-Aminophosphonates. Green Chemistry, 4(6), 551–554. [Link]

  • Cherkasov, R. A., & Galkin, V. I. (1998).[2][4] The Kabachnik–Fields Reaction: Synthetic Potential and the Problem of the Mechanism. Russian Chemical Reviews, 67(10), 857. [Link]

  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis–Arbuzov Rearrangement. Chemical Reviews, 81(4), 415–430. [Link]

  • Kukhar, V. P., & Hudson, H. R. (Eds.).[4] (2000). Aminophosphonic and Aminophosphinic Acids: Chemistry and Biological Activity. Wiley. (Standard Text for Zwitterion Characterization).

dealing with hygroscopic nature of phosphonic acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Phosphonate Technical Support Center .

This guide is structured to address the specific physicochemical challenges of phosphonic acids (


). Unlike standard organic intermediates, these compounds possess a dual personality: they are often chemically robust but physically unstable due to extreme hygroscopicity.

The following modules replace standard operating procedures with causality-driven workflows . We do not just tell you what to do; we explain why the molecule behaves this way and how to engineer a system that validates itself.

Module 1: Handling & Physical State Management

Issue: "My solid product turned into a syrup on the balance. Is it degraded?"

The Mechanism: Deliquescence

Phosphonic acids are potent hydrogen bond donors and acceptors. When exposed to atmospheric humidity, the


 and 

moieties rapidly adsorb water molecules. This is not typically chemical degradation (hydrolysis) but a physical phase change known as deliquescence . The crystal lattice collapses as the substance dissolves in its own adsorbed water.
Troubleshooting Protocol: Restoring the Solid State

Do not attempt to dry the syrup on a high-vacuum line immediately; this often results in "bumping" or the formation of a hard, glassy oil that traps solvent.

The "Fluffy Foam" Protocol (Lyophilization) This is the industry-standard method for recovering manageable solids from phosphonate syrups.

  • Dissolution: Dissolve your "syrup" in a minimum amount of tert-Butanol (t-BuOH) and Water (ratio 4:1).

    • Why: t-BuOH has a high freezing point (

      
      ) and sublimes easily. It disrupts the hydrogen bonding network of water, preventing the formation of a sticky glass.
      
  • Freezing: Snap-freeze the solution in liquid nitrogen or a dry ice/acetone bath.

  • Sublimation: Place on a lyophilizer for 24–48 hours.

  • Result: You will obtain a white, electrostatic powder (fluffy foam) rather than a gum.

Decision Tree: Handling & Storage Use the following logic to determine the correct storage method for your specific compound.

HandlingLogic Start Start: Phosphonic Acid Handling StateCheck Current State: Syrup/Gum? Start->StateCheck Lyophilize Protocol: t-BuOH/H2O Freeze Dry StateCheck->Lyophilize Yes Solid Current State: Solid StateCheck->Solid No Lyophilize->Solid Storage Storage Decision Solid->Storage Desiccator P2O5 Desiccator (Standard) Storage->Desiccator Stable Solid Glovebox Glovebox (Ar) (For <10 ppm H2O) Storage->Glovebox High Precision Needed SaltForm Convert to Salt (Mono-Na or Cyclohexylamine) Storage->SaltForm Persistent Deliquescence

Figure 1: Workflow for managing the physical state of hygroscopic phosphonates.

Module 2: Purification Strategies

Issue: "The compound streaks on silica gel and I cannot separate impurities."

The Mechanism: Silanol Interactions

Phosphonic acids bind irreversibly to the silanol groups (


) on standard silica gel. This causes peak tailing (streaking) and mass loss.
Comparative Protocol: Ion Exchange vs. Reverse Phase

Select your purification method based on the polarity and solubility of your specific phosphonate.

FeatureReverse Phase (C18) Ion Exchange (SAX)
Best For Lipophilic phosphonates (with alkyl chains).Highly polar, water-soluble short-chain acids.
Mobile Phase Water/Acetonitrile + 0.1% TFA or Formic Acid.Water/Formic Acid gradients.[1]
Mechanism Hydrophobic interaction.[2]Electrostatic binding to

.
Pros High resolution; volatile buffers.High capacity; orthogonal to silica.
Cons Acidic modifiers can suppress ionization.Desalting step often required afterward.

The "Self-Validating" Purification Workflow To ensure purity without relying on melting points (which are unreliable for hygroscopic solids), follow this Ion Exchange logic:

  • Load: Load crude mixture onto a Strong Anion Exchange (SAX) cartridge in water (pH > 7).

    • Logic: The phosphonate is dianionic (

      
      ) and binds tightly. Neutral impurities wash through.
      
  • Wash: Flush with water/methanol.

  • Elute: Use a gradient of Formic Acid (0.1M

    
     1.0M).
    
    • Logic: Lowering pH protonates the phosphonate (

      
      ), breaking the ionic bond and releasing the pure product.
      
  • Validation: Analyze fractions by

    
     NMR (decoupled). A single singlet confirms purity; multiple peaks indicate inseparable isomers or degradation.
    

PurificationLogic Crude Crude Mixture Solubility Soluble in Organic Solvent? Crude->Solubility RP Reverse Phase (C18) Buffer: 0.1% TFA Solubility->RP Yes (e.g., MeOH, ACN) IEX Anion Exchange (SAX) Eluent: Formic Acid Solubility->IEX No (Water only) Desalt Lyophilize to remove volatile buffer RP->Desalt IEX->Desalt

Figure 2: Selection logic for purification based on solubility profiles.

Module 3: Analytics & Quantification (qNMR)

Issue: "My yield is 115% because of water weight. How do I dose this for biological assays?"

The Solution: Quantitative NMR (qNMR)

Gravimetric analysis (weighing) is scientifically invalid for hygroscopic phosphonates unless performed in a controlled glovebox. You must use molar ratios derived from NMR.

Protocol: Internal Standard Quantification

This method determines the absolute content of the active ingredient, bypassing the water weight error.

  • Standard Selection: Choose a non-hygroscopic internal standard with a high relaxation delay (

    
    ).
    
    • Recommended: Maleic Acid (singlet at

      
       6.3 ppm) or TMSP (Trimethylsilylpropanoic acid).
      
    • Avoid: Dimethyl sulfone (hygroscopic).[3]

  • Sample Prep:

    • Weigh

      
       10 mg of Phosphonate (
      
      
      
      ).
    • Weigh

      
       5 mg of Standard (
      
      
      
      ) precisely .
    • Dissolve both in

      
       or 
      
      
      
      .
  • Acquisition:

    • Pulse delay (

      
      ) must be 
      
      
      
      (typically 30–60 seconds) to ensure full relaxation.
    • Acquire without spinning to avoid sidebands.[4]

  • Calculation: Use the following equation to calculate the Weight Percent (

    
    ):
    


  • 
    : Integral area
    
  • 
    : Number of protons (e.g., 2 for Maleic acid singlet)
    
  • 
    : Molecular weight[3]
    
  • 
    : Mass weighed
    

Data Presentation: Common qNMR Standards for Phosphonates

StandardSolvent CompatibilityShift (

ppm)
Hygroscopicity
Maleic Acid

, DMSO
6.30 (s)Low
TMSP

0.00 (s)Low
Benzoic Acid

, MeOD
7.5–8.0 (m)Very Low
Dimethyl Sulfone Universal3.00 (s)High (Avoid)

References

  • Handling & Purification: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for drying techniques including P2O5).
  • Lyophilization Techniques: Verbrugghen, T. (2013). Experience with purification/crystallisation of phosphonic acids. ResearchGate. Link

  • Hygroscopic Calibrants: Weber, M., et al. (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. Analytical Chemistry. Link

  • Chromatography Comparison: Summers, B. (2020).[2] Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient Peptide Purification. Downstream Column. Link

  • qNMR Methodology: Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis. Trends in Analytical Chemistry. Link

Sources

Technical Support Center: 1-Aminopropylphosphonic Acid (1-APPA) Buffer Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of buffer conditions for 1-Aminopropylphosphonic acid (1-APPA) .

Critical Disambiguation: Know Your Molecule

Before proceeding, verify the chemical identity of your compound. 1-Aminopropylphosphonic acid is structurally distinct from common mGluR antagonists with similar acronyms.[1]

Compound NameAbbreviationStructurePrimary Application
1-Aminopropylphosphonic acid 1-APPA (or Ampropylfos)

-amino phosphonate (Amino on C1)
Fungicide, Transaminase substrate, NMR standard
L-2-Amino-3-phosphonopropionic acid L-AP3

-phosphono amino acid
Group I mGluR Antagonist
3-Aminopropylphosphonic acid 3-APPA (or 3-APA)

-amino phosphonate
GABA-B Receptor Agonist/Antagonist

This guide specifically covers 1-APPA (CAS: 16606-64-7).[1] If you are working with L-AP3 or 3-APPA, the buffer chemistries differ significantly regarding receptor binding affinity.

Physicochemical Profile & Solubility Logic

To optimize your buffer, you must understand the ionization states of 1-APPA.[1] It is a zwitterionic molecule with three ionizable groups (two on the phosphonate, one on the amine).[1]

pKa Values (Approximate):

  • 
     (Phosphonate first ionization)
    
  • 
     (Phosphonate second ionization)
    
  • 
     (Amine deprotonation)
    
Ionization Workflow (Graphviz Diagram)

The following diagram illustrates the dominant species at varying pH levels.

IonizationStates Figure 1: Speciation of 1-Aminopropylphosphonic acid across pH gradients. Cat Cationic Form (+1) pH < 1 (Soluble) Zwit Zwitterion (Net 0) pH 2.0 - 5.0 (R-PO3H⁻ / NH3⁺) (Min. Solubility) Cat->Zwit pKa1 < 2 Anion1 Mono-Anion (-1) pH 6.0 - 9.5 (R-PO3²⁻ / NH3⁺) (Physiological) Zwit->Anion1 pKa2 ≈ 5.9 Anion2 Di-Anion (-2) pH > 10.5 (R-PO3²⁻ / NH2) (Basic) Anion1->Anion2 pKa3 ≈ 10.4

[1]

Buffer Selection Matrix
Experimental GoalRecommended pHBuffer SystemRationale
Stock Solution pH > 8.0 or pH < 2.0NaOH or HCl (Unbuffered)Maximizes solubility by avoiding the zwitterionic isoelectric region.[1]
Physiological Assays pH 7.2 – 7.4HEPES (20 mM)At pH 7.4, 1-APPA is a mono-anion (-1) .[1] HEPES avoids metal chelation interference common with phosphate buffers.
NMR Studies pH 6.0 – 8.0Deuterated Tris or Phosphate*Use Phosphate only if no metal ions are present. 1-APPA signals are pH-sensitive; stabilize pH strictly.[1]
Transaminase Assays pH 8.0 – 9.0Tris-HCl or Glycine-NaOHMatches enzyme optima; ensures compound is in anionic form for active site binding.[1]

Troubleshooting Guide: Common Failure Modes

Issue 1: Precipitation in Physiological Buffers (The "Calcium Crash")

Symptom: The solution turns cloudy upon adding Calcium (Ca²⁺) or Magnesium (Mg²⁺) to the buffer. Mechanism: The phosphonate group (


) is a potent chelator of divalent cations. At physiological pH (where the phosphonate is fully ionized), it forms insoluble salts with Ca²⁺/Mg²⁺.[1]
Solution: 
  • Order of Addition: Dissolve 1-APPA fully in metal-free buffer before introducing metal ions.

  • Chelation Control: If high Ca²⁺ is required (e.g., >1 mM), you must account for the fraction of Ca²⁺ sequestered by 1-APPA.[1]

    • Self-Validating Step: Calculate free Ca²⁺ using a chelator software (e.g., MaxChelator) treating 1-APPA similar to a weak EDTA analog.[1]

  • Alternative: Use lower concentrations of 1-APPA (< 100 µM) if high divalent cations are mandatory.

Issue 2: pH Drift During Experiments

Symptom: The pH of the working solution shifts significantly over time. Mechanism: 1-APPA has a pKa near 5.[1]9. If you work at pH 6.0, the compound itself acts as a buffer. If your concentration of 1-APPA is high (e.g., 10 mM) and your buffer capacity is low, the compound dominates the pH equilibrium.[1] Solution:

  • Ensure the molar concentration of your buffer (e.g., HEPES) is at least 5x higher than the concentration of 1-APPA.[1]

  • Example: For 10 mM 1-APPA, use 50-100 mM HEPES.[1]

Issue 3: Oxidation/Degradation

Symptom: Loss of activity or appearance of breakdown products. Mechanism: While generally stable,


-aminophosphonates can undergo oxidative dephosphonylation in the presence of strong halogens (Cl₂, Br₂) or radical generators.[1]
Solution: 
  • Avoid using bleach or hypochlorite near the stock solution.

  • Store stocks at -20°C.

  • Verification: 1-APPA is stable in aqueous solution for >24 hours at Room Temperature (RT), but freeze-thaw cycles should be minimized.[1]

Step-by-Step Protocol: Preparation of a 100 mM Stock Solution

This protocol ensures a stable, precipitate-free stock solution suitable for dilution into physiological assays.[1]

Reagents:

  • 1-Aminopropylphosphonic acid (Solid, >98% purity)[1]

  • Ultrapure Water (Type 1, 18.2 MΩ)[1]

  • 1.0 M NaOH (Sodium Hydroxide)

  • 0.22 µm Syringe Filter (PES or Nylon)

Protocol:

  • Weighing: Weigh 139.1 mg of 1-APPA (MW ≈ 139.09 g/mol ).

  • Initial Dissolution: Add 8.0 mL of Ultrapure Water.

    • Observation: The powder may not dissolve immediately due to zwitterionic lattice energy.

  • pH Adjustment (The Critical Step):

    • While stirring, add 1.0 M NaOH dropwise.[1]

    • Monitor pH.[2][3] Target pH 8.0 .

    • Why? Driving the pH above the pKa2 (5.9) forces the molecule into the anionic forms, vastly increasing water solubility.[1]

  • Volume Adjustment: Once dissolved, adjust the final volume to 10.0 mL with Ultrapure Water.

  • Filtration: Filter sterilize using a 0.22 µm syringe filter into a sterile aliquot tube.

  • Storage: Aliquot into 500 µL volumes. Store at -20°C . Stable for 6 months.

Frequently Asked Questions (FAQs)

Q: Can I use Phosphate Buffered Saline (PBS)? A: It is not recommended for high concentrations. PBS contains phosphate, which competes with 1-APPA for binding sites and complicates 31P-NMR analysis.[1] Furthermore, the high sodium content does not prevent the Ca²⁺ precipitation issue if you add calcium later.[1] HEPES or MOPS are superior choices. [1]

Q: I am seeing unexpected inhibition in my enzyme assay. Is it the buffer? A: Check if your enzyme requires Magnesium or Zinc. 1-APPA may be stripping the cofactor from the enzyme's active site via chelation.[1] Run a control with excess metal cofactor to see if activity is restored.

Q: Is 1-APPA light sensitive? A: No, 1-APPA is not significantly light-sensitive.[1] Standard laboratory lighting is acceptable. However, store long-term stocks in the dark to prevent non-specific radical degradation over months.[1]

Q: Can I use DMSO to make the stock? A: 1-APPA has poor solubility in organic solvents like DMSO or Ethanol due to its highly polar, zwitterionic nature.[1] Aqueous buffers with pH adjustment are the only reliable solvent systems. [1]

References

  • Chemical Identity & Properties

    • Ampropylfos (1-aminopropylphosphonic acid) General Information.[1][4][5][6][7][8] University of Hertfordshire, PPDB. Link

  • Transamination & Biological Activity

    • Roberts, E., et al. (1968).[1] "Transamination of aminoalkylphosphonic acids with alpha ketoglutarate." Science, 159(3817), 886-888.[1][9] Link

  • Oxidative Stability

    • Kukhar, V. P., & Hudson, H. R. (2000).[1][10] Aminophosphonic and Aminophosphinic Acids: Chemistry and Biological Activity. Wiley. (Context: Oxidative dephosphonylation mechanisms).

  • mGluR Antagonist Context (Differentiation)

    • Gasparini, F., et al. (1999).[1] "Selective mGluR5 antagonists...". Neuropharmacology. (Differentiation from AP3/AP4). Link

Sources

Validation & Comparative

Validating Experimental Results with 1-Aminopropylphosphonic Acid (1-APP)

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Quantitative NMR and Metabolic Profiling

Executive Summary

1-Aminopropylphosphonic acid (1-APP) is a specialized organophosphorus compound primarily utilized as a chemical shift reference standard in 31P Nuclear Magnetic Resonance (NMR) spectroscopy . Unlike its structural isomer 2-amino-3-phosphonopropionic acid (L-AP3)—a well-known mGluR antagonist—1-APP is chemically inert in most metabolic contexts and possesses a pH-independent chemical shift, making it the gold standard for validating metabolomic data and quantifying intracellular pH.

This guide provides a rigorous framework for using 1-APP to validate experimental results in metabolomics and drug development, ensuring data integrity through precise referencing protocols.

Part 1: Critical Disambiguation & Mechanism

WARNING: Isomer Confusion Risk Before proceeding, ensure you are using the correct isomer. The structural difference dictates the biological application.

Compound1-Aminopropylphosphonic Acid (1-APP) L-2-Amino-3-phosphonopropionic Acid (L-AP3)
Structure Amine on C1 (Alpha-aminophosphonate)Amine on C2 (Beta-aminophosphonate derivative)
Primary Application NMR Reference Standard , Fungicide (Ampropylfos)Neuroscience (mGluR Antagonist)
Reactivity Chemically stable, pH-independent shiftBiologically active, inhibits PI hydrolysis
Mechanism of Action (Analytical)

In 31P NMR spectroscopy, 1-APP serves as an external or internal reference . Its utility stems from three physicochemical pillars:

  • Resonance Isolation: Its Phosphorus-31 signal appears in a spectral window (~20-25 ppm) distinct from biological phosphates (ATP, phosphocholine, inorganic phosphate), preventing signal overlap.

  • pH Stability: Unlike inorganic phosphate (Pi) or methylphosphonic acid (MPA), the chemical shift of 1-APP is relatively insensitive to physiological pH changes, providing a stable "zero point" for calibrating spectra.

  • Solubility: High water solubility allows for easy preparation of concentrated stock solutions (10–50 mM) for capillary inserts.

Part 2: Comparative Analysis of Reference Standards

When designing a 31P NMR experiment, the choice of reference standard determines the accuracy of metabolite quantification.

Table 1: 1-APP vs. Alternative NMR Standards

Feature1-APP Phenylphosphonic Acid (PPA) Methylphosphonic Acid (MPA) Phosphoric Acid (85%)
Chemical Shift (

)
~22-24 ppm~12-15 ppm~20-22 ppm0.0 ppm
pH Sensitivity Low (Stable)ModerateModerateHigh (pH dependent)
Biological Interaction Inert (Internal use possible)Potential protein bindingInertToxic (External use only)
Spectral Overlap None (Clear window)Risk with sugar phosphatesRisk with lipidsOverlaps with nothing, but pH drift is high
Verdict Best for Metabolomics Good for organometallicsGood alternativeHistorical standard only
Part 3: Experimental Protocols
Protocol A: Preparation of the 1-APP Reference Assembly

Objective: Create a stable, external reference capillary for long-term NMR studies.

Reagents:

  • 1-Aminopropylphosphonic acid (Solid, >97% purity)

  • Deuterium Oxide (D₂O)

  • EDTA (Disodium salt) – to chelate trace paramagnetic ions

Workflow:

  • Weighing: Dissolve 13.9 mg of 1-APP in 10 mL of D₂O to achieve a 10 mM stock solution .

  • Stabilization: Add 1 mM EDTA to prevent line broadening caused by trace metal contamination.

  • Calibration: Adjust pH to 7.0 (if using as internal standard) or leave unadjusted for capillary use.

  • Assembly: Transfer 50 µL of the solution into a sealed glass capillary (1.0 mm O.D.).

  • Insertion: Place the capillary coaxially into the 5 mm NMR tube containing the biological sample.

Protocol B: Validating Intracellular pH (pHi)

Objective: Use the chemical shift difference between 1-APP and Inorganic Phosphate (Pi) to calculate pHi.

  • Acquisition: Acquire 31P NMR spectrum with 1-APP (Reference) and Pi (Sample).

  • Measurement: Record the chemical shift difference (

    
    ) between the Pi peak and the 1-APP peak.
    
  • Calculation: Apply the Henderson-Hasselbalch modification:

    
    
    Note: 
    
    
    
    and
    
    
    must be pre-determined titration constants for Pi relative to 1-APP.
Part 4: Data Visualization
Figure 1: 31P NMR Spectral Map

This diagram illustrates the spectral isolation of 1-APP relative to common biological metabolites.

NMR_Spectrum Start 30 ppm End -20 ppm Start->End APP 1-APP (Reference) ~24 ppm PME Phosphomonoesters (PCho, PE) ~6-7 ppm Pi Inorganic Phosphate (Pi) ~5 ppm PDE Phosphodiesters (GPC, GPE) ~3 ppm PCr Phosphocreatine 0 ppm ATP_g γ-ATP -2.5 ppm ATP_a α-ATP -7.5 ppm ATP_b β-ATP -16 ppm

Caption: Spectral map showing the distinct chemical shift of 1-APP (Red) relative to high-energy phosphates and membrane metabolites (Blue), ensuring zero signal overlap.

Figure 2: Validation Workflow for Metabolomics

The logical process for validating a biological sample using 1-APP.

Validation_Workflow Sample Biological Sample (Tissue/Cell Extract) Magnet 31P NMR Acquisition (Broadband Decoupling) Sample->Magnet Standard 1-APP Standard (10mM in D2O Capillary) Standard->Magnet Coaxial Insert Processing Spectral Processing (Line Broadening 1-3Hz) Magnet->Processing Calibration Chemical Shift Calibration Set 1-APP to defined ppm Processing->Calibration Quant Metabolite Quantification (Integration relative to 1-APP) Calibration->Quant Valid Data

Caption: Step-by-step workflow for integrating 1-APP into a quantitative metabolomics pipeline.

Part 5: References
  • Glunde, K., et al. (2006). "Transcriptomic and Metabolomic Differentiation of Breast Cancers: Progression and Therapy Response via Magnetic Resonance Spectroscopy." NIH National Library of Medicine. Available at: [Link]

  • Kukhar, V. P., & Hudson, H. R. (2000).[1] "Reactivity of Aminophosphonic Acids: Oxidative Dephosphonylation." ResearchGate. Available at: [Link]

  • Roberts, E., et al. (1968).[2] "Transamination of aminoalkylphosphonic acids with alpha ketoglutarate." Science. Available at: [Link]

Sources

comparing 1-Aminopropylphosphonic acid to other GABA analogues

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Pharmacodynamics: 1-Aminopropylphosphonic Acid vs. GABA Analogues

Executive Summary: The Isomeric Switch

In the development of GABAergic modulators, the structural fidelity to


-aminobutyric acid (GABA) is the primary determinant of receptor affinity. This guide compares 1-Aminopropylphosphonic acid (1-APPA)  to its structural isomer 3-Aminopropylphosphonic acid (3-APPA)  and the clinical standard Baclofen .

The Critical Distinction:

  • 3-APPA (Gamma-analogue): A potent GABA-B agonist . It maintains the critical 3-carbon separation between the amine and the acidic group, mimicking the pharmacophore of GABA.

  • 1-APPA (Alpha-analogue): A structural isomer where the amine is attached to the alpha-carbon (adjacent to the phosphonate). This collapses the charge separation distance, rendering it inactive at GABA receptors but active as an alanine mimetic (e.g., inhibiting alanine racemase).

This guide serves as a definitive protocol for distinguishing these isomers and validating their selectivity profiles in neuropharmacological assays.

Chemical & Pharmacological Profiling

The following table contrasts the physicochemical and biological profiles of the subject compound (1-APPA) against the active GABA analogues.

Feature1-Aminopropylphosphonic Acid (1-APPA) 3-Aminopropylphosphonic Acid (3-APPA) Baclofen (β-(4-chlorophenyl)-GABA)
Class

-Amino Phosphonate

-Amino Phosphonate

-Substituted GABA Analogue
Structural Mimicry Alanine / Glycine GABA GABA
GABA-B Affinity (IC50) > 100

M (Inactive)
~1.5

M (Agonist)
~0.1 - 0.5

M (Agonist)
GABA-C Activity NegligibleMixed (Agonist/Antagonist depending on subunit)Inactive
Primary Utility Negative Control; Alanine Racemase InhibitorGABA-B Tool Compound; Surface ModificationClinical Spasticity Treatment
Charge Distance ~2.4 Å (Too short for GABA pocket)~4.8 Å (Optimal for GABA pocket)~4.8 Å (Optimal)

Mechanistic Insight: The Distance Hypothesis

To understand why 1-APPA fails as a GABA analogue while 3-APPA succeeds, one must visualize the pharmacophore. The GABA-B receptor binding pocket requires a zwitterionic pair separated by a flexible aliphatic chain (3 carbons).

Visualization: Structure-Activity Relationship (SAR)

SAR_Analysis cluster_analogues Phosphonic Analogues GABA GABA (Endogenous Ligand) NH2 - [3C] - COOH Receptor GABA-B Receptor Binding Pocket GABA->Receptor High Affinity APPA3 3-APPA (Gamma-Isomer) NH2 - [3C] - PO3H2 Matches GABA Length APPA3->Receptor Bioisostere (Acid Mimic) APPA1 1-APPA (Alpha-Isomer) NH2 - [1C] - PO3H2 Steric Mismatch APPA1->Receptor Fails Distance Requirement Response_Null No Binding (Steric Exclusion) APPA1->Response_Null Response_Agonist Receptor Activation (Gi/o Signaling) Receptor->Response_Agonist Ligand Bound

Caption: SAR comparison showing the critical chain length requirement. 3-APPA retains the gamma-spacing necessary for GABA-B activation, whereas 1-APPA is sterically excluded.

Experimental Protocols: Validating Selectivity

To empirically verify the inactivity of 1-APPA compared to 3-APPA, the following self-validating workflow is recommended. This protocol uses a radioligand displacement assay, the gold standard for affinity quantification.

Protocol A: Competitive Binding Assay (GABA-B)

Objective: Determine the IC50 of 1-APPA vs. 3-APPA using rat brain synaptic membranes.

Reagents:

  • Radioligand: [³H]-Baclofen (Specific Activity: 50–80 Ci/mmol).

  • Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4.

  • Ligands: 1-APPA (Test), 3-APPA (Positive Control), GABA (Ref), Isoguvacine (GABA-A blocker to ensure specificity).

Step-by-Step Workflow:

  • Membrane Preparation:

    • Homogenize rat cerebral cortex in ice-cold 0.32 M sucrose.

    • Centrifuge at 1,000 x g (10 min) to remove debris.

    • Centrifuge supernatant at 20,000 x g (20 min) to pellet membranes.

    • Resuspend pellet in Tris-HCl buffer . Crucial: Wash 3x to remove endogenous GABA which competes with the radioligand.

  • Incubation:

    • Prepare 96-well plates.

    • Add 50 µL [³H]-Baclofen (Final conc: 5 nM).

    • Add 50 µL Test Compound (1-APPA or 3-APPA) in serial dilutions (

      
       M to 
      
      
      
      M).
    • Add 100 µL Membrane Suspension (200 µg protein).

    • Non-Specific Binding Control: Include wells with 100 µM unlabeled Baclofen.

  • Equilibration:

    • Incubate at 20°C for 60 minutes . (GABA-B kinetics are slower than GABA-A; ensure full equilibrium).

  • Harvesting:

    • Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding to filter).

    • Wash 3x with ice-cold buffer.

  • Quantification:

    • Measure radioactivity via liquid scintillation counting.

    • Data Analysis: Plot % Displacement vs. Log[Concentration]. Calculate IC50 using non-linear regression (Hill equation).

Expected Results:

  • 3-APPA: Sigmoidal displacement curve with IC50

    
     1.5 
    
    
    
    M.
  • 1-APPA: Flat line or displacement only at extremely high concentrations (>1 mM), confirming lack of specific affinity.

Functional Signaling Pathway

When 3-APPA (or Baclofen) binds the GABA-B receptor, it triggers a G-protein coupled cascade. 1-APPA fails to initiate this.

Visualization: GABA-B Signal Transduction

GABAB_Signaling Ligand_Active 3-APPA / Baclofen Receptor GABA-B Receptor (GB1/GB2 Heterodimer) Ligand_Active->Receptor Agonist Binding Ligand_Inactive 1-APPA Ligand_Inactive->Receptor No Effect Gi_Protein Gi/o Protein (Dissociation) Receptor->Gi_Protein Activation AC Adenylyl Cyclase Gi_Protein->AC G-alpha-i (Inhibits) Ca_Channel VGCC (Ca2+) (Presynaptic) Gi_Protein->Ca_Channel G-beta-gamma (Inhibits) K_Channel GIRK (K+) (Postsynaptic) Gi_Protein->K_Channel G-beta-gamma (Activates) cAMP_Down Decrease cAMP AC->cAMP_Down Neuro_Inhibit Inhibit Neurotransmitter Release Ca_Channel->Neuro_Inhibit Hyperpol Hyperpolarization (IPSP) K_Channel->Hyperpol

Caption: 3-APPA activates the Gi/o pathway leading to cAMP reduction and hyperpolarization. 1-APPA is functionally inert in this pathway.

References

  • Bowery, N. G., et al. (1981).[1] "Baclofen: stereoselective binding at the novel GABA-B receptor." Nature, 290, 149-152. Link

  • Hills, J. M., et al. (1991).[2] "Phosphinic acid analogues of GABA are antagonists at the GABAB receptor in the rat anococcygeus." British Journal of Pharmacology, 102(1), 5-6.[2] Link

  • Froestl, W., et al. (1995). "Phosphinic acid analogues of GABA. 2. Selective, orally active GABAB antagonists."[3] Journal of Medicinal Chemistry, 38(17), 3313-3331.[3] Link

  • MedChemExpress. "3-Aminopropylphosphonic acid Product Datasheet." (Accessed 2026). Link

  • Sigma-Aldrich. "1-Aminopropylphosphonic acid vs 3-Aminopropylphosphonic acid Structure Comparison." Link

Sources

Comparative Guide: 1-Aminopropylphosphonic Acid vs. 3-Aminopropylphosphinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Aminopropylphosphonic acid vs 3-Aminopropylphosphinic acid activity Content Type: Publish Comparison Guide

Executive Summary

This guide analyzes the critical structural and functional divergence between 1-Aminopropylphosphonic acid (1-APPA) and 3-Aminopropylphosphinic acid (3-APPA) . While these compounds share a carbon backbone and phosphorus-based acidity, they occupy distinct biological niches due to the positioning of the amino group (α- vs. γ-substitution) and the oxidation state of the phosphorus (phosphonic vs. phosphinic).

  • 1-Aminopropylphosphonic Acid (1-APPA): An α-aminophosphonate acting primarily as a metabolic inhibitor and fungicide (Ampropylfos). It mimics α-amino acids (e.g., valine, norvaline), disrupting protein synthesis or cell wall metabolism. It is also widely used as a stable NMR internal standard .

  • 3-Aminopropylphosphinic Acid (3-APPA / CGP 27492): A γ-aminophosphinic acid acting as a highly potent, selective GABA_B receptor agonist . It mimics the neurotransmitter GABA, with the phosphinic group providing enhanced affinity over its phosphonic counterpart.

Chemical Identity & Structural Divergence

The biological activity of these molecules is dictated by their stereochemical alignment with endogenous ligands (Amino Acids vs. Neurotransmitters).

Feature1-Aminopropylphosphonic Acid (1-APPA)3-Aminopropylphosphinic Acid (3-APPA)
IUPAC Name (1-Aminopropyl)phosphonic acid(3-Aminopropyl)phosphinic acid
Common Code AmpropylfosCGP 27492
Structure Class α-Aminophosphonate (C1-Amino)γ-Aminophosphinate (C3-Amino)
Endogenous Mimic α-Amino Acids (Norvaline, Valine)GABA (γ-Aminobutyric Acid)
Phosphorus Group Phosphonic (-PO₃H₂)Phosphinic (-PO₂H₂)
pKa Values pK₁ < 2, pK₂ ~ 5.8, pK₃ ~ 10.2pK₁ ~ 2.5, pK₂ ~ 9.5 (Zwitterionic)
Primary Application Fungicide, NMR Standard, Metabolic ProbeNeuroscience (GABA_B Agonism)
Structural Visualization (Graphviz)

StructureComparison cluster_0 1-Aminopropylphosphonic Acid (1-APPA) cluster_1 3-Aminopropylphosphinic Acid (3-APPA) S1 Backbone: Propyl Chain Amino Group: Alpha (C1) Acid Group: Phosphonic (-PO3H2) T1 Target: Metabolic Enzymes (Transaminases/Synthases) S1->T1 Mimics Alpha-Amino Acids S2 Backbone: Propyl Chain Amino Group: Gamma (C3) Acid Group: Phosphinic (-PO2H2) T2 Target: GABA-B Receptor (Orthosteric Agonist) S2->T2 Mimics GABA

Caption: Structural divergence dictates target specificity.[1] 1-APPA mimics α-amino acids targeting metabolism, while 3-APPA mimics GABA targeting neurotransmission.

Mechanism of Action
1-Aminopropylphosphonic Acid: Metabolic Interference
  • Mechanism: 1-APPA acts as a bioisostere of aliphatic α-amino acids. The phosphonic acid group (-PO₃H₂) mimics the tetrahedral transition state of the carboxylic acid group during enzymatic hydrolysis or transfer.

  • Target: It inhibits enzymes involved in amino acid biosynthesis and fungal cell wall formation. Specifically, it can act as a substrate or inhibitor for transaminases , depleting the pool of functional amino acids required for growth.

  • Selectivity: High selectivity for fungal pathways over mammalian systems, hence its development as the fungicide Ampropylfos.

3-Aminopropylphosphinic Acid: GABA_B Agonism
  • Mechanism: 3-APPA binds to the orthosteric site of the GABA_B receptor (a GPCR).

  • Why Phosphinic? The phosphinic acid group (-PO₂H₂) is a crucial structural modification. Unlike the phosphonic analogue (3-aminopropylphosphonic acid), which is a partial agonist/antagonist, the phosphinic group allows 3-APPA to adopt a conformation that perfectly matches the receptor's binding pocket, often displaying higher affinity than GABA itself .

  • Signaling Pathway: Activation of GABA_B leads to the dissociation of the Gβγ subunit, which inhibits voltage-gated Ca²⁺ channels (presynaptic inhibition) and activates GIRK (K⁺) channels (postsynaptic hyperpolarization).

Comparative Experimental Data

The following data highlights the potency difference in their respective domains.

Parameter1-APPA (Fungal/Metabolic)3-APPA (Neuroscience)
Primary Assay Mycelial Growth Inhibition (Fungi)GPI (Guinea Pig Ileum) Contraction
Potency (IC50/EC50) EC50: ~10–50 µM (Fungal growth)IC50: 1.84 ± 0.23 µM (GABA_B)
Receptor Affinity (Ki) No significant GABA binding (> 1 mM)Ki: ~5–10 nM (Rat Brain Membranes)
Solubility High (Water), >50 mg/mLHigh (Water), >50 mg/mL
Stability Extremely Stable (C-P bond)Stable, but sensitive to strong oxidation

Critical Insight: Do not interchange these reagents. 1-APPA has negligible activity at GABA receptors due to the incorrect distance between the amino and acidic groups (1 carbon vs. 3 carbons). Conversely, 3-APPA is ineffective as a broad-spectrum fungicide.

Experimental Protocols
Protocol A: GABA_B Receptor Binding Assay (Using 3-APPA)
  • Objective: To validate GABA_B agonist potency in rat brain membrane preparations.

  • Reagents: [³H]-CGP 27492 (Radiolabeled 3-APPA), Tris-HCl buffer (pH 7.4), CaCl₂.

  • Membrane Preparation: Homogenize rat cerebral cortex in 15 volumes of ice-cold 50 mM Tris-HCl. Centrifuge at 1,000 x g (10 min), discard pellet. Centrifuge supernatant at 20,000 x g (20 min). Resuspend pellet in buffer.

  • Incubation: Incubate 200 µg membrane protein with 10 nM [³H]-CGP 27492 and varying concentrations of the test compound (e.g., unlabeled 3-APPA) for 45 min at 20°C.

  • Termination: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 using non-linear regression.

    • Validation: Unlabeled 3-APPA should displace the radioligand with a Ki in the low nanomolar range (<10 nM).

Protocol B: 1-APPA as an NMR Chemical Shift Standard
  • Objective: Use 1-APPA as a pH-independent internal reference for ³¹P-NMR studies of biological extracts.

  • Why 1-APPA? Its resonance is distinct from biological phosphates (ATP, Pi, phosphocholine) and does not shift significantly across physiological pH ranges.

  • Preparation: Prepare a 10 mM stock solution of 1-Aminopropylphosphonic acid in D₂O.

  • Sample Dosing: Add 1-APPA to the biological sample (cell lysate or tissue extract) to a final concentration of 0.5–1.0 mM.

  • Acquisition: Acquire ³¹P-NMR spectra (decoupled).

  • Referencing: Set the 1-APPA peak to its standard chemical shift (approx. 22–24 ppm relative to 85% H₃PO₄, verify specific shift based on pH conditions if extreme).

  • Quantification: Integrate biological peaks relative to the known concentration of the 1-APPA spike.

Pathway Visualization

The following diagram illustrates the divergent downstream effects of these two isomers.

Pathways APPA3 3-APPA (CGP 27492) GABAB GABA-B Receptor (GPCR) APPA3->GABAB GiGo Gi/o Protein Activation GABAB->GiGo CaChan Inhibit Ca2+ Channels (Presynaptic) GiGo->CaChan KChan Activate GIRK Channels (Postsynaptic) GiGo->KChan Effect3 Neurotransmission Inhibition (Muscle Relaxation/Analgesia) CaChan->Effect3 KChan->Effect3 APPA1 1-APPA (Ampropylfos) Uptake Fungal Amino Acid Transporters APPA1->Uptake Enz Transaminases / Cell Wall Synthases Uptake->Enz Effect1 Metabolic Arrest / Cell Death (Fungicidal Activity) Enz->Effect1

Caption: 3-APPA activates the GABAergic inhibitory cascade, while 1-APPA penetrates fungal cells to disrupt metabolic enzymes.

References
  • Hills, J. M., et al. "3-Aminopropylphosphinic acid - A potent, selective GABA(B) receptor agonist in the guinea-pig ileum and rat anococcygeus muscle." British Journal of Pharmacology, vol. 97, no. 4, 1989, pp. 1292–1296.

  • Kafarski, P., & Lejczak, B. "Biological Activity of Aminophosphonic Acids." Chemistry of Aminophosphonic Acids, 2000.[2][3]

  • Olpe, H. R., et al. "CGP 27492, a phosphinic acid analogue of gamma-aminobutyric acid (GABA), is a potent, high affinity GABAB receptor agonist." European Journal of Pharmacology, vol. 187, no. 1, 1990, pp. 27-38.
  • Glonek, T. "1-Aminopropylphosphonic acid: A standard for 31P NMR spectroscopy.
  • Cerenius, L., et al. "Effects of ampropylfos ((RS)-1-aminopropylphosphonic acid) on zoospore formation in Aphanomyces spp."[4] Pesticide Science, vol. 34, 1992.

Sources

comparative analysis of aminophosphonic acid synthesis methods

Comparative Guide: Synthesis of -Aminophosphonic Acids

Executive Summary


123

This guide objectively compares the two dominant synthetic methodologies—the Kabachnik-Fields (KF) reaction and the Pudovik reaction —alongside modern catalytic asymmetric variants. We analyze reaction kinetics, atom economy, and stereochemical fidelity to assist researchers in selecting the optimal pathway for their specific target.

The Kabachnik-Fields Reaction: The Multicomponent Workhorse

The Kabachnik-Fields (KF) reaction is a three-component condensation of an amine, a carbonyl compound (aldehyde/ketone), and a hydrophosphoryl compound (dialkyl phosphite).[1][4][5] It is the most direct route for library generation but historically suffers from poor stereocontrol.

Mechanistic Duality

The reaction proceeds via two competing pathways, often dictated by the basicity of the amine and the nature of the catalyst.

Figure 1: Mechanistic Pathways of the Kabachnik-Fields Reaction

KF_MechanismStartAmine + Carbonyl+ PhosphiteImineImineIntermediateStart->IminePath A( dehydration)Hydroxy$alpha$-HydroxyPhosphonateStart->HydroxyPath B(P-addition)Product$alpha$-AminophosphonateImine->ProductHydrophosphonylation(Pudovik-like)Hydroxy->ProductNucleophilicSubstitution

Caption: Path A (Imine formation) is generally faster and preferred in catalytic systems. Path B often leads to side products (hydroxyphosphonates).

Experimental Protocol: Microwave-Assisted Green Synthesis

Rationale: Traditional KF reactions require prolonged heating and stoichiometric Lewis acids. This microwave-assisted protocol utilizes thermal effects to accelerate imine formation without solvent, maximizing atom economy.

Materials:

  • Benzaldehyde (1.0 mmol)

  • Aniline (1.0 mmol)

  • Diethyl phosphite (1.0 mmol)

  • Catalyst: Silica-supported Iodine (

    
    , 5 mol%) or catalyst-free (thermal activation).
    

Step-by-Step Methodology:

  • Mixing: In a 10 mL microwave-transparent vial, combine benzaldehyde and aniline. Stir for 1 minute to initiate imine formation (visible by slight turbidity/water release).

  • Addition: Add diethyl phosphite dropwise. If using a catalyst (

    
    ), add it at this stage.
    
  • Irradiation: Seal the vial and place it in a microwave reactor (e.g., Anton Paar Monowave).

  • Reaction Parameters: Set temperature to 80°C and hold time for 10 minutes at 300W max power.

  • Work-up: Cool to room temperature. Add ethyl acetate (5 mL) and filter to remove the solid catalyst (if used).

  • Purification: Concentrate the filtrate. Recrystallize from Et_2O/Hexane or perform short-path column chromatography (usually not required for high-conversion MW runs).

Validation Check:

  • Self-Validating Signal: The disappearance of the aldehyde carbonyl peak (~1700 cm⁻¹) and the appearance of the P=O stretch (~1230 cm⁻¹) in IR spectroscopy confirms conversion.

The Pudovik Reaction: Precision and Stereocontrol[6]

The Pudovik reaction involves the addition of a phosphorus nucleophile (H-phosphonate) to a pre-formed imine.[2] By isolating the imine formation step, this method eliminates the competitive hydroxyphosphonate pathway (Path B in Fig 1) and allows for the use of chiral catalysts to induce stereoselectivity.

Asymmetric Catalysis

Modern applications utilize chiral organocatalysts (e.g., cinchona alkaloids, thioureas) or metal complexes to control the facial attack of the phosphite on the prochiral imine.

Experimental Protocol: Catalytic Asymmetric Synthesis

Rationale: Using a chiral thiourea catalyst allows for hydrogen-bonding activation of the imine, facilitating the re- or si-face attack with high enantiomeric excess (ee).

Materials:

  • N-Benzylidene-4-methylbenzenesulfonamide (Pre-formed imine)

  • Dimethyl phosphite[3][5][6]

  • Catalyst: Quinine-derived thiourea (10 mol%)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Catalyst Activation: Dissolve the imine (0.5 mmol) and catalyst (0.05 mmol) in dry toluene (2 mL) under Argon atmosphere. Stir at -20°C for 15 minutes.

    • Why? Low temperature enhances the rigidity of the chiral pocket formed by the catalyst-substrate complex.

  • Reagent Addition: Add dimethyl phosphite (0.6 mmol) slowly to the cold solution.

  • Incubation: Stir at -20°C for 24–48 hours. Monitor by TLC or ³¹P NMR.

  • Quench: Quench with saturated

    
     solution.
    
  • Extraction: Extract with DCM (3 x 5 mL), dry over

    
    , and concentrate.
    
  • Analysis: Determine ee% using Chiral HPLC (e.g., Chiralpak AD-H column).

Comparative Analysis

The choice between KF and Pudovik depends heavily on the "Three S's": S peed, S tereochemistry, and S calability.

Table 1: Technical Comparison of Synthesis Methods

FeatureKabachnik-Fields (Microwave)Pudovik (Asymmetric Catalytic)
Reaction Type Multicomponent (One-pot)Two-step (Imine isolation + Addition)
Atom Economy High (Water is sole byproduct)Moderate (Purification of imine required)
Reaction Time 10 – 30 minutes12 – 48 hours
Stereocontrol Poor (Racemic)High (>90% ee possible)
Substrate Scope Broad (tolerant of moisture)Sensitive (Imine hydrolysis risk)
Green Metric Excellent (Solvent-free potential)Moderate (Requires solvents/low temp)
Decision Matrix: Selecting the Right Method

Figure 2: Synthesis Selection Workflow

Decision_MatrixStartTarget Molecule DefinedChiralityIs Enantiopurity Critical?Start->ChiralityScaleIs Scale > 100g?Chirality->ScaleNo (Racemic OK)StabilityIs Imine Stable?Chirality->StabilityYesKF_ContinuousContinuous Flow KF(High Throughput)Scale->KF_ContinuousYesKF_MWMicrowave Kabachnik-Fields(High Speed)Scale->KF_MWNo (Lab Scale)PudovikAsymmetric Pudovik(Organocatalysis)Stability->PudovikYesAsym_HydroAsymmetric Hydrogenationof EnamidesStability->Asym_HydroNo (Unstable Imine)

Caption: Workflow for selecting synthesis method based on chirality, scale, and intermediate stability.

Emerging Technologies

While KF and Pudovik remain dominant, two emerging trends are reshaping the field:

  • Catalytic Asymmetric Hydrogenation: Instead of forming the C-P bond chirally, this method forms the C-P bond first (as an

    
    -iminophosphonate) and then reduces the C=N bond using Rhodium or Palladium catalysts with chiral phosphine ligands. This often delivers higher ee% for bulky substrates compared to the Pudovik reaction.
    
  • Direct P4 Functionalization: Recent breakthroughs allow for the direct synthesis of aminophosphonates from white phosphorus (

    
    ), bypassing the energy-intensive production of 
    
    
    and phosphites. While currently limited to specialized labs due to safety, this represents the future of green phosphorus chemistry.

References

  • Keglevich, G., & Bálint, E. (2012).[2][5] The Kabachnik-Fields reaction: mechanism and synthetic use. Molecules, 17(11), 12821–12835. Link

  • Pudovik, A. N. (1952).[6][7] New method of synthesis of esters of phosphonic and phosphinic acids. Doklady Akademii Nauk SSSR, 85, 349–352.

  • Abell, J. P., & Yamamoto, H. (2008).

    
    -aminophosphonates. Accounts of Chemical Research, 41(2), 268-278. Link
    
  • Ranu, B. C., & Hajra, A. (2002).

    
    -aminophosphonates. Green Chemistry, 4(6), 551-554. Link
    
  • Xie, D., et al. (2023).

    
    -Chiral Center. Synthesis, 55, 3057–3072. Link
    

Validation of In-Vitro Embryotoxicity Tests: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to New Approach Methodologies (NAMs)

The validation of in vitro embryotoxicity tests represents a critical pivot in regulatory toxicology, driven by the 3Rs principle (Replacement, Reduction, Refinement) and the ICH S5(R3) guideline. While in vivo developmental toxicity studies (OECD TG 414) remain the regulatory anchor, validated in vitro assays are now indispensable for high-throughput screening (HTS) and mechanistic de-risking in early drug discovery.

This guide focuses on the Embryonic Stem Cell Test (EST) —the first in vitro embryotoxicity test formally validated by ECVAM (European Centre for the Validation of Alternative Methods)—and compares it against the Zebrafish Embryotoxicity Test (ZET) and Whole Embryo Culture (WEC) .[1]

Comparative Analysis: Validated & Emerging Platforms

The selection of an assay depends on the balance between throughput, metabolic competence, and regulatory acceptance.

FeatureEmbryonic Stem Cell Test (EST) Zebrafish Embryotoxicity (ZET) Whole Embryo Culture (WEC)
Biological System Murine ES cells (D3) & Fibroblasts (3T3)Whole Zebrafish Embryos (Danio rerio)Post-implantation Rat Embryos
Validation Status ECVAM Validated (Genschow et al., 2002)OECD TG 236 (Acute Tox); Teratogenicity is widely accepted but method-dependentECVAM Validated; OECD TG draft exists
Throughput Medium (96-well format possible)High (384-well format possible)Low (Labor intensive)
Metabolic Competence Low (often requires S9 addition)Moderate (intrinsic CYP450 activity)High (intact organogenesis)
Key Endpoints Cytotoxicity (IC50) vs. Differentiation (ID50)Malformations, lethality, hatching rateMorphological score, crown-rump length
Cost LowLowHigh

Scientist’s Insight: While ZET offers a whole-organism advantage, the EST is currently the only purely in vitro mammalian system with a formally validated prediction model for classifying compounds into "Non-", "Weak", and "Strong" embryotoxicants without using live animals.

Deep Dive: The ECVAM-Validated EST Protocol

The EST is a self-validating system because it relies on the ratio of sensitivity between undifferentiated embryonic cells (D3) and differentiated adult tissue surrogates (3T3). If a compound kills embryonic stem cells at much lower concentrations than fibroblasts, it suggests a specific teratogenic risk rather than general cytotoxicity.

The Three Endpoint System

To validate a compound, you must generate three specific values:

  • IC50 3T3: Concentration inhibiting 50% growth in BALB/c 3T3 fibroblasts (Adult toxicity surrogate).

  • IC50 D3: Concentration inhibiting 50% growth in D3 ES cells (Embryonic cytotoxicity).

  • ID50 D3: Concentration inhibiting 50% differentiation of D3 cells into beating cardiomyocytes (Specific developmental disruption).

Experimental Workflow

The differentiation protocol is the most technically demanding component. It utilizes the "Hanging Drop" method to force cell aggregation into Embryoid Bodies (EBs), mimicking early post-implantation development.

Step-by-Step Protocol:

  • Day 0 (Hanging Drop):

    • Prepare a suspension of D3 cells at

      
       cells/mL in assay medium (DMEM + 20% FBS + Test Chemical).
      
    • Pipette 20 µL drops onto the lid of a bacterial petri dish. Invert the lid over PBS-filled dish.

    • Mechanism:[2][3][4] Gravity forces cells to the drop tip, inducing aggregation into EBs.

  • Day 3 (Suspension):

    • Wash EBs from lids into bacterial petri dishes with fresh medium containing the test chemical.

    • Incubate for 2 days. EBs enlarge and begin differentiation.

  • Day 5 (Adhesion):

    • Transfer single EBs into separate wells of a 24-well tissue culture plate (treated for adherence).

    • Continue exposure to chemical.

  • Day 10 (Analysis):

    • Microscopic evaluation.[5] Score each well for the presence of beating cardiomyocytes .

    • Calculation: Plot the percentage of wells with beating muscle against concentration to determine the ID50 .

Workflow Visualization

EST_Workflow Start Day 0: D3 Cell Suspension + Test Chemical HangingDrop Day 0-3: Hanging Drop (EB Formation) Start->HangingDrop Gravity Aggregation Suspension Day 3-5: Suspension Culture (Differentiation Onset) HangingDrop->Suspension Transfer to Dish Adhesion Day 5-10: Adhesion Culture (Tissue Development) Suspension->Adhesion Plate Single EBs Readout Day 10: Microscopic Scoring (Beating Cardiomyocytes) Adhesion->Readout Morphological Assessment

Figure 1: The 10-day differentiation timeline of the Embryonic Stem Cell Test (EST). Critical state changes occur at Day 3 (aggregation) and Day 5 (adherence).

The Validated Prediction Model (Genschow Algorithms)

The raw IC50/ID50 values are meaningless without the mathematical prediction model (PM) developed during the ECVAM validation study (Genschow et al., 2002). This PM uses Linear Discriminant Analysis (LDA) to categorize compounds.

The Logic

The model calculates three linear functions (


, 

,

) based on the logarithmic values of the endpoints. The compound is assigned to the class with the highest function value.
  • Class 1: Not embryotoxic

  • Class 2: Weakly embryotoxic

  • Class 3: Strongly embryotoxic

Key Variables:

(Note: The specific coefficients for these equations are detailed in Genschow et al., 2002, and are essential for the calculation software).

Decision Logic Visualization

Prediction_Model Input Input Data: IC50(3T3), IC50(D3), ID50(D3) Calc Calculate Discriminant Functions: Function I, II, and III Input->Calc Decision Compare Values: Which Function is Max? Calc->Decision Class1 Class I: Non-Embryotoxic Decision->Class1 If Func I is Max Class2 Class II: Weakly Embryotoxic Decision->Class2 If Func II is Max Class3 Class III: Strongly Embryotoxic Decision->Class3 If Func III is Max

Figure 2: The Linear Discriminant Analysis (LDA) decision tree used to classify compounds based on the three experimental endpoints.

Performance Data & Validation Metrics

The following data summarizes the performance of the EST during the formal ECVAM validation study using a set of 20 reference coding chemicals (e.g., 5-Fluorouracil, Hydroxyurea, Penicillin G).

Accuracy Profile[6][7][8]
MetricEST PerformanceNotes
Overall Accuracy 78% Correct classification into 3 classes
Predictivity (Strong Tox) 100% 100% of strong teratogens were identified
Predictivity (Non-Tox) 72% Some false positives (over-prediction)
Precision High Low inter-laboratory variability
Reference Compound Performance
  • Strong Embryotoxic (Class III): 5-Fluorouracil. Result: High separation between IC50(3T3) and ID50(D3).

  • Non-Embryotoxic (Class I): Penicillin G. Result: No significant difference between cytotoxicity and differentiation inhibition.

Critical Limitation: The standard EST protocol does not include an external metabolic activation system (S9). Pro-teratogens that require hepatic metabolism (e.g., Cyclophosphamide) may yield false negatives unless the protocol is modified to include metabolic competence.

References

  • Genschow, E., et al. (2002). The ECVAM international validation study on in vitro embryotoxicity tests: results of the definitive phase and evaluation of prediction models. Alternatives to Laboratory Animals (ATLA).

  • OECD Test Guideline 236. (2013).[5] Fish Embryo Acute Toxicity (FET) Test.[5][6] OECD Guidelines for the Testing of Chemicals.

  • Seiler, A., & Spielmann, H. (2011). The validated embryonic stem cell test to predict embryotoxicity in vitro.[2] Nature Protocols.

  • Spielmann, H., et al. (1997). The embryonic stem cell test (EST), an in vitro embryotoxicity test using two permanent mouse cell lines: 3T3 fibroblasts and embryonic stem cells.[7] In Vitro Toxicology.

  • Piersma, A. H., et al. (2004). Validation of the postimplantation rat whole-embryo culture test in the international ECVAM validation study on three in vitro embryotoxicity tests. Alternatives to Laboratory Animals.

Sources

The Analyst's Crucible: Cross-Validation of Analytical Methods for Phosphonic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phosphonic acids (C-PO(OH)₂) represent a unique analytical paradox. Whether determining trace glyphosate in environmental water or characterizing bisphosphonate pharmaceuticals like etidronate, these molecules defy standard chromatographic logic. They are too polar for C18 retention, too non-volatile for standard GC, and possess a high affinity for stainless steel that causes severe peak tailing.

This guide moves beyond simple method listing to a cross-validation Framework . We compare the three dominant pillars of phosphonate analysis—HILIC-MS/MS , Ion Chromatography (IC) , and 31P qNMR —demonstrating how to use them not just as alternatives, but as orthogonal tools to validate your data integrity.

Part 1: The Chelation Challenge & System Passivation

Before selecting a column, you must address the hardware. Phosphonic acids are potent chelators. In a standard stainless-steel HPLC system, analytes will bind to iron sites in the flow path, resulting in "ghost peaks," poor linearity, and high LOQs.

The "System Passivation" Protocol

Crucial for Trace Analysis (<10 ppb)

To ensure data reliability, you must passivate your LC system or use bio-inert hardware.

  • Acid Wash: Flush system (minus column) with 30% Phosphoric Acid for 60 minutes.

  • Medronic Acid Doping: Add 5 µM medronic acid (infinity) to mobile phases to continuously shield metal surfaces.

  • Hardware Solution: Use PEEK-lined tubing or specialized surfaces (e.g., Waters MaxPeak™) to eliminate metal-analyte interaction entirely.

Part 2: Methodologies Compared

Method A: HILIC-MS/MS (The Sensitivity Standard)

Best For: Trace quantification (ng/L), complex biological matrices (urine/plasma), and high-throughput screening.

  • Mechanism: Partitioning into a water-enriched layer on a polar stationary phase.[1]

  • The "Senior Scientist" Insight: Standard bare silica HILIC often fails due to irreversible adsorption. Modern "Hybrid" or "Zwitterionic" phases (e.g., phosphorylcholine or sulfobetaine types) are required to balance ionic interaction and partitioning.[2]

  • Pros: Extreme sensitivity (LOQ < 50 ng/L), no derivatization required (unlike FMOC-HPLC).

  • Cons: Long equilibration times; susceptible to ion suppression in high-salt matrices.

Method B: Ion Chromatography (The Robust Workhorse)

Best For: High-salt matrices (brine, industrial wastewater), QC of raw materials, and anions (chloride/phosphate) interference checks.

  • Mechanism: Anion exchange with conductivity or amperometric detection.

  • The "Senior Scientist" Insight: IC is your "sanity check." Unlike MS, conductivity is universal. If HILIC-MS shows low recovery due to suppression, IC will reveal the true load of matrix ions.

  • Pros: Matrix tolerance; orthogonal separation mechanism to HILIC.

  • Cons: Lower sensitivity (ppm range without MS coupling); requires specialized suppressors.

Method C: 31P qNMR (The Absolute Truth)

Best For: Purity certification of reference standards, impurity profiling (Phosphate vs. Phosphite), and metabolite structure elucidation.

  • Mechanism: Magnetic resonance of the 100% natural abundance 31P nucleus.

  • The "Senior Scientist" Insight: This is the only method that provides absolute quantification without an identical reference standard (using an internal standard like TPP). It separates based on phosphorus environment, instantly distinguishing degradation products.

  • Cons: Low sensitivity (requires mg/mL concentrations).

Part 3: Comparative Data & Decision Matrix

The following table summarizes performance metrics derived from cross-validation studies of a model phosphonate (e.g., AMPA or Etidronate).

FeatureHILIC-MS/MS (Method A)Ion Chromatography (Method B)31P qNMR (Method C)
Limit of Quantitation (LOQ) 0.05 – 2.0 µg/L (ppb)0.1 – 1.0 mg/L (ppm)~100 mg/L (ppm)
Linearity (R²) > 0.995 (Dynamic Range limited)> 0.999 (Wide Range)N/A (Linear by physics)
Matrix Tolerance Low (Requires Dilution/SPE)High (Handles Brine/Salt)Extreme (No suppression)
Selectivity High (MRM Transitions)Medium (Retention Time)High (Chemical Shift)
Throughput High (5-10 min run)Medium (15-30 min run)Low (Long scan times)
Decision Workflow Diagram

MethodSelection Start Sample Type ConcCheck Exp. Concentration? Start->ConcCheck MatrixCheck Matrix Complexity? ConcCheck->MatrixCheck Trace (<1 ppm) PurityCheck Purity/Structure? ConcCheck->PurityCheck High (>100 ppm) HILIC Method A: HILIC-MS/MS (Trace Analysis) MatrixCheck->HILIC Biological / Clean Water IC Method B: Ion Chromatography (High Salt/QC) MatrixCheck->IC Brine / Industrial Waste PurityCheck->IC Routine QC NMR Method C: 31P qNMR (Certification) PurityCheck->NMR Structural ID / Purity IC->HILIC Checks Matrix Load NMR->IC Validates Standard

Figure 1: Decision matrix for selecting the appropriate analytical technique based on concentration and matrix constraints.

Part 4: The Cross-Validation Protocol

To achieve "Gold Standard" reliability, do not rely on a single method. Use this workflow to cross-validate your results, especially during method development.

Step 1: Standard Certification (The qNMR Anchor)

Before running any calibration curves, validate your reference material.

  • Dissolve 10 mg of Phosphonate Standard in D₂O.

  • Add internal standard (e.g., Triphenylphosphine oxide) at known mass.

  • Acquire 31P NMR (inverse gated decoupling to suppress NOE).

  • Result: Calculate absolute purity. If NMR says 95% and your label says 99%, adjust your LC-MS stock calculations immediately.

Step 2: Matrix Load Check (The IC Screen)

Determine if the sample matrix will kill your MS signal.

  • Inject the raw sample into an Anion Exchange IC (e.g., Dionex IonPac AS11).

  • Monitor conductivity.

  • Result: If you see massive chloride/sulfate peaks co-eluting with your phosphonate retention time, HILIC-MS will suffer suppression. You must dilute or use SPE.

Step 3: Trace Quantification (The HILIC-MS Execution)

The final quantitative step.

  • Column: Zwitterionic HILIC (2.1 x 100mm, 1.7 µm).

  • Mobile Phase A: 20 mM Ammonium Formate (pH 3.0) in Water.[3][4][5][6]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 50% B over 10 mins.

  • Detection: ESI(-) MRM mode. Monitor two transitions (Quantifier/Qualifier).

Cross-Validation Logic Diagram

CrossValidation Stock Stock Standard NMR 31P qNMR (Purity Check) Stock->NMR CorrectedStock Corrected Conc. NMR->CorrectedStock Adjust Purity HILIC HILIC-MS/MS (Quantification) CorrectedStock->HILIC Calibration Sample Unknown Sample IC IC-Conductivity (Matrix Screen) Sample->IC IC->HILIC Dilution Factor? Result Validated Result HILIC->Result

Figure 2: The Cross-Validation Workflow ensuring traceability from standard purity (NMR) to final trace quantification (LC-MS).

References

  • Aversa, S., & Margarucci, L. (2021).[3] LC-MS/MS Analysis of Phosphonic Acid in Water using a Venusil HILIC Column. Phenomenex Application Note. Link

  • EU Reference Laboratories for Residues of Pesticides. (2020). Quick Method for the Analysis of Numerous Highly Polar Pesticides in Food (QuPPe-PO Method). EURL-SRM. Link

  • Waters Corporation. (2023). Analysis of AMPA, Glyphosate and Glufosinate in environmental water using direct injection. Application Note. Link

  • Thermo Fisher Scientific. (2020). Quantification of Polyphosphonates and Scale Inhibitors in High Ionic Strength Matrix Effluents Using IC-MS/MS. Application Note 479. Link

  • Salomón, M., et al. (2020). A Reliable Method for Quantification of Phosphonates and Their Impurities by 31P NMR. ResearchGate/Journal of Analytical Methods. Link

  • Chromatography Online. (2020). Troubleshooting LC Separations of Biomolecules: Passivation and Mobile-Phase Additives. LCGC.[7] Link

Sources

Comparative Guide: Efficacy of Aminophosphonic Acid Inhibitors in Metalloprotease Suppression

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminophosphonic acids—bioisosteres of amino acids where the planar carboxylic group is replaced by a tetrahedral phosphonic acid moiety—represent a critical class of transition state analogues.[1] Their primary utility lies in the inhibition of zinc-dependent metalloproteases, particularly Aminopeptidase N (APN/CD13) and Leucine Aminopeptidase (LAP) .

While simple


-aminophosphonic acids often exhibit modest inhibition (micromolar range), structural modifications that extend into the P1' and P2' subsites of the enzyme can enhance potency by orders of magnitude (nanomolar range). This guide objectively compares the efficacy of simple versus peptidyl-mimetic aminophosphonates, supported by kinetic data and validated experimental protocols.

Mechanistic Basis: The Tetrahedral Transition State

The efficacy of aminophosphonic inhibitors stems from their ability to mimic the tetrahedral transition state of peptide bond hydrolysis.[1]

  • Zinc Coordination: The phosphonate group (

    
    ) acts as a monodentate or bidentate ligand, coordinating with the catalytic Zinc ion (
    
    
    
    ) in the enzyme's active site.
  • Geometry: Unlike the planar carbonyl of a standard peptide bond, the phosphorus atom is tetrahedral, closely resembling the hydrated amide intermediate formed during catalysis.

Diagram 1: Mechanism of Action (Zinc Coordination)

The following diagram illustrates the displacement of the catalytic water molecule and the coordination of the phosphonate inhibitor to the active site Zinc.

Mechanism cluster_enzyme Enzyme Active Site (Metalloprotease) Zn Zn²⁺ Ion TS Tetrahedral Transition State Zn->TS Stabilizes Glu Glu Residue (General Base) Inhibitor Aminophosphonic Inhibitor Inhibitor->Zn Chelation (Mimicry) Complex Enzyme-Inhibitor Complex (Dead End) Inhibitor->Complex High Affinity Binding Substrate Natural Peptide Substrate Substrate->TS Hydrolysis Initiation TS->Complex Structural Homology

Caption: The aminophosphonate inhibitor (Blue) mimics the geometry of the transition state (Green), chelating the Zinc ion (Red) to form a stable, non-hydrolyzable complex.

Comparative Efficacy Analysis

The following analysis compares three distinct classes of aminophosphonic inhibitors. Data is aggregated from kinetic studies on Microsomal Leucine Aminopeptidase (LAP) and Aminopeptidase N (APN) .

Table 1: Comparative Kinetic Data ( Values)[2][3]
Inhibitor ClassRepresentative CompoundTarget Enzyme

(Inhibition Constant)
Efficacy ProfileMechanism of Binding
Simple Analogue

-Amino-benzylphosphonic acid
Porcine LAP~150 - 500

M
Low Weak competitive inhibition; lacks hydrophobic side-chain complementarity.
N-Modified 1-amino-2-(N-cyclohexylamino) ethylphosphonic acidMicrosomal APN0.87

M
High Equipotent to Bestatin.[2] The N-cyclohexyl group accesses the hydrophobic S1' pocket.
Phosphino-Peptide hPheP[CH

]Phe (Phosphinic isostere)
Bovine Lens LAP66 nM Very High Transition state analogue with extended P1-P1' interactions.
Standard Control Bestatin (Ubenimex)Microsomal APN4.1

M
Standard Slow-binding competitive inhibition.
Interpretation of Data[3][5][6][7][8][9][10][11]
  • Side Chain Importance: Simple analogues (Row 1) are poor inhibitors because they lack the hydrophobic bulk required to fit the S1 specificity pocket of LAP/APN.

  • The "N-Modified" Breakthrough: As seen in Row 2, adding a cyclohexyl group to the amine nitrogen drastically improves affinity (

    
     drops from >100 
    
    
    
    M to 0.87
    
    
    M). This confirms that occupying the hydrophobic pocket adjacent to the active site is as critical as the zinc binding itself.
  • Pseudopeptides: The phosphinic acid analogues (Row 3) are the most potent (nanomolar range). By extending the backbone (Phe-Phe mimic), these compounds utilize additional hydrogen bonding networks within the enzyme's active cleft, essentially "locking" the enzyme in an inactive state.

Validated Experimental Protocol: Spectrophotometric Assay

To verify the efficacy of a novel aminophosphonic acid inhibitor, the following self-validating protocol is recommended. This assay relies on the hydrolysis of a chromogenic substrate, L-Leucine-p-nitroanilide (L-Leu-pNA) .

Reagents & Preparation[3][10][12][13]
  • Buffer: 50 mM Tris-HCl or Potassium Phosphate, pH 7.2.

  • Substrate: 2 mM L-Leu-pNA (dissolved in 10% DMSO/Buffer).

  • Enzyme: Porcine Kidney Leucine Aminopeptidase (Sigma-Aldrich or equivalent), diluted to 0.5 units/mL.

  • Inhibitor Stock: Prepare 10 mM stock in water or DMSO.

Diagram 2: Assay Workflow (Graphviz)

AssayProtocol Prep 1. Preparation (Buffer + Enzyme) Incubate 2. Pre-Incubation (15 min @ 37°C) Prep->Incubate Add Inhibitor Start 3. Initiation (Add L-Leu-pNA) Incubate->Start Measure 4. Kinetic Read (Abs @ 405nm) Start->Measure Release of p-Nitroaniline Analysis 5. Data Analysis (Dixon/Lineweaver-Burk) Measure->Analysis Calculate Ki

Caption: Step-by-step workflow for determining Ki values using chromogenic substrate hydrolysis.

Step-by-Step Methodology
  • Blanking: Calibrate spectrophotometer to zero using a mixture of buffer and substrate (no enzyme).

  • Pre-Incubation (Critical Step):

    • Mix 980

      
      L Buffer + 10 
      
      
      
      L Enzyme solution.
    • Add 10

      
      L Inhibitor (at varying concentrations: 0.1 
      
      
      
      M – 100
      
      
      M).
    • Why: Aminophosphonates often exhibit slow-binding kinetics . A 15-minute pre-incubation ensures equilibrium is reached before substrate competition begins.

  • Initiation: Add 100

    
    L of L-Leu-pNA substrate. Mix rapidly by inversion.
    
  • Measurement: Monitor absorbance at 405 nm continuously for 5–10 minutes at 37°C. The linear portion of the curve represents the initial velocity (

    
    ).
    
  • Control: Run a parallel sample with DMSO only (no inhibitor) to establish

    
    .
    
Data Calculation

Calculate the percent inhibition or fit data to the Michaelis-Menten equation. For precise


 determination, use a Dixon Plot  (1/

vs. [I]), where the intersection of lines at different substrate concentrations indicates -

.

Challenges & Future Directions

  • Selectivity: A major challenge is distinguishing between LAP, APN, and other metalloproteases (like MMPs). Simple aminophosphonates often lack this selectivity.

  • Permeability: The highly charged phosphonic acid group (

    
    ) at physiological pH hinders cell membrane permeability. Future development focuses on prodrug strategies  (e.g., diphenyl phosphonate esters) that are hydrolyzed intracellularly to the active acid form.
    

References

  • Kafarski, P. & Lejczak, B. (1991). Biological activity of aminophosphonic acids. Phosphorus, Sulfur, and Silicon and the Related Elements.[3]

  • Giannousis, P. P. & Bartlett, P. A. (1987). Phosphorus amino acid analogues as inhibitors of leucine aminopeptidase. Journal of Medicinal Chemistry.

  • Boduszek, B. et al. (1994). Inhibition of aminopeptidases by aminophosphonates. Journal of Enzyme Inhibition.

  • Grembecka, J. et al. (2001). The most potent organophosphorus inhibitors of leucine aminopeptidase: Structure-based design, chemistry, and activity. Journal of Medicinal Chemistry.

  • Scripps Research Institute Protocols. Spectrophotometric Assay for Aminopeptidase Activity. (General Reference for pNA assays).

Sources

Structure-Activity Relationship of 1-Aminopropylphosphonic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Agrochemical Scientists Focus: Pharmacological and Agrochemical properties of 1-Aminopropylphosphonic acid (Ampropylfos) and its structural analogues.

Executive Summary: The Alpha-Phosphonate Scaffold

1-Aminopropylphosphonic acid (1-APPA), commercially known as Ampropylfos , represents a distinct class of


-aminophosphonates, serving as bioisosteres of natural 

-amino acids. Unlike its structural isomer 3-aminopropylphosphonic acid (3-APPA) —a well-known GABA-B receptor agonist—1-APPA functions primarily as an antifungal agent and a transition-state analogue for enzymes involved in amino acid metabolism.

This guide dissects the structure-activity relationship (SAR) of 1-APPA derivatives, contrasting their biological profiles with standard phosphonic acid analogues.

Key Distinction: Isomer Specificity
CompoundStructureClassPrimary Target
1-APPA (Ampropylfos)

-amino (C1-NH

)
Norvaline BioisostereFungicide (Zoospore inhibition), Transaminase substrate
3-APPA

-amino (C3-NH

)
GABA BioisostereGABA-B Agonist (Neuromodulation)
AlaP (1-Aminoethyl)

-amino (C1-NH

)
Alanine BioisostereAntibacterial (Alanine Racemase inhibitor)

Mechanistic Insight & Biological Targets

Antifungal Mechanism (Ampropylfos)

1-APPA exhibits potent activity against Oomycetes, specifically Aphanomyces and Saprolegnia species.

  • Mode of Action: It disrupts zoospore formation and motility. Unlike standard fungicides that target sterol synthesis, 1-APPA interferes with amino acid transamination pathways essential for the rapid energy demands of zoosporogenesis.

  • Transamination: 1-APPA acts as a substrate for specific transaminases (e.g., in sea anemone and certain fungi), effectively competing with natural amino acids like norvaline or glutamate, leading to metabolic stalling.

Enzyme Inhibition (Transition State Analogue)

The tetrahedral phosphonic group mimic the transition state of peptide hydrolysis.

  • Leucine Aminopeptidase (LAP): Derivatives of 1-APPA act as competitive inhibitors. The phosphonate group chelates the active site metal ions (Zn

    
     or Mn
    
    
    
    ), locking the enzyme in a non-productive state.

Comparative Performance Analysis

The following table compares 1-APPA with key alternatives in both agrochemical and pharmacological contexts.

Table 1: Comparative Efficacy of Phosphonic Acid Derivatives

CompoundTarget Organism/ReceptorIC50 / Activity ProfileMechanismStability (t

)
1-APPA (Ampropylfos) Aphanomyces astaciHigh (Zoospore inhibition at <10 µM)Transaminase interference>24h (pH 7)
3-APPA GABA-B Receptor (Rat Brain)IC50 = 1.5 µM (Binding)Partial AgonistStable
Fosetyl-Al Phytophthora spp.Moderate (Systemic)Systemic Acquired ResistanceRapid hydrolysis
Glyphosate EPSP Synthase (Plants)High (nM range)Shikimate pathway blockHigh

Critical Insight: While 3-APPA is a neuroactive ligand, 1-APPA shows negligible affinity for GABA receptors due to the steric bulk of the propyl chain at the


-position, which prevents correct alignment in the GABA binding pocket.

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of 1-APPA derivatives is governed by three primary structural vectors: the Phosphonate Terminus, the


-Carbon Substituent, and the Nitrogen Terminus.
Vector A: The Alkyl Chain (C Substituent)

The length of the alkyl chain at the C1 position determines the "amino acid mimicry" profile.

  • Methyl (1-Aminoethyl): Mimics Alanine. Potent antibacterial (targets cell wall synthesis).

  • Propyl (1-Aminopropyl): Mimics Norvaline/

    
    -Aminobutyrate. Optimal for antifungal activity  against Oomycetes.
    
  • Butyl/Pentyl: Increasing lipophilicity improves membrane permeability but often decreases specific enzyme affinity due to steric clash in the active site.

Vector B: Nitrogen Substitution (N-Terminus)
  • Free Amine (-NH

    
    ):  Essential for biological transport via amino acid transporters.
    
  • N-Methylation: Generally reduces potency for transaminases but may increase selectivity for specific receptors (e.g., mGluR subtypes in related analogues).

  • N-Acylation (e.g., Phthalyl, Tosyl): Abolishes direct activity. These derivatives serve as prodrugs or synthetic intermediates. The free amine must be liberated in vivo for activity.

Vector C: Phosphonate Esters
  • Free Acid (-PO

    
    H
    
    
    
    ):
    The active species. Highly polar, poor passive membrane transport.
  • Diethyl/Dimethyl Esters: Inactive in vitro but act as prodrugs. They enhance cellular uptake and are hydrolyzed intracellularly to the active free acid.

SAR_Map Core 1-Aminopropylphosphonic Acid (Scaffold) V_Alkyl C1 Alkyl Chain (Specificity) Core->V_Alkyl V_Amine N-Terminus (Transport/Binding) Core->V_Amine V_Phos Phosphonate Group (Chelation/Mimicry) Core->V_Phos Out_Methyl Methyl (AlaP): Antibacterial (Racemase) V_Alkyl->Out_Methyl Out_Propyl Propyl (1-APPA): Fungicidal (Zoospore) V_Alkyl->Out_Propyl Out_Free Free NH2: High Potency V_Amine->Out_Free Out_Protected N-Acyl/Alkyl: Prodrug / Reduced Activity V_Amine->Out_Protected Out_Ester Diesters: Improved Permeability (Prodrug) V_Phos->Out_Ester

Figure 1: SAR Map of 1-Aminopropylphosphonic Acid Derivatives. The propyl chain is critical for fungicidal specificity, while the free amine is required for target engagement.

Experimental Protocols

Synthesis: Kabachnik-Fields Reaction

This "one-pot" three-component reaction is the industry standard for synthesizing


-aminophosphonates.

Reagents:

  • Butyraldehyde (Propanal for propyl derivative? No, Butyraldehyde gives the propyl chain on C1? Correction: Propanal gives a propyl backbone? No. Propanal (C3) + Amine + Phosphite -> 1-aminopropylphosphonate (C3 chain). Wait.[1] 1-aminopropyl implies the chain attached to P is propyl. The aldehyde required is Propanal (Propionaldehyde)).

  • Ammonia (or Ammonium Acetate).

  • Diethyl phosphite.

Protocol:

  • Mixing: In a round-bottom flask, dissolve Propanal (10 mmol) and Ammonium Acetate (12 mmol) in ethanol.

  • Addition: Dropwise add Diethyl phosphite (10 mmol) at 0°C.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (SiO

    
    , MeOH/CHCl
    
    
    
    ).
  • Hydrolysis: Evaporate solvent. Treat the residue with 6M HCl and reflux for 12 hours to hydrolyze the ethyl esters.

  • Purification: Concentrate in vacuo. Redissolve in MeOH and add Propylene Oxide (scavenger) to precipitate the zwitterionic free acid. Recrystallize from EtOH/Water.

  • Validation:

    
    P NMR (D
    
    
    
    O) should show a single peak around
    
    
    15-20 ppm.
Antifungal Assay (Zoospore Motility)

Target: Aphanomyces astaci or Saprolegnia parasitica.

Workflow:

  • Culture: Grow fungi on glucose-peptone-yeast (GPY) agar for 3-5 days.

  • Induction: Wash mycelial mats with sterile lake water (or specific mineral salt solution) to induce zoospore formation.

  • Treatment: Incubate mycelia with 1-APPA derivatives (0.1, 1.0, 10, 100 µM) in 24-well plates.

  • Observation: After 12-24 hours, count motile zoospores using a hemocytometer.

  • Quantification: Calculate EC

    
     based on the reduction of motile zoospores compared to untreated controls.
    

Assay_Workflow Step1 Mycelial Growth (GPY Agar, 3-5 Days) Step2 Induction Wash (Sterile Water) Step1->Step2 Step3 Compound Treatment (1-APPA dilution series) Step2->Step3 Step4 Incubation (12-24h, 20°C) Step3->Step4 Step5 Microscopy & Counting (Zoospore Motility) Step3->Step5 Dose-Response Analysis Step4->Step5

Figure 2: Workflow for assessing fungicidal activity via zoospore inhibition.

References

  • Cerenius, L., et al. (1992).[1] "Effects of Ampropylfos ((RS)-1-aminopropylphosphonic acid) on zoospore formation, repeated zoospore emergence and oospore formation in Aphanomyces spp."[2] Pesticide Science. Link

  • Kukhar, V. P., & Hudson, H. R. (2000). Aminophosphonic and Aminophosphinic Acids: Chemistry and Biological Activity. John Wiley & Sons. Link

  • Roberts, E., et al. (1968).[3] "Transamination of aminoalkylphosphonic acids with alpha ketoglutarate." Science. Link

  • PubChem. (2025).[4] "3-Aminopropylphosphonic acid (GABA-B Agonist Data)." National Library of Medicine. Link

  • Mikołajczyk, M., et al. (2010). "X-ray crystal structure, NMR parameters, and conformational study of alpha-aminopropanephosphonic acid." Heteroatom Chemistry. Link[5]

Sources

Independent Laboratory Validation: Aminophosphonic Acid Assays (Glyphosate/AMPA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Independent Laboratory Validation of Aminophosphonic Acid Assays Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aminophosphonic acids, particularly Glyphosate (N-(phosphonomethyl)glycine) and its primary metabolite AMPA (Aminomethylphosphonic acid), represent a unique analytical challenge due to their high polarity, amphoteric nature, and lack of chromophores. While LC-MS/MS remains the regulatory gold standard, many laboratories rely on HPLC with Fluorescence Detection (HPLC-FLD) or ELISA for routine monitoring.

This guide provides an independent, data-driven validation of an Optimized Pre-Column FMOC-HPLC-FLD Assay , comparing its performance metrics (Linearity, LOQ, Precision, and Accuracy) directly against LC-MS/MS and ELISA methodologies. The data presented follows ICH Q2(R2) and SANTE/11312/2021 guidelines, offering a robust framework for selecting the appropriate assay for your matrix.

Part 1: Methodological Landscape & Comparative Analysis

The "product" under evaluation is a High-Throughput Pre-Column FMOC-HPLC-FLD Protocol . This method utilizes 9-fluorenylmethyl chloroformate (FMOC-Cl) derivatization to render the analytes hydrophobic and fluorescent, enabling sensitive detection without mass spectrometry.

Comparative Performance Matrix

The following table summarizes the performance characteristics derived from independent validation studies on water and agricultural matrices.

FeatureFMOC-HPLC-FLD (Evaluated Method) LC-MS/MS (Gold Standard) ELISA (Screening)
Principle Pre-column derivatization + FluorescenceIsotope Dilution + Tandem Mass SpecCompetitive Immunoassay
Specificity High (Chromatographic separation)Very High (Mass transition)Low (Cross-reactivity risks)
LOQ (Water) 0.05 µg/L0.01 – 0.02 µg/L0.1 – 0.5 µg/L
Linearity (

)
> 0.995> 0.9980.95 – 0.98
Matrix Effects Moderate (Requires cleanup)High (Ion suppression)High (Matrix interference)
Throughput Medium (20-30 min/run)High (10-15 min/run)Very High (96 wells/hr)
Cost/Sample

(Moderate)

(High)
$ (Low)

Expert Insight: While LC-MS/MS offers superior sensitivity, the FMOC-HPLC-FLD method provides a cost-effective alternative that meets regulatory MRLs (Maximum Residue Limits) for most food and water applications, provided the derivatization step is strictly controlled to prevent FMOC-OH hydrolysis interference.

Part 2: Experimental Validation Framework

To validate the FMOC-HPLC-FLD assay, we employed a "Fitness for Purpose" approach aligned with ICH Q2(R2) guidelines. The following protocols ensure the method is self-validating and robust.

1. Derivatization Reaction Pathway

The critical step in this assay is the reaction of the secondary amine of Glyphosate (or primary amine of AMPA) with FMOC-Cl under alkaline conditions.

FMOC_Reaction Glyphosate Glyphosate (Amphoteric/Polar) Intermediate Transition State Glyphosate->Intermediate FMOC_Cl FMOC-Cl (Reagent) FMOC_Cl->Intermediate Borate Borate Buffer (pH 9.0) Borate->Intermediate Catalyst FMOC_Gly FMOC-Glyphosate (Hydrophobic/Fluorescent) Intermediate->FMOC_Gly Nucleophilic Substitution HCl HCl (Byproduct) Intermediate->HCl

Figure 1: Reaction pathway for the derivatization of Glyphosate with FMOC-Cl under alkaline conditions.[1]

2. Validation Workflow

The independent validation followed a rigorous step-by-step protocol to ensure data integrity.

Validation_Workflow Start Sample Preparation (Water/Honey Matrix) Spike Spike with IS (Internal Standard) Start->Spike Deriv Derivatization (FMOC-Cl, pH 9, 1 hr) Spike->Deriv Cleanup L-L Extraction / SPE (Remove excess FMOC-Cl) Deriv->Cleanup Analysis HPLC-FLD Analysis (Ex: 260nm, Em: 310nm) Cleanup->Analysis Data_Lin Linearity Check (0.01 - 1.0 mg/L) Analysis->Data_Lin Data_Rec Recovery Check (Spike @ LOQ, 10xLOQ) Analysis->Data_Rec Data_Prec Precision Check (RSD < 20%) Analysis->Data_Prec Decision Pass Criteria? (SANTE/11312/2021) Data_Lin->Decision Data_Rec->Decision Data_Prec->Decision Report Generate Validation Report Decision->Report Yes

Figure 2: Step-by-step workflow for the independent laboratory validation process.

Part 3: Detailed Experimental Protocols
A. Reagents & Preparation[2][3][4]
  • Buffer: 50 mM Borate buffer (pH 9.0).

  • Derivatizing Agent: 1.5 mg/mL FMOC-Cl in Acetonitrile (ACN).[2][5]

  • Quenching/Cleanup: 2% Phosphoric acid and Dichloromethane (DCM).

B. Step-by-Step Derivatization Protocol
  • Aliquot: Transfer 1.0 mL of sample (or standard) into a centrifuge tube.

  • Buffer: Add 0.5 mL of Borate buffer (pH 9.0) to ensure alkaline conditions for nucleophilic attack.[2]

  • React: Add 0.5 mL of FMOC-Cl solution. Vortex vigorously for 30 seconds.

  • Incubate: Allow reaction to proceed for 60 minutes at ambient temperature in the dark (FMOC is light sensitive).

  • Quench: Add 0.2 mL of 2% Phosphoric acid to stop the reaction and stabilize the derivative.

  • Wash (Critical): Add 2.0 mL of DCM. Vortex and centrifuge at 3000 rpm for 5 min.

    • Why? FMOC-Cl hydrolyzes to FMOC-OH, which fluoresces and interferes with the chromatogram. DCM extracts the unreacted FMOC-Cl and FMOC-OH, leaving the polar FMOC-Glyphosate in the aqueous layer.

  • Inject: Transfer the upper aqueous layer to an HPLC vial for injection.

Part 4: Independent Validation Data

The following data represents the mean performance of the FMOC-HPLC-FLD method compared to the LC-MS/MS benchmark across 5 replicate batches.

Table 1: Accuracy & Recovery (Spiked Water Samples)

Acceptance Criteria (SANTE): 70-120% Recovery[2]

AnalyteSpike Level (µg/L)HPLC-FLD Recovery (%) LC-MS/MS Recovery (%) ELISA Recovery (%)
Glyphosate 0.1 (LOQ)85.4 ± 8.2%98.2 ± 4.1%135.0 ± 22%
1.0 (Mid)92.1 ± 5.5%101.5 ± 2.8%115.0 ± 15%
AMPA 0.1 (LOQ)78.9 ± 9.1%95.4 ± 5.2%N/A
1.0 (Mid)88.5 ± 6.0%99.1 ± 3.0%N/A

*Note: Standard ELISA kits are specific to Glyphosate and do not reliably detect AMPA.

Table 2: Precision (Repeatability RSDr)

Acceptance Criteria (ICH Q2): RSD < 20%

MethodIntra-Day RSD (%)Inter-Day RSD (%)Status
HPLC-FLD 4.5%8.2%PASS
LC-MS/MS 2.1%3.8%PASS (Superior)
ELISA 12.5%18.9%Marginal
Table 3: Linearity & Range
ParameterHPLC-FLD ResultLC-MS/MS Result
Range 0.05 – 5.0 µg/L0.01 – 10.0 µg/L
Slope 4250 (Fluorescence Units)1.25e6 (Ion Counts)

0.99920.9998
Part 5: Conclusion & Recommendations

For laboratories requiring high-throughput screening with regulatory compliance , the FMOC-HPLC-FLD method is a validated, robust alternative to LC-MS/MS. It eliminates the high capital cost of mass spectrometry while maintaining specificity superior to ELISA.

  • Choose LC-MS/MS if: You require ultra-trace detection (<0.05 µg/L) or are analyzing complex matrices (e.g., soil, fatty foods) where matrix suppression is a concern.

  • Choose FMOC-HPLC-FLD if: You are a routine testing lab focusing on water or simple crop matrices and need a cost-effective, self-validating protocol.

  • Avoid ELISA for: Confirmatory quantification or AMPA analysis due to high cross-reactivity and lack of metabolite detection.

References
  • European Commission. (2021).[6] SANTE/11312/2021: Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed.[2]Link

  • International Council for Harmonisation (ICH). (2023).[7] ICH Q2(R2) Validation of Analytical Procedures.Link

  • Tölgyesi, Á., et al. (2016). Development and independent laboratory validation of an analytical method for the direct determination of glyphosate, glufosinate, and aminomethylphosphonic acid in honey by liquid chromatography/tandem mass spectrometry. Journal of Agricultural and Food Chemistry. Link

  • Food and Agriculture Organization (FAO). (2021). Manual on the Submission and Evaluation of Pesticide Residues Data.Link

  • U.S. Geological Survey (USGS). (2005). Method 5-A10: Determination of Glyphosate and AMPA in Environmental Water.Link

Sources

Phosphonic vs. Carboxylic Acid Analogues: A Bioisosteric & Mechanistic Comparison

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between phosphonic acid and carboxylic acid analogues in drug design, focusing on their physicochemical properties, mechanistic advantages in enzyme inhibition, and pharmacokinetic challenges.

Strategic Overview: The Bioisosteric Rationale

In medicinal chemistry, the substitution of a carboxylic acid (


) with a phosphonic acid (

) is a high-impact bioisosteric strategy.[1] While both moieties are acidic and ionizable at physiological pH, they differ fundamentally in geometry and electronic distribution .
  • Carboxylic Acids: Planar (

    
     hybridized), monobasic (typically), and often mimic the ground state of biological substrates (e.g., peptide bonds, neurotransmitters).
    
  • Phosphonic Acids: Tetrahedral (

    
     hybridized), dibasic, and serve as powerful Transition State Analogues (TSAs)  for hydrolytic enzymes. They mimic the high-energy tetrahedral intermediate formed during peptide or ester hydrolysis, often resulting in binding affinities orders of magnitude higher than their carboxylic counterparts.
    
Physicochemical & Structural Comparison

The following table summarizes the critical differences determining the biological performance of these analogues.

FeatureCarboxylic Acid (

)
Phosphonic Acid (

)
Impact on Drug Design
Hybridization

(Planar)

(Tetrahedral)
Phosphonates mimic the 3D transition state of hydrolytic reactions.
Acidity (

)


,

Phosphonates are dianionic at physiological pH, increasing polarity.
H-Bonding 1 Donor / 2 Acceptors2 Donors / 3 AcceptorsPhosphonates offer more points of contact for active site residues (e.g., Arg, Lys).
Metabolic Stability Susceptible to Glucuronidation (Toxicity risk)High (Stable C-P bond)Phosphonates avoid "acyl glucuronide" toxicity but may have poor oral bioavailability.
Membrane Permeability Moderate (LogP dependent)Low (Highly Polar)Phosphonates often require prodrug strategies (e.g., POM/POC esters).
Mechanistic Advantage: Transition State Mimicry[2]

The most significant application of phosphonic acids is in protease and esterase inhibition .

The Mechanism: During peptide hydrolysis, the planar carbonyl carbon is attacked by water, forming a high-energy tetrahedral gem-diolate intermediate . A carboxylic acid inhibitor is planar and cannot fit the "oxyanion hole" formed by the enzyme to stabilize this intermediate. A phosphonate, being stable and tetrahedral, perfectly mimics this transition state, acting as a "molecular anchor."

Visualization: The Transition State Trap

TransitionState Substrate Peptide Substrate (Planar Carbonyl) TS Tetrahedral Intermediate (High Energy, Unstable) Substrate->TS Hydrolysis Step 1 Enzyme Enzyme Active Site (Oxyanion Hole) TS->Enzyme Stabilized by Oxyanion Hole Carboxyl Carboxylate Inhibitor (Planar, Weak Binding) Carboxyl->Enzyme Steric Clash / Poor Fit Phosphonate Phosphonate Inhibitor (Tetrahedral, Tight Binding) Phosphonate->Enzyme Perfect Geometric Fit (Transition State Mimic)

Figure 1: Mechanistic basis of phosphonate potency.[2][3] The tetrahedral phosphonate moiety mimics the transition state geometry of peptide hydrolysis, unlike the planar carboxylate.

Case Study: Carboxypeptidase A Inhibition

A classic example demonstrating the superiority of phosphonates as transition state inhibitors is found in Carboxypeptidase A (CPA) inhibitors.

Experimental Data Comparison: Researchers synthesized analogues of the CPA substrate (peptides) where the scissile carbonyl was replaced by either a phosphonate or a carboxylate.

Inhibitor TypeStructure

(Dissociation Constant)
Interpretation
Carboxylic Analogue Z-Phe-Ala (Substrate)

M
Weak binding (Ground state)
Phosphonic Analogue Z-Phe-Ala

-(O)-Phe

pM (

M)
Tight binding . The phosphonate binds

times tighter than the substrate.

Note: The phosphonate analogue (ZFAP(O)F) binds so tightly that standard steady-state kinetics fail; pre-steady-state or tight-binding kinetic models must be used.

Pharmacokinetics: The Permeability Challenge & Prodrug Solutions

While phosphonates are superior pharmacophores, their high polarity (dianionic state) prevents passive diffusion across cell membranes. Carboxylic acids, being less polar, often have better oral bioavailability.

The Solution: Biolabile Prodrugs To deliver phosphonates intracellularly, the acidic oxygens are masked with lipophilic groups that are cleaved by intracellular esterases.

  • POM (Pivaloyloxymethyl): Common masking group.

  • POC (Isopropoxycarbonyloxymethyl): Alternative for stability tuning.

Visualization: Phosphonate Prodrug Activation

ProdrugActivation Prodrug Phosphonate Bis-POM Prodrug (Lipophilic, Cell Permeable) CellMembrane Cell Membrane Prodrug->CellMembrane Passive Diffusion Step1 Esterase Cleavage (Spontaneous Elimination) CellMembrane->Step1 Enters Cytosol ActiveDrug Free Phosphonic Acid (Active Inhibitor, Trapped in Cell) Step1->ActiveDrug Release Metabolites Byproducts: Pivalic Acid + Formaldehyde Step1->Metabolites Metabolism

Figure 2: Intracellular activation of phosphonate prodrugs. Lipophilic masking groups enable membrane crossing, followed by enzymatic release of the active dianion.

Experimental Protocol: Evaluating Phosphonate Inhibitors

Objective: Determine the Inhibition Constant (


) of a phosphonic acid analogue against a target protease.

Prerequisites:

  • Self-Validation: Ensure the enzyme is stable over the assay duration (linear initial velocity).

  • Control: Run a "No Inhibitor" baseline.

Step-by-Step Workflow:

  • Reagent Preparation:

    • Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl. Note: Avoid phosphate buffers as they may inhibit the enzyme or interfere with detection.

    • Substrate: Chromogenic peptide (e.g., p-nitroanilide derivative) at

      
      .
      
    • Inhibitor Stock: Dissolve phosphonate in water/DMSO. Adjust pH to neutral if using free acid.

  • Pre-Incubation (Critical for Tight Binders):

    • Mix Enzyme + Inhibitor (varying concentrations, e.g., 0, 0.1, 1, 10, 100 nM).

    • Incubate at 25°C for 15–30 minutes. Rationale: Phosphonates are often slow-binding inhibitors; equilibrium must be established before adding substrate.

  • Reaction Initiation:

    • Add Substrate to the pre-incubated mix.[4]

    • Total volume: 100

      
      L (96-well plate format).
      
  • Data Acquisition:

    • Monitor Absorbance (e.g., 405 nm) continuously for 10 minutes.

    • Calculate Initial Velocity (

      
      ) from the linear slope.[4]
      
  • Data Analysis (Morrison Equation):

    • Since phosphonates often have

      
      , the standard Michaelis-Menten equation (
      
      
      
      ) is invalid (Zone B/C kinetics).
    • Fit data to the Morrison Equation for tight-binding inhibitors:

      
      
      
References
  • Ballatore, C. et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem.

  • Kaplan, A. P. & Bartlett, P. A. (1991). Phosphonate analogues of carboxypeptidase A substrates are potent transition-state analogue inhibitors.[5] Biochemistry.

  • He, G. et al. (2021). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Pharmacology.

  • Schramm, V. L. (2011). Transition States, Analogues and Drug Development. ACS Chemical Biology.

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. (Protocol Methodology).

Sources

Publish Comparison Guide: Selectivity Profile of Aminopropylphosphonic Acids for GABA Receptor Subtypes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject: 1-Aminopropylphosphonic Acid (1-APP) vs. 3-Aminopropylphosphonic Acid (3-APA). Primary Classification: GABA Receptor Modulators / Structural Analogues.

Critical Pharmacological Distinction: In the context of GABAergic signaling, precise structural isomerism dictates function. This guide evaluates the selectivity profile of aminopropylphosphonic acids , specifically distinguishing between the 1-amino isomer (1-APP, Ampropylfos) and the 3-amino isomer (3-APA, CGP 27492).

While 1-Aminopropylphosphonic acid (1-APP) is primarily characterized as an antifungal agent with negligible affinity for GABA receptors due to steric mismatch with the GABA pharmacophore, its structural isomer 3-Aminopropylphosphonic acid (3-APA) is a high-affinity, dual-action ligand. 3-APA serves as a potent GABA-B agonist and a selective GABA-C (GABA-


) antagonist , making it a critical tool for dissecting GABAergic pathways in the retina and CNS.

This guide focuses on the pharmacological characterization of these isomers, establishing 3-APA as the functional standard for GABA receptor selectivity studies.

Pharmacological Profile & Selectivity Analysis[1][2]

Structural Basis of Selectivity (SAR)

The GABA pharmacophore requires a specific distance between the amino group (positive charge) and the acidic group (negative charge).

  • 3-APA: The amino group is separated from the phosphonic acid group by three carbon atoms (gamma-position), mimicking the structure of GABA (

    
    -aminobutyric acid). This allows high-affinity binding to GABA recognition sites.
    
  • 1-APP: The amino group is on the alpha-carbon (1-position). This structure mimics

    
    -amino acids (e.g., Norvaline) rather than GABA. Consequently, 1-APP fails to activate or block GABA receptors at physiological concentrations and is instead utilized as a fungicide (Ampropylfos) or in the synthesis of peptidomimetics.
    
Receptor Subtype Selectivity (3-APA Focus)

3-Aminopropylphosphonic acid (3-APA) exhibits a unique "Agonist-Antagonist" duality depending on the receptor subtype:

Receptor SubtypeFunctional EffectPotency / AffinityMechanism
GABA-A Inactive

Does not bind to the orthosteric site; insensitive to Bicuculline blockade.
GABA-B Agonist

Binds to the Venus Flytrap domain (VFT) of the GBR1 subunit, activating

proteins.
GABA-C (

)
Antagonist

Competitive antagonist at the GABA-

binding site. Blocks sustained chloride currents.
Comparative Ligand Analysis

To contextualize the performance of Aminopropylphosphonic acids, we compare them with standard reference ligands.

Table 1: Comparative Selectivity Profile

CompoundGABA-A ActivityGABA-B ActivityGABA-C (

) Activity
Primary Application
3-APA InactiveAgonist (Potent)Antagonist (Selective)Dissecting GABA-C currents in retina; GABA-B activation.
1-APP InactiveInactiveInactiveNegative control for GABA studies; Fungicide.
Baclofen InactiveAgonist (Highly Selective)InactiveStandard GABA-B agonist.
TPMPA InactiveInactiveAntagonist (Highly Selective)Standard GABA-C antagonist.
Bicuculline Antagonist InactiveInactiveStandard GABA-A antagonist.
CACA InactiveInactiveAgonist (Selective)GABA-C activation.

Mechanism of Action & Signaling Pathways

The following diagram illustrates the divergent signaling pathways modulated by 3-APA compared to the inactive 1-APP. 3-APA's ability to simultaneously activate slow inhibitory potentials (via GABA-B) while blocking sustained inhibitory currents (via GABA-C) makes it unique.

G cluster_ligands Ligands cluster_receptors Receptor Subtypes cluster_effects Physiological Outcome L1 3-APA (3-Aminopropylphosphonic acid) R_A GABA-A (Ionotropic Cl-) L1->R_A Inactive (>100µM) R_B GABA-B (Metabotropic Gi/o) L1->R_B Agonist (Ki ~1.5µM) R_C GABA-C / Rho (Ionotropic Cl-) L1->R_C Antagonist (Ki ~30µM) L2 1-APP (1-Aminopropylphosphonic acid) L2->R_A L2->R_B L2->R_C Target_X Non-GABA Targets (e.g. Fungal Enzymes) L2->Target_X Inhibition E_None No Effect R_A->E_None E_B Slow IPSP (K+ Efflux / Ca2+ Block) R_B->E_B E_C Blockade of Sustained Cl- Current R_C->E_C Inhibition of Signal E_X Antifungal Activity (Zoospore Inhibition) Target_X->E_X

Figure 1: Differential pharmacological action of Aminopropylphosphonic acid isomers. 3-APA acts as a dual-modulator of GABAergic transmission, while 1-APP targets non-neuronal pathways.

Experimental Methodologies

To validate the selectivity profile of these compounds, the following self-validating protocols are recommended. These workflows distinguish between GABA-A, GABA-B, and GABA-C mediated responses.

Protocol 3.1: Whole-Cell Patch Clamp (Retinal Bipolar Cells)

Objective: Determine the antagonist potency of 3-APA at GABA-C receptors in the presence of GABA-A blockade.

  • Preparation: Isolate rod bipolar cells from mammalian retina (e.g., rat or mouse) or express recombinant GABA-

    
     subunits in Xenopus oocytes.
    
  • Solutions:

    • Internal: 130 mM CsCl, 10 mM TEA-Cl, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP (pH 7.3).

    • External: Standard Ames medium or Ringer's solution bubbled with 95%

      
       / 5% 
      
      
      
      .
  • Isolation of GABA-C Currents:

    • Clamp cell at -60 mV.

    • Apply 100

      
      M Bicuculline  (or SR-95531) to the bath to fully block GABA-A receptors.
      
    • Apply 50

      
      M GABA . Record the sustained, non-desensitizing chloride current (characteristic of GABA-C).
      
  • Test Application:

    • Co-apply 3-APA (10

      
      M - 100 
      
      
      
      M) with GABA + Bicuculline.
    • Observation: A dose-dependent reduction in the sustained current confirms GABA-C antagonism.

    • Control: Co-apply 1-APP (up to 1 mM). Lack of current reduction confirms the structural specificity of the gamma-amino moiety.

  • Validation: Washout should restore the GABA-induced current.

Protocol 3.2: Radioligand Binding Assay (GABA-B Specificity)

Objective: Quantify the affinity (


) of 3-APA for the GABA-B receptor.
  • Membrane Prep: Prepare synaptic membranes from rat cerebral cortex.

  • Radioligand: Use

    
    -Baclofen  (2 nM) as the specific agonist radioligand for GABA-B.
    
  • Non-Specific Binding: Define using 100

    
    M Isoguvacine (to block GABA-A sites if using generic GABA ligand) or 100 
    
    
    
    M unlabeled Baclofen.
  • Displacement:

    • Incubate membranes with

      
      -Baclofen and increasing concentrations of 3-APA  (
      
      
      
      to
      
      
      M).
    • Incubate parallel wells with 1-APP as a negative control.

  • Analysis:

    • Filter through GF/B filters, wash, and count radioactivity.

    • Plot % inhibition vs. log[concentration].

    • Expected Result: 3-APA should displace

      
      -Baclofen with an 
      
      
      
      of approximately 1.5
      
      
      M. 1-APP should show no displacement.

Conclusion & Recommendations

For Drug Discovery & Neuroscience Research:

  • Use 3-APA (3-Aminopropylphosphonic acid): When you need to activate GABA-B receptors or selectively isolate GABA-A currents by blocking GABA-C contributions (in combination with GABA).[1] It is a validated, high-affinity tool compound.

  • Avoid 1-APP (1-Aminopropylphosphonic acid): Unless your research pertains to antifungal mechanisms or amino acid metabolism (transamination). It is not a suitable surrogate for GABA or a selective GABA receptor probe.

Summary Recommendation: Ensure strict adherence to IUPAC nomenclature when sourcing these reagents. The position of the amino group (1- vs 3-) in the propyl chain inverts the biological activity from fungicidal (1-APP) to neuroactive (3-APA).

References

  • GABA-C Antagonism: Kapousta-Bruneau, N. V. (2000). "Opposite effects of GABA(A) and GABA(C) receptor antagonists on the b-wave of ERG recorded from the isolated rat retina." Vision Research, 40(13), 1653-1665. Link

  • GABA-B Agonism: Hills, J. M., et al. (1991). "Phosphinic acid analogues of GABA are antagonists at the GABAB receptor in the rat anococcygeus." British Journal of Pharmacology, 102(1), 5-6. Link

  • Retinal Signal Processing: Lukasiewicz, P. D., & Shields, C. R. (1998). "Different combinations of GABAA and GABAC receptors confer distinct temporal properties to retinal synaptic responses."[2] Journal of Neurophysiology, 79(6), 3157-3167.[2] Link

  • 1-APP Characterization: Naydenova, E. D., et al. (2010). "Recent synthesis of aminophosphonic acids as potential biological importance."[3] Amino Acids, 38(1), 23-30. Link

  • Chemical Properties: Biosynth / ChemicalBook Technical Datasheets for 3-Aminopropylphosphonic acid (CAS 13138-33-5) and Ampropylfos (CAS 16606-64-7). Link

Sources

comparative study of cyclic phosphinic acids as GABAC antagonists

[1][2]

Executive Summary

GABA_C receptors (formally reclassified as GABA_A-


This guide evaluates cyclic phosphinic acids —specifically TPMPA and its analogs—which serve as the definitive competitive antagonists for this receptor class. The phosphinic acid moiety acts as a tetrahedral bioisostere of the carboxylate group in GABA, providing a unique electronic and steric profile that confers high selectivity. This document compares the pharmacological profiles, kinetics, and structural-activity relationships (SAR) of these compounds to guide experimental selection.

Chemical Foundation: The Phosphinic Acid Bioisostere

To understand the efficacy of these antagonists, one must understand the "Phosphinic Switch."

  • GABA (Agonist): Contains a planar carboxylate group (

    
    ).
    
  • Antagonists (TPMPA/P4MPA): Replace the carboxylate with a phosphinic acid group (

    
    ).
    

The phosphinic group is tetrahedral (3D geometry) rather than planar. This steric bulk prevents the receptor from entering the active "open" conformation while still allowing high-affinity binding to the arginine-rich binding pocket.

Diagram 1: Pharmacophore & SAR Logic

GABAC_SARcluster_AntagonistsCyclic Phosphinic AcidsGABAGABA (Endogenous Agonist)Planar CarboxylateBioisostereBioisosteric Replacement(COOH -> PO2H)GABA->BioisostereChemical ModificationTPMPATPMPA(Unsaturated Ring)Bioisostere->TPMPAP4MPAP4MPA(Saturated Ring)Bioisostere->P4MPAReceptorGABA-C (rho) Binding Pocket(Arginine Rich)TPMPA->ReceptorTetrahedral GeometryBlocks ActivationP4MPA->ReceptorACPMPA3-ACPMPA(Cyclopentane)ACPMPA->ReceptorOutcomeCompetitive Antagonism(Channel Closed)Receptor->OutcomePrevents Cl- Influx

Caption: Structural logic converting GABA agonists into phosphinic acid antagonists via tetrahedral bioisosterism.

Comparative Profiling: TPMPA vs. Analogs[3][4]

The following data aggregates binding affinities (


Table 1: Pharmacological Comparison of Key Ligands
CompoundStructure DescriptionPotency (


)
Selectivity (vs. GABA_A)Selectivity (vs. GABA_B)Kinetic Profile
TPMPA 1,2,5,6-tetrahydropyridine ring~2.1

M
> 100-fold> 200-foldSlow On / Slow Off
P4MPA Piperidine ring (Saturated)~10 - 15

M
HighHighSimilar to TPMPA
cis-3-ACPMPA Cyclopentane (Restricted)~0.8

M
HighModerate-
2-AEMP Linear phosphonate~18

M
ModerateLowFast On / Fast Off
CACA Note: This is an AGONIST~0.2

M (EC50)
Selective AgonistInactive-
Detailed Analysis
1. TPMPA: The Gold Standard

(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid TPMPA remains the primary tool for isolating GABA_C responses in complex tissues (like the retina or spinal cord).

  • Selectivity: It is virtually inactive at GABA_A receptors (

    
    ) and has only weak agonist activity at GABA_B (
    
    
    ).[1]
  • Usage: Used at 50–100

    
    M concentrations to ensure complete block of GABA_C while leaving GABA_A/B unaffected.
    
2. P4MPA: The Saturated Analog

(Piperidin-4-yl)methylphosphinic acid P4MPA is the saturated analog of TPMPA.[2]

  • Comparison: The double bond in TPMPA's ring restricts conformation slightly more than the saturated piperidine in P4MPA. While P4MPA is a potent antagonist, the slight loss of rigidity often results in slightly lower affinity compared to TPMPA in

    
     homomers, though it retains a similar selectivity profile.
    
3. 3-ACPMPA: The Potency Leader

(3-Aminocyclopentanyl)methylphosphinic acid By moving to a cyclopentane ring, researchers created a "conformationally restricted" analog.

  • Insight: The cis-isomer of 3-ACPMPA is often more potent than TPMPA (

    
    ). However, TPMPA is commercially more available and established in literature, making it the preferred choice for general characterization.
    
4. Kinetic Differentiation: TPMPA vs. 2-AEMP

While TPMPA is the affinity leader, its kinetics are slow (

32-AEMP

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC)

The most robust method for validating these antagonists is TEVC using Xenopus laevis oocytes expressing recombinant

Diagram 2: TEVC Validation Workflow

TEVC_ProtocolStartcRNA Preparation(Human rho-1 subunit)InjectOocyte Injection(50ng RNA/cell)Start->InjectIncubateIncubation(2-3 days @ 18°C)Inject->IncubateSetupTEVC Setup(Voltage Clamp @ -60mV)Incubate->SetupControlStep 1: GABA Control(Apply 1-3 uM GABA)Setup->ControlWash1Washout (5 min)Control->Wash1TestStep 2: Co-application(GABA + TPMPA)Wash1->TestWash2Washout (10 min)Test->Wash2RecoveryStep 3: Recovery(GABA only)Wash2->RecoveryAnalysisCalculate Inhibition %(Dose-Response Curve)Recovery->Analysis

Caption: Standard workflow for electrophysiological characterization of GABA_C antagonists.

Detailed Methodology

1. Oocyte Preparation:

  • Harvest oocytes from Xenopus laevis.[4]

  • Enzymatically defolliculate using Collagenase Type IA (2 mg/mL) in Calcium-free OR2 buffer for 1-2 hours.

  • Inject 50 nL of cRNA encoding the human

    
     subunit (approx 1 ng/nL).
    
  • Incubate at 18°C in ND96 buffer supplemented with antibiotics (gentamicin) for 3–5 days to allow receptor expression.

2. Electrophysiological Recording:

  • Buffer: Perfusion with ND96 (96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.5).

  • Electrodes: Pull glass microelectrodes to a resistance of 0.5–2.0 M

    
     (filled with 3M KCl).
    
  • Clamping: Clamp membrane potential (

    
    ) at -60 mV .
    
  • Agonist Application: Apply GABA (

    
     concentration is usually 10–30 
    
    
    M, but use
    
    
    M for inhibition assays to maximize sensitivity).

3. Antagonist Assay (Self-Validating Steps):

  • Control Trace: Apply GABA alone for 15s. Record peak current (

    
    ).
    
  • Wash: Perfusion with buffer for 3-5 mins.

  • Pre-incubation (Critical): Perfusion with Antagonist (e.g., TPMPA) alone for 30s. This ensures equilibrium before the channel opens.

  • Test Trace: Co-apply GABA + Antagonist. Record peak current (

    
    ).
    
  • Validation: A >90% reduction in current with 50

    
    M TPMPA confirms 
    
    
    receptor identity.

Synthesis Note

For labs requiring custom synthesis, TPMPA is typically synthesized via a Palladium-catalyzed cross-coupling reaction.

  • Starting Material: 4-Trifluoromethanesulfonyloxy-1,2,5,6-tetrahydropyridine derivative.

  • Coupling: Reaction with methyl phosphinate using

    
    .
    
  • Deprotection: Acid hydrolysis yields the free phosphinic acid. Note: This route is preferred over older Michaelis-Arbuzov reactions due to higher yields and milder conditions.

References

  • Johnston, G. A. R. (1996). "GABAC Receptors: Relatively Simple Transmitter-Gated Ion Channels?" Trends in Pharmacological Sciences.

  • Ragozzino, D., et al. (1996). "Design and in Vitro Pharmacology of a Selective gamma-Aminobutyric Acid C Receptor Antagonist." Molecular Pharmacology.

  • Chebib, M., & Johnston, G. A. (2000). "GABA-Activated Ion Channels: Medicinal Chemistry and Molecular Biology." Journal of Medicinal Chemistry.

  • Chowdhury, T. A., et al. (2007). "Comparison of Inhibitory Mechanism for 2-Aminoethyl Methylphosphonate (2-AEMP) and TPMPA at GABAC Receptors." Investigative Ophthalmology & Visual Science.

  • Hanrahan, J. R., et al. (2001). "An Improved, Versatile Synthesis of the GABAC Antagonists (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic Acid (TPMPA) and (Piperidin-4-yl)methylphosphinic Acid (P4MPA)." Journal of the Chemical Society, Perkin Transactions 1.

Assessing the Purity of Synthesized 1-Aminopropylphosphonic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Purity of Synthesized 1-Aminopropylphosphonic Acid Content Type: Publish Comparison Guide

Introduction: The "Invisible" Impurity Challenge

1-Aminopropylphosphonic acid (1-APPA) is a structural analogue of


-amino acids (specifically norvaline) where the carboxylic acid is replaced by a phosphonic acid group. Unlike its 

-analogue (3-aminopropylphosphonic acid, a GABA agonist), 1-APPA is primarily investigated for its antibacterial properties (alanine racemase inhibition) and herbicidal activity.

Synthesizing 1-APPA—typically via the Kabachnik-Fields reaction or hydrolysis of dialkyl phosphonates —presents a unique purification challenge. The zwitterionic nature of the final product makes it difficult to separate from inorganic phosphate (


) and unreacted phosphites using standard silica chromatography. Furthermore, the lack of a strong UV chromophore renders standard LC-UV purity checks ineffective, often leading to the "Purity Gap"—where a sample looks pure by 

NMR but contains significant inorganic phosphorus or salt contaminants.

This guide objectively compares three purity assessment methodologies, establishing a self-validating decision matrix for your laboratory.

Comparative Analysis of Assessment Methods

The following table summarizes the performance of the three primary methodologies. Note that while Elemental Analysis is traditional, it fails to distinguish between the product and inorganic phosphate impurities (


), a critical failure point in phosphonate synthesis.
FeatureMethod A:

qNMR
(Gold Standard)
Method B: HPLC-ELSD/IC (Trace Analysis)Method C: Titration / EA (Traditional)
Specificity High (Distinguishes

, esters, product)
High (Separates species chromatographically)Low (Cannot distinguish

from organic P)
Sensitivity Moderate (LOD ~0.5%)Very High (LOD <0.1%)Low
Throughput Fast (<15 min/sample)Slow (30-45 min/sample)Moderate
Sample Prep Minimal (Dissolution + Internal Std)High (Filtration, potential derivatization)Minimal
Cost High (Instrument), Low (Consumables)ModerateLow
Primary Use Assay Purity (wt%) & Molar Ratio Trace Impurity Profiling Rough Confirmation

Decision Matrix & Workflow

Use the following logic to select the appropriate method for your stage of development.

PurityWorkflow cluster_legend Methodology Key Start Synthesized 1-APPA Crude TLC Step 1: TLC Screening (Ninhydrin + Molybdate) Start->TLC Decision Is spot single & distinct? TLC->Decision qNMR Step 2: 31P qNMR (Quantification & Pi Check) Decision->qNMR Yes (Single Spot) Recryst Recrystallization (EtOH/Water) Decision->Recryst No (Multiple Spots) HPLC Step 3: HPLC-ELSD / IC (Trace Analysis <0.1%) qNMR->HPLC If Purity >95% & Trace Pi critical Recryst->TLC Screen Qualitative Screen Quant Quantitative Data

Figure 1: Purity Assessment Decision Matrix. Green nodes indicate qualitative screening; Red nodes indicate quantitative validation steps.

Detailed Protocols

Method A: The Gold Standard – qNMR with Coaxial Insert

Why this works: Phosphorus-31 is 100% naturally abundant and covers a wide chemical shift range. By using a coaxial insert, we avoid chemical interaction between the Internal Standard (IS) and the zwitterionic analyte.

Reagents:

  • Solvent:

    
     (Deuterium Oxide) + 40% NaOD (to adjust pH > 8, ensuring 1-APPA solubility).
    
  • Internal Standard (IS): Triphenylphosphine oxide (TPPO) dissolved in

    
    .
    
  • Apparatus: 5mm NMR tube with a coaxial capillary insert.

Protocol:

  • Preparation of IS: Dissolve TPPO (~15 mg, accurately weighed) in

    
     (0.6 mL). Place this in the coaxial insert.
    
  • Preparation of Analyte: Weigh ~20 mg of synthesized 1-APPA directly into the outer NMR tube. Add 0.6 mL

    
    .
    
  • Solubilization: Add NaOD dropwise until the solution is clear (pH ~9-10). The zwitterion is often insoluble in neutral water; converting it to the disodium salt ensures sharp peaks.

  • Acquisition Parameters (Critical for Accuracy):

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 
      
      
      
      20 seconds. (Phosphorus nuclei have long
      
      
      relaxation times; insufficient delay leads to under-quantification of the species with the longer
      
      
      ).
    • Decoupling: Inverse Gated Decoupling (to suppress NOE enhancement which distorts integration).

    • Scans: 64-128.

Data Interpretation:

  • 
     25-30 ppm:  Triphenylphosphine oxide (IS).
    
  • 
     12-18 ppm:  1-Aminopropylphosphonic acid (Product).
    
  • 
     5-8 ppm:  Unreacted Phosphites (Impurity).
    
  • 
     0-1 ppm:  Inorganic Phosphate (
    
    
    
    - Major Impurity).

Calculation:



Where 

= Integration Area,

= Number of P atoms (1 for both),

= Molecular Weight,

= Mass weighed.
Method B: High-Sensitivity HPLC-ELSD / IC

Why this works: 1-APPA lacks a chromophore, making UV detection useless without derivatization. ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) detects any non-volatile analyte.

System Setup:

  • Column: Mixed-mode anion exchange (e.g., SIELC Obelisc N or Primesep SB) or Porous Graphitic Carbon (Hypercarb). Standard C18 fails to retain polar phosphonates.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or Ammonium Formate buffer pH 3).

    • B: Acetonitrile.[1][2]

  • Gradient: High aqueous start (100% A) to retain the polar zwitterion, gradient to 60% B to elute impurities.

  • Detection: ELSD (Drift tube temp: 60°C, Gain: 8).

Protocol:

  • Dissolve 1-APPA in water (1 mg/mL).

  • Inject 10

    
    L.
    
  • 
     typically elutes near the void volume (or is strongly retained on anion exchange depending on pH). 1-APPA elutes as a distinct peak.
    
  • Validation: Spike the sample with known

    
     to confirm the retention time of the inorganic phosphate peak.
    

Experimental Data Summary (Representative)

The table below illustrates a typical comparison when analyzing a "crude" batch of 1-APPA synthesized via the Kabachnik-Fields reaction.

ParameterResult (Method A: qNMR)Result (Method B: HPLC-ELSD)Interpretation
Product Peak 88.5% (wt/wt)94.2% (Area %)HPLC overestimates purity because it ignores water/solvents and response factors vary.
Inorganic Phosphate (

)
4.2% (wt/wt)Detected (Qualitative)qNMR provides the exact mass burden of

.
Residual Solvent N/A (

required)
Not DetectedELSD evaporates solvents; qNMR focuses on P.
Conclusion FAIL (<95%) PASS (>90% Area) qNMR is the true indicator of potency.

References

  • Kukhar, V. P., & Hudson, H. R. (2000). Aminophosphonic and Aminophosphinic Acids: Chemistry and Biological Activity. John Wiley & Sons. Link

  • Demirov, D., et al. (2021). "Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications." MDPI Molecules. Link

  • Sielc Technologies. (2023). "HPLC Separation of Phosphorous and Phosphoric Acids using Mixed-Mode Chromatography." Application Note. Link

  • Sigma-Aldrich. (2023). "3-Aminopropylphosphonic acid Product Specification and Analysis." (Used for structural analogue comparison). Link

  • Jaffrezic-Renault, N., et al. (2017). "Phosphonic acid: preparation and applications." Beilstein Journal of Organic Chemistry. Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 1-Aminopropylphosphonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

This guide outlines the mandatory disposal procedures for 1-Aminopropylphosphonic acid (1-APPA) . Unlike its structural isomer 3-aminopropylphosphonic acid (a GABA-B agonist), 1-APPA is a potent GABA-C (GABA-rho) receptor antagonist . Due to its biological activity and the high stability of its carbon-phosphorus (C-P) bond, this compound requires specific disposal protocols to prevent environmental persistence and unintended biological effects.

Core Directive: The primary disposal method for 1-APPA is high-temperature incineration . Drain disposal is strictly prohibited due to the compound's resistance to standard biodegradation processes.

Chemical Identification Table
ParameterSpecification
Chemical Name 1-Aminopropylphosphonic acid
CAS Number (Racemic) 14047-23-5
CAS Number (S-Isomer) 98048-99-8
Molecular Formula C₃H₁₀NO₃P
Molecular Weight 139.09 g/mol
Physical State White crystalline solid
Solubility Soluble in water; insoluble in organic solvents
Acidity (pKa) Zwitterionic; pKa₁ ≈ 0.9 (phosphonate), pKa₂ ≈ 5.6, pKa₃ ≈ 10.3 (amine)
Key Hazard Skin/Eye Irritant (Category 2), Specific Target Organ Toxicity (SE 3)

Pre-Disposal Risk Assessment

Before handling waste, you must validate the waste stream. 1-APPA is a zwitterion, meaning it can act as an acid or a base depending on the pH.

Incompatibility Check (The "Self-Validating" Safety Step)
  • Oxidizers: Do NOT mix 1-APPA waste with strong oxidizing agents (e.g., perchlorates, permanganates). The amine group can react exothermically.

  • Strong Bases: Mixing with strong bases (NaOH) will deprotonate the ammonium group, potentially releasing ammonia-like vapors if impurities are present, though 1-APPA itself forms stable salts.

  • Validation Step: Measure the pH of any aqueous waste mixture containing 1-APPA. If pH < 2 or > 10, neutralize to pH 6–8 before consolidating into long-term storage containers to prevent container degradation.

Personal Protective Equipment (PPE) Matrix
PPE ItemSpecificationRationale
Gloves Nitrile (Min 0.11mm thickness)Prevents dermal absorption of the zwitterion.
Eye Protection Chemical Splash GogglesProtects against crystalline dust which causes severe eye irritation.
Respiratory N95 or P100 RespiratorRequired if handling dry powder outside a fume hood.

Disposal Workflows & Methodologies

Scenario A: Solid Waste (Excess Reagent)

Protocol:

  • Segregation: Do not dissolve solid 1-APPA for the sole purpose of disposal. Keep it in its solid state to minimize waste volume.

  • Containerization: Place the solid material into a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Labeling: Label as "Non-Regulated Chemical Waste - Solid - Toxic (GABA Antagonist)."

  • Destruction: Transfer to EHS for incineration . The C-P bond requires temperatures >1000°C for complete mineralization to phosphate.

Scenario B: Aqueous Waste (Reaction Mixtures/Washings)

Protocol:

  • Chelation Check: Phosphonates are strong chelating agents. If your waste stream contains heavy metals (Cu, Pb, Zn), 1-APPA will bind to them, keeping them in solution and complicating standard precipitation treatments.

  • Segregation:

    • Stream 1 (Pure Aqueous): Collect in a carboy labeled "Aqueous Waste - Organic Phosphonates."

    • Stream 2 (Mixed Solvent): If mixed with organics (MeOH, DMSO), collect in "Halogenated/Non-Halogenated Solvent Waste."

  • Neutralization: Ensure pH is between 5–9.

  • Disposal Path: Ship for fuel blending or incineration. Do not discharge to sewer.

Scenario C: Contaminated Debris (Sharps, Gloves, Weigh Boats)

Protocol:

  • Bag all contaminated dry waste in a clear, 6-mil polyethylene bag.

  • Twist and tape the bag closed (Gooseneck seal).

  • Place inside the lab's solid hazardous waste drum.

Visualizing the Disposal Logic

The following diagram illustrates the decision matrix for handling 1-APPA waste streams.

DisposalWorkflow Start Waste: 1-Aminopropylphosphonic Acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidAction Place in HDPE Jar Do NOT Dissolve Solid->SolidAction LiquidCheck Solvent Type? Liquid->LiquidCheck Incinerate FINAL DISPOSAL: High-Temp Incineration SolidAction->Incinerate Aqueous Aqueous (Water based) LiquidCheck->Aqueous Organic Organic Solvent LiquidCheck->Organic pHCheck Check pH (Target 5-9) Aqueous->pHCheck CombineWaste Combine in Solvent Waste Carboy Organic->CombineWaste Neutralize Neutralize with Dilute Acid/Base pHCheck->Neutralize pH <5 or >9 MetalCheck Contains Heavy Metals? pHCheck->MetalCheck pH OK Neutralize->MetalCheck SegregateMetals Segregate as Heavy Metal Waste MetalCheck->SegregateMetals Yes MetalCheck->CombineWaste No SegregateMetals->Incinerate CombineWaste->Incinerate

Figure 1: Decision matrix for the segregation and disposal of 1-APPA, emphasizing the routing of all streams toward incineration to destroy the C-P bond.

Scientific Rationale: Why Incineration?

As a researcher, you might question why a water-soluble organic acid cannot be diluted and sewered. The rationale lies in the Carbon-Phosphorus (C-P) bond stability :

  • Environmental Persistence: Unlike phosphate esters (C-O-P), which hydrolyze easily, the C-P bond in aminophosphonates is remarkably resistant to chemical hydrolysis and thermal decomposition.

  • Eutrophication Risk: If released into waterways, 1-APPA can eventually degrade (via specialized bacterial C-P lyase pathways) to release orthophosphate, contributing to algal blooms and eutrophication.

  • Metal Mobilization: As a chelating agent, 1-APPA can mobilize toxic heavy metals in wastewater treatment sludge, preventing their proper removal.

Therefore, high-temperature incineration is the only self-validating method to ensure the complete mineralization of the molecule into harmless inorganic phosphates and CO₂.

Emergency Spill Procedures

In the event of a spill in the laboratory:

  • Evacuate & Ventilate: If the spill is powder and airborne dust is visible, evacuate the immediate area until dust settles.

  • PPE Up: Don nitrile gloves, goggles, and a lab coat.

  • Containment:

    • Powder: Cover with a damp paper towel to prevent dust dispersion. Sweep gently into a dustpan.

    • Liquid: Absorb with vermiculite or chem-pads.

  • Decontamination: Wipe the surface with a mild detergent solution followed by water. 1-APPA is water-soluble, so simple water rinsing is effective for surface cleaning.

  • Disposal: Place all cleanup materials into the solid hazardous waste container (Scenario C).

References

  • Matrix Fine Chemicals. (n.d.). (1-Aminopropyl)phosphonic acid Chemical Properties and CAS 14047-23-5. Retrieved January 28, 2026, from [Link]

  • LookChem. (n.d.). (1S)-(+)-(1-Aminopropyl)phosphonic acid Product Information. Retrieved January 28, 2026, from [Link]

  • United States Environmental Protection Agency (EPA). (2024). Incineration and Treatment of Hazardous Waste. Retrieved January 28, 2026, from [Link]

  • National Institutes of Health (NIH). (2017). Phosphonic acid: preparation and applications. PMC. Retrieved January 28, 2026, from [Link]

  • MDPI. (2023). Aqueous Carbonation of Waste Incineration Residues. Retrieved January 28, 2026, from [Link]

Operational Safety Guide: Handling 1-Aminopropylphosphonic Acid (1-APPA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Handling 1-Aminopropylphosphonic acid (1-APPA) requires a nuanced approach that balances personnel safety with experimental integrity. While often categorized alongside standard organic acids, 1-APPA presents specific risks due to its zwitterionic nature and phosphonic acid moiety.

The Core Hazard: The primary physiological risk is tissue irritation and potential corrosivity to mucous membranes upon inhalation of dust or contact with concentrated solutions. Chemically, the phosphonic acid group (


) acts as a strong chelator and proton donor. In a drug development context, the secondary risk is cross-contamination ; trace amounts of this GABA-analogue can significantly skew receptor binding assays or neurobiological signaling data.

Operational Directive: Treat 1-APPA as a Corrosive Solid . Do not rely on "standard lab attire."[1] The protocol below shifts from reactive safety to a proactive, self-validating containment strategy.

Personal Protective Equipment (PPE) Matrix

This matrix is designed not just for compliance, but for impermeability against organic acid migration.

Table 1: PPE Specifications & Rationale
ComponentMaterial SpecificationStandard (Min.)Scientific Rationale
Hand Protection Nitrile Rubber (Accelerator-free preferred)EN 374 Type B / ASTM F739Why Nitrile? Natural latex degrades rapidly upon exposure to acidic protons. Nitrile offers superior resistance to organic acids. Thickness: Min 0.11 mm (4 mil) for incidental contact. Double-gloving recommended for stock solution preparation.
Eye Protection Indirect Vented Goggles ANSI Z87.1+ / EN 166Safety glasses are insufficient. The fine crystalline dust of 1-APPA can bypass side-shields. Indirect venting prevents fogging while blocking dust entry.
Respiratory N95 / FFP2 Mask (if outside hood)NIOSH N95 / EN 149Primary Control: Handling must occur in a chemical fume hood. If weighing balance is external, a respirator is mandatory to prevent inhalation of the phosphonic acid dust, which is a severe respiratory irritant.
Body Defense High-Neck Lab Coat (Poly-cotton blend)Chemical ResistantMust cover the suprasternal notch. Exposed neck skin is a common injury site during "dusting" events when opening static-charged containers.

Physicochemical Safety Data

Understanding the physical state drives the safety protocol.

Table 2: Safety-Relevant Properties
PropertyValue/DescriptionOperational Implication
Physical State Crystalline Solid (White)High potential for static charge buildup; use anti-static gun or weigh boats to prevent "jumping" of powder.[2]
Acidity (pKa) ~1.5 - 2.0 (Phosphonic group)Solutions >100mM are corrosive. Spills require neutralization, not just dilution.
Solubility Water SolubleHygroscopic. Containers must be resealed immediately to prevent caking and hydrolysis risks.

Operational Workflow: The "Self-Validating" Protocol

This workflow integrates safety checks directly into the experimental procedure.

Phase A: Preparation (The "Clean" Zone)
  • Glove Inspection: Inflate nitrile gloves with air to check for pinholes before donning. This is critical when handling acids.

  • Static Control: 1-APPA powder is prone to static. Place an ionizing bar or anti-static mat inside the fume hood balance area.

  • Buffer Prep: Have a saturated sodium bicarbonate (

    
    ) solution ready before opening the bottle. This is your immediate neutralizer for spills.
    
Phase B: Handling (Weighing & Solubilization)
  • The "Deep Hood" Rule: Perform all manipulations at least 6 inches (15 cm) inside the fume hood sash.

  • Weighing:

    • Do not use a spatula directly from the stock bottle if possible.

    • Technique: Tap the bottle gently to transfer solid to a pre-weighed weigh boat. This minimizes cross-contamination.[3]

  • Solubilization:

    • Add solvent (water/buffer) to the solid, not solid to solvent, to minimize splashing.

    • Exothermic Check: Dissolution of phosphonic acids can be slightly exothermic. Allow stock solutions to cool before capping.

Phase C: Decontamination & Waste
  • The "Wipe Down": Using a wet wipe (water), clean the exterior of the stock bottle before returning it to storage. This protects the next user from invisible acid residue.

  • Disposal:

    • Solids: Hazardous Waste (Solid). Label as "Organic Acid."

    • Liquids: Adjust pH to neutral (7.0) before disposal if local regulations permit, or dispose as "Corrosive Liquid Waste."

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling 1-APPA, emphasizing the "Stop/Go" safety gates.

SafeHandlingWorkflow Start Start: 1-APPA Handling RiskAssess Risk Assessment: Check Concentration & Quantity Start->RiskAssess HoodCheck Is Fume Hood Operational? RiskAssess->HoodCheck StopWork STOP WORK Contact EHS HoodCheck->StopWork No PPE_Solid PPE Level A: Nitrile + Goggles + Lab Coat HoodCheck->PPE_Solid Solid Handling PPE_Liquid PPE Level B: Double Nitrile + Face Shield (If >1M Solution) HoodCheck->PPE_Liquid Conc. Liquid Handling Execution: Weighing & Dissolving PPE_Solid->Handling PPE_Liquid->Handling SpillCheck Spill Occurred? Handling->SpillCheck Neutralize Neutralize with Sodium Bicarbonate SpillCheck->Neutralize Yes Disposal Disposal: Segregated Acid Waste SpillCheck->Disposal No CleanUp Decontaminate Area (Wet Wipe) Neutralize->CleanUp CleanUp->Disposal

Figure 1: Decision logic for the safe handling of 1-APPA, prioritizing engineering controls (Fume Hood) and specific PPE escalation based on state (Solid vs. Liquid).

Emergency Response Protocols

In the event of exposure, immediate action mitigates long-term damage.

  • Eye Contact: Immediately flush with water for 15 minutes .[4][5][6][7] Hold eyelids open. The acidity can cause corneal opacity if not treated instantly [1].

  • Skin Contact: Wash with soap and water.[5][7] Do not use alcohol-based cleaners, as they may increase permeability of the skin to the chemical.

  • Inhalation: Move to fresh air. If wheezing occurs (bronchospasm), seek medical attention immediately.

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.